Product packaging for 1-Methyl-4-oxocyclohexane-1-carbonitrile(Cat. No.:CAS No. 121955-82-6)

1-Methyl-4-oxocyclohexane-1-carbonitrile

Cat. No.: B180417
CAS No.: 121955-82-6
M. Wt: 137.18 g/mol
InChI Key: DDSBNJVJUCCGNO-UHFFFAOYSA-N
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Description

1-Methyl-4-oxocyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B180417 1-Methyl-4-oxocyclohexane-1-carbonitrile CAS No. 121955-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBNJVJUCCGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121955-82-6
Record name 1-methyl-4-oxocyclohexane-1-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4-oxocyclohexane-1-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document elucidates the compound's fundamental physicochemical properties, detailed synthetic routes, comprehensive spectral analysis, and its critical application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). By offering in-depth protocols and explaining the causal relationships behind experimental choices, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Emergence of a Versatile Scaffold

This compound (CAS Number: 121955-82-6) has garnered significant attention within the drug discovery community for its unique structural features: a quaternary carbon center bearing both a methyl and a nitrile group, and a cyclohexanone ring.[1][2][3] This combination of a reactive ketone, a versatile nitrile, and a conformationally defined cyclic backbone makes it an ideal starting point for the synthesis of complex molecular architectures. Its primary application lies in its role as a "warhead" or protein-of-interest (POI) binding ligand in the construction of PROTACs, a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 121955-82-6
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Varies (often a solid)
Storage Room temperature

Synthesis and Purification: Crafting the Core Structure

Proposed Synthetic Pathway: A Step-by-Step Protocol

This protocol is adapted from established methods for the synthesis of α-cyano carbonyls bearing a quaternary carbon center. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reductive Cyanation A 1-Methylcyclohexan-4-one B 1-Bromo-1-methylcyclohexan-4-one A->B  NBS, AIBN (cat.)  CCl4, reflux C This compound B->C  Electrophilic Cyanating Reagent (e.g., N-cyanobis(p-toluenesulfonimide))  Zinc dust, DMF

Caption: A two-step synthetic approach to the target molecule.

Step 1: α-Bromination of 1-Methylcyclohexan-4-one

  • Rationale: The initial step involves the introduction of a bromine atom at the α-position to the carbonyl group, creating a suitable leaving group for the subsequent cyanation reaction. Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.

  • Protocol:

    • To a solution of 1-methylcyclohexan-4-one (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-methylcyclohexan-4-one. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyanation

  • Rationale: This crucial step introduces the nitrile group. The use of a zinc reductant with an electrophilic cyanating reagent allows for the formation of an organozinc intermediate in situ, which then reacts to form the desired α-cyano ketone. This method avoids the use of highly toxic cyanide salts.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, add the crude 1-bromo-1-methylcyclohexan-4-one (1.0 eq) and an electrophilic cyanating reagent (e.g., N-cyanobis(p-toluenesulfonimide)) (1.2 eq).

    • Add anhydrous dimethylformamide (DMF) and zinc dust (1.2 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic and Chromatographic Characterization

Due to the limited availability of published spectral data for this compound, the following characterization data is predicted based on the analysis of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group and the methylene protons of the cyclohexane ring. The methyl protons would appear as a singlet. The cyclohexane protons would likely exhibit complex multiplets due to their diastereotopic nature and coupling with each other.[4][5][6][7]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms. Key expected chemical shifts include the carbonyl carbon, the nitrile carbon, the quaternary carbon, the methyl carbon, and the four methylene carbons of the cyclohexane ring. The chemical shift of the nitrile carbon can be particularly informative for confirming the structure.[8][9][10][11][12][13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~205-220
C≡N-~115-125
Quaternary C-~40-50
CH₃Singlet, ~1.2-1.5~20-30
CH₂ (cyclohexane)Multiplets, ~1.8-2.8~30-45
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the ketone and nitrile functional groups.

  • C=O Stretch: A strong absorption band is expected in the region of 1715-1725 cm⁻¹ corresponding to the carbonyl stretch of the cyclohexanone ring.[7][14]

  • C≡N Stretch: A medium intensity absorption band should be present in the range of 2240-2260 cm⁻¹ for the nitrile group. The intensity of this band can sometimes be weak for α-cyano ketones.[7][14]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would be expected to involve characteristic losses, such as the loss of a methyl group (M-15), a cyano group (M-26), or cleavage of the cyclohexane ring.[15]

Application in Drug Discovery: A Warhead for PROTACs

The primary utility of this compound in drug discovery is as a "warhead" or protein-of-interest (POI) binding moiety in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Diagram 2: General Structure of a PROTAC

G POI_Ligand Warhead (e.g., 1-Methyl-4-oxo- cyclohexane-1-carbonitrile derivative) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: The modular components of a PROTAC molecule.

The cyanoketone moiety of this compound can serve as a covalent or non-covalent binder to the target protein. The ketone can be further functionalized to introduce a linker, which is then connected to an E3 ligase ligand.

Experimental Workflow: Synthesis of a Cyanoketone-Based PROTAC

The following is a representative, generalized protocol for the synthesis of a PROTAC using a cyanoketone warhead. The specific choice of reagents and reaction conditions will depend on the nature of the target protein, the E3 ligase ligand, and the linker.[16][17][18][19][20][21][22][23]

Diagram 3: Workflow for PROTAC Synthesis and Evaluation

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Functionalize Warhead (e.g., reductive amination of the ketone) B Couple to Linker A->B C Couple to E3 Ligase Ligand B->C D HPLC Purification C->D E LC-MS & NMR Analysis D->E F Western Blot for Protein Degradation E->F G Cell Viability Assays F->G

Caption: A generalized workflow for the development of a PROTAC.

Step 1: Functionalization of the Cyanoketone Warhead

  • Rationale: To attach a linker, the ketone of this compound must be converted into a suitable functional group. Reductive amination is a common and efficient method to introduce an amine, which can then be used for amide bond formation with a linker.

  • Protocol:

    • To a solution of this compound (1.0 eq) in methanol, add a primary amine-containing linker with a protected terminal functional group (e.g., Boc-protected diamine) (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction and work up to isolate the amine-functionalized warhead.

Step 2: Coupling to an E3 Ligase Ligand

  • Rationale: The newly introduced functional group on the warhead-linker conjugate is then coupled to a suitable E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand). Amide bond formation is a common coupling strategy.

  • Protocol:

    • Deprotect the terminal functional group on the linker.

    • To a solution of the deprotected warhead-linker conjugate (1.0 eq) and the E3 ligase ligand bearing a carboxylic acid (1.1 eq) in a suitable solvent like DMF, add a coupling agent (e.g., HATU) (1.2 eq) and a base (e.g., DIPEA) (2.0 eq).

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

Step 3: Biological Evaluation

  • Rationale: The synthesized PROTAC is then tested for its ability to induce the degradation of the target protein. Western blotting is the standard method to visualize and quantify the reduction in protein levels.

  • Protocol:

    • Treat cells expressing the target protein with varying concentrations of the PROTAC.

    • After a suitable incubation period, lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific to the target protein.

    • Quantify the protein bands to determine the extent of degradation.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][24]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features make it particularly well-suited for the synthesis of PROTACs, a promising new class of therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and application, with the aim of empowering researchers to effectively utilize this important chemical entity in their drug discovery endeavors.

References

  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • ResearchGate. Design and synthesis of PROTACs against CypA. (A)
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • MDPI. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). [Link]
  • PubMed. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). [Link]
  • PubMed.
  • University of Washington.
  • Dow AgroSciences. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • National Institute of Technology Rourkela. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
  • Chemistry LibreTexts.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • UCLA. IR Absorption Table. [Link]
  • PubChem.
  • Matrix Fine Chemicals.
  • National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]
  • ResearchGate. (PDF)
  • PubMed Central.
  • PubChemLite.
  • PubChemLite. 4-oxocyclohexane-1-carbonitrile (C7H9NO). [Link]
  • PubChem. 4-Oxocyclohex-1-ene-1-carbonitrile. [Link]
  • ChemBK. 4-Oxocyclohexane-1-carboxylic acid methyl ester. [Link]

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1-Methyl-4-oxocyclohexane-1-carbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Application of 1-Methyl-4-oxocyclohexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the rationale behind its synthesis, the intricacies of its structure, and its strategic importance in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This compound (CAS No. 121955-82-6) is a bifunctional molecule featuring a ketone, a quaternary nitrile, and a rigid cyclohexane scaffold.[1] While seemingly simple, this combination of features makes it a highly valuable component in the synthesis of complex, biologically active molecules. Its primary role in the field is as a "Protein Degrader Building Block," specifically for the construction of PROTACs.[1]

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[2] The success of a PROTAC is critically dependent on the geometry of the ternary complex it forms with the target protein and an E3 ligase. The linker connecting the two ends of the PROTAC is therefore not merely a spacer but a key determinant of efficacy. The rigid, non-planar structure of the cyclohexane ring in this compound provides a conformationally constrained element for linker design, which can help to pre-organize the molecule into a bioactive conformation and improve pharmacokinetic properties.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 121955-82-6[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Predicted: Colorless oil or low-melting solid-
Purity Commercially available at ≥97%[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a two-step process starting from the commercially available 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This strategy involves the deprotection of a ketal-protected precursor to reveal the ketone, followed by a selective α-methylation.

Synthesis_Workflow cluster_0 Step 1: Ketal Deprotection cluster_1 Step 2: α-Methylation A 1,4-Dioxaspiro[4.5]decane-8-carbonitrile B 4-Oxocyclohexanecarbonitrile A->B HCl (aq), THF, 60°C C 4-Oxocyclohexanecarbonitrile D This compound C->D 1. KOH, Anisole 2. PhMe₃NI

Figure 1: Overall synthesis workflow from protected precursor.
Step 1: Synthesis of the Precursor, 4-Oxocyclohexanecarbonitrile

The first step is the acid-catalyzed hydrolysis of the ethylene glycol ketal of the starting material. This is a standard and robust reaction to deprotect a ketone.

Experimental Protocol:

  • To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and an appropriate amount of hydrochloric acid.

  • Add 1000 mL of tetrahydrofuran (THF) and an additional 500 mL of water to the flask.

  • Heat the mixture to 60°C with stirring. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically when <2% of the starting material remains), cool the mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and remove the solvent by distillation under reduced pressure.

  • The crude product is then purified by vacuum distillation (e.g., at 100°C and 2 mmHg) to yield 4-oxocyclohexanecarbonitrile as a clear, colorless oil.

Causality and Self-Validation:

  • Choice of Acid: Hydrochloric acid is a strong, non-oxidizing acid, ideal for ketal hydrolysis without promoting side reactions.

  • Use of THF: THF serves as a co-solvent to ensure miscibility between the aqueous acid and the organic starting material, thereby increasing the reaction rate.

  • Boric Acid: While not strictly necessary for the hydrolysis itself, boric acid can act as a mild Lewis acid catalyst and buffer.

  • Validation: The purity of the intermediate should be confirmed by GC (e.g., >98%) and its structure verified by ¹H NMR and IR spectroscopy before proceeding to the next step. The IR spectrum should show a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and the disappearance of the C-O stretches associated with the ketal.

Step 2: α-Methylation to Yield this compound

This step involves the selective methylation of the carbon atom that is alpha to both the ketone and the nitrile group. This is achieved by forming the enolate of the ketone and then quenching it with a methylating agent.

Experimental Protocol:

  • In an 8 mL glass vial equipped with a magnetic stirring bar, charge 100 mg of 4-oxocyclohexanecarbonitrile (1 equiv) and potassium hydroxide (KOH, 2 equiv).

  • Seal the vial with a septum screw cap. Evacuate and backfill with argon three times.

  • Add 2 mL of anisole (as solvent) via syringe.

  • Add phenyl trimethylammonium iodide (PhMe₃NI, 2 equiv) as the methylating agent.

  • Stir the reaction mixture vigorously at a controlled temperature (optimization may be required, e.g., starting at room temperature and gently heating if necessary). Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acidic workup (e.g., dilute HCl) to neutralize the base and protonate any remaining enolate. This also converts the N,N-dimethylaniline byproduct into its water-soluble salt.

  • Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel.

Causality and Self-Validation:

  • Choice of Base: KOH is a strong base capable of deprotonating the α-carbon. The protons alpha to the ketone are significantly more acidic (pKa ≈ 19-20 in DMSO) than those alpha to a nitrile (pKa ≈ 30 in DMSO), ensuring selective enolate formation at the desired position.

  • Choice of Methylating Agent: Phenyl trimethylammonium iodide is a safe and easy-to-handle solid methylating agent. It avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate. The byproduct, N,N-dimethylaniline, is easily removed by an acidic wash.

  • Solvent: Anisole is a relatively high-boiling, non-protic solvent suitable for this type of reaction.

  • Validation: The final product's identity and purity must be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) as detailed in the following section.

Molecular Structure Elucidation

As experimental spectra for this compound are not widely available in the public domain, this section provides a detailed analysis based on predicted spectroscopic data, grounded in established principles of organic spectroscopy.

Molecular_Structure cluster_labels mol C1 C1 C2 C2,6 C3 C3,5 C4 C4 CH3 CH₃ CN CN

Figure 2: Structure of this compound with key positions labeled for NMR analysis.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the methyl group and the three sets of inequivalent methylene protons on the cyclohexane ring.

  • δ ~ 1.5 ppm (Singlet, 3H): This signal corresponds to the protons of the methyl group at the C1 position. It is a singlet because there are no adjacent protons.

  • δ ~ 2.0-2.2 ppm (Multiplet, 4H): This complex multiplet arises from the four protons at the C2 and C6 positions, which are alpha to the nitrile group.

  • δ ~ 2.4-2.6 ppm (Multiplet, 4H): This downfield multiplet corresponds to the four protons at the C3 and C5 positions, which are alpha to the carbonyl group. The electron-withdrawing effect of the ketone deshields these protons more than those at C2/C6.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (C4)~208Typical for a cyclohexanone carbonyl carbon.
C≡N ~122Characteristic chemical shift for a nitrile carbon.
C3, C5 ~38Methylene carbons alpha to the carbonyl group.
C2, C6 ~35Methylene carbons adjacent to the quaternary carbon.
C1 ~40Quaternary carbon, deshielded by the attached nitrile and methyl groups.
-CH₃ ~25Methyl carbon attached to the quaternary center.
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

  • ~2240 cm⁻¹ (Medium, Sharp): This absorption is characteristic of a C≡N (nitrile) stretch. Because the nitrile is on a quaternary carbon, the intensity may be weaker than for a nitrile with an alpha-proton.

  • ~1715 cm⁻¹ (Strong, Sharp): This is a strong absorption characteristic of a C=O (ketone) stretch in a six-membered ring.

  • ~2950-2850 cm⁻¹ (Medium-Strong): These bands correspond to the C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound [C₈H₁₁NO]⁺.

  • Key Fragments: Fragmentation would likely involve α-cleavage adjacent to the carbonyl group and loss of the nitrile or methyl group. Common fragments might include m/z = 122 ([M-CH₃]⁺), m/z = 111 ([M-CN]⁺), and fragments resulting from cleavage of the cyclohexane ring.

Application as a Rigid Linker in PROTACs

The structural features of this compound make it an excellent building block for PROTAC linkers.

PROTAC_Structure POI_Ligand Target Protein Ligand (Warhead) Linker Linker This compound core POI_Ligand->Linker:f0 E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker:f1->E3_Ligand

Figure 3: Conceptual role of the molecule as a rigid core within a PROTAC linker.

The ketone and nitrile functional groups provide two orthogonal points for chemical modification, allowing for the attachment of the "warhead" (which binds the target protein) and the "anchor" (which binds the E3 ligase). For example, the ketone can be converted to an amine via reductive amination, or to a hydroxyl group via reduction, providing a nucleophilic handle for linker attachment. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, offering another point of attachment with different chemical properties.

The most significant contribution of this building block is the rigid cyclohexane core. Flexible linkers (like long alkyl or PEG chains) can adopt many conformations, some of which may not be conducive to forming a stable and productive ternary complex. By incorporating a rigid scaffold like this compound, medicinal chemists can exert greater control over the linker's three-dimensional structure. This can:

  • Reduce the entropic penalty of forming the ternary complex, potentially increasing binding affinity and degradation efficiency.

  • Improve cell permeability and metabolic stability by reducing the flexibility and polar surface area of the PROTAC molecule.

  • Provide defined exit vectors for the rest of the linker, allowing for more precise and predictable positioning of the two binding ligands.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • PrepChem.Synthesis of methyl 4-oxocyclohexane-1-carboxylate.
  • Schmalz, H.-G., et al.Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information.
  • Reich, H. J.Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin.
  • CP Lab Safety.this compound, min 97%, 100 mg.
  • Burslem, G. M., & Crews, C. M.Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Degradation of Unwanted Proteins. Chemical Reviews, 2020.
  • PubChem.4-Oxocyclohexane-1-carbonitrile. National Center for Biotechnology Information.
  • Békés, M., Langley, D. R., & Crews, C. M.PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 2022.
  • Maple, H. J., et al.Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 2022.

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-methyl-4-oxocyclohexane-1-carbonitrile, a valuable building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It explores two primary synthesis strategies, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing methods for characterization and purification. Furthermore, this guide emphasizes the importance of laboratory safety by providing a thorough review of the associated hazards and handling procedures.

Introduction

This compound is a bifunctional molecule featuring a ketone and a nitrile group attached to a cyclohexane ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications. The presence of a quaternary carbon center bearing the nitrile and methyl groups introduces a key structural motif found in various biologically active compounds. The ketone functionality offers a reactive site for further modifications, such as the introduction of new carbon-carbon bonds or the formation of heterocyclic systems.

This guide will focus on logical and field-proven synthetic approaches, providing not just a list of steps, but a causal explanation behind the experimental choices to ensure both scientific integrity and practical applicability.

Proposed Synthetic Pathways

Two principal retrosynthetic disconnections for this compound are considered in this guide. The first involves the initial formation of the cyanocyclohexane ring followed by methylation, while the second, more direct approach, involves the synthesis of a methylated precursor that is subsequently converted to the target nitrile.

Pathway 1: Alkylation of a Pre-formed Cyanohydrin Derivative

This pathway commences with the readily available 4-oxocyclohexanecarboxamide. The synthesis proceeds through the formation of 4-oxocyclohexane-1-carbonitrile, which is then methylated to yield the final product.

2.1.1. Reaction Mechanism

The first step involves the dehydration of 4-oxocyclohexanecarboxamide to the corresponding nitrile. This transformation is typically achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[2][3][4] The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by an intramolecular elimination to form the nitrile.

The subsequent step is the methylation of the α-carbon to the nitrile group. This is an alkylation reaction where a strong base is used to deprotonate the α-carbon, generating a carbanion. This carbanion then acts as a nucleophile, attacking a methylating agent such as methyl iodide.

2.1.2. Experimental Protocol

Step 1: Synthesis of 4-oxocyclohexane-1-carbonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-oxocyclohexanecarboxamide (1 equivalent).

  • Add a suitable dehydrating agent, such as phosphorus pentoxide (1.5 equivalents), portion-wise with stirring.

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-oxocyclohexane-1-carbonitrile.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 4-oxocyclohexane-1-carbonitrile (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete formation of the enolate.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.1.3. Workflow Diagram

Pathway1 Start 4-Oxocyclohexanecarboxamide Intermediate 4-Oxocyclohexane-1-carbonitrile Start->Intermediate Dehydration (e.g., P₂O₅) Product This compound Intermediate->Product Methylation (LDA, CH₃I)

Caption: Synthesis of this compound via Pathway 1.

Pathway 2: Conversion from a Methylated Ester Precursor

This more convergent approach begins with the synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate, which is then converted to the target nitrile. A known procedure for the synthesis of this precursor ester involves the catalytic reduction of an unsaturated analog.[5]

2.2.1. Reaction Mechanism

The synthesis of the precursor, methyl 1-methyl-4-oxocyclohexanecarboxylate, is achieved through the catalytic hydrogenation of methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate using a palladium on carbon (Pd/C) catalyst.[5] The hydrogen gas adds across the carbon-carbon double bond in the presence of the catalyst.

The conversion of the ester to the nitrile is a two-step process. First, the methyl ester is treated with ammonia or an ammonia source to form the corresponding primary amide, 1-methyl-4-oxocyclohexane-1-carboxamide. This is a nucleophilic acyl substitution reaction. The primary amide is then dehydrated using a suitable reagent to yield the final nitrile product, as described in Pathway 1.[2][3][4]

2.2.2. Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate [5]

  • Dissolve methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate (100 g) in ethyl acetate (600 ml) in a flask suitable for hydrogenation.

  • Add 10% Palladium on Carbon (Pd-C) catalyst (5 g).

  • Subject the mixture to catalytic reduction with hydrogen gas at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed (approximately 2 hours).

  • Filter off the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation (b.p. 82°-84° C./0.5 mmHg) to yield methyl 1-methyl-4-oxocyclohexanecarboxylate (96.5 g, 95.4% yield).

Step 2: Conversion of Methyl 1-methyl-4-oxocyclohexanecarboxylate to this compound

  • Amide Formation:

    • Place methyl 1-methyl-4-oxocyclohexanecarboxylate (1 equivalent) in a sealed reaction vessel.

    • Add a concentrated solution of ammonia in methanol.

    • Heat the mixture at a suitable temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent and excess ammonia under reduced pressure to obtain the crude 1-methyl-4-oxocyclohexane-1-carboxamide.

  • Dehydration to Nitrile:

    • To the crude amide, add a dehydrating agent such as phosphorus pentoxide (1.5 equivalents) or thionyl chloride (2 equivalents) in an appropriate solvent (e.g., dichloromethane for SOCl₂).

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Work-up the reaction as described in Pathway 1, Step 1.

    • Purify the final product by column chromatography or vacuum distillation.

2.2.3. Workflow Diagram

Pathway2 Start Methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate Intermediate1 Methyl 1-methyl-4-oxocyclohexanecarboxylate Start->Intermediate1 Catalytic Hydrogenation (H₂, Pd/C) Intermediate2 1-Methyl-4-oxocyclohexane-1-carboxamide Intermediate1->Intermediate2 Aminolysis (NH₃) Product This compound Intermediate2->Product Dehydration (e.g., P₂O₅)

Caption: Synthesis of this compound via Pathway 2.

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

Technique Expected Features
¹H NMR Signals corresponding to the methyl group protons (singlet), and the diastereotopic protons of the cyclohexane ring (multiplets). The chemical shifts of the protons adjacent to the ketone will be downfield.
¹³C NMR A predicted ¹³C NMR spectrum shows characteristic peaks for the nitrile carbon, the ketone carbonyl carbon, the quaternary carbon, the methyl carbon, and the carbons of the cyclohexane ring.[6]
IR Spectroscopy A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. A strong absorption for the ketone carbonyl (C=O) stretch should appear around 1715 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol ).[1] Fragmentation patterns would be consistent with the structure.

Safety and Handling

A comprehensive understanding of the safety hazards associated with this compound and the reagents used in its synthesis is paramount for safe laboratory practice.

4.1. Hazard Identification

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [7][8]

  • Causes skin and serious eye irritation. [7][8]

  • May cause respiratory irritation. [8]

4.2. Recommended Precautions

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat should be worn at all times.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

4.3. First Aid Measures

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.4. Handling and Storage

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This technical guide has outlined two viable and scientifically sound pathways for the synthesis of this compound. Pathway 2, which proceeds through a known methylated ester precursor, is presented as a more direct and potentially higher-yielding route. The provided experimental protocols, adapted from established procedures for analogous transformations, offer a solid foundation for the practical execution of these syntheses. The importance of thorough characterization and strict adherence to safety protocols has also been emphasized to ensure the integrity of the research and the safety of the laboratory personnel. The information contained within this guide is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities.

References

  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • Chemistry LibreTexts. (2022, December 28).
  • ResearchGate. (2025, August 6).
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  • Organic Chemistry Portal.
  • The Royal Society of Chemistry.
  • Master Organic Chemistry.
  • ACS Publications. (2019, September 18). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. [Link]
  • John Wiley & Sons, Inc. 1-Methyl-4-oxidanylidene-cyclohexane-1-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 121955-82-6 Name: -. [Link]
  • National Institutes of Health. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]
  • ACS Omega. (2018, May 9). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]
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An In-depth Technical Guide to 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a versatile intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

The compound of interest is systematically named 4-cyano-4-methylcyclohexan-1-one according to IUPAC nomenclature. However, it is also recognized as This compound . For clarity and consistency, both names will be used interchangeably throughout this guide.

The structure is characterized by a cyclohexane ring bearing a ketone at position 4, and both a cyano and a methyl group at position 1. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in synthetic chemistry.

Molecular Formula: C₈H₁₁NO

Molecular Weight: 137.18 g/mol

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of 4-cyano-4-methylcyclohexan-1-one

PropertyValueSource
Molecular FormulaC₈H₁₁NOPubChem
Molecular Weight137.18 g/mol PubChem
XLogP30.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass137.084063974PubChem
Monoisotopic Mass137.084063974PubChem
Topological Polar Surface Area40.9 ŲPubChem
Heavy Atom Count10PubChem

Reference Spectroscopic Data for 4-Methylcyclohexanone:

  • ¹H NMR: Spectral data for 4-methylcyclohexanone is available and can be used as a foundational reference for interpreting the spectrum of its cyano-substituted analogue. Key shifts would be expected to change based on the introduction of the electron-withdrawing cyano group.

  • IR Spectroscopy: The infrared spectrum of 4-methylcyclohexanone shows characteristic peaks for the C=O stretch of the ketone. For 4-cyano-4-methylcyclohexan-1-one, an additional sharp peak corresponding to the C≡N stretch would be a key identifying feature.

  • Mass Spectrometry: The mass spectrum of 4-methylcyclohexanone is well-documented.[1][2] The fragmentation pattern of 4-cyano-4-methylcyclohexan-1-one would be expected to show characteristic losses related to the cyano and methyl groups.

Synthesis of 4-cyano-4-methylcyclohexan-1-one

The synthesis of 4-cyano-4-methylcyclohexan-1-one can be approached through several synthetic strategies. A common and effective method involves the cyanation of a suitable precursor. Below is a detailed, field-proven protocol.

Synthesis Workflow

Synthesis_Workflow Precursor 4-Methylcyclohexanone Intermediate1 Formation of Enolate/Enamine Precursor->Intermediate1 Base/Acid Intermediate2 Cyanation Intermediate1->Intermediate2 Cyanating Agent (e.g., TMSCN) Product 4-cyano-4-methylcyclohexan-1-one Intermediate2->Product Purification Purification Product->Purification Chromatography/Distillation

Caption: General synthetic workflow for 4-cyano-4-methylcyclohexan-1-one.

Experimental Protocol: Cyanation of 4-Methylcyclohexanone

This protocol outlines a representative procedure for the synthesis of 4-cyano-4-methylcyclohexan-1-one. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

  • 4-Methylcyclohexanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (e.g., silica gel column)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylcyclohexanone (1 equivalent) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent the reaction of TMSCN with moisture.

  • Addition of Catalyst: Add a catalytic amount of zinc iodide (e.g., 0.1 equivalents). ZnI₂ acts as a Lewis acid to activate the ketone, making it more susceptible to nucleophilic attack by the cyanide.

  • Addition of Cyanating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (e.g., 1.2 equivalents) dropwise. The slow addition at a low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by carefully adding it to a stirred aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate silyl cyanohydrin ether.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 4-cyano-4-methylcyclohexan-1-one.

Applications in Drug Development and Organic Synthesis

4-cyano-4-methylcyclohexan-1-one is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[3] Its bifunctional nature, possessing both a ketone and a nitrile, allows for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: This compound serves as a key building block in the multi-step synthesis of various APIs.[3] For instance, it is an intermediate in the synthesis of glimepiride, a medication used to treat type 2 diabetes mellitus.[3]

Drug_Synthesis_Pathway Start 4-cyano-4-methylcyclohexan-1-one Step1 Reduction of Ketone Start->Step1 Intermediate1 4-cyano-4-methylcyclohexanol Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Further Elaboration Step2->Intermediate2 API Active Pharmaceutical Ingredient (e.g., Glimepiride precursor) Intermediate2->API

Caption: Simplified pathway illustrating the use of 4-cyano-4-methylcyclohexan-1-one in API synthesis.

  • Organic Synthesis: Beyond pharmaceuticals, it is a versatile reactant in a variety of organic transformations. The ketone can undergo reactions such as reductions, reductive aminations, and Wittig reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity allows for the construction of complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-cyano-4-methylcyclohexan-1-one.

Hazard Identification:

  • While a specific safety data sheet (SDS) for 4-cyano-4-methylcyclohexan-1-one is not widely available, related compounds like 4-methylcyclohexanone are classified as flammable liquids and may be harmful if swallowed.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

References

  • PubChem. 4-Cyano(methyl)cyclohexanone.
  • PubChem. 4-Methylcyclohexanone.
  • NIST. Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]
  • 4-Methylcyclohexanone Manufacturer, Supplier, Exporter. TradeIndia. [Link]

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A Spectroscopic Guide to 1-Methyl-4-oxocyclohexane-1-carbonitrile: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-oxocyclohexane-1-carbonitrile is a bifunctional organic molecule of interest in synthetic chemistry, serving as a versatile building block for more complex molecular architectures. Its rigid cyclohexanone framework, coupled with the reactivity of the nitrile group, makes it a valuable intermediate in the development of novel pharmaceuticals and materials. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and follow its transformations in subsequent chemical reactions.

Predicted Spectroscopic Data

The spectroscopic signature of this compound is a composite of the contributions from its core structural features: a ketone carbonyl group, a nitrile, a quaternary carbon, and a substituted cyclohexane ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring and the diastereotopic nature of the methylene protons. The protons alpha to the carbonyl group will be the most deshielded of the ring protons.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃1.3 - 1.5Singlet3HThe methyl group is attached to a quaternary carbon and will appear as a singlet.
-CH₂- (adjacent to C=O)2.2 - 2.6Multiplet4HThese protons are alpha to the electron-withdrawing carbonyl group, leading to a downfield shift.[1]
-CH₂- (adjacent to C-CN)1.8 - 2.2Multiplet4HThese protons are adjacent to the carbon bearing the nitrile and methyl groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =O205 - 220The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[2]
C ≡N115 - 125The carbon of the nitrile group has a characteristic chemical shift in this region.[3]
C -CH₃, C -CN (Quaternary)35 - 45The quaternary carbon will have a relatively low intensity.
-C H₂- (adjacent to C=O)35 - 45These carbons are alpha to the carbonyl group.
-C H₂- (adjacent to C-CN)25 - 35These carbons are beta to the carbonyl group.
-C H₃20 - 30The methyl carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption bands of the carbonyl and nitrile functional groups.

Predicted IR Absorption Frequencies:

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
C=O (Ketone)~1715Strong, SharpThe carbonyl stretch in a six-membered ring ketone is characteristic.[4][5]
C≡N (Nitrile)2260 - 2200Medium, SharpThe carbon-nitrogen triple bond stretch is a key diagnostic peak.[3]
C-H (sp³ hybridized)3000 - 2850Medium to StrongStretching vibrations of the C-H bonds in the cyclohexane ring and methyl group.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion. The fragmentation patterns can provide valuable structural information. The molecular weight of this compound is 137.19 g/mol .

Predicted Mass Spectrometry Fragmentation:

m/zIonRationale
137[M]⁺Molecular ion peak (may be weak or absent).
122[M - CH₃]⁺Loss of the methyl group.
110[M - HCN]⁺Loss of hydrogen cyanide is a common fragmentation for nitriles.[6]
96[M - CH₃ - CN]⁺Subsequent loss of the nitrile radical from the [M - CH₃]⁺ fragment.
82Alpha-cleavage adjacent to the carbonyl group.[7]
55A common fragment for cyclic ketones.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Spectra (1H, 13C) Shim->Acquire Process Process FID Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Reference Baseline->Integrate

NMR Data Acquisition and Processing Workflow.
Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the ATR crystal.

  • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Ratio to Background) Acquire->Process

ATR-IR Spectroscopic Analysis Workflow.
Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The separated components from the GC are introduced into the ion source of the mass spectrometer.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Data Interpretation and Structure Validation

The synergistic use of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

  • IR spectroscopy will confirm the presence of the key ketone (C=O) and nitrile (C≡N) functional groups.

  • ¹³C NMR spectroscopy will confirm the number of unique carbon environments, including the characteristic downfield shifts for the carbonyl and nitrile carbons.

  • ¹H NMR spectroscopy will provide information on the proton environments and their connectivity, which can be further elucidated with 2D NMR techniques if necessary.

  • Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns consistent with the proposed structure.

By comparing the acquired data with the predicted values and characteristic functional group absorptions, researchers can confidently verify the identity and purity of their synthesized this compound.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.
  • AMyD. (n.d.).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College.
  • Proprep. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-4-oxocyclohexane-1-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this bifunctional cyclic molecule. The insights provided herein are grounded in established spectroscopic principles and are designed to empower the reader with the expertise to confidently analyze and interpret similar complex spectra.

Introduction: The Structural Significance of this compound

This compound is a valuable synthetic intermediate, incorporating a ketone, a nitrile, and a quaternary methyl-substituted carbon within a cyclohexane framework. The rigid, yet conformationally dynamic, nature of the cyclohexane ring, combined with the electronic effects of the carbonyl and cyano groups, results in a nuanced and informative ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for verifying its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide will systematically deconstruct the spectrum, correlating each signal to the unique chemical environment of the protons within the molecule.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A foundational understanding of the factors influencing proton chemical shifts and coupling constants is essential for the accurate interpretation of the ¹H NMR spectrum of this compound.

Chemical Environments and Expected Chemical Shifts

The molecule possesses four distinct sets of protons, each residing in a unique chemical environment:

  • Methyl Protons (-CH₃): These three protons are attached to a quaternary carbon and are therefore expected to appear as a singlet. Their chemical shift will be influenced by the adjacent electron-withdrawing nitrile group.

  • Protons Alpha to the Carbonyl Group (C3-H₂, C5-H₂): These four protons are adjacent to the ketone functionality. The electron-withdrawing nature of the carbonyl group will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to standard alkane protons. In a simple cyclohexanone, these protons typically appear around 2.35 ppm[1][2].

  • Protons Alpha to the Nitrile and Methyl Substituted Carbon (C2-H₂, C6-H₂): These four protons are adjacent to the carbon bearing the methyl and cyano groups. The anisotropic effect of the carbon-nitrogen triple bond can influence the chemical shifts of nearby protons.[3][4]

  • Conformational Effects: The cyclohexane ring exists in a rapid chair-chair interconversion at room temperature. This means that the axial and equatorial protons on each carbon are constantly exchanging their positions. As a result, the NMR spectrum at room temperature will show time-averaged signals for the axial and equatorial protons at each position.

Spin-Spin Coupling and the Karplus Relationship

Vicinal coupling (³J), the interaction between protons on adjacent carbons, provides invaluable information about the dihedral angle between them, as described by the Karplus equation.[5][6][7][8] This relationship is particularly useful in cyclic systems for determining stereochemistry.[9] In the case of this compound, the coupling between the protons on C2 and C3 (and C5 and C6) will give rise to complex multiplets. The magnitude of the coupling constants can provide insights into the preferred chair conformation of the ring.

Influence of Substituents
  • Carbonyl Group: The primary effect of the carbonyl group is the deshielding of the alpha-protons, shifting their resonance downfield.

  • Nitrile Group: The nitrile group (C≡N) exhibits magnetic anisotropy. This means it creates a magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the triple bond.[3][4] The nitrile's electron-withdrawing nature also contributes to the deshielding of adjacent protons.[10]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is relatively non-polar and effectively dissolves the analyte.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp signals and accurate integration.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three main groups of signals. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃~1.5Singlet (s)3H
-CH₂-C(CN)(CH₃)- (C2-H₂, C6-H₂)~1.9 - 2.2Multiplet (m)4H
-CH₂-C=O (C3-H₂, C5-H₂)~2.3 - 2.6Multiplet (m)4H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Detailed Peak-by-Peak Analysis
  • Singlet at ~1.5 ppm (3H): This sharp, singlet peak corresponds to the three equivalent protons of the methyl group. Its upfield position is characteristic of an alkyl group, and the singlet multiplicity confirms the absence of adjacent protons.

  • Multiplet at ~1.9 - 2.2 ppm (4H): This complex signal arises from the four protons on the carbons adjacent to the quaternary center (C2 and C6). These protons are coupled to the protons on C3 and C5, respectively, leading to the multiplet structure.

  • Multiplet at ~2.3 - 2.6 ppm (4H): This downfield multiplet is assigned to the four protons on the carbons alpha to the carbonyl group (C3 and C5). The deshielding effect of the ketone is evident in their lower field position. These protons are coupled to the protons on C2 and C6, contributing to their complex splitting pattern.

Visualization of Molecular Structure and Key Interactions

To further aid in the understanding of the molecular structure and the relationships between the different proton environments, the following diagrams are provided.

1_Methyl_4_oxocyclohexane_1_carbonitrile cluster_ring Cyclohexane Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 CH3 CH₃ C1->CH3 Methyl CN C≡N C1->CN Nitrile C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O =O C4->O Carbonyl C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound.

NMR_Proton_Environments cluster_labels Proton Environments a CH₃ b H₂ (C2, C6) c H₂ (C3, C5) l1 ~1.5 ppm (Singlet) l2 ~1.9-2.2 ppm (Multiplet) l3 ~2.3-2.6 ppm (Multiplet)

Caption: Key proton environments and their expected ¹H NMR chemical shifts.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The characteristic signals for the methyl group, the protons alpha to the nitrile, and the protons alpha to the carbonyl group are all clearly distinguishable. This guide has provided a comprehensive framework for the prediction, acquisition, and detailed interpretation of this spectrum, equipping researchers with the necessary knowledge to confidently utilize ¹H NMR spectroscopy for the characterization of this and similar molecules.

References

  • Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(8), 643-651.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
  • Rychnovsky, S. D., & Griesgraber, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 74(11), 4343-4346.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
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  • Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates and related compounds. A critical evaluation of the Karplus equation. Organic Magnetic Resonance, 13(6), 417-429.
  • Wikipedia. (n.d.). Karplus equation.
  • Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37.
  • Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.
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13C NMR of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-4-oxocyclohexane-1-carbonitrile. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the fundamental principles governing the 13C NMR spectrum of this substituted cyclohexane. It offers a detailed, step-by-step experimental protocol for acquiring high-quality spectral data. The core of this guide is a meticulously predicted 13C NMR spectrum, with each chemical shift assignment justified through an in-depth analysis of substituent effects, including those of the carbonyl, methyl, and nitrile groups. This guide is intended to be a valuable resource for researchers, enabling them to confidently interpret the 13C NMR spectrum of this compound and related compounds.

Introduction

This compound is a bifunctional organic molecule that incorporates a ketone, a nitrile, and a quaternary carbon center within a cyclohexane framework. These structural motifs are prevalent in many biologically active compounds and synthetic intermediates. Consequently, unambiguous characterization of this molecule is a critical step in many research and development pipelines. 13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton.[1][2] This guide will provide a detailed exposition of the theoretical and practical aspects of the 13C NMR analysis of this compound.

Fundamental Principles of 13C NMR Spectroscopy

The 13C NMR spectrum provides a map of the carbon environments within a molecule. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by several factors:

  • Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. Generally, sp2 hybridized carbons (like in carbonyls) are more deshielded (appear at a higher ppm) than sp hybridized carbons (like in nitriles), which are in turn more deshielded than sp3 hybridized carbons (like in the cyclohexane ring).[1]

  • Inductive Effects: Electronegative atoms or groups, such as the oxygen of the carbonyl and the nitrogen of the nitrile, withdraw electron density from adjacent carbon atoms. This deshielding effect causes the 13C NMR signal to shift downfield to a higher ppm value.[3]

  • Anisotropic Effects: The presence of π-systems, such as the C=O and C≡N bonds, generates localized magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial relationship to the π-system.

  • Steric Effects: The spatial arrangement of atoms can also influence chemical shifts. For instance, the γ-gauche effect describes the shielding (upfield shift) of a carbon atom due to steric interaction with a substituent in a gauche position three bonds away.[4]

Experimental Protocol for 13C NMR Data Acquisition

The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data:

  • Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[4] The higher concentration is beneficial for the less sensitive 13C nucleus.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer for field-frequency locking.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The presence of solid impurities can degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 1H and 13C NMR, with its signal defined as 0.0 ppm.[5] Often, commercially available deuterated solvents contain a small amount of TMS. If not, a very small amount can be added.

  • Labeling: Clearly label the NMR tube with the sample identification.

Spectrometer Setup and Data Acquisition

The following is a typical workflow for acquiring a proton-decoupled 13C NMR spectrum:

Caption: Experimental workflow for 13C NMR data acquisition.

Predicted 13C NMR Spectrum and In-depth Analysis

Due to the lack of a publicly available experimental spectrum, a detailed prediction based on established substituent effects is presented. The molecule has five unique carbon environments, and thus, five signals are expected in the 13C NMR spectrum.

Caption: Labeled structure of this compound.

Predicted Chemical Shifts

The predicted chemical shifts for each unique carbon are summarized in the table below. The assignments are based on the additive effects of the substituents on the base chemical shift of cyclohexane (~27.1 ppm).[6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C4 (C=O) ~208The carbonyl carbon of a cyclohexanone typically appears significantly downfield, often above 200 ppm.[1][3]
C8 (C≡N) ~122The nitrile carbon generally resonates in the 110-125 ppm range.[5] The specific value is influenced by the geminal methyl group.
C1 ~45This is a quaternary carbon. Its chemical shift is influenced by the attached methyl and nitrile groups, as well as its position relative to the ketone.
C2, C6 ~38These carbons are α to the quaternary center and β to the carbonyl group. The β-effect of the carbonyl will cause a downfield shift.
C3, C5 ~35These carbons are β to the quaternary center and α to the carbonyl group. The α-effect of the carbonyl group is strongly deshielding.
C7 (CH3) ~25The methyl group attached to the quaternary carbon will be in a typical aliphatic region.[4]
Detailed Justification of Assignments
  • C4 (Carbonyl): The chemical shift of a carbonyl carbon in a six-membered ring is characteristically found at the low-field end of the spectrum. The literature value for cyclohexanone itself is around 212 ppm. The substituents at the 1-position are not expected to significantly alter this value.

  • C8 (Nitrile): Nitrile carbons typically appear in the range of 110-125 ppm.[5] Studies on substituted cyclohexanecarbonitriles have shown that the chemical shift of the nitrile carbon is sensitive to the stereochemistry and substitution at the carbon to which it is attached.[7] For a quaternary center, this value is expected to be in the middle of the typical range.

  • C1 (Quaternary Carbon): This carbon is attached to a methyl group, a nitrile group, and two methylene groups of the ring. Being a quaternary carbon, its signal is expected to be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[5] Its chemical shift is a composite of the effects of all attached groups.

  • C2, C6 and C3, C5 (Ring Methylene Carbons): The chemical shifts of the ring carbons are influenced by their proximity to the electron-withdrawing carbonyl and nitrile groups. The carbons α to the carbonyl group (C3 and C5) will be more deshielded than the carbons β to it (C2 and C6). The geminal methyl and nitrile groups at C1 will also have an effect on the chemical shifts of the adjacent C2 and C6 carbons.

  • C7 (Methyl Carbon): The chemical shift of a methyl group on a cyclohexane ring is typically in the 20-30 ppm range. The exact position is influenced by its steric environment.[4]

Conclusion

This technical guide has provided a comprehensive framework for understanding and interpreting the 13C NMR spectrum of this compound. By combining fundamental principles of NMR spectroscopy with a detailed analysis of substituent effects, a reliable prediction of the spectrum has been generated. The provided experimental protocol offers a robust method for obtaining high-quality data. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident structural characterization of this and related molecules.

References

  • Fleming, F. F., Shook, B. C., & Jiang, T. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 73(15), 6052-5. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclohexane-1-carbonitrile. PubChem Compound Database.
  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • Stothers, J. B., & Tan, C. T. (1974). 13C Nuclear Magnetic Resonance Studies. 34. The 13C Spectra of Several Methylcyclopentanones and -cyclohexanones. Canadian Journal of Chemistry, 52(2), 308-314.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemHelper. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • NMRShift.io. (n.d.). 13C | Solvent | NMR Chemical Shifts.
  • University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove.
  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

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IR spectrum analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a bifunctional organic molecule. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of the molecule's vibrational behavior, a detailed interpretation of its spectral features, and a robust, field-proven protocol for acquiring high-quality spectral data. Our approach prioritizes scientific causality and self-validating methodologies to ensure both accuracy and trustworthiness in spectral interpretation.

Introduction: The Molecular Blueprint

This compound (C₈H₁₁NO) is a saturated cyclic compound featuring two key functional groups that are highly active in the infrared region: a ketone (C=O) and a nitrile (C≡N).[1][2] The rigid cyclohexane framework, substituted with a methyl group at the C1 position, provides a distinct aliphatic signature. Understanding the IR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This guide will systematically deconstruct the IR spectrum of this compound, correlating each significant absorption band to a specific molecular motion.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains several distinct components, each with characteristic vibrational frequencies. The analysis of its IR spectrum relies on identifying the absorptions arising from these specific groups.

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond is a strong, polar bond that gives rise to a sharp, intense absorption.

  • Ketone Group (C=O): The carbonyl bond within the six-membered ring is also highly polar, resulting in one of the strongest absorptions in the spectrum.

  • Aliphatic C-H Bonds: The molecule contains both methyl (-CH₃) and methylene (-CH₂) groups within the cyclohexane ring, which have characteristic stretching and bending vibrations.

  • Carbon Skeleton: The C-C single bonds of the cyclohexane ring contribute to the complex "fingerprint region" of the spectrum.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

In-Depth IR Spectrum Interpretation

The IR spectrum can be logically divided into distinct regions, each corresponding to the vibrational energies of different functional groups. A self-validating interpretation is achieved when all expected peaks are present and accounted for.

The Diagnostic Region (>1500 cm⁻¹)

This region contains the most identifiable peaks and is crucial for initial functional group assignment.

  • C-H Stretching (3000-2850 cm⁻¹): The spectrum will exhibit strong, sharp peaks just below 3000 cm⁻¹. These absorptions are due to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups of the cyclohexane ring.[3][4][5] Their presence confirms the aliphatic nature of the molecule's framework.

  • Nitrile C≡N Stretch (2260-2240 cm⁻¹): A sharp peak of medium to strong intensity is expected in this range.[6] This absorption is highly characteristic of the nitrile functional group.[7][8] Saturated aliphatic nitriles, like the one in this molecule, typically absorb in this specific window.[8] The peak's sharpness is due to the simple stretching motion of the C≡N bond, and its position in a relatively "quiet" part of the spectrum makes it an excellent diagnostic marker.[8][9]

  • Ketone C=O Stretch (~1715 cm⁻¹): The spectrum will be dominated by a very strong, sharp absorption band around 1715 cm⁻¹. This peak is unequivocally assigned to the C=O stretching vibration of the ketone. For saturated, six-membered cyclic ketones (cyclohexanones), this frequency is highly characteristic.[10][11][12] The high intensity is a direct result of the large change in dipole moment during the stretching of the polar carbonyl bond.[13] The position of this band can distinguish it from other carbonyl-containing compounds; for instance, conjugation or smaller ring sizes would shift this frequency significantly.[10][12]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and C-C single bond stretches. While harder to interpret on a peak-by-peak basis, this region provides a unique "fingerprint" for the molecule.

  • C-H Bending Vibrations (1470-1350 cm⁻¹):

    • A band near 1450 cm⁻¹ can be attributed to the scissoring (bending) vibration of the -CH₂- groups in the cyclohexane ring.[5][14]

    • The methyl (-CH₃) group will produce a characteristic absorption around 1375 cm⁻¹ due to its symmetric bending (umbrella) mode.[3][5][6]

  • C-C Stretching Vibrations (1200-800 cm⁻¹): Weak to medium absorptions corresponding to the stretching of the C-C single bonds of the carbon skeleton are found here. These are generally less useful for direct identification but are integral to the overall spectral fingerprint.

Summary of Key Vibrational Frequencies
Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C-H (Aliphatic)Stretch2850 - 3000Strong
C≡N (Nitrile)Stretch2240 - 2260Medium, Sharp
C=O (Ketone)Stretch~1715Very Strong, Sharp
-CH₂- (Methylene)Bend (Scissoring)~1450Medium
-CH₃ (Methyl)Bend (Symmetric)~1375Medium

Experimental Protocol: High-Fidelity Spectrum Acquisition

The choice of sampling technique is critical for obtaining a high-quality, reproducible IR spectrum. The following protocols are recommended based on industry best practices. The choice between them depends on the physical state of the sample (solid or high-boiling liquid) and available equipment.[1]

Workflow for IR Spectrum Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_solid cluster_liquid cluster_analysis FTIR Analysis start Obtain Sample of This compound decision Sample State? start->decision kbr Method A: KBr Pellet 1. Grind 1-2 mg sample with 200 mg dry KBr. 2. Press mixture in a die to form a transparent pellet. decision->kbr Solid atr_solid Method C: ATR Place solid powder directly on ATR crystal and apply pressure. decision->atr_solid Solid (ATR) film Method B: Thin Film 1. Place a drop of liquid on one salt plate (NaCl/KBr). 2. Press a second plate on top to create a thin film. decision->film Liquid atr_liquid Method C: ATR Place a drop of liquid directly on ATR crystal. decision->atr_liquid Liquid (ATR) solid_path Solid liquid_path Liquid analysis_step Place Sample Holder in FTIR Spectrometer kbr->analysis_step atr_solid->analysis_step film->analysis_step atr_liquid->analysis_step sample_scan Collect Sample Spectrum analysis_step->sample_scan background Collect Background Spectrum (Empty beam or clean ATR crystal) background->sample_scan process Process Data (Background subtraction, format conversion) sample_scan->process end end process->end Final Spectrum for Interpretation

Caption: General workflow for acquiring the FTIR spectrum of the target molecule.

Method A: KBr Pellet Technique (for Solids)

This is a classic method that yields high-quality transmission spectra.[15]

  • Preparation: Gently grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[16] The goal is to create a fine, homogeneous powder to minimize scattering of the IR beam.[17][18] KBr is used because it is transparent to IR radiation in the mid-IR range.[17]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent pellet.[16] An opaque or cloudy pellet indicates poor grinding or moisture and will result in a poor-quality spectrum.[17]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Method B: Thin Film Technique (for Liquids)

This method is suitable for viscous or high-boiling point liquids.

  • Preparation: Place a single drop of the liquid sample onto the polished face of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate directly on top, spreading the liquid into a thin, capillary film.[17][19] Ensure no air bubbles are trapped.

  • Analysis: Mount the "sandwich" cell in the spectrometer's sample holder and acquire the spectrum.

Method C: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid, and often preferred technique for both solids and liquids, requiring minimal sample preparation.[18]

  • Background: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[16]

  • Analysis: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

Conclusion

The infrared spectrum of this compound is defined by three highly characteristic and intense absorption bands: the aliphatic C-H stretches below 3000 cm⁻¹, a sharp C≡N nitrile stretch near 2250 cm⁻¹, and a very strong C=O ketone stretch around 1715 cm⁻¹. The collective presence and specific frequencies of these bands, supplemented by the unique pattern in the fingerprint region, provide unequivocal confirmation of the molecule's structure. By employing the rigorous experimental protocols outlined in this guide, researchers can reliably obtain high-fidelity spectra for structural verification, quality control, and reaction monitoring, ensuring the integrity of their scientific and developmental endeavors.

References

  • Sampling techniques for ir | DOCX - Slideshare.
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  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC - PubMed Central.
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  • IR Spectroscopy Tutorial: Ketones - University of Calgary.
  • Infrared Spectrometry - Michigan State University.
  • Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. - Proprep.
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

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Physical properties of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule incorporating both a ketone and a nitrile functional group within a cyclohexane framework. This unique structural arrangement makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their verification, and the scientific rationale underpinning these methodologies.

Section 1: Physicochemical and Spectroscopic Data Summary

The fundamental physical and chemical properties of this compound are summarized below. This data serves as a critical reference for experimental design, safety assessments, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 121955-82-6[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Light yellow to yellow Solid[1]
Boiling Point 263.6 ± 33.0 °C (Predicted)[1]
Density 1.02 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, tightly closed, dry[1][2]

Section 2: Safety and Handling Precautions

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. While specific toxicity data for this compound is limited, the presence of the nitrile group necessitates cautious handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]

  • Spill Management: In case of a spill, collect the material using an inert absorbent material.[2][4] Avoid generating dust.[2] Prevent the material from entering drains or waterways.[2][4]

  • First Aid:

    • Inhalation: Move to fresh air. If feeling unwell, consult a doctor.[2][3]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Recommended storage temperature is between 2-8°C.[1]

Section 3: Experimental Methodologies for Physical Property Determination

The following protocols provide step-by-step procedures for the empirical determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6]

Protocol: Capillary Method

  • Sample Preparation: Place a small amount of the dry, finely powdered compound onto a clean, dry surface.[7] Press the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.[8][9]

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] Insert the assembly into a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp device.

  • Heating and Observation: Heat the apparatus rapidly at first to determine an approximate melting point. Allow the apparatus to cool, then repeat the process, heating slowly (approximately 2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[7]

Boiling Point Determination (Micro-Scale)

For small sample quantities, a micro-boiling point determination is the most efficient method. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10][11]

Protocol: Capillary Inversion Method

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample (if melted) into a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end facing down.[12][13]

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).[13]

  • Heating: Heat the apparatus gently.[13] As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10][12] This indicates the liquid's vapor has displaced all the air and its vapor pressure exceeds the atmospheric pressure.

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

Solubility Assessment

A systematic solubility analysis provides valuable information about a compound's polarity and the presence of acidic or basic functional groups.[14][15] The principle "like dissolves like" is the foundation of this analysis, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[16]

Protocol: Systematic Solubility Testing

  • Initial Screening: In a small test tube, add approximately 25 mg of the compound to 0.5 mL of the solvent.[15] Begin with deionized water (polar) and diethyl ether or hexane (non-polar).[17] Shake vigorously and observe if a homogeneous solution forms.[14][18]

  • Acid/Base Testing (if water-insoluble):

    • 5% Aqueous HCl: Test solubility in 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[17][18] The ketone oxygen is a very weak Lewis base and is unlikely to cause dissolution in dilute acid.

    • 5% Aqueous NaOH: Test solubility in 5% NaOH. Dissolution suggests an acidic functional group.[17][18]

    • 5% Aqueous NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Dissolution in this weaker base indicates a relatively strong acid, such as a carboxylic acid.[15][18]

  • Concentrated Acid Test: If the compound is insoluble in all the above, test its solubility in cold, concentrated H₂SO₄.[15] Compounds containing oxygen or nitrogen atoms will typically dissolve in concentrated sulfuric acid.[15]

  • Recording: Record the compound as "soluble" or "insoluble" for each solvent tested.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of a compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19]

  • Sample Preparation: Accurately weigh 10-50 mg of the compound.[20] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[21]

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.[20][21] Ensure the outside of the tube is clean.[20]

  • Data Acquisition: Insert the tube into the NMR spectrometer. The instrument will then perform a series of automated steps:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[21]

    • Shimming: The magnetic field is homogenized to improve spectral resolution.[21]

    • Acquisition: A radio-frequency pulse is applied, and the resulting signal (Free Induction Decay, or FID) is recorded.[22]

  • Processing: A Fourier transform is applied to the FID to generate the final NMR spectrum, which can then be analyzed for chemical shifts, integration, and coupling patterns.[22]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]

  • Sample Preparation (KBr Pellet): Given the compound is a solid, the KBr pellet method is suitable. Mix ~1 mg of the sample with ~200 mg of dry KBr powder in a mortar and grind to a fine, homogeneous powder.[24]

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place a blank KBr pellet (or nothing) in the spectrometer's sample holder and run a background scan. This is subtracted from the sample scan to remove interference from atmospheric CO₂ and water vapor.[24]

  • Sample Spectrum: Replace the blank with the sample pellet and acquire the infrared spectrum.[24]

  • Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups (e.g., C=O stretch for the ketone, C≡N stretch for the nitrile).

Protocol: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[25][26]

  • Sample Preparation and Introduction: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol). The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.[27]

  • Ionization: The sample molecules are ionized. Common techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[25]

  • Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[26]

  • Detection and Analysis: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and its fragmentation pattern, which provides structural clues.[28]

Section 4: Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_0 Thermal Analysis Workflow prep Prepare Sample in Capillary Tube setup Place in Apparatus (Thiele or Mel-Temp) prep->setup heat_fast Heat Rapidly for Approximate Range setup->heat_fast heat_slow Cool, then Heat Slowly (2°C/min) heat_fast->heat_slow record Record T1 (start) and T2 (end of melting/boiling) heat_slow->record

Caption: Workflow for Melting and Boiling Point Determination.

G cluster_1 Systematic Solubility Testing start Start: Add Compound to Solvent water Test in H₂O start->water ether Test in Diethyl Ether water->ether Soluble hcl Test in 5% HCl water->hcl Insoluble naoh Test in 5% NaOH hcl->naoh Insoluble nahco3 If NaOH Soluble, Test in 5% NaHCO₃ naoh->nahco3 Soluble h2so4 Test in conc. H₂SO₄ naoh->h2so4 Insoluble end Compile Solubility Profile nahco3->end h2so4->end

Caption: Decision workflow for systematic solubility analysis.

G cluster_2 General Spectroscopic Analysis Workflow prep 1. Sample Preparation (Dissolve in Solvent or Prepare KBr Pellet) intro 2. Introduce Sample into Spectrometer prep->intro acquire 3. Acquire Data (FID / Interferogram / Ion Count) intro->acquire process 4. Process Data (Fourier Transform / m/z Plot) acquire->process analyze 5. Analyze Spectrum (Identify Peaks & Structure) process->analyze

Caption: Generalized workflow for spectroscopic characterization.

Section 5: References

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  • Kind, T., & Fiehn, O. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from

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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Retrieved from

  • Solubility test for Organic Compounds. (2024). Retrieved from

  • Korfmacher, W. A. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from

  • Video: Boiling Points - Procedure. (2020). JoVE. Retrieved from

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Retrieved from

  • Melting point determination. (n.d.). Retrieved from

  • Bini, R., et al. (1997). Experimental setup for Fourier transform infrared spectroscopy studies in condensed matter at high pressure and low temperatures. AIP Publishing. Retrieved from

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from

  • NMR Basics for the absolute novice. (n.d.). JEOL USA Inc. Retrieved from

  • Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from

  • Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from

  • BOILING POINT DETERMINATION. (n.d.). Retrieved from

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from

  • Experimental No. (2) Boiling Point. (2021). Retrieved from

  • Micro-boiling point measurement. (n.d.). Retrieved from

  • Infrared Spectroscopy. (n.d.). Retrieved from

  • experiment (1) determination of melting points. (2021). Retrieved from

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from

  • How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Retrieved from

  • fourier transform infrared spectroscopy. (n.d.). Retrieved from

  • Building the FT-IR Spectrometer. (2018). Retrieved from

  • Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium. Retrieved from

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from

  • 1-methyl-4-oxocyclohexanecarbonitrile CAS#: 121955-82-6. (n.d.). ChemicalBook. Retrieved from

  • SAFETY DATA SHEET. (n.d.). Merck Millipore. Retrieved from

  • Methyl 4-oxocyclohexanecarboxylate Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved from

  • 1-Methyl-4-oxo-cyclohexanecarboxylic acid - Safety Data Sheet. (2025). ChemicalBook. Retrieved from

  • SAFETY DATA SHEET - Acetonitrile. (2014). Airgas. Retrieved from

  • Cyclohexanecarbonitrile - Safety Data Sheet. (2010). Sigma-Aldrich. Retrieved from

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Stereochemistry of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted cyclohexane derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure, dictated by the principles of conformational analysis, combined with its distinct functional groups—a ketone, a nitrile, and a quaternary carbon center—make it an attractive scaffold for the development of novel therapeutic agents. Understanding the stereochemical nuances of this molecule is paramount for controlling its reactivity and leveraging its structural features in rational drug design. This guide provides a comprehensive analysis of its conformational preferences, the stereochemical implications of its synthesis, and the spectroscopic techniques used for its characterization.

Introduction: The Structural Significance of this compound

The cyclohexane ring is a ubiquitous motif in natural products and synthetic molecules, prized for its predictable and well-defined three-dimensional geometry. When substituted, as in the case of this compound (CAS No. 121955-82-6), the molecule is no longer a simple, rapidly interconverting ring but a system where specific spatial arrangements, or conformations, are energetically favored.[1][2] The stereochemistry of this molecule is dominated by the chair conformation of the cyclohexane ring and the energetic cost associated with placing substituents in sterically hindered positions. The interplay between the quaternary center at C1, bearing both a methyl and a cyano group, and the carbonyl group at C4, creates a unique stereoelectronic environment that dictates its chemical behavior and potential biological interactions.

Conformational Analysis: A Study in Steric Preference

The stereochemistry of this compound is best understood by examining the conformational equilibrium of its cyclohexane ring. Like most substituted cyclohexanes, it predominantly adopts a chair conformation to minimize angular and torsional strain. This leads to a dynamic equilibrium between two distinct chair conformers, achieved through a "ring flip." The key to understanding the molecule's preferred shape lies in analyzing the energetic penalty of placing the C1 substituents in the axial versus the equatorial position.

The energetic cost of placing a substituent in the axial position is primarily due to unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These gauche-butane-like interactions are known as 1,3-diaxial interactions.[3] The magnitude of this steric strain is quantified by the substituent's "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4]

SubstituentA-Value (kcal/mol)Rationale for Steric Strain
Methyl (-CH₃) ~1.74The three hydrogen atoms of the methyl group lead to significant 1,3-diaxial interactions.[3][4][5]
Cyano (-CN) ~0.2The linear geometry and small radius of the cyano group result in minimal steric clash with axial hydrogens.[6]

As the data clearly indicates, the methyl group has a substantially higher A-value than the cyano group, marking it as the sterically bulkier substituent. Consequently, the conformational equilibrium will strongly favor the chair form where the methyl group occupies the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. The cyano group, being less sterically demanding, will preferentially occupy the axial position.

The presence of the sp²-hybridized carbonyl carbon at the C4 position introduces a slight flattening of the ring in that region. However, this has a minimal effect on the conformational preference of the substituents at the distant C1 position, which remains governed by the significant difference in their A-values.

Figure 1. Conformational equilibrium of this compound.

Synthesis and Stereochemical Control

A plausible and efficient laboratory synthesis of this compound involves the α-alkylation of a precursor, 4-oxocyclohexane-1-carbonitrile.[7] This method provides direct access to the target molecule and establishes the critical quaternary carbon center.

Experimental Protocol: Synthesis via α-Alkylation

Objective: To synthesize this compound by methylation of the enolate of 4-oxocyclohexane-1-carbonitrile.

Materials:

  • 4-Oxocyclohexane-1-carbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine to the cooled THF.

    • Slowly add n-butyllithium dropwise to the solution. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • In a separate flask, dissolve 4-oxocyclohexane-1-carbonitrile in anhydrous THF.

    • Add the solution of 4-oxocyclohexane-1-carbonitrile dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Slowly add methyl iodide to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality and Control: The use of a strong, non-nucleophilic base like LDA at low temperatures is critical. It ensures rapid and complete deprotonation at the carbon alpha to the nitrile group, forming the thermodynamically stable enolate without competing side reactions like addition to the carbonyl or nitrile. The subsequent addition of the electrophile (methyl iodide) results in the formation of the C-C bond, creating the desired quaternary center. This reaction is not stereoselective in creating a new chiral center if the starting material were prochiral in a different way, but it effectively constructs the target carbon skeleton.

Spectroscopic Characterization

The stereochemical features of this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the conformational details of cyclohexane derivatives.[8][9]

  • ¹H NMR: Although the C1 carbon lacks a proton, the protons on the rest of the ring provide a wealth of structural information. The protons at C2/C6 and C3/C5 will be split into complex multiplets. Protons in an axial environment are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts due to anisotropic effects.[10] The coupling constants (J-values) between adjacent protons are highly diagnostic of their dihedral angles and thus their stereochemical relationship.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The chemical shifts provide confirmation of the electronic environment.

Carbon AtomExpected ¹³C Chemical Shift (ppm)Notes
C=O (C4) ~208-212Typical range for a cyclohexanone carbonyl carbon.[11]
-C≡N ~120-125Characteristic chemical shift for a nitrile carbon.
Quaternary C (C1) ~35-45The exact shift is influenced by the attached methyl and cyano groups.
-CH₃ ~20-30Typical range for a methyl group on a quaternary center.
Ring -CH₂- ~30-45Multiple signals expected for the non-equivalent C2/C6 and C3/C5 carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of the key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
Ketone (C=O) ~1715 (strong)
Nitrile (C≡N) ~2240 (medium, sharp)

Implications for Reactivity and Drug Development

The defined stereochemistry of this compound is not merely an academic detail; it is a critical determinant of its chemical reactivity and its utility as a molecular scaffold.

  • Reactivity: The accessibility of the ketone at C4 to nucleophilic attack is influenced by the ring's conformation. The axial and equatorial approaches to the carbonyl are electronically and sterically distinct. The bulky equatorial methyl group at C1 does not significantly hinder the C4 position, leaving the ketone reactive.

  • Drug Development: In medicinal chemistry, molecular shape is paramount for achieving specific and high-affinity binding to biological targets like enzymes or receptors. This molecule provides a rigid, non-planar scaffold. The methyl and cyano groups can be used to probe different pockets of a binding site, while the ketone provides a handle for further chemical modification, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

Conclusion

The stereochemistry of this compound is fundamentally governed by the energetic preference for placing the sterically demanding methyl group in the equatorial position of a chair conformation. This preference, quantifiable through A-values, establishes a well-defined three-dimensional structure. This structural rigidity, combined with its versatile functional groups, makes it a powerful intermediate for synthetic chemists and a valuable building block for drug development professionals seeking to design molecules with precise spatial arrangements. A thorough understanding of its synthesis, conformational dynamics, and spectroscopic signatures is essential for unlocking its full potential in scientific research.

References

  • Abraham, R. J., & Ainger, N. (1999). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.
  • PrepChem. (n.d.).
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  • Wikipedia. (n.d.). A value. Wikipedia. [Link]
  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]
  • PrepChem. (n.d.).
  • Chem 330 Handout. (n.d.). Table of A-Values. University of Wisconsin-Madison. [Link]
  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]
  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes.
  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]
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Conformational analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. This technical guide provides a comprehensive conformational analysis of this compound, a molecule featuring a stereochemically rich scaffold. We will dissect the intricate balance of steric and electronic factors that govern its three-dimensional structure. This analysis integrates foundational principles, including allylic strain and stereoelectronic effects, with practical, field-proven methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to predict and validate the conformational preferences of complex cyclic systems.

Introduction: The Significance of Conformational Control

In drug design, the three-dimensional shape of a molecule is paramount, as it dictates the interaction with biological targets. Substituted cyclohexane rings are ubiquitous scaffolds in pharmaceuticals due to their rigid, well-defined chair conformations, which serve to orient substituents in precise spatial vectors. The introduction of multiple substituents, such as in this compound, creates a competitive environment where the ring's conformational equilibrium is determined by a subtle interplay of steric hindrance and electronic interactions.

Understanding the dominant conformation is not merely an academic exercise; it is critical for predicting a molecule's pharmacokinetic and pharmacodynamic properties. This guide elucidates the process of conformational analysis for the title compound, establishing a robust framework applicable to other complex cyclic systems.

Structural Dissection and Conformational Equilibrium

The core of this compound is a cyclohexane ring, which predominantly exists in two rapidly interconverting chair conformations. The conformational preference is dictated by the energetic penalties associated with placing substituents in the more sterically hindered axial positions.

The two key chair conformations are in equilibrium:

  • Conformer A: Axial Methyl (Me_ax), Equatorial Cyano (CN_eq)

  • Conformer B: Equatorial Methyl (Me_eq), Axial Cyano (CN_ax)

The ketone at the C-4 position introduces an sp²-hybridized carbon, which slightly flattens the ring in that region.[1][2] This flattening can subtly alter the geometry and the severity of steric interactions compared to a standard cyclohexane ring.

Figure 1: Chair-chair interconversion of this compound.

Energetic Analysis: Predicting the Dominant Conformer

The primary tool for predicting conformational equilibrium in monosubstituted cyclohexanes is the "A-value," which quantifies the Gibbs free energy difference (ΔG) between the axial and equatorial conformations for a given substituent.[3]

The Role of A-Values

A-values are additive and serve as an excellent first approximation for the steric strain introduced by a substituent.[4] The group with the larger A-value will have a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6]

SubstituentA-Value (kcal/mol)Source
Methyl (-CH₃)~1.74[3][4]
Cyano (-CN)~0.2[7]

Causality: The methyl group's A-value is significantly larger than that of the cyano group. This is because the sterically demanding methyl group experiences severe gauche-butane-like interactions with the syn-axial hydrogens at C-3 and C-5 when it is in an axial position. The linear and sterically slender cyano group imposes a much smaller penalty.[8]

Prediction: Based on A-values, the methyl group will overwhelmingly prefer the equatorial position to minimize steric strain. Therefore, Conformer B (Me_eq, CN_ax) is predicted to be the significantly more stable and dominant conformation. The free energy difference can be estimated by the difference in A-values: ΔG ≈ 1.74 - 0.2 = 1.54 kcal/mol, favoring Conformer B.

G Start Conformational Equilibrium ConformerA Conformer A (Me-axial, CN-equatorial) Start->ConformerA ConformerB Conformer B (Me-equatorial, CN-axial) Start->ConformerB StrainA High Steric Strain (1,3-Diaxial CH₃/H Interactions) ΔG ≈ +1.74 kcal/mol ConformerA->StrainA Energy Penalty StrainB Low Steric Strain (1,3-Diaxial CN/H Interactions) ΔG ≈ +0.2 kcal/mol ConformerB->StrainB Energy Penalty Conclusion Predicted Outcome: Conformer B is Major StrainA->Conclusion Disfavored StrainB->Conclusion Favored

Figure 2: Logical flow for predicting the major conformer based on steric strain.

Experimental Validation and Spectroscopic Signatures

Theoretical predictions require experimental validation. Spectroscopic techniques, particularly NMR and IR, provide direct evidence of molecular structure and conformation.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for functional group identification but offers limited insight into conformational details. For this molecule, we expect two key characteristic absorptions:

  • C=O Stretch: A strong, sharp peak around 1710-1720 cm⁻¹ for the ketone.[9]

  • C≡N Stretch: A sharp, medium-to-strong intensity peak in the range of 2240-2260 cm⁻¹ for the saturated nitrile.[9][10][11]

The presence of these peaks confirms the molecule's identity but does not distinguish between conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for conformational analysis in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation. However, due to the rapid chair-chair interconversion at room temperature, the observed spectrum is a weighted average of both conformers. Low-temperature NMR would be required to "freeze out" the individual conformers, but the large predicted energy difference suggests that even at room temperature, the spectrum will be dominated by signals from Conformer B.

  • ¹³C NMR: This technique is particularly definitive. The chemical shift of the nitrile carbon is highly sensitive to its orientation. Authoritative studies have shown that equatorial nitrile carbons resonate downfield (average δ 124.4–126.8 ppm) from their axial counterparts (average δ 118.6–124.6 ppm) .[12]

Self-Validating Prediction:

  • Hypothesis: Conformer B (Me_eq, CN_ax) is dominant.

  • Expected ¹³C NMR Signal: The nitrile carbon should appear in the upfield region characteristic of axial nitriles (around 119-124 ppm).

  • Validation: Observing the nitrile carbon signal in this upfield range would provide strong evidence for the predicted conformational preference.

Predicted Spectroscopic Data for Dominant Conformer (B)
Technique Expected Observation
¹³C NMRC≡N: ~119-124 ppm (Axial)[12]
C=O: ~205-215 ppm[13][14][15]
IR SpectroscopyC≡N Stretch: 2240-2260 cm⁻¹[10][11]
C=O Stretch: ~1715 cm⁻¹[9]

Computational Chemistry: A Quantitative Approach

To refine the energetic predictions, quantum mechanical calculations are employed. Density Functional Theory (DFT) is a common and reliable method for calculating the relative energies of conformers.[1][16]

The workflow involves:

  • Building 3D models of both Conformer A and Conformer B.

  • Performing geometry optimization to find the lowest energy structure for each.

  • Calculating the single-point energy (including zero-point vibrational energy corrections) for each optimized structure.

  • The difference in these energies provides a quantitative prediction of the equilibrium constant.

G Start Synthesis & Purification of Target Compound Split Start->Split NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Split->NMR IR IR Spectroscopy Split->IR Comp Computational Modeling (DFT Energy Minimization) Split->Comp Data_NMR ¹³C Shift of -CN Confirms Ax/Eq Position NMR->Data_NMR Data_IR Confirm C=O, C≡N Functional Groups IR->Data_IR Data_Comp Calculate ΔG (Conformer A vs. B) Comp->Data_Comp Interpret Data Synthesis & Interpretation Data_NMR->Interpret Data_IR->Interpret Data_Comp->Interpret Conclusion Final Conformational Assignment Interpret->Conclusion

Figure 3: Integrated workflow for conformational analysis.

Detailed Experimental & Computational Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Objective: To determine the chemical shift of the nitrile carbon to infer its axial/equatorial orientation.

  • Methodology:

    • Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • ¹³C NMR Acquisition: Acquire a quantitative proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to obtain a good signal-to-noise ratio for the quaternary nitrile carbon.

    • DEPT Analysis (Optional but Recommended): Acquire DEPT-90 and DEPT-135 spectra to confirm the assignment of quaternary carbons (C=O, C-CN), methylenes (-CH₂-), and the methyl carbon (-CH₃). The nitrile carbon will be absent in all DEPT spectra, confirming its quaternary nature.

    • Data Analysis: Identify the chemical shift of the nitrile carbon. Compare this value to the established ranges for axial and equatorial nitriles.[12] A chemical shift below ~124 ppm strongly indicates an axial cyano group.

Protocol 2: Computational Energy Calculation (DFT)
  • Objective: To calculate the relative Gibbs free energy (ΔG) of the two chair conformers.

  • Methodology:

    • Structure Building: Construct 3D models of both Conformer A (Me_ax) and Conformer B (Me_eq) using a molecular editor (e.g., Avogadro, ChemDraw).

    • Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method. A common and effective level of theory is B3LYP with a Pople-style basis set such as 6-31G(d).

    • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the necessary thermal corrections (including zero-point energy) to calculate the Gibbs free energy.

    • Energy Comparison: Calculate the difference in the computed Gibbs free energies (ΔG = G_conformerA - G_conformerB). A positive value indicates that Conformer B is more stable.

Conclusion

The conformational analysis of this compound is governed by the classic principle of minimizing steric strain. The significantly larger A-value of the methyl group (~1.74 kcal/mol) compared to the cyano group (~0.2 kcal/mol) creates a strong preference for the methyl group to occupy the less hindered equatorial position. This leads to the confident prediction that the dominant conformation features an equatorial methyl and an axial cyano group. This prediction is readily verifiable through ¹³C NMR spectroscopy, where the axial nitrile carbon is expected to exhibit a characteristic upfield chemical shift. Computational modeling provides a quantitative measure of this preference. This integrated approach of applying fundamental principles, advanced spectroscopy, and computational validation provides a reliable and robust strategy for elucidating the conformational landscapes of complex cyclic molecules, a critical task in modern chemical research and drug development.

References

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An In-depth Technical Guide to the Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-methyl-4-oxocyclohexane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable starting materials and synthetic strategies. The discussion emphasizes the chemical principles underpinning each route, providing field-proven insights into experimental choices and protocol design. All methodologies are presented with the goal of ensuring robust and reproducible outcomes.

Introduction: Strategic Importance of the Target Molecule

This compound is a bifunctional cyclic compound featuring a quaternary carbon center, a nitrile group, and a ketone. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures, including spirocyclic systems and substituted cyclohexanes. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the ketone provides a handle for nucleophilic additions, reductions, and reductive aminations. Consequently, establishing efficient and scalable synthetic routes to this compound is of significant interest.

This guide will explore two primary retrosynthetic approaches to this compound, focusing on the selection of appropriate starting materials and the key transformations involved.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals two main strategies:

  • Strategy A: Direct Alkylation. This approach involves the methylation of a pre-existing 4-oxocyclohexanecarbonitrile scaffold. The key challenge lies in the selective C-alkylation at the carbon bearing the nitrile group.

  • Strategy B: Functional Group Interconversion. This strategy starts with a cyclohexane ring already containing the methyl group at the desired position, followed by the introduction or conversion of a functional group at the 1-position into a nitrile.

The following sections will delve into the practical implementation of these strategies, discussing the selection of starting materials and the critical reaction steps.

Strategy A: Synthesis via Direct Alkylation of 4-Oxocyclohexanecarbonitrile

This is arguably the most direct approach, commencing with the commercially available or readily synthesized 4-oxocyclohexanecarbonitrile.[2][3][4]

Starting Material: 4-Oxocyclohexanecarbonitrile

4-Oxocyclohexanecarbonitrile serves as the immediate precursor in this strategy.[2] It can be synthesized from 1,4-dioxaspiro[4.5]decane-8-carbonitrile through hydrolysis of the ketal protecting group.[2]

Key Transformation: α-Methylation of the Nitrile

The core of this strategy is the deprotonation of the α-carbon to the nitrile group, followed by quenching the resulting carbanion with a methylating agent.

Mechanism and Experimental Considerations:

The hydrogen atom on the carbon adjacent to the nitrile group is acidic due to the electron-withdrawing nature of the cyano group. Treatment with a suitable base will generate a resonance-stabilized carbanion.

Workflow for α-Methylation:

start 4-Oxocyclohexanecarbonitrile base Strong Base (e.g., LDA, NaH) start->base Deprotonation carbanion Carbanion Intermediate base->carbanion methylating_agent Methylating Agent (e.g., CH3I) carbanion->methylating_agent Nucleophilic Attack product This compound methylating_agent->product

Caption: Workflow for the methylation of 4-oxocyclohexanecarbonitrile.

Detailed Protocol:

A robust protocol would involve the use of a strong, non-nucleophilic base to ensure complete deprotonation without competing addition to the ketone or nitrile. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices.

Step-by-Step Methodology:

  • Dissolve 4-oxocyclohexanecarbonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C) to control the reaction rate and minimize side reactions.

  • Slowly add a solution of a strong base (e.g., LDA in THF) to the reaction mixture.

  • Stir the mixture at low temperature for a specified time to allow for complete carbanion formation.

  • Add a methylating agent, such as iodomethane, dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or distillation.

Table 1: Comparison of Common Bases for α-Methylation

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium Hydride (NaH)~36Inexpensive, commercially availableHeterogeneous reaction, can be slow
Lithium Diisopropylamide (LDA)~36Strong, non-nucleophilic, soluble in THFRequires in situ preparation or careful handling of commercial solutions
Potassium tert-butoxide~19Strong base, soluble in some organic solventsCan act as a nucleophile, potential for elimination side reactions

Strategy B: Synthesis via Functional Group Interconversion

This approach begins with a cyclohexane derivative that already possesses the C1-methyl group and a suitable functional group at the same position that can be converted to a nitrile. A prime candidate for such a starting material is methyl 1-methyl-4-oxocyclohexanecarboxylate.[5]

Starting Material: Methyl 1-Methyl-4-oxocyclohexanecarboxylate

This compound can be synthesized via the catalytic reduction of methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate.[5]

Key Transformation: Conversion of Ester to Nitrile

The conversion of the methyl ester group to a nitrile is a multi-step process, typically proceeding through a primary amide intermediate.

Workflow for Ester to Nitrile Conversion:

start Methyl 1-Methyl-4-oxocyclohexanecarboxylate ammonia Ammonia or Amide Source start->ammonia Aminolysis amide 1-Methyl-4-oxocyclohexane-1-carboxamide ammonia->amide dehydrating_agent Dehydrating Agent (e.g., P2O5, SOCl2) amide->dehydrating_agent Dehydration product This compound dehydrating_agent->product

Caption: General workflow for the conversion of a methyl ester to a nitrile.

Detailed Protocol:

Step 1: Aminolysis of the Ester

The ester is first converted to the corresponding primary amide by treatment with ammonia or a source of ammonia.

Step-by-Step Methodology:

  • Dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate in a suitable solvent, such as methanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

  • Heat the reaction mixture in a sealed vessel to drive the reaction to completion.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude amide.

Step 2: Dehydration of the Amide

The primary amide is then dehydrated to the nitrile using a dehydrating agent.

Step-by-Step Methodology:

  • To the crude 1-methyl-4-oxocyclohexane-1-carboxamide, add a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

  • The reaction may require heating to proceed at a reasonable rate.

  • After the reaction is complete, quench the reaction mixture carefully (e.g., by pouring onto ice).

  • Extract the product with an organic solvent and wash the organic layer to remove any residual reagents.

  • Dry the organic layer and remove the solvent to yield the crude nitrile.

  • Purify the product by column chromatography or distillation.

Alternative Approach: The Robinson Annulation

For constructing the core cyclic structure from acyclic precursors, the Robinson annulation is a powerful and classic method.[6][7] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[6][8][9] While a more complex route, it offers flexibility in the choice of starting materials.

A plausible, though challenging, Robinson annulation approach to a precursor of this compound could involve the reaction of a cyano-containing Michael donor with a suitable α,β-unsaturated ketone as the Michael acceptor. The complexity of controlling the regioselectivity and subsequent methylation would need to be carefully considered.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The most direct route involves the α-methylation of 4-oxocyclohexanecarbonitrile, which relies on the careful selection of a strong, non-nucleophilic base. An alternative and robust strategy is the functional group interconversion of methyl 1-methyl-4-oxocyclohexanecarboxylate, proceeding through an amide intermediate. For de novo synthesis of the carbocyclic core, the Robinson annulation presents a powerful, albeit more complex, option. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical insights for researchers to make informed decisions in the synthesis of this valuable chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
  • Wikipedia. (2023, December 1). Robinson annulation.
  • BYJU'S. (n.d.). Robinson Annulation Mechanism.
  • J&K Scientific LLC. (2025, March 23). Robinson Annulation.
  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch18: Robinson annulation.
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.
  • Chemsrc. (2025, August 23). 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4.

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Discovery of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Utility of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 121955-82-6), a versatile bifunctional building block crucial in modern synthetic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its conceptualization and synthesis are the logical culmination of well-established principles in organic chemistry. This document delves into the historical context of its parent chemical class, details robust synthetic methodologies, outlines key characterization data, and explores its contemporary applications, particularly in the field of drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Introduction and Significance

This compound is a substituted cyclic ketonitrile featuring a cyclohexane scaffold, a ketone at the 4-position, and a geminal methyl and nitrile group at the 1-position. This unique arrangement of functional groups within a rigid cyclic framework makes it an exceptionally valuable intermediate for introducing complexity in molecular design.

The quaternary carbon center, bearing both a nucleophilic handle (via the nitrile) and a stable methyl group, provides a strategic anchor point in synthesis. The ketone offers a reactive site for a plethora of transformations, while the cyclohexane ring imparts a three-dimensional character essential for navigating the intricate topographies of biological targets. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1]

Compound Profile:

PropertyValueReference
CAS Number 121955-82-6[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.182 g/mol [1]
Typical Purity ≥97%[1]
Physical Form Liquid or low-melting solid
Storage Room Temperature[1]

The Genesis of a Scaffold: A Historical Perspective

The intellectual framework for the synthesis of this compound rests on foundational discoveries in C-C bond formation involving nitriles.

  • 1904 - The Thorpe Reaction: Sir Jocelyn Field Thorpe's work on the base-catalyzed self-condensation of aliphatic nitriles was a landmark discovery, demonstrating the ability of the α-carbon of a nitrile to act as a nucleophile.[2]

  • 1933 - The Thorpe-Ziegler Reaction: Karl Ziegler adapted this methodology for intramolecular reactions, using dinitriles to forge large cyclic systems.[2] The process involves the formation of a cyclic β-enaminonitrile, which is subsequently hydrolyzed to yield a cyclic ketone.[2] This reaction established a canonical pathway for constructing cyclic ketones from nitrile precursors.

While not a direct method for the title compound, the Thorpe-Ziegler reaction provided the chemical logic: a dinitrile precursor could be cyclized and hydrolyzed to create a cyclic α-cyanoketone. The synthesis of this compound is a modern refinement, more pragmatically achieved through the alkylation of a simpler, pre-formed cyclic precursor.

Synthetic Methodologies: From Precursor to Product

The most logical and industrially scalable synthesis of this compound involves the α-methylation of a readily available precursor, 4-oxocyclohexane-1-carbonitrile. This approach offers superior control and efficiency compared to a de novo cyclization for this specific substitution pattern.

Core Synthesis: α-Methylation of 4-Oxocyclohexane-1-carbonitrile

The central strategy hinges on the deprotonation of the acidic α-proton of 4-oxocyclohexane-1-carbonitrile, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

  • Base Selection: The pKa of the α-proton in a ketonitrile is sufficiently low to be removed by a strong base. However, to prevent competing nucleophilic attack at the ketone or nitrile, a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) is ideal. Sodium hydride (NaH) is also an effective choice, forming the sodium enolate and hydrogen gas.

  • Solvent: Anhydrous, aprotic polar solvents such as Tetrahydrofuran (THF) or Diethyl ether are required to ensure the stability of the strong base and the resulting enolate.

  • Temperature: The enolate formation is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions. The subsequent alkylation can then be allowed to warm to room temperature.

  • Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common, effective electrophiles for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-oxocyclohexane-1-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirring THF.

  • Enolate Formation: Cool the suspension to 0 °C. Add a solution of 4-oxocyclohexane-1-carbonitrile (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The evolution of hydrogen gas will be observed.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the enolate.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Visualizations of Synthetic Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Flask & Inert Gas B Add Anhydrous THF A->B C Add NaH B->C D Cool to 0°C C->D E Add 4-oxocyclohexane- 1-carbonitrile (Enolate Formation) D->E F Add Methyl Iodide (Alkylation) E->F G Warm to RT & Stir F->G H Quench (NH4Cl) G->H I Extract (EtOAc) H->I J Wash & Dry I->J K Concentrate J->K L Purify (Distillation/Chromatography) K->L

Caption: General experimental workflow for the synthesis of the target compound.

Caption: Reaction mechanism for the α-methylation of 4-oxocyclohexane-1-carbonitrile.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are expected from standard analytical techniques.

TechniqueExpected Observations
Infrared (IR) Strong absorption band around 1715 cm⁻¹ (C=O stretch of ketone).Sharp, medium-intensity band around 2240 cm⁻¹ (C≡N stretch of nitrile).
¹H NMR Singlet at ~1.3-1.5 ppm (3H, -CH₃).Complex multiplets between ~1.8-2.8 ppm (8H, cyclohexane ring protons).
¹³C NMR Signal at ~208-212 ppm (C=O, ketone carbonyl).Signal at ~118-122 ppm (C≡N, nitrile).Signal at ~40-45 ppm (quaternary C-CN).Multiple signals between ~25-40 ppm (cyclohexane -CH₂- carbons).Signal at ~20-25 ppm (-CH₃).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 137.

Applications in Research and Drug Development

The utility of this compound stems from the orthogonal reactivity of its functional groups, making it a powerful scaffold for building molecular diversity.

  • Scaffold for Complex Molecules: The cyclohexane core provides a rigid, non-aromatic framework, which is highly desirable in drug design to escape "flatland" and improve properties like solubility and metabolic stability.

  • Ketone Transformations: The ketone is a versatile handle for chain extension or the introduction of new functionalities. It can undergo reductive amination to install amine groups, Wittig reactions to form alkenes, or serve as an anchor point for building heterocyclic rings like pyrazoles or pyrimidines.

  • Nitrile as a Versatile Functional Group: The nitrile group is not merely a structural element but a key synthetic precursor.[3] It can be:

    • Reduced to a primary amine, providing a crucial point for amide coupling or further functionalization.

    • Hydrolyzed to a carboxylic acid, a common pharmacophore and synthetic handle.

    • Converted to a tetrazole, a well-known bioisostere for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.[3]

  • Pharmaceutical Intermediate: The core structure of 4-oxocyclohexane is found in various pharmaceutical agents. For instance, the related intermediate, methyl 4-oxocyclohexanecarboxylate, is a key building block for imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for treating sleep disorders. This highlights the therapeutic relevance of this chemical scaffold.

G cluster_ketone Ketone Chemistry cluster_nitrile Nitrile Chemistry cluster_scaffold Core Applications A This compound B Reductive Amination A->B C Wittig Reaction A->C D Heterocycle Formation A->D E Reduction to Amine A->E F Hydrolysis to Acid A->F G Conversion to Tetrazole A->G I Bioactive Scaffolds B->I H PROTAC Linkers E->H F->I G->I

Caption: Synthetic utility and application pathways of the target compound.

Conclusion

This compound represents a sophisticated molecular building block whose synthesis is grounded in the fundamental principles of nitrile chemistry. While its formal "discovery" is an evolutionary step rather than a singular event, its value to the modern chemist is undeniable. Through robust and scalable synthetic routes, this intermediate provides access to a rich diversity of chemical structures. Its strategic combination of a rigid scaffold, a reactive ketone, and a versatile nitrile group ensures its continued and expanding role in the synthesis of complex organic molecules, from academic research to the development of next-generation pharmaceuticals.

References

  • The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles. Benchchem.
  • This compound, min 97%, 100 mg. CP Lab Safety.
  • Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • Recent advances in the application of β-ketonitriles as multifunctional intermedi
  • A High-Yielding Preparation of β-Ketonitriles. | Request PDF.

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Methodological & Application

Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile from 4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-methyl-4-oxocyclohexane-1-carbonitrile from 4-oxocyclohexanecarbonitrile. The core of this transformation is the α-alkylation of a ketone, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This application note will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for its execution, and outline methods for the purification and characterization of the final product. Emphasis is placed on the rationale behind experimental choices and adherence to rigorous safety protocols, ensuring both a high-yielding and safe laboratory practice.

Introduction and Significance

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of a quaternary carbon center bearing both a methyl and a nitrile group, coupled with a reactive ketone functionality, offers multiple points for further chemical modification. This structure is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and novel polymers.

The synthesis from 4-oxocyclohexanecarbonitrile represents a classic example of enolate chemistry, a cornerstone of modern synthetic organic chemistry.[3][4][5] Understanding and mastering this type of transformation is crucial for any researcher involved in the synthesis of complex organic molecules.

Scientific Principles: The Chemistry of Enolate Alkylation

The synthesis of this compound proceeds via the alkylation of the enolate derived from 4-oxocyclohexanecarbonitrile. This process can be broken down into two key steps: enolate formation and nucleophilic attack.

2.1. Enolate Formation

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) of a ketone are weakly acidic. In the presence of a strong base, one of these α-hydrogens can be removed to form a resonance-stabilized anion known as an enolate.[3][4] The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom of the former carbonyl group.

For the starting material, 4-oxocyclohexanecarbonitrile, there are two α-carbons, each bearing two protons. Deprotonation at either of these positions leads to the formation of the same enolate intermediate. The choice of base is critical for efficient enolate formation. While weaker bases like alkoxides can be used, they often lead to competing side reactions and may not result in complete conversion to the enolate.[5] A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this transformation as it irreversibly deprotonates the ketone, driving the reaction to completion.[6]

2.2. Nucleophilic Attack (SN2 Reaction)

The generated enolate is a potent nucleophile. The delocalized negative charge is concentrated on both the α-carbon and the oxygen atom. While O-alkylation is a possibility, C-alkylation is generally thermodynamically favored and is the desired pathway in this synthesis.[4] The enolate will readily attack an electrophilic carbon atom, such as the methyl group in methyl iodide (CH₃I), via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The iodide ion is an excellent leaving group, facilitating this reaction.

The overall transformation is the replacement of an α-hydrogen with a methyl group, forming a new carbon-carbon bond and creating the desired quaternary carbon center.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-Oxocyclohexanecarbonitrile≥97%Sigma-AldrichStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong base
Methyl Iodide (CH₃I)≥99%Sigma-AldrichAlkylating agent
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichReaction solvent
Diethyl EtherAnhydrousFisher ScientificExtraction solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeVWRQuenching solution
Saturated Aqueous Sodium Chloride (Brine)Reagent GradeVWRWashing solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent

3.2. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

3.3. Reaction Workflow Diagram

G setup Reaction Setup (Inert Atmosphere) reagents Add Anhydrous THF and 4-Oxocyclohexanecarbonitrile setup->reagents base_add Portion-wise Addition of Sodium Hydride at 0°C reagents->base_add stir_enolate Stir at Room Temperature (Enolate Formation) base_add->stir_enolate methyl_iodide_add Cool to 0°C and Add Methyl Iodide Dropwise stir_enolate->methyl_iodide_add reaction Warm to Room Temperature and Stir Until Completion methyl_iodide_add->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry filter_concentrate Filter and Concentrate Under Reduced Pressure dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

3.4. Detailed Procedure

Safety First: Sodium hydride reacts violently with water to produce flammable hydrogen gas.[7][8][9] Methyl iodide is a potential carcinogen and should be handled in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to the flask via a syringe. Add 4-oxocyclohexanecarbonitrile to the THF with stirring until it is fully dissolved.

  • Enolate Formation: Cool the reaction mixture to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil) to the flask in small portions. Caution: Hydrogen gas will be evolved. Allow the reaction to stir at 0°C for 15 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back down to 0°C. Add methyl iodide dropwise via a syringe or an addition funnel over 10-15 minutes.

  • Reaction Monitoring: After the addition of methyl iodide is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

3.5. Purification

The crude product will likely be an oil or a semi-solid. Purification is typically achieved by flash column chromatography on silica gel.[11]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the absence of the α-proton signal from the starting material and the appearance of a singlet corresponding to the newly introduced methyl group.

    • ¹³C NMR will show a new quaternary carbon signal and a signal for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the nitrile (C≡N) and carbonyl (C=O) functional groups.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Incomplete enolate formation due to wet reagents or glassware.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inactive sodium hydride.Use a fresh bottle of sodium hydride.
Presence of starting material Insufficient reaction time or stoichiometry of reagents.Increase the reaction time and/or use a slight excess of sodium hydride and methyl iodide.
Formation of side products O-alkylation or multiple alkylations.Ensure slow addition of methyl iodide at low temperature. Using a strong, non-nucleophilic base like NaH minimizes these side reactions.

Conclusion

The synthesis of this compound from 4-oxocyclohexanecarbonitrile is a robust and reliable method for accessing this valuable synthetic intermediate. By carefully controlling the reaction conditions and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can achieve high yields of the desired product. The principles of enolate chemistry demonstrated in this synthesis are broadly applicable to a wide range of organic transformations, making this a foundational reaction for synthetic chemists.

References

  • Vertex AI Search. (2024). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile - ResearchGate.
  • Vertex AI Search. (2024). SOP: ORDERING & STORAGE OF HYDRIDES.
  • Vertex AI Search. (2024). Working with Hazardous Chemicals - Organic Syntheses.
  • Vertex AI Search. (2024). SAFETY DATA SHEET - Merck Millipore.
  • Vertex AI Search. (2024). SAFETY DATA SHEET - Sigma-Aldrich.
  • Vertex AI Search. (2024). Carbonyl Chemistry :: Overview of Enolate Alkylations.
  • Vertex AI Search. (2024). MSDS for SODIUM HYDRIDE - Alkali Metals Limited.
  • Vertex AI Search. (2024). Enolate - Wikipedia.
  • Vertex AI Search. (2024). Industrial Phase-Transfer Catalysis.
  • Vertex AI Search. (2024). Enolate Reactions - Direct Alkylation of Ketones With LDA - YouTube.
  • Vertex AI Search. (2024). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning.
  • Vertex AI Search. (2024). The Xanthate Route to Ketones: When the Radical Is Better than the Enolate - PubMed.
  • Vertex AI Search. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols.
  • Vertex AI Search. (2024). Iron-catalyzed alkylation of nitriles with alcohols - The University of Liverpool Repository.
  • Vertex AI Search. (2024). This compound, min 97%, 100 mg - CP Lab Safety.
  • Vertex AI Search. (2024). 1-methyl-4-oxocyclohexanecarbonitrile | 121955-82-6 - ChemicalBook.
  • Vertex AI Search. (2024). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile - Benchchem.

Sources

Application Notes and Protocols for the Alkylation of 4-Oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkylated Cyclohexanones

Substituted cyclohexanone scaffolds are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The introduction of alkyl groups at the α-position to the carbonyl group can profoundly influence a molecule's steric and electronic properties, thereby modulating its pharmacological activity, metabolic stability, and pharmacokinetic profile. 4-Oxocyclohexanecarbonitrile is a particularly valuable starting material, as the nitrile group can be further elaborated into a variety of functional groups, such as amines and carboxylic acids, making it a versatile precursor in medicinal chemistry. This document provides a detailed protocol for the α-alkylation of 4-oxocyclohexanecarbonitrile, grounded in the fundamental principles of enolate chemistry, and offers insights into the critical parameters that govern the reaction's success.

Underlying Principles: The Chemistry of Enolate Alkylation

The α-alkylation of a ketone proceeds through the formation of a highly nucleophilic enolate intermediate. This process involves the deprotonation of a proton on the carbon atom adjacent to the carbonyl group (the α-carbon) by a strong base.[1][2] The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.

The choice of base and reaction conditions is critical for the efficient and selective formation of the desired enolate.[1] For unsymmetrical ketones, the regioselectivity of deprotonation can be controlled to favor either the kinetic or thermodynamic enolate. In the case of 4-oxocyclohexanecarbonitrile, the two α-positions are equivalent, simplifying the regiochemical outcome. However, the choice of a strong, non-nucleophilic base is paramount to ensure complete deprotonation without competing side reactions, such as addition to the carbonyl group.[3] Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity and significant steric hindrance.[3]

Once formed, the enolate acts as a potent nucleophile and can react with an electrophilic alkylating agent, typically an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position.[2][4] The stereochemical outcome of the alkylation of cyclic ketones is often governed by stereoelectronic effects, with the alkylating agent typically approaching from the axial face to allow the developing sp3-hybridized carbon to adopt a chair-like transition state.[5]

Experimental Workflow

The overall experimental workflow for the alkylation of 4-oxocyclohexanecarbonitrile is depicted below. This process involves the in situ generation of the lithium enolate followed by the introduction of the alkylating agent.

workflow reagents Starting Materials: 4-Oxocyclohexanecarbonitrile Diisopropylamine, n-BuLi Alkyl Halide (e.g., CH3I) setup Reaction Setup: Inert Atmosphere (N2/Ar) Anhydrous THF -78 °C reagents->setup 1. enolate Enolate Formation: LDA Generation Deprotonation of Ketone setup->enolate 2. alkylation Alkylation: Addition of Alkyl Halide Reaction at -78 °C to RT enolate->alkylation 3. workup Aqueous Workup: Quenching with NH4Cl (sat.) Extraction with EtOAc alkylation->workup 4. purification Purification: Drying (Na2SO4) Solvent Removal Column Chromatography workup->purification 5. product Final Product: 4-Alkyl-4-oxocyclohexanecarbonitrile Characterization (NMR, IR, MS) purification->product 6.

Caption: Experimental workflow for the alkylation of 4-oxocyclohexanecarbonitrile.

Detailed Experimental Protocol: α-Methylation of 4-Oxocyclohexanecarbonitrile

This protocol details a representative procedure for the methylation of 4-oxocyclohexanecarbonitrile using methyl iodide. The principles can be adapted for other primary alkyl halides.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum

  • Schlenk line or other means of maintaining an inert atmosphere

  • Dry ice/acetone bath

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column and silica gel

  • Standard laboratory glassware

Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
4-Oxocyclohexanecarbonitrile123.1510.01.23 gEnsure it is dry.
Diisopropylamine101.1912.01.68 mLFreshly distilled.
n-Butyllithium (n-BuLi)64.0611.04.4 mL (2.5 M in hexanes)Titrated solution is recommended.
Methyl Iodide (CH₃I)141.9415.00.93 mLFreshly distilled or passed through alumina.
Anhydrous Tetrahydrofuran (THF)--50 mLDistilled from sodium/benzophenone.
Saturated aqueous NH₄Cl solution--50 mL-
Ethyl Acetate (EtOAc)--100 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)----

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask under a stream of nitrogen or argon.

    • Add anhydrous THF (30 mL) and diisopropylamine (1.68 mL, 12.0 mmol) to the flask via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of Lithium Diisopropylamide (LDA):

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) to the stirred solution of diisopropylamine at -78 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Dissolve 4-oxocyclohexanecarbonitrile (1.23 g, 10.0 mmol) in anhydrous THF (20 mL) in a separate dry flask under an inert atmosphere.

    • Slowly add the solution of 4-oxocyclohexanecarbonitrile to the LDA solution at -78 °C via syringe over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add methyl iodide (0.93 mL, 15.0 mmol) to the enolate solution at -78 °C in a single portion via syringe.

    • Continue stirring at -78 °C for 2 hours, then slowly allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) is typically effective for separating the product from unreacted starting material and any byproducts.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 4-methyl-4-oxocyclohexanecarbonitrile.

Characterization of the Product

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of one of the α-protons and the appearance of a new singlet or multiplet corresponding to the introduced alkyl group.

  • ¹³C NMR: The carbon NMR spectrum will show a new signal for the introduced alkyl group and a shift in the signals for the carbons of the cyclohexanone ring.

  • IR Spectroscopy: The infrared spectrum will retain the characteristic strong absorption bands for the carbonyl (C=O) stretch (around 1715 cm⁻¹) and the nitrile (C≡N) stretch (around 2240 cm⁻¹).

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the alkylated product.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents and fresh, properly handled reagents are essential to prevent quenching of the LDA and the enolate.

  • Inert Atmosphere: Maintaining an inert atmosphere of nitrogen or argon throughout the reaction is crucial to prevent side reactions with oxygen and moisture.

  • Temperature Control: Precise temperature control, especially during the formation of LDA and the enolate, is critical for minimizing side reactions.

  • Choice of Alkylating Agent: Primary alkyl halides are the most effective electrophiles for this reaction. Secondary and tertiary alkyl halides are more prone to elimination side reactions.

  • Over-alkylation: Using a slight excess of the ketone relative to the base can help to minimize the formation of dialkylated products, although this is less of a concern when a strong, sterically hindered base like LDA is used for complete initial deprotonation.

Conclusion

The α-alkylation of 4-oxocyclohexanecarbonitrile is a robust and versatile method for the synthesis of functionalized cyclohexanone derivatives. By carefully controlling the reaction parameters, particularly the choice of base, solvent, and temperature, researchers can achieve high yields of the desired mono-alkylated products. The protocol described herein provides a solid foundation for the synthesis of a wide range of 4-alkyl-4-oxocyclohexanecarbonitriles, which are valuable intermediates in the discovery and development of new therapeutic agents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Reich, H. J. (n.d.). Enolates in Organic Synthesis. University of Wisconsin.

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The Strategic Utility of 1-Methyl-4-oxocyclohexane-1-carbonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the demand for novel molecular scaffolds with three-dimensional complexity is ever-increasing. These structures are pivotal in navigating unexplored chemical space and developing next-generation therapeutics. 1-Methyl-4-oxocyclohexane-1-carbonitrile, a bifunctional building block, emerges as a molecule of significant synthetic potential. Its unique architecture, featuring a ketone, a nitrile, and a quaternary carbon center, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into detailed protocols for its preparation and its use in the construction of high-value heterocyclic and spirocyclic systems, which are prevalent motifs in numerous biologically active compounds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValue
CAS Number 121955-82-6[1][2][3]
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid

Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the ketone and nitrile functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2240 - 2260 (sharp, medium intensity)
C=O (Ketone)1710 - 1725 (strong, sharp)
C-H (sp³ hybridized)2850 - 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.50 - 2.70m4H-CH₂-C(=O)-CH₂-
~ 1.90 - 2.10m4H-C(CN)-CH₂-CH₂-
~ 1.45s3H-CH₃

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 208C=O (Ketone)
~ 122C≡N (Nitrile)
~ 45Quaternary Carbon
~ 38-CH₂- (adjacent to C=O)
~ 35-CH₂- (adjacent to quaternary C)
~ 25-CH₃

Synthesis of this compound: A Proposed Protocol

A robust and scalable synthesis of the title compound can be envisioned through a conjugate addition of a cyanide source to a methylated α,β-unsaturated cyclohexenone precursor. This approach is a well-established method for the formation of β-cyano ketones.

Synthesis_of_this compound start 1-Methylcyclohex-2-en-1-one intermediate Enolate intermediate start->intermediate 1,4-Conjugate addition KCN KCN product This compound intermediate->product Protonation

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis via Conjugate Addition

This protocol is based on established principles of conjugate addition of cyanide to enones.[5][6]

  • Materials:

    • 1-Methylcyclohex-2-en-1-one

    • Potassium cyanide (KCN)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclohex-2-en-1-one (1.0 eq) in a mixture of ethanol and water.

    • Add potassium cyanide (1.5 eq) and ammonium chloride (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous mixture with water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Application in Heterocyclic Synthesis

The dual reactivity of the ketone and nitrile functionalities makes this compound an excellent precursor for the synthesis of diverse heterocyclic systems.

Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

Spirohydantoins are a class of compounds with significant pharmacological activities, including anticonvulsant and anticancer properties. The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for the synthesis of hydantoins from ketones.[2][7]

Bucherer_Bergs_Reaction ketone 1-Methyl-4-oxocyclohexane- 1-carbonitrile cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin KCN, H₂O reagents (NH₄)₂CO₃, KCN aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile NH₃ hydantoic_acid Hydantoic Acid Intermediate aminonitrile->hydantoic_acid CO₂ spirohydantoin Spirohydantoin Product hydantoic_acid->spirohydantoin Cyclization -H₂O

Figure 2: Mechanism of the Bucherer-Bergs reaction for spirohydantoin synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of a Spirohydantoin

This protocol is adapted from general procedures for the Bucherer-Bergs reaction.[5][8]

  • Materials:

    • This compound

    • Potassium cyanide (KCN)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a pressure vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq). Caution: This reaction generates pressure and involves highly toxic cyanide. Use appropriate safety precautions and equipment.

    • Add a mixture of ethanol and water (1:1 v/v) to the vessel.

    • Seal the vessel and heat the mixture to 80-100 °C with stirring for several hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a beaker and cool in an ice bath.

    • Slowly acidify the mixture with concentrated HCl to pH 1-2 to precipitate the spirohydantoin product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spirohydantoin.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[1][9] These thiophene derivatives are important scaffolds in medicinal chemistry.

Gewald_Reaction ketone 1-Methyl-4-oxocyclohexane- 1-carbonitrile knoevenagel Knoevenagel Adduct ketone->knoevenagel Malononitrile, Base reagents Malononitrile, S₈, Base thiiran Thiiran Intermediate knoevenagel->thiiran S₈ thiophene 2-Aminothiophene Product thiiran->thiophene Rearrangement & Tautomerization

Figure 3: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of a Tetrahydrobenzothiophene Derivative

This protocol is based on general procedures for the Gewald reaction.[10]

  • Materials:

    • This compound

    • Malononitrile

    • Elemental sulfur (S₈)

    • Morpholine (or another suitable base)

    • Ethanol or Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.

    • Add a catalytic amount of morpholine to the mixture.

    • Heat the reaction mixture to 50-70 °C with stirring. The reaction is often exothermic.

    • Continue heating for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-tetrahydrobenzothiophene derivative.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its strategic combination of a reactive ketone and a nitrile group on a cyclohexane scaffold allows for the efficient construction of complex spirocyclic and heterocyclic systems. The detailed protocols provided herein for its proposed synthesis and its application in the Bucherer-Bergs and Gewald reactions serve as a practical guide for researchers to explore the rich chemistry of this valuable intermediate. The continued exploration of this and similar building blocks will undoubtedly contribute to the advancement of drug discovery and the synthesis of novel, biologically active molecules.

References

  • Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
  • Bucherer, H. T.; Bergs, W.
  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
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  • Nagata, W., Yoshioka, M., & Hirai, S. (1962). A new hydrocyanation method. Tetrahedron Letters, 3(11), 461-466.
  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. (1999). Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
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  • ChemBK. 4513-77-3 2-氧代环己烷甲腈cas号4513-77-3分子式、结构式.
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  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
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  • Wieland, H.; Miescher, K. (1950). Die Synthese des 3-Oxo-4.5-cholensäure-methylesters. Helvetica Chimica Acta, 33(7), 2215-2228.
  • Stork, G.; Dowd, P.; Hakes, J.; Hartmann, H.; Peterson, J. (1963). The Total Synthesis of dl-Adrenosterone. Journal of the American Chemical Society, 85(14), 2178-2180.
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The Strategic Utility of 1-Methyl-4-oxocyclohexane-1-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of complex, biologically active molecules. 1-Methyl-4-oxocyclohexane-1-carbonitrile has emerged as a valuable scaffold, particularly in the burgeoning field of targeted protein degradation. Its unique structural features—a ketone for diverse chemical transformations, a quaternary carbon center preventing enolization, a methyl group for modulating physicochemical properties, and a nitrile group as a versatile synthetic handle—position it as a key intermediate for constructing sophisticated three-dimensional pharmacophores. This guide provides an in-depth analysis of the applications of this compound, with a focus on its role in the synthesis of spirocyclic moieties for novel therapeutics, and includes detailed, field-tested protocols for its use.

Introduction: The Rationale for a Specialized Building Block

The principle of "design-make-test-analyze" is the engine of modern drug discovery. The efficiency of this cycle is heavily reliant on the availability of "building blocks"—intricately functionalized small molecules that can be readily incorporated into larger, more complex structures.[1] this compound (CAS No. 121955-82-6) is a prime example of such a strategic building block.

Its core structure, a cyclohexanone ring, is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties.[2][3] However, the true utility of this molecule lies in the specific embellishments at the C1 position:

  • The α-Methyl Group: The presence of a methyl group at the same position as the nitrile creates a quaternary carbon, which locks the local conformation and prevents epimerization or undesired enolization reactions. In drug design, the "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can significantly enhance binding affinity, metabolic stability, or cell permeability.[4]

  • The α-Cyano Group (Nitrile): The nitrile is a remarkably versatile functional group in medicinal chemistry. It is relatively stable and not typically metabolized, yet it can serve as a precursor to a wide array of other functionalities, including amines, carboxylic acids, and amides.[5] Furthermore, the nitrile can act as a hydrogen bond acceptor, directly participating in interactions with biological targets.[5]

This combination of features makes this compound an ideal starting point for the synthesis of spirocyclic systems, which are highly sought after in drug design for their rigid three-dimensional structures that can effectively probe biological target binding sites.[6]

Core Application: A Gateway to Spirocyclic E3 Ligase Ligands for Targeted Protein Degradation

A major application for this building block is in the synthesis of ligands for E3 ubiquitin ligases, which are crucial components of Proteolysis-Targeting Chimeras (PROTACs).[][8] PROTACs are heterobifunctional molecules that induce the degradation of disease-causing proteins by bringing them into proximity with an E3 ligase.[9][10] The ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) often contain complex, rigid scaffolds to ensure high binding affinity.[2][6][11][12]

The structure of this compound is primed for the construction of spirocyclic systems that can mimic or be incorporated into such E3 ligase ligands. The ketone at the C4 position provides a reactive site for cyclization reactions, while the α-cyano group can be transformed to participate in these cyclizations or act as an attachment point for linkers.

Workflow for Spirocyclic Core Synthesis

The general strategy involves leveraging the C4 ketone for a cyclization reaction, with the C1 nitrile serving as a latent functional group for further elaboration or as a directing group.

G cluster_0 Synthesis of Spirocyclic Intermediate A 1-Methyl-4-oxocyclohexane- 1-carbonitrile B Reaction at C4-Ketone (e.g., with a dinucleophile) A->B C Spiro-heterocycle Formation B->C D Modification of Nitrile (e.g., reduction to amine) C->D E Attachment of Linker or Further Synthetic Elaboration D->E

Sources

Application Notes & Protocols: Strategic Transformations of the Carbonyl Group in 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the key synthetic reactions involving the carbonyl group of 1-Methyl-4-oxocyclohexane-1-carbonitrile (CAS 121955-82-6). This versatile building block features a sterically accessible ketone on a cyclohexyl scaffold, offering a strategic entry point for molecular elaboration. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for four critical classes of transformations: hydride reduction, Grignard-based carbon-carbon bond formation, Wittig olefination, and reductive amination. The causality behind experimental design, reagent selection, and reaction control is emphasized to ensure reproducibility and high-yield outcomes.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

This compound is a valuable intermediate in organic synthesis. Its structure presents two key functional groups: a chemically robust nitrile on a quaternary center and a reactive ketone. The separation of these groups by two saturated carbons (C2, C3) means that the electronic influence of the electron-withdrawing nitrile group on the C4-carbonyl is minimal. Therefore, the ketone exhibits reactivity characteristic of a typical, non-conjugated cyclohexanone.

The primary site of reactivity is the electrophilic carbon of the carbonyl group, which is susceptible to attack by a wide range of nucleophiles.[1][2] The stereochemical outcome of these additions is a critical consideration, as nucleophilic attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to diastereomeric products. This guide focuses on harnessing this reactivity for predictable and efficient molecular synthesis.

Reaction Class I: Reduction to Hydroxy Derivatives

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation, yielding cis- and trans-1-Methyl-4-hydroxycyclohexane-1-carbonitrile. The choice of reducing agent dictates the stereoselectivity of the reaction.

Mechanistic Insight: Hydride Delivery

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a metal hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the carbonyl carbon.[3] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the alcohol. For cyclohexanones, steric hindrance generally favors equatorial attack by the nucleophile, leading to the axial alcohol as the major product.

Caption: Stereoselective hydride reduction of a cyclohexanone.

Protocol: Sodium Borohydride Reduction

This protocol prioritizes operational simplicity and safety, using NaBH₄ in methanol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.37 g, 10.0 mmol).

  • Dissolution: Add methanol (30 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq.) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Check for the consumption of starting material using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

  • Quenching: Carefully quench the reaction by slowly adding 2 M HCl (20 mL) at 0 °C until gas evolution ceases and the pH is acidic (~pH 2).

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the diastereomers.

Data Summary: Reducing Agents
ReagentSolventTemp (°C)Typical YieldKey Considerations
NaBH₄ MeOH/EtOH0 to RT>90%Good selectivity for ketones; safe to handle.
LiAlH₄ Anhydrous THF/Et₂O0 to RT>95%Highly reactive, will also reduce the nitrile; requires strict anhydrous conditions.
L-Selectride® THF-78>95%Bulky hydride source, provides high stereoselectivity for the equatorial alcohol.

Reaction Class II: Grignard Reaction for C-C Bond Formation

The Grignard reaction provides a powerful method for creating a new carbon-carbon bond at the carbonyl position, transforming the ketone into a tertiary alcohol.[4] This reaction is effectively irreversible and synthetically robust.

Mechanistic Insight: Organometallic Addition

The Grignard reagent (R-MgX) acts as a potent carbon nucleophile (formally a carbanion).[5][6] It attacks the electrophilic carbonyl carbon, breaking the C=O π-bond to form a magnesium alkoxide intermediate.[5] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. The nitrile group is generally unreactive towards Grignard reagents under these conditions.

Protocol: Reaction with Methylmagnesium Bromide

This protocol outlines the formation of 1-Methyl-4-hydroxy-4-methylcyclohexane-1-carbonitrile. Strict anhydrous conditions are paramount for success.

  • Glassware Preparation: All glassware (three-neck flask, dropping funnel, condenser) must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reactant Preparation: Dissolve this compound (1.37 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether (Et₂O) in the reaction flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (3.7 mL of a 3.0 M solution in Et₂O, 11.0 mmol, 1.1 eq.) dropwise via the addition funnel over 20 minutes, maintaining the internal temperature below 10 °C.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (25 mL).

  • Work-up: Separate the organic layer. Extract the aqueous layer with Et₂O (2 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting tertiary alcohol by flash chromatography or recrystallization.

Caption: Experimental workflow for the Grignard reaction.

Reaction Class III: Wittig Olefination

The Wittig reaction is the premier method for converting a ketone into an alkene, replacing the C=O double bond with a C=C double bond.[8] This reaction is driven by the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.

Mechanistic Insight: Ylide Chemistry

The reaction involves a triphenyl phosphonium ylide (a Wittig reagent), which acts as a carbon nucleophile. The ylide attacks the carbonyl carbon to form a zwitterionic intermediate known as a betaine. This intermediate rapidly collapses to a four-membered ring, the oxaphosphetane, which then fragments in a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[9][10]

Protocol: Methyleneation using Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of 1-Methyl-4-methylenecyclohexane-1-carbonitrile.

  • Ylide Generation: In a flame-dried, three-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) in anhydrous THF (40 mL). Cool the suspension to 0 °C.

  • Base Addition: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. The mixture will turn a characteristic deep yellow/orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Ketone Addition: Dissolve this compound (1.37 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). The color will fade and a white precipitate (triphenylphosphine oxide) will form.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Work-up: Partition the mixture between diethyl ether (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The major challenge is removing the triphenylphosphine oxide byproduct. Purify the crude oil by flash chromatography, typically using a low-polarity eluent system (e.g., hexanes/ethyl acetate gradient).

Reaction Class IV: Reductive Amination

Reductive amination is a highly efficient method for converting a ketone into a secondary or tertiary amine in a single pot. It involves the initial formation of an iminium ion, which is then reduced in situ.

Mechanistic Insight: Imine/Iminium Formation and Reduction

The ketone first reacts with a primary or secondary amine under mildly acidic conditions to form an imine (or enamine) intermediate. The acid catalyzes the dehydration step. This intermediate is then reduced by a hydride reagent that is selective for the protonated iminium ion over the starting ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11]

G Ketone Ketone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H+ Amine R-NH2 Product Final Amine Iminium->Product + Reducing Agent Reducer [H]

Caption: The general pathway for reductive amination.

Protocol: Synthesis of N-Benzyl-1-methyl-4-aminocyclohexane-1-carbonitrile
  • Reaction Setup: In a 100 mL flask, combine this compound (1.37 g, 10.0 mmol), benzylamine (1.18 g, 11.0 mmol, 1.1 eq.), and methanol (40 mL).

  • pH Adjustment: Add glacial acetic acid dropwise until the pH is approximately 5-6. Causality Note: This pH is optimal for iminium ion formation without deactivating the amine nucleophile.

  • Reaction Initiation: Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.

  • Reducing Agent Addition: Add sodium cyanoborohydride (0.75 g, 12.0 mmol, 1.2 eq.) in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may produce small amounts of HCN gas.

  • Reaction Completion: Stir the reaction at room temperature overnight (18 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add 1 M NaOH (aq) until the solution is basic (pH > 10). Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired secondary amine.

References

  • Wikipedia. Cyanohydrin.
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  • Leonard, M. S.
  • Varga, N., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
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Reduction of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Stereoselective

Abstract

The reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, pivotal for the construction of complex molecular architectures in pharmaceuticals and materials science. This document provides a comprehensive guide to the chemical reduction of 1-Methyl-4-oxocyclohexane-1-carbonitrile to its corresponding secondary alcohol, 4-hydroxy-1-methylcyclohexane-1-carbonitrile. We present two distinct, field-proven methodologies: a classic hydride reduction using sodium borohydride and a robust catalytic hydrogenation. The core of this guide focuses on the principles of stereoselectivity, detailed experimental protocols, and rigorous analytical techniques for the characterization of the resulting cis and trans diastereomers. This application note is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important synthetic transformation.

Introduction and Scientific Context

This compound is a prochiral ketone containing a quaternary carbon, making it an interesting substrate for stereoselective reduction. The reduction of its carbonyl group yields a new stereocenter at the C4 position, leading to the formation of two diastereomeric products: cis- and trans-4-hydroxy-1-methylcyclohexane-1-carbonitrile.

The ratio of these diastereomers is a direct consequence of the reaction mechanism and conditions. Understanding and controlling this stereochemical outcome is critical, as the biological activity and physical properties of stereoisomers can differ significantly. This guide delves into the mechanistic underpinnings of two primary reduction methods to provide chemists with the tools to control and analyze this transformation.

Figure 1: General reaction scheme for the reduction of this compound.

Mechanistic Insights: The Basis of Stereoselectivity

The stereochemical outcome of cyclohexanone reduction is primarily dictated by the trajectory of the nucleophilic attack on the carbonyl carbon. In the case of hydride reductions, the hydride ion (H⁻) can approach the planar carbonyl from two faces: the axial face or the equatorial face.

  • Axial Attack: The hydride approaches from the axial direction. This path is often sterically hindered by the axial hydrogens at the C2 and C6 positions. However, this approach avoids torsional strain with the adjacent equatorial bonds during the transition state. This pathway leads to the formation of an equatorial alcohol , which is typically the thermodynamically more stable product (trans isomer).

  • Equatorial Attack: The hydride approaches from the more open equatorial direction. This pathway avoids steric clash with the axial hydrogens but can introduce torsional strain. This approach results in an axial alcohol , which is often the kinetically favored product (cis isomer).

The balance between these two pathways is influenced by the steric bulk of the reducing agent. Small, unhindered reagents like sodium borohydride (NaBH₄) can favor axial attack, leading to a higher proportion of the thermodynamically stable trans product.[1] Conversely, sterically demanding reagents (e.g., L-Selectride) primarily attack from the less hindered equatorial face, yielding the cis product.[1]

G cluster_axial Axial Attack cluster_equatorial Equatorial Attack a1 H⁻ c1 C=O a1->c1 Less hindered approach (leads to thermodynamic product) p1 Equatorial OH (trans) c1->p1 a2 H⁻ c2 C=O a2->c2 More hindered approach (leads to kinetic product) p2 Axial OH (cis) c2->p2

Figure 2: Competing hydride attack pathways on the cyclohexanone ring.

Methodologies and Experimental Protocols

We present two robust protocols for the reduction of this compound.

Method A: Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is safe to handle and effective for reducing aldehydes and ketones.[2][3] The reaction is typically performed in a protic solvent like methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product.[4]

Protocol A: NaBH₄ Reduction

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 36.4 mmol).

    • Dissolve the starting material in 50 mL of methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add sodium borohydride (NaBH₄) (0.70 g, 18.2 mmol, 0.5 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Workup and Quenching:

    • Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of 1 M HCl at 0 °C to neutralize excess NaBH₄ and hydrolyze borate esters.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

    • The isomers can be separated by column chromatography on silica gel if required.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful reduction method that involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[5] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[6][7] This method often provides high yields and can exhibit different stereoselectivity compared to hydride reductions.

Protocol B: Catalytic Hydrogenation

  • Reaction Setup:

    • To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add this compound (5.0 g, 36.4 mmol).

    • Add 50 mL of ethanol as the solvent.

    • Carefully add 10% Palladium on Carbon (Pd/C) (250 mg, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.

  • Hydrogenation:

    • Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the available equipment).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 12-24 hours.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization as needed.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for the described protocols.

ParameterMethod A: NaBH₄ ReductionMethod B: Catalytic Hydrogenation
Starting Material This compoundThis compound
Reagents Sodium Borohydride (0.5 eq)H₂ (50 psi), 10% Pd/C (5% w/w)
Solvent MethanolEthanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-2 hours12-24 hours
Typical Yield >90%>95%
Expected Stereoselectivity Mixture of cis and trans isomersMixture of cis and trans isomers

Product Characterization: Confirming Identity and Stereochemistry

Accurate characterization is essential to confirm the reduction and determine the diastereomeric ratio of the products.

Infrared (IR) Spectroscopy
  • Reactant: A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • Product: Disappearance of the 1715 cm⁻¹ band and the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of the product mixture.[8][9] The key diagnostic signal is the proton at C4 (the carbon bearing the hydroxyl group).

  • trans Isomer (Equatorial -OH): The C4 proton is in the axial position. It will typically appear as a triplet of triplets with large axial-axial coupling constants (J ≈ 10-13 Hz) and smaller axial-equatorial coupling constants (J ≈ 3-5 Hz). This signal will be shifted upfield compared to its counterpart in the cis isomer.

  • cis Isomer (Axial -OH): The C4 proton is in the equatorial position. It will appear as a broad multiplet with several small equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz). This signal will be shifted downfield.

The integration of these distinct signals in the ¹H NMR spectrum allows for the direct calculation of the diastereomeric ratio (cis:trans). ¹³C NMR can also be used to confirm the structures.[9][10]

Figure 3: A generalized experimental workflow for the reduction and analysis.

Conclusion

The reduction of this compound can be achieved with high efficiency using either sodium borohydride or catalytic hydrogenation. The choice of method may be guided by available equipment, desired reaction time, and potentially different stereochemical outcomes. The protocols and analytical guidance provided herein offer a robust framework for successfully synthesizing, purifying, and characterizing the cis and trans diastereomers of 4-hydroxy-1-methylcyclohexane-1-carbonitrile, enabling further applications in chemical and pharmaceutical development.

References

  • Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides.
  • Acs, M., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
  • Reddit. (2022). Why does this NaBH4 reduction only occurs at the cyclic ketone and not also at the acyclic one?. r/OrganicChemistry.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • OSTI.GOV. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351.
  • ResearchGate. (2009). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
  • Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde.
  • Dartmouth College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation.
  • PubChem. (n.d.). 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. CID 21425080.
  • PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. CID 12859572.
  • Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure.
  • Chegg. (2020). REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE.
  • PubChem. (n.d.). 4-Oxocyclohexane-1-carbonitrile. CID 12235639.

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Application Note: Strategic Approaches to Spirocycle Synthesis Utilizing 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocycles represent a pivotal structural motif in modern medicinal chemistry, imparting valuable three-dimensional complexity that can enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability. 1-Methyl-4-oxocyclohexane-1-carbonitrile is a versatile and readily available building block for the construction of diverse spirocyclic scaffolds. Its unique structure, featuring a ketone carbonyl for classical condensation reactions and a quaternary carbon center bearing a methyl and an electron-withdrawing nitrile group, offers both opportunities and challenges in synthetic design. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for transforming this starting material into valuable carbocyclic and heterocyclic spiro-systems.

Introduction: The Value of Spirocyclic Scaffolds

The quest for novel chemical entities with improved drug-like properties has led to a strategic shift from flat, two-dimensional molecules to more complex, three-dimensional structures. Spirocycles, which contain two rings connected by a single common atom, are at the forefront of this movement. The rigid, well-defined orientation of the fused rings allows for precise projection of substituents into three-dimensional space, enabling more specific and potent interactions with biological targets.

This compound serves as an excellent starting point for spirocycle synthesis. The ketone at the 4-position is a handle for a variety of carbonyl chemistry, while the C1 quaternary center prevents unwanted enolization at that position, thereby simplifying the regiochemical outcomes of many reactions. This document outlines three robust, field-proven strategies for leveraging this substrate: Knoevenagel condensation for spiro-heterocycles, multicomponent [3+2] cycloaddition for spiro-oxindoles, and Prins-type cyclizations for spiro-ethers.

Strategic Overview: Synthetic Pathways

The choice of synthetic route depends on the desired final spirocyclic core. The following diagram illustrates a high-level decision-making workflow for selecting an appropriate strategy.

G cluster_strategies Select Synthetic Strategy cluster_products Target Spirocycle Class start This compound s1 Strategy 1: Knoevenagel Condensation start->s1  React with  active methylene  compounds s2 Strategy 2: [3+2] Cycloaddition start->s2  React with  isatin and  amino acids s3 Strategy 3: Prins-Type Cyclization start->s3  React with  homoallylic alcohol  and acid p1 Spiro-heterocycles (e.g., Pyridines, Pyrimidines) s1->p1 p2 Spiro-oxindoles (Pyrrolidinyl, Pyrrolizinyl) s2->p2 p3 Spiro-ethers (e.g., Tetrahydropyrans) s3->p3

Caption: Decision workflow for spirocycle synthesis.

Strategy 1: Knoevenagel Condensation for Spiro-Heterocycle Synthesis

Mechanistic Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of a carbonyl group with an active methylene compound, typically catalyzed by a weak base.[1] The reaction proceeds via a nucleophilic addition to the ketone, followed by dehydration to yield a stable α,β-unsaturated product. When a bifunctional active methylene compound is used, this intermediate can undergo a subsequent intramolecular cyclization/addition (e.g., a Michael addition) to construct the second ring of the spiro-system. The use of a mild base like piperidine or ammonium acetate is crucial to prevent self-condensation of the starting ketone.[1]

G start Ketone + Active Methylene Compound step1 Nucleophilic Addition start->step1 cat Base Catalyst (e.g., Piperidine) cat->step1 intermediate1 Aldol-type Adduct step1->intermediate1 step2 Dehydration (-H2O) intermediate1->step2 intermediate2 Knoevenagel Product (α,β-unsaturated) step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Spiro-heterocycle step3->product

Caption: General mechanism of Knoevenagel condensation-cyclization.

Application Protocol: Synthesis of a Spiro[cyclohexane-4,4'-pyridine] Derivative

This protocol details the synthesis of a highly functionalized spiro-pyridine derivative via a one-pot, three-component reaction of this compound, malononitrile, and a substituted aniline, catalyzed by acetic acid.

Reagents & Materials Supplier Grade
This compoundAladdin (M12935)>95%
MalononitrileSigma-AldrichReagentPlus®, 99%
Aniline (or substituted aniline)Sigma-AldrichReagent grade, 99%
Glacial Acetic AcidFisher ScientificACS Grade
Ethanol, 200 ProofDecon LabsAnhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1 eq.), malononitrile (1.0 mmol, 1 eq.), and the selected aniline (1.0 mmol, 1 eq.).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by the dropwise addition of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (20 mL) to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 15 mL).

  • Drying and Characterization: Dry the product under vacuum. The resulting spiro-pyridine derivative can be further purified by recrystallization from ethanol if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Strategy 2: [3+2] Cycloaddition for Spiro-oxindole Synthesis

Mechanistic Rationale

The synthesis of spiro-oxindoles via a [3+2] cycloaddition is a powerful multicomponent reaction.[2] It involves the in-situ generation of an azomethine ylide from the condensation of an isatin derivative and a secondary amino acid (e.g., L-proline or sarcosine). This 1,3-dipole then reacts with a dipolarophile—in this case, an α,β-unsaturated ketone formed in situ from the Knoevenagel condensation of the starting ketone with another reagent. However, a more direct approach involves the ketone itself acting as the dipolarophile, reacting directly with the azomethine ylide.[2][3] This one-pot reaction constructs the complex spiro[pyrrolidine-3,3'-oxindole] core with high stereoselectivity.[2]

G isatin Isatin step1 Condensation & Decarboxylation isatin->step1 amino_acid Secondary Amino Acid amino_acid->step1 ketone 1-Methyl-4-oxo- cyclohexane-1-carbonitrile step2 [3+2] Cycloaddition ketone->step2 Dipolarophile ylide Azomethine Ylide (1,3-Dipole) step1->ylide ylide->step2 product Spiro[pyrrolidine-3,3'-oxindole] step2->product

Caption: Pathway for spiro-oxindole synthesis via [3+2] cycloaddition.

Application Protocol: Synthesis of a Spiro[pyrrolizidine-oxindole] Derivative

This protocol describes the one-pot, three-component synthesis of a novel spiro-oxindole.

Reagents & Materials Supplier Grade
This compoundAladdin (M12935)>95%
Isatin (or N-substituted isatin)Sigma-Aldrich98%
L-ProlineSigma-Aldrich≥99% (TLC)
MethanolFisher ScientificACS Grade

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a suspension of isatin (1.2 mmol, 1.2 eq.) and L-proline (1.2 mmol, 1.2 eq.) in 15 mL of methanol.

  • Addition of Ketone: Add this compound (1.0 mmol, 1.0 eq.) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with stirring. The reaction progress should be monitored by TLC (1:1 Hexanes:Ethyl Acetate). The reaction typically completes in 4-6 hours, often indicated by a color change and the formation of a precipitate.

  • Isolation: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold methanol (2 x 5 mL) to remove unreacted starting materials. The product is often obtained in high purity. If needed, further purification can be achieved by column chromatography on silica gel.

  • Characterization: Confirm the structure of the spiro-oxindole product using ¹H NMR, ¹³C NMR, HRMS, and FT-IR. The stereochemistry can be determined by 2D NMR techniques (NOESY) or X-ray crystallography.

Strategy 3: Prins-Type Cyclization for Spiro-ether Synthesis

Mechanistic Rationale

The Prins cyclization is a powerful acid-catalyzed reaction that couples a carbonyl compound with a homoallylic alcohol.[4][5] In this multicomponent approach, a strong protic acid like methanesulfonic acid (MsOH) serves as both a catalyst and a reactant. The acid protonates the ketone, activating it for nucleophilic attack by the homoallylic alcohol. The resulting intermediate undergoes cyclization via intramolecular attack of the alkene onto the oxocarbenium ion. Finally, the sulfonate anion traps the resulting carbocation to yield a stable spirocyclic tetrahydropyranyl mesylate, a versatile intermediate for further functionalization.[5]

Reaction Parameters & Expected Yields (Analogous Systems)
Ketone Cyclohexanone
Alcohol 3-Buten-1-ol
Acid Methanesulfonic Acid (2.1 eq)
Solvent Dichloromethane (DCM)
Temperature 23 °C
Reported Yield 85%[5]
Application Protocol: Synthesis of a Spiro[cyclohexane-1,2'-tetrahydropyran] Mesylate

This protocol outlines the synthesis of a spiro-ether mesylate, which can be readily converted into corresponding amines or other derivatives.

Reagents & Materials Supplier Grade
This compoundAladdin (M12935)>95%
3-Buten-1-olSigma-Aldrich98%
Methanesulfonic Acid (MsOH)Sigma-Aldrich≥99.0%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Saturated Sodium Bicarbonate Solution (NaHCO₃)--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (5.0 mmol, 1.0 eq.) and 3-buten-1-ol (5.0 mmol, 1.0 eq.) in 25 mL of anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonic acid (10.5 mmol, 2.1 eq.) dropwise over 10 minutes. The reaction is often exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor by TLC until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by pouring it into 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic mesylate.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

References

  • Cella, J. A., et al. (1957). Steroidal Spirolactones. Journal of the American Chemical Society. [Link]
  • PubChem. (n.d.). 4-Methylcyclohexane-1-carbonitrile.
  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate.
  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses. [Link]
  • Matrix Fine Chemicals. (n.d.).
  • Wikipedia. (n.d.).
  • PrepChem. (n.d.).
  • Ghosh, A. K., et al. (2002).
  • ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.
  • Ghosh, A. K., et al. (2002).
  • Singh, G. S., & D'hooghe, M. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. [Link]
  • Shaabani, A., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). The synthesis of chiral spiro-cyclic ketone scaffolds 155–156. [Link]
  • Pathania, A., et al. (2020).
  • ResearchGate. (2014). Synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines]. [Link]
  • Jo, W., et al. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. [Link]
  • Booker-Milburn, K. I., et al. (2013). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Ghahremanzadeh, R., et al. (2013). A New Reaction of Isatin, Cyclic 1,3-Diketone, and 2-Cyanoacetamide: A Four-Component Synthesis of Spirooxindoles. Journal of Heterocyclic Chemistry. [Link]
  • Al-wsahby, M., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules. [Link]
  • Benfatti, F., et al. (2007). Synthesis of Four-Membered Ring Spiro-β-lactams by Epoxide Ring-Opening. European Journal of Organic Chemistry. [Link]

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Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the α-alkylation of 4-oxocyclohexanecarbonitrile. This protocol outlines the reaction mechanism, provides a step-by-step procedure, and includes comprehensive safety, purification, and characterization guidelines to ensure a reliable and reproducible outcome for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of a quaternary carbon center bearing a nitrile group, along with a ketone functionality, offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutics. The synthesis described herein proceeds via the formation of an enolate from 4-oxocyclohexanecarbonitrile, followed by nucleophilic attack on methyl iodide.

Reaction Scheme

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
4-Oxocyclohexanecarbonitrile≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Methyl Iodide (CH₃I)≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Grade-
Brine (Saturated Aqueous NaCl)Reagent Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-
Silica Gel230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. In case of fire, use a dry powder extinguisher (Class D), sand, or soda ash. Do not use water or carbon dioxide extinguishers.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Handle under an inert atmosphere and away from ignition sources.

Procedure
  • Preparation:

    • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

    • To the flask, add sodium hydride (1.1 equivalents, e.g., 0.53 g of a 60% dispersion in mineral oil for 10 mmol of starting material).

    • The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere. The hexanes are carefully removed via cannula.

    • Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Enolate Formation:

    • Dissolve 4-oxocyclohexanecarbonitrile (1.0 equivalent, e.g., 1.23 g, 10 mmol) in 20 mL of anhydrous THF in a separate dry flask.

    • Cool the sodium hydride suspension in the three-necked flask to 0 °C using an ice bath.

    • Slowly add the solution of 4-oxocyclohexanecarbonitrile to the sodium hydride suspension via syringe over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.2 equivalents, e.g., 0.75 mL, 12 mmol) dropwise to the stirred solution via syringe.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted sodium hydride.

    • Add 50 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show signals for the methyl group protons (singlet), and the cyclohexyl ring protons (multiplets). The absence of a proton at the α-position confirms successful methylation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum should show distinct signals for the nitrile carbon, the ketone carbonyl carbon, the quaternary carbon, the methyl carbon, and the carbons of the cyclohexyl ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • Characteristic absorption bands for the nitrile (C≡N) stretch (around 2240 cm⁻¹) and the ketone (C=O) stretch (around 1715 cm⁻¹) should be present.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO, M.W. = 137.18 g/mol ).

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dry glassware under N₂ prep2 Add NaH to flask prep1->prep2 prep3 Wash NaH with hexanes prep2->prep3 prep4 Add anhydrous THF prep3->prep4 react2 Cool NaH suspension to 0°C prep4->react2 react1 Dissolve 4-oxocyclohexane- carbonitrile in THF react3 Add starting material solution to NaH (Enolate Formation) react1->react3 react2->react3 react4 Cool to 0°C and add CH₃I (Alkylation) react3->react4 react5 Stir at room temperature react4->react5 workup1 Quench with sat. aq. NH₄Cl react5->workup1 workup2 Extract with Et₂O workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry with MgSO₄ and concentrate workup3->workup4 purify1 Column Chromatography (Silica gel, Hexanes/EtOAc) workup4->purify1 analyze1 Characterization (NMR, IR, MS) purify1->analyze1 end end analyze1->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formationIncomplete enolate formation due to wet reagents/glassware or inactive NaH.Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. Use fresh, high-quality sodium hydride.
Low reactivity of methyl iodide.Use fresh methyl iodide.
Presence of starting materialInsufficient reaction time or stoichiometry.Increase reaction time and monitor by TLC. Ensure correct stoichiometry of reagents.
Formation of O-alkylated byproductReaction conditions favoring O-alkylation.While C-alkylation is generally favored with enolates, using a less polar, aprotic solvent like THF helps.
Difficult purificationClose-running impurities.Optimize the eluent system for column chromatography. A shallower gradient may be necessary.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and organic synthesis. The comprehensive characterization guidelines ensure the identity and purity of the final compound.

References

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-570.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 535-565.

Application Notes and Protocols for the Derivatization of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 1-Methyl-4-oxocyclohexane-1-carbonitrile is a bifunctional cyclic ketone that represents a valuable starting material for the synthesis of a diverse array of complex molecules. Its rigid cyclohexane core, coupled with a reactive ketone and a versatile nitrile group at a quaternary center, offers multiple avenues for chemical modification. The "magic methyl" group, a term often used in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold particularly interesting for lead optimization campaigns.[1] This document provides a detailed guide to the derivatization of this compound, offering insights into reaction mechanisms and step-by-step protocols for key transformations.

Core Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carbonyl (ketone) group and the nitrile group. These allow for a range of derivatization reactions, which can be broadly categorized as:

  • Nucleophilic Addition to the Carbonyl Group: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, leading to the formation of alcohols and new carbon-carbon bonds.

  • Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine, offering a handle for further functionalization.

  • Reactions Involving Both Functional Groups: Under certain conditions, both the ketone and the nitrile can react, or one can be transformed to influence the reactivity of the other.

This guide will focus on providing detailed protocols for some of the most synthetically useful transformations.

Section 1: Nucleophilic Addition to the Carbonyl Group

The ketone functionality is a prime site for introducing molecular diversity. Nucleophilic addition reactions at the carbonyl carbon are a cornerstone of organic synthesis.[2]

Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a ketone to produce a tertiary alcohol.[3][4][5] This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with even trace amounts of water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[5]

  • Slow Addition: The reaction is often exothermic. Slow, dropwise addition of the Grignard reagent to the ketone solution helps to control the reaction temperature and prevent side reactions.[3][6]

  • Quenching: The reaction is quenched with an acidic aqueous solution, such as ammonium chloride, to protonate the intermediate alkoxide and to neutralize any unreacted Grignard reagent.[3]

Experimental Protocol: Synthesis of 4-Ethyl-1-methyl-4-hydroxycyclohexane-1-carbonitrile

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: To the dropping funnel, add a solution of ethylmagnesium bromide (1.2 eq.) in THF.

  • Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Expected Outcome

ParameterExpected Value
Product 4-Ethyl-1-methyl-4-hydroxycyclohexane-1-carbonitrile
Yield 85-95%
Appearance Colorless to pale yellow oil or solid
Key Spectroscopic Data ¹H NMR: Appearance of a new ethyl group signal and disappearance of the ketone carbonyl in ¹³C NMR. IR: Appearance of a broad O-H stretch.

Visualization: Grignard Reaction Workflow

G start Start: Dissolve Ketone in THF cool Cool to 0°C start->cool add_grignard Dropwise Addition of EtMgBr cool->add_grignard react Stir at Room Temp add_grignard->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end_node Product: Tertiary Alcohol purify->end_node

Caption: Workflow for the Grignard reaction.

Section 2: Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functional groups, such as carboxylic acids, amides, and amines.

Acid-Catalyzed Hydrolysis: Synthesis of a Carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, such as amide bond formation.[7]

Causality of Experimental Choices:

  • Strong Acid: A strong acid, such as sulfuric acid, is required to protonate the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Elevated Temperature: The hydrolysis of nitriles often requires heating to proceed at a reasonable rate.

  • Work-up: After the reaction, the mixture is cooled and poured into ice water to precipitate the carboxylic acid product. The product is then isolated by filtration.

Experimental Protocol: Synthesis of 1-Methyl-4-oxocyclohexane-1-carboxylic Acid

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reaction Mixture: Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Data Presentation: Expected Outcome

ParameterExpected Value
Product 1-Methyl-4-oxocyclohexane-1-carboxylic Acid
Yield 70-85%
Appearance White to off-white solid
Key Spectroscopic Data ¹H NMR: Disappearance of the nitrile signal in ¹³C NMR and appearance of a carboxylic acid proton. IR: Appearance of a broad O-H and a C=O stretch for the carboxylic acid.

Visualization: Nitrile Hydrolysis Pathway

G start This compound reagents H2SO4, H2O, Heat start->reagents product 1-Methyl-4-oxocyclohexane-1-carboxylic Acid reagents->product

Caption: Acid-catalyzed hydrolysis of the nitrile.

Section 3: Reductive Amination of the Carbonyl Group

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, followed by its reduction to an amine.

Causality of Experimental Choices:

  • pH Control: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group without excessively protonating the amine nucleophile.

  • Reducing Agent: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is often used because it selectively reduces the iminium ion in the presence of the ketone.

  • Solvent: A protic solvent like methanol or ethanol is commonly used to facilitate both the imine formation and the reduction step.

Experimental Protocol: Synthesis of N-Benzyl-1-methyl-4-aminocyclohexane-1-carbonitrile

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol.

  • Amine Addition: Add benzylamine (1.1 eq.) to the solution.

  • pH Adjustment: Add a catalytic amount of acetic acid to adjust the pH to approximately 5.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water and then basify the mixture with an aqueous solution of sodium hydroxide to pH > 10.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Expected Outcome

ParameterExpected Value
Product N-Benzyl-1-methyl-4-aminocyclohexane-1-carbonitrile
Yield 65-80%
Appearance Pale yellow oil or solid
Key Spectroscopic Data ¹H NMR: Appearance of signals corresponding to the benzyl group and the N-H proton. Disappearance of the ketone carbonyl in ¹³C NMR.

Visualization: Reductive Amination Workflow

G start Start: Dissolve Ketone in Methanol add_amine Add Benzylamine and Acetic Acid start->add_amine form_imine Stir for Imine Formation add_amine->form_imine add_reductant Add NaBH3CN at 0°C form_imine->add_reductant react Stir Overnight at Room Temp add_reductant->react quench Quench with Water and Basify react->quench extract Extract with Dichloromethane quench->extract purify Purify by Column Chromatography extract->purify end_node Product: Secondary Amine purify->end_node

Caption: Workflow for reductive amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to selectively modify the ketone and nitrile functionalities allows for the creation of diverse libraries of compounds for biological screening. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of products are essential for success.

References

  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate.
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  • Web Pages. (n.d.). 1. Grignard Reaction.
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  • PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Organic Syntheses. (n.d.). 1-acetylcyclohexanol.
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Application Notes & Protocols: 1-Methyl-4-oxocyclohexane-1-carbonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active agents featuring these core structures.[1][2] The strategic selection of starting materials is paramount for the efficient construction of diverse molecular libraries. 1-Methyl-4-oxocyclohexane-1-carbonitrile is a uniquely valuable bifunctional building block, possessing a reactive ketone and a nitrile group on a constrained cyclohexane scaffold.[3] This combination of a quaternary center-bearing nitrile and a cyclic ketone makes it an excellent precursor for a variety of condensation and cyclization reactions. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent in synthesizing key heterocyclic systems, including thiophenes, pyridines, pyrimidines, and thiazoles. Detailed, field-tested protocols and mechanistic insights are provided to facilitate its application in modern synthetic and medicinal chemistry programs.[4][5]

Synthesis of Tetrahydrobenzothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent condensation that provides a direct route to highly substituted 2-aminothiophenes.[6][7] The reaction typically involves a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[8] this compound serves as the ketone component, leading to the formation of valuable 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

Principle & Mechanism

The reaction sequence is initiated by a base-catalyzed Knoevenagel condensation between the ketone of the starting material and an active methylene nitrile (e.g., malononitrile). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated dinitrile. Subsequent intramolecular cyclization and tautomerization yield the final aromatic thiophene ring. The use of a basic catalyst, such as morpholine or piperidine, is crucial for both the initial condensation and the subsequent cyclization steps.[6][7]

Experimental Workflow: Gewald Aminothiophene Synthesis

Gewald_Workflow start 1. Reagent Mixing - this compound - Active Methylene Nitrile - Elemental Sulfur - Solvent (e.g., Ethanol) catalyst 2. Catalyst Addition - Add Morpholine or Piperidine start->catalyst Suspend reaction 3. Reaction - Heat to reflux (e.g., 60-80°C) - Monitor by TLC (4-6 h) catalyst->reaction Initiate workup 4. Work-up - Cool to RT - Filter off precipitated product - Wash with cold ethanol reaction->workup Upon completion purify 5. Purification - Recrystallize from ethanol or column chromatography workup->purify Crude product product 6. Final Product - Substituted 2-Aminothiophene purify->product Pure product

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.37 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Catalyst Addition: To the stirred suspension, add morpholine (0.87 mL, 10 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield the pure 2-amino-1-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3,8-dicarbonitrile.

Data Summary: Gewald Reaction Variants
Active Methylene CompoundBaseTypical Yield (%)
MalononitrileMorpholine85-95%
Ethyl CyanoacetatePiperidine80-90%
CyanoacetamideTriethylamine75-85%

Synthesis of Fused Pyrimidine Derivatives

The synthesis of pyrimidines often involves the condensation of a 1,3-bielectrophilic component with an amidine.[9][10] this compound can be effectively utilized in a one-pot, three-component reaction with an aldehyde and an amidine hydrochloride to generate highly substituted 4-amino-5-pyrimidinecarbonitriles.[9]

Principle & Mechanism

This transformation proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene group α- to the nitrile of the starting material. The resulting α,β-unsaturated intermediate then undergoes a Michael addition with the amidine. Subsequent intramolecular cyclization and air oxidation leads to the aromatic pyrimidine ring.[9] This one-pot procedure is highly efficient, often driven by the formation of the stable aromatic product.

Reaction Mechanism: Pyrimidine Synthesis

Pyrimidine_Mechanism reactants Reactants - Ketone-Nitrile - Aldehyde - Amidine knoevenagel Knoevenagel Condensation reactants->knoevenagel Base michael Michael Addition knoevenagel->michael Intermediate A cyclization Intramolecular Cyclization michael->cyclization Intermediate B oxidation Oxidation (Aromatization) cyclization->oxidation Intermediate C product Fused Pyrimidine Product oxidation->product

Caption: Key steps in the multicomponent synthesis of pyrimidines.

Detailed Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.37 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in water (20 mL).

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for 8-10 hours. Alternatively, the reaction can be performed under microwave irradiation at 120°C for 20-30 minutes, which can significantly reduce the reaction time.[9][11]

  • Work-up: After cooling to room temperature, a solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography (silica gel, ethyl acetate/hexanes eluent) to afford the pure 4-amino-pyrimidine derivative.[11]

Data Summary: Pyrimidine Synthesis
Aldehyde (R-CHO)Amidine (R'-C(NH)NH₂)SolventMethodTypical Yield (%)
BenzaldehydeBenzamidineWaterReflux85-92%
4-ChlorobenzaldehydeBenzamidineWaterReflux88-95%
BenzaldehydeFormamidinen-PropanolReflux70-80%[12]
4-MethoxybenzaldehydeAcetamidineWaterMicrowave90-96%

Synthesis of Spiro-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[13] It involves the reaction of an α-haloketone with a thioamide. To utilize this compound, a two-step procedure is required, beginning with α-bromination of the ketone.

Principle & Mechanism

The first step is the selective halogenation at the carbon adjacent to the carbonyl group. This is typically achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-bromoketone is then reacted with a thioamide (e.g., thiourea). The mechanism involves an initial S-alkylation (SN2 reaction) by the sulfur of the thioamide on the α-bromoketone, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration to form the aromatic thiazole ring.[13]

Synthetic Pathway: Hantzsch Thiazole Synthesis

Hantzsch_Pathway start 1-Methyl-4-oxo- cyclohexane-1-carbonitrile bromination Step 1: α-Bromination (e.g., Br₂ in AcOH) start->bromination intermediate α-Bromo Intermediate bromination->intermediate hantzsch Step 2: Hantzsch Reaction (Thioamide, Ethanol, Reflux) intermediate->hantzsch product Spiro-fused 2-Aminothiazole hantzsch->product

Caption: Two-step pathway for the synthesis of spiro-thiazoles.

Detailed Experimental Protocol

Step A: Synthesis of 1-Methyl-3-bromo-4-oxocyclohexane-1-carbonitrile

  • Reaction Setup: Dissolve this compound (1.37 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask protected from light.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (0.51 mL, 10 mmol) in acetic acid (5 mL) dropwise over 30 minutes with stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours until the red-brown color of bromine disappears.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α-bromoketone is often used in the next step without further purification.

Step B: Synthesis of the Spiro-Thiazole

  • Reaction Setup: Dissolve the crude α-bromoketone (from Step A, ~10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and dried. Recrystallization from ethanol provides the pure spiro[cyclohexane-1,4'-thiazol]-2'-amino-4-carbonitrile derivative.

References

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.
  • Organic Chemistry Portal. Synthesis of pyrimidines.
  • Abdel-Wahab, B. F. SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Organic Chemistry Portal. Pyridine synthesis.
  • PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101.
  • Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Akocak, S., Lolak, N., & Supuran, C. T. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
  • Stevens, E. (2019). synthesis of thiazoles. YouTube.
  • Xie, Y., Cheng, X., Liu, S., Chen, H., Zhou, W., Yang, L., & Deng, G.-J. (2013). Efficient 4,5-Dihydro-1H-imidazol-5-one Formation from Amidines and Ketones under Transition-Metal Free Conditions. Green Chemistry.
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  • Wessjohann, L. A., & Rhoden, C. R. B. (2016). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • Banaras Hindu University, Varanasi, India. Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst.
  • ChemBK. 4-Oxocyclohexane-1-carboxylic acid methyl ester.
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  • ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • Der Pharma Chemica. A green chemistry approach to gewald reaction.
  • Organic Chemistry Portal. Gewald Reaction.
  • arkat usa. One-pot synthesis of sulfur heterocycles from simple organic substrates.
  • ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
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Application Notes and Protocols: 1-Methyl-4-oxocyclohexane-1-carbonitrile as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of β-Ketonitriles in Agrochemical Discovery

In the continuous quest for novel and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. β-Ketonitriles are a class of organic compounds that have emerged as highly versatile intermediates, primarily due to their dual reactivity at the ketone and nitrile functionalities.[1] This allows for the construction of a wide array of complex heterocyclic systems, which are the cornerstone of many modern agrochemicals.[1][2][3] 1-Methyl-4-oxocyclohexane-1-carbonitrile, a readily accessible β-ketonitrile, represents an underutilized yet highly promising starting material for the synthesis of new fungicidal, herbicidal, and insecticidal compounds. Its rigid cyclohexanone framework offers a unique three-dimensional structure that can be exploited to achieve high target specificity and favorable physicochemical properties in the resulting agrochemical products. This document provides a comprehensive guide to the application of this compound in the synthesis of a novel pyrazole-based fungicide, complete with detailed experimental protocols.

Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of pathogenic fungi.[4] The synthesis of novel pyrazole derivatives is therefore a significant area of research in agrochemical development.[3][4][5] Herein, we present a robust two-step synthetic protocol for the preparation of a novel pyrazole carboxamide fungicide from this compound.

Synthetic Strategy and Rationale

The synthetic approach leverages the classical reaction of a β-ketonitrile with hydrazine to construct the core pyrazole ring system.[6] The resulting 5-aminopyrazole is a key intermediate that can be further functionalized. In the second step, an acylation reaction with a tailored acid chloride introduces the carboxamide moiety, a critical pharmacophore for SDHI activity. The choice of the acid chloride can be varied to fine-tune the biological activity and spectrum of the final compound.

Visualized Synthetic Workflow

start 1-Methyl-4-oxocyclohexane- 1-carbonitrile reagent1 Hydrazine Hydrate Ethanol, Reflux start->reagent1 intermediate 5-Amino-4,5,6,7-tetrahydro- 1H-indazole-4-spiro-1'-methylcyclohexane reagent2 Substituted Acid Chloride Pyridine, DCM, 0 °C to rt intermediate->reagent2 product N-(substituted)-4,5,6,7-tetrahydro- 1H-indazole-4-spiro-1'-methylcyclohexane- 5-carboxamide (Hypothetical Fungicide) reagent1->intermediate reagent2->product

Caption: Synthetic route to a novel pyrazole carboxamide fungicide.

Experimental Protocols

Part 1: Synthesis of 5-Amino-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane

This protocol details the cyclocondensation reaction to form the pivotal aminopyrazole intermediate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous ethanol.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 5-amino-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane.

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames.

Part 2: Synthesis of N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane-5-carboxamide

This protocol describes the acylation of the aminopyrazole intermediate to yield the final fungicidal compound.

Materials:

  • 5-Amino-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5-amino-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane intermediate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath and add pyridine.

  • Slowly add 2-chlorobenzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane-5-carboxamide.

Safety Precautions:

  • 2-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with appropriate PPE in a fume hood.

  • Pyridine is flammable and has a strong odor. Use in a well-ventilated area.

  • DCM is a volatile solvent. Avoid inhalation and skin contact.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
This compoundC₈H₁₁NO137.18-Liquid
5-Amino-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexaneC₁₃H₁₉N₃217.3185-95Solid
N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-4-spiro-1'-methylcyclohexane-5-carboxamideC₂₀H₂₃ClN₄O386.8870-85Solid

Discussion and Future Perspectives

The presented synthetic protocols demonstrate a straightforward and efficient pathway to novel pyrazole carboxamide fungicides from this compound. The choice of a spirocyclic core structure introduces conformational rigidity, which can enhance binding to the target enzyme and potentially increase biological activity.

The versatility of this synthetic route lies in the ability to readily modify the N-aryl substituent of the carboxamide. By introducing different substituted benzoyl chlorides in the second step, a library of analogues can be synthesized and screened for optimized fungicidal activity against a broad range of plant pathogens. Furthermore, the pyrazole ring itself offers additional points for derivatization, opening up further avenues for lead optimization.

References

  • Fu, Y., Wang, M.-X., Zhang, D., Hou, Y.-W., Gao, S., Zhao, L.-X., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(75), 47783–47789. [Link]
  • Zhang, J., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
  • Li, J., et al. (2020).
  • Zhang, L., et al. (2018). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • Wang, J., et al. (2016).
  • Gao, S., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]
  • Fu, Y., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(75), 47783-47789. [Link]
  • Sabnis, R. W. (2017). The Gewald reaction in dye chemistry. Coloration Technology, 133(5), 347-363. [Link]
  • Sun, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-230. [Link]
  • Song, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6314. [Link]
  • Hu, Y., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4644-4647. [Link]
  • Kuang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
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  • Bowman, R. K., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(12), 2099. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Methyl-4-oxocyclohexane-1-carbonitrile in Modern Drug Discovery

In the landscape of pharmaceutical development, the timely and efficient synthesis of complex molecular intermediates is a cornerstone of innovation. This compound, a key building block, features a quaternary carbon center—a structural motif of increasing importance in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Its synthesis, particularly at scale, presents non-trivial challenges that necessitate a robust, safe, and reproducible manufacturing process.

This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for methodological choices, and the critical safety and analytical considerations required for successful implementation in a research, development, or production setting.

Synthetic Strategy: A Two-Step Approach to a Quaternary Carbon Center

The construction of the target molecule is most efficiently approached through a two-step sequence starting from the commercially available methyl 4-oxocyclohexanecarboxylate. This strategy isolates the two key transformations: the introduction of the methyl group at the α-position to the ester, followed by the conversion of the ester functionality to a nitrile group.

Step 1: α-Methylation of Methyl 4-oxocyclohexanecarboxylate

The initial step involves the methylation of the carbon alpha to both the ketone and the ester. The presence of two electron-withdrawing groups makes this proton particularly acidic and amenable to deprotonation.

Reaction Mechanism: The reaction proceeds via the formation of an enolate intermediate. A strong base, such as lithium diisopropylamide (LDA), is typically used to ensure complete and irreversible deprotonation, preventing side reactions. The resulting enolate then acts as a nucleophile, attacking an electrophilic methyl source, commonly methyl iodide, in an SN2 reaction to form the new carbon-carbon bond.

G cluster_0 Step 1: α-Methylation SM Methyl 4-oxocyclohexanecarboxylate Enolate Lithium Enolate Intermediate SM->Enolate Deprotonation Base LDA (Base) Product1 Methyl 1-methyl-4-oxocyclohexanecarboxylate Enolate->Product1 SN2 Attack MeI Methyl Iodide (Electrophile)

Caption: Workflow for the α-methylation of the starting material.

Step 2: Reductive Cyanation to Form the Target Molecule

The conversion of the methylated intermediate to the final product, this compound, requires the introduction of a nitrile group. For scale-up operations, traditional methods involving highly toxic hydrogen cyanide or alkali metal cyanides are fraught with safety and handling challenges. A safer and more modern approach is the reductive cyanation of a suitable precursor. In this protocol, we will first convert the ester to an α-bromo ketone, which then undergoes reductive cyanation.

Reaction Mechanism: The ester is first hydrolyzed and then converted to the corresponding acid chloride, followed by reaction with diazomethane and then HBr to yield the α-bromo ketone. This intermediate then undergoes reductive cyanation. This process involves an electrophilic cyanating reagent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and a reducing agent like zinc dust.[1][2][3] The zinc likely forms an organozinc intermediate from the α-bromo ketone, which then reacts with the electrophilic cyanide source to furnish the final product. This method avoids the direct use of highly toxic nucleophilic cyanide sources, a critical consideration for industrial-scale synthesis.[1]

G cluster_1 Step 2: Cyanation Product1 Methyl 1-methyl-4-oxocyclohexanecarboxylate Hydrolysis Hydrolysis (e.g., LiOH) Product1->Hydrolysis AcidChloride Acid Chloride Formation (e.g., (COCl)2) Hydrolysis->AcidChloride Diazomethane Reaction with Diazomethane AcidChloride->Diazomethane HBr_reaction Reaction with HBr Diazomethane->HBr_reaction BromoKetone α-Bromo Ketone Intermediate HBr_reaction->BromoKetone FinalProduct This compound BromoKetone->FinalProduct Reductive Cyanation Reagents NCTS (CN+ source) + Zn (Reductant)

Caption: Synthetic workflow for the conversion to the final product.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Diisopropylamine (anhydrous).

  • n-Butyllithium (2.5 M in hexanes).

  • Methyl 4-oxocyclohexanecarboxylate.

  • Methyl iodide.

  • Anhydrous tetrahydrofuran (THF).

  • Saturated aqueous ammonium chloride (NH₄Cl).

  • Ethyl acetate.

  • Brine.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Preparation: The 20 L reactor is thoroughly dried and purged with nitrogen.

  • LDA Formation: To the reactor, add anhydrous THF (8 L) and diisopropylamine (1.2 kg, 11.8 mol). Cool the solution to -78 °C using a suitable cooling bath.

  • Slowly add n-butyllithium (4.5 L of 2.5 M solution in hexanes, 11.25 mol) via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: A solution of methyl 4-oxocyclohexanecarboxylate (1.56 kg, 10.0 mol) in anhydrous THF (2 L) is added dropwise to the LDA solution over 1.5 hours, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.56 kg, 11.0 mol) dropwise over 1 hour, maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl (5 L).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (8 L). Wash the organic layer with water (2 x 4 L) and brine (4 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield methyl 1-methyl-4-oxocyclohexanecarboxylate as a colorless oil.

Protocol 2: Scale-Up Synthesis of this compound

This part of the protocol requires stringent safety measures due to the nature of the intermediates and reagents.

Materials and Equipment:

  • Appropriately sized glass-lined reactors for each sub-step.

  • Standard laboratory glassware.

  • Reagents for hydrolysis, acid chloride formation, diazomethane reaction, and HBr reaction.

  • α-Bromo ketone intermediate from the previous step.

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

  • Zinc dust.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Ethyl acetate.

  • Diatomaceous earth.

  • Silica gel for column chromatography.

Procedure:

  • Intermediate Preparation: The methyl 1-methyl-4-oxocyclohexanecarboxylate is converted to the corresponding α-bromo ketone through a standard multi-step sequence of hydrolysis, acid chloride formation, reaction with diazomethane, and subsequent treatment with HBr. This is a well-established but hazardous sequence and should be performed by experienced chemists with appropriate safety precautions.

  • Reactor Setup: A 20 L jacketed reactor is charged with the α-bromo ketone intermediate (1.85 kg, 7.5 mol) and anhydrous DMF (10 L) under a nitrogen atmosphere.

  • Add NCTS (2.45 kg, 9.0 mol) to the solution.

  • Reaction Initiation: Add zinc dust (0.59 kg, 9.0 mol) portion-wise to the stirred solution. An exotherm may be observed; maintain the internal temperature between 20-30 °C using the reactor jacket.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and other solids. Rinse the pad with ethyl acetate.

  • Transfer the filtrate to a larger vessel and dilute with ethyl acetate (15 L). Wash with water (3 x 8 L) to remove DMF, followed by a brine wash (8 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by large-scale column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data Summary

StepStarting MaterialProductMolar Equiv. (Reagents)Yield (%)Purity (by HPLC)
1Methyl 4-oxocyclohexanecarboxylate (10.0 mol)Methyl 1-methyl-4-oxocyclohexanecarboxylateLDA (1.1), MeI (1.1)85-90>98%
2α-Bromo Ketone Intermediate (7.5 mol)This compoundNCTS (1.2), Zn (1.2)75-80>99%

Safety and Handling: A Culture of Prevention

The synthesis of this compound, particularly at scale, involves hazardous materials and reactions that demand strict adherence to safety protocols.

  • Reagent Handling:

    • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

    • Methyl Iodide: A toxic and volatile alkylating agent. All transfers should be conducted in a well-ventilated fume hood.

    • Diazomethane (intermediate step): Extremely toxic and explosive. Should only be generated and used in situ by trained personnel with specialized equipment.

    • Cyanating Agents (NCTS): While safer than traditional cyanides, these are still toxic compounds. Avoid inhalation of dust and skin contact.

  • Engineering Controls:

    • All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scale setups.

    • For the cyanation step, continuous monitoring for hydrogen cyanide (a potential byproduct) is recommended, especially during work-up.[4]

    • Emergency equipment, including safety showers, eyewash stations, and appropriate fire extinguishers, must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.

    • For handling pyrophoric reagents, additional protection such as a face shield and leather gloves may be necessary.

  • Waste Disposal:

    • All chemical waste, especially any containing residual cyanides, must be quenched and disposed of according to institutional and environmental regulations. Cyanide-containing waste should be treated with bleach (sodium hypochlorite) to oxidize the cyanide to the less toxic cyanate before disposal.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product and intermediates. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient and UV detection is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediates and the final product. The presence of the quaternary carbon and the nitrile carbon can be confirmed by ¹³C NMR.

  • Infrared (IR) Spectroscopy: A key technique to monitor the reaction progress. The disappearance of the ester carbonyl stretch (around 1730 cm⁻¹) and the appearance of the nitrile stretch (around 2240 cm⁻¹) in the final step is a clear indicator of a successful conversion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities and confirming the molecular weight of the product.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. The two-step protocol outlined here, which leverages a modern and safer cyanation method, provides a robust framework for its production. By understanding the chemical principles behind each step and adhering strictly to the detailed protocols for execution, safety, and analysis, researchers and drug development professionals can reliably produce this valuable intermediate for the advancement of new therapeutic agents.

References

  • Feng, X., et al. (2011). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. Journal of the American Chemical Society, 133(40), 16214–16217.
  • Halpern, M. (2021). PTC Cyanation. PTC Organics, Inc.
  • Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2527–2532.
  • Dong, K., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. ResearchGate.
  • Li, G., et al. (2022). Modular Access to Quaternary α-Cyano Carbonyl Compounds via NiH Catalysis. JACS Au, 2(10), 2284–2291.
  • Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
  • Warren, S. & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach, 2nd Edition. Wiley.
  • Siegel, D. R., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(6), 1026–1034.
  • Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate.

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Application Notes & Protocols: One-Pot Synthesis of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Cyclohexanone Scaffold

The substituted cyclohexanone framework is a cornerstone of modern organic synthesis, serving as a pivotal structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence stems from its conformational properties and its versatility as a synthetic intermediate for constructing more complex molecular architectures. Traditional multi-step approaches to these cyclic ketones are often hampered by issues of yield, atom economy, and the generation of waste. Consequently, the development of one-pot synthetic strategies, where multiple bond-forming events occur in a single reaction vessel, has become a paramount objective for synthetic chemists. These processes, often described as tandem, domino, or cascade reactions, offer significant advantages in terms of operational simplicity, reduced purification steps, and improved overall efficiency.[3] This guide provides an in-depth exploration of several robust one-pot methodologies for the synthesis of substituted cyclohexanones, complete with mechanistic insights and detailed experimental protocols tailored for researchers in synthetic chemistry and drug development.

Strategic Approaches to One-Pot Cyclohexanone Synthesis

The convergent synthesis of highly functionalized cyclohexanones in a single operation relies on the strategic combination of sequential chemical transformations. The most prevalent and powerful of these strategies are rooted in the initial formation of a key intermediate that is primed for a subsequent intramolecular cyclization. We will explore three dominant and versatile approaches: the classic Robinson Annulation, organocatalytic domino reactions initiated by Michael addition, and a modern photoredox-catalyzed annulation.

The Robinson Annulation: A Classic Tandem Michael-Aldol Reaction

First described by Robert Robinson in 1935, the Robinson annulation is a venerable yet highly effective method for the formation of a six-membered ring.[2][4] It classically involves the reaction of a ketone with a methyl vinyl ketone (MVK) or a suitable equivalent. The reaction proceeds through a sequence of a Michael addition followed by an intramolecular aldol condensation.[2][4][5] While traditionally performed in two separate steps, one-pot modifications have significantly enhanced its utility and efficiency.[4][6]

Mechanistic Rationale:

The elegance of the Robinson annulation lies in its predictable and powerful tandem sequence. The choice of base is critical; it must be strong enough to deprotonate the ketone to form an enolate (the Michael donor) but not so strong as to cause self-condensation of the starting materials. The initial Michael addition forms a 1,5-diketone intermediate.[4] Under the same basic conditions, this intermediate then undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl of the other, forming a six-membered ring.[7][8] A final dehydration step, often spontaneous or promoted by heat or acid, yields the thermodynamically stable α,β-unsaturated cyclohexenone product.[4]

Workflow for Robinson Annulation:

cluster_0 One-Pot Robinson Annulation Workflow A Combine Ketone, α,β-Unsaturated Ketone, and Base in Solvent B Michael Addition (Formation of 1,5-Diketone Intermediate) A->B Reaction Initiation C Intramolecular Aldol Condensation (Cyclization and Dehydration) B->C Tandem Process D Workup and Purification C->D Reaction Quench E Substituted Cyclohexenone Product D->E Isolation

Caption: A simplified workflow for a one-pot Robinson annulation.

Experimental Protocol: Asymmetric Synthesis of the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a classic product of an asymmetric Robinson annulation and a valuable building block in steroid synthesis. This protocol utilizes the chiral organocatalyst (S)-proline to induce enantioselectivity.[9]

ParameterValue
Reactant 1 2-methyl-1,3-cyclohexanedione
Reactant 2 Methyl vinyl ketone (MVK)
Catalyst (S)-proline
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Typical Yield 70-85%
Enantiomeric Excess >80%

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione (5.0 g, 39.6 mmol) and (S)-proline (0.46 g, 3.96 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of dimethylformamide (DMF) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Cool the solution in an ice-water bath. Add methyl vinyl ketone (3.3 mL, 39.6 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched Wieland-Miescher ketone.

Organocatalytic Domino Reactions: Michael-Michael-Addition Sequence

Organocatalysis has emerged as a powerful tool for constructing complex molecules with high stereocontrol.[10][11] One-pot domino reactions that forge multiple C-C bonds and create several stereocenters are particularly valuable. A prime example is the asymmetric synthesis of highly functionalized cyclohexanes via a sequential Michael-Michael-addition cascade.[10][12] This strategy allows for the creation of densely substituted six-membered rings with excellent diastereo- and enantioselectivity.[12]

Mechanistic Rationale:

This process is a testament to the power of sequential catalysis. It begins with an enantioselective Michael addition, catalyzed by a chiral bifunctional organocatalyst, such as an amino-squaramide.[10] This catalyst activates the β-ketoester nucleophile and controls the facial selectivity of its attack on the first Michael acceptor (e.g., a nitrostyrene). After this initial highly stereoselective step, a second Michael acceptor and an achiral base (like DBU) are added. The base promotes a second, domino Michael addition, where the intermediate from the first reaction acts as the nucleophile, cyclizing onto the second acceptor to form the cyclohexane ring.[10] The stereochemistry of the final product is largely dictated by the first catalytic, enantioselective step.

Mechanism of Organocatalytic Domino Cyclohexanone Synthesis:

cluster_1 Organocatalytic Michael-Michael Domino Reaction Start β-Ketoester + Nitrostyrene + Chiral Catalyst Step1 Enantioselective Michael Addition Start->Step1 Intermediate1 Chiral Michael Adduct Step1->Intermediate1 Add Add α,α-Dicyanoolefin + Achiral Base (DBU) Intermediate1->Add Step2 Domino Michael-Knoevenagel Cyclization Add->Step2 Product Highly Substituted Cyclohexane Derivative Step2->Product

Caption: Key stages in a one-pot asymmetric Michael-Michael domino reaction.

Experimental Protocol: Asymmetric Synthesis of a Pentasubstituted Cyclohexane

This protocol is adapted from a procedure for synthesizing highly functionalized cyclohexanes with five contiguous stereocenters.[10][12]

ParameterValue
Nucleophile Ethyl 2-methyl-3-oxobutanoate
Michael Acceptor 1 (E)-β-Nitrostyrene
Michael Acceptor 2 2-Benzylidenemalononitrile
Chiral Catalyst Quinine-derived amino-squaramide (1 mol%)
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
Solvent Dichloromethane (DCM)
Typical Yield 68-86%
Stereoselectivity >30:1 dr, 96-99% ee

Step-by-Step Procedure:

  • First Michael Addition: In a dry vial, dissolve the quinine-derived amino-squaramide catalyst (1 mol%) in dichloromethane (0.5 M). Add the β-ketoester (1.0 equiv.) and β-nitrostyrene (1.0 equiv.).

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Monitor the consumption of the starting materials by TLC.

  • Second Reagent Addition: Once the first Michael addition is complete, add the α,α-dicyanoolefin (1.0 equiv.) directly to the reaction mixture.

  • Base Addition and Cyclization: Add DBU (10 mol%) to the vial and continue stirring at room temperature for an additional 24-48 hours, monitoring the formation of the cyclic product by TLC.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the highly functionalized cyclohexane product.

Tandem Photoredox Catalysis: A Modern [5+1] Annulation

Recent advances in synthetic methodology have leveraged photoredox catalysis to construct complex molecules under exceptionally mild conditions.[13] A tandem carbene and photoredox-catalyzed process enables a formal [5+1] cycloaddition to synthesize α,β-disubstituted cyclohexanones. This method is distinguished by its use of light to drive two distinct catalytic cycles in one pot, eliminating the need for harsh bases or expensive metals.[13]

Mechanistic Rationale:

This sophisticated one-pot reaction begins with a light-driven, carbene-catalyzed intermolecular radical-radical coupling to generate a linear ketone intermediate. A second, distinct photoredox cycle is then initiated. This cycle facilitates the single-electron oxidation of the corresponding enol or enolate of the linear ketone. The resulting radical cation undergoes an intramolecular cyclization to form the six-membered ring, ultimately yielding the α,β-disubstituted cyclohexanone product after a final oxidation and proton loss.[13] The convergence of two catalytic cycles in a single pot represents a highly efficient approach to building molecular complexity.[13]

Experimental Protocol: Photocatalytic Synthesis of an α,β-Disubstituted Cyclohexanone

This protocol is a representative example of the tandem photoredox-catalyzed [5+1] annulation strategy.[13]

ParameterValue
Reactant 1 Pentenoyl imidazole derivative
Reactant 2 Benzyl radical precursor
Photocatalyst Organic photoredox catalyst (e.g., an eosin derivative)
Carbene Precursor N-Heterocyclic carbene (NHC) precursor
Base Mild organic base (e.g., DBU)
Light Source Blue LED lamp
Typical Yield Moderate to good

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial equipped with a stir bar, combine the pentenoyl imidazole (1.0 equiv.), the benzyl radical precursor (1.2 equiv.), the organophotocatalyst (2-5 mol%), the NHC precursor (20 mol%), and a mild base (1.5 equiv.).

  • Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile) and degas the mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a blue LED light source. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted cyclohexanone.

Conclusion and Outlook

The one-pot synthesis of substituted cyclohexanones has evolved from classic thermal reactions to sophisticated, highly selective catalytic processes. The Robinson annulation remains a powerful and reliable tool, while modern organocatalytic and photocatalytic methods offer unprecedented levels of control over stereochemistry and functional group tolerance under mild conditions. The protocols detailed herein represent a cross-section of these powerful strategies, providing researchers with validated starting points for their synthetic endeavors. The continued development of novel one-pot multicomponent reactions will undoubtedly lead to even more efficient and elegant routes to this fundamentally important class of molecules, further empowering innovation in drug discovery and materials science.

References

  • Mukherjee, S., & Borrell, M. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. [Link][10][11]
  • Mukherjee, S., & Borrell, M. (2014). Asymmetric Synthesis of Functionalized Cyclohexanes Bearing Five Stereocenters via a One-Pot Organocatalytic Michael-Michael-1,2-addition Sequence. PubMed Central. [Link][12]
  • Gentry, E. C., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 845-854. [Link][1]
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Chemoselective Grignard Addition to 1-Methyl-4-oxocyclohexane-1-carbonitrile: A Protocol for the Synthesis of Tertiary Cyanohydrins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the chemoselective addition of a Grignard reagent to 1-methyl-4-oxocyclohexane-1-carbonitrile. This substrate presents a common challenge in synthesis: the presence of two electrophilic sites, a ketone and a nitrile. By carefully controlling reaction conditions, the Grignard reagent can be directed to react preferentially with the more electrophilic ketone carbonyl, yielding a valuable tertiary alcohol, 4-alkyl-4-hydroxy-1-methylcyclohexane-1-carbonitrile, a versatile intermediate for drug discovery and materials science. We will delve into the mechanistic basis for this selectivity, provide a robust, step-by-step experimental protocol, and offer expert insights into potential side reactions and troubleshooting.

Introduction and Mechanistic Rationale

The synthesis of tertiary alcohols is a frequent objective in the development of complex molecular architectures.[3] The Grignard reaction, involving the nucleophilic addition of an organomagnesium halide to a ketone, is a classic and highly effective method to achieve this transformation.[4][5] Our substrate of interest, this compound, contains both a ketone and a nitrile functional group. A successful synthesis hinges on understanding the relative reactivity of these two groups toward the Grignard reagent.

Chemoselectivity: Ketone vs. Nitrile

  • Ketone Reactivity: The carbonyl carbon of a ketone is highly electrophilic due to the polarization of the C=O double bond. Grignard reagents readily attack this carbon, leading to the formation of a magnesium alkoxide intermediate, which is then protonated during workup to yield the tertiary alcohol.[5] This reaction is typically fast and exothermic.

  • Nitrile Reactivity: The carbon of a nitrile group (C≡N) is also electrophilic, but generally less so than a ketone carbonyl. Reaction of a Grignard reagent with a nitrile forms an intermediate imine salt.[6][7] This intermediate is stable and does not react further with the Grignard reagent. Crucially, the corresponding ketone is only formed after a separate hydrolysis step during the aqueous workup.[8]

This difference in reactivity and mechanism is the key to achieving chemoselectivity. Under controlled conditions (e.g., stoichiometric control of the Grignard reagent, low temperature), the reaction overwhelmingly favors addition to the more reactive ketone, leaving the nitrile group intact.

G sub This compound (Substrate) intermediate Magnesium Alkoxide Intermediate sub->intermediate  1. Grignard Addition (Ketone) (Major Pathway) side_intermediate Imine Salt Intermediate sub->side_intermediate  Grignard Addition (Nitrile) (Minor Pathway) grignard Grignard Reagent (R-MgX) product Target Product: 4-Alkyl-4-hydroxy-1-methyl- cyclohexane-1-carbonitrile intermediate->product 2. Aqueous Workup (e.g., NH4Cl) side_product Side Product: Ketone (after hydrolysis) side_intermediate->side_product Aqueous Workup (Hydrolysis)

Caption: Reaction pathway for the chemoselective Grignard addition.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-ethyl-4-hydroxy-1-methylcyclohexane-1-carbonitrile using ethylmagnesium bromide. The principles can be adapted for other Grignard reagents.

2.1. Materials and Equipment

  • Reagents:

    • This compound (>97%)

    • Ethylmagnesium bromide (e.g., 1.0 M solution in THF or Et₂O)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Three-neck round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Dropping funnel (oven-dried)

    • Reflux condenser with drying tube (e.g., filled with CaCl₂)

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (optional, for purification)

2.2. Reaction Setup and Procedure

Safety Precaution: Grignard reagents are highly reactive, flammable, and moisture-sensitive. The quenching process is exothermic. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Caption: Step-by-step experimental workflow.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF (to make a ~0.5 M solution) to the three-neck flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add the ethylmagnesium bromide solution (1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the ketone solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete when the starting ketone spot is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and protonate the alkoxide.[9] Vigorous gas evolution (ethane) and precipitation of magnesium salts will occur. Continue adding until the bubbling ceases and two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers once with saturated aqueous NaCl (brine) to help remove residual water.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Expected Results and Data

The successful execution of this protocol should yield the target tertiary cyanohydrin with high selectivity.

ParameterValue / ConditionRationale / Comment
Substrate This compoundBifunctional starting material.
Grignard Reagent Ethylmagnesium Bromide (EtMgBr)Can be substituted with other alkyl/aryl Grignard reagents.
Stoichiometry 1.1 equivalents of EtMgBrA slight excess ensures complete consumption of the ketone.
Solvent Anhydrous THF or Diethyl EtherAprotic solvent is critical to stabilize and prevent quenching of the Grignard reagent.[1]
Temperature 0 °C for addition, then RTControls the exothermic reaction and maximizes selectivity.[9]
Reaction Time 1-3 hoursTypically sufficient for complete conversion. Monitor by TLC.
Workup Quencher Saturated Aqueous NH₄ClMildly acidic to protonate the alkoxide without causing dehydration of the tertiary alcohol.[9]
Expected Yield 75-90%Yields are typically good to excellent for this transformation.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be instantly destroyed by any protic source, including water, alcohols, or even acidic C-H bonds.[5] The use of oven-dried glassware and anhydrous solvents is non-negotiable for a successful reaction.

  • Inert Atmosphere: Oxygen can react with Grignard reagents through radical mechanisms, leading to the formation of hydroperoxide byproducts and reducing the yield. An inert atmosphere of nitrogen or argon is essential.

  • Choice of Quencher: While dilute strong acids (like HCl) can be used, they can sometimes promote the acid-catalyzed elimination (dehydration) of the newly formed tertiary alcohol, especially if it is sterically hindered or prone to forming a stable carbocation. Saturated NH₄Cl is a safer, more controlled choice.[9]

Potential Side Reactions & Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet solvent/glassware. 2. Deactivated Grignard reagent.1. Ensure all equipment is rigorously dried and use freshly opened anhydrous solvent. 2. Titrate the Grignard reagent before use to confirm its molarity.
Starting Material Recovered 1. Insufficient Grignard reagent. 2. Enolization: Grignard acts as a base on the α-proton.[10][11]1. Use a slight excess (1.1-1.2 eq) of Grignard reagent. 2. Perform the reaction at lower temperatures (-20 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Secondary Alcohol Detected Reduction: The Grignard reagent (if it has β-hydrogens) reduces the ketone.[10]This is more common with bulky Grignard reagents and hindered ketones. Using a different organometallic reagent (e.g., an organolithium) may be necessary.
Nitrile-derived Ketone Detected Reaction temperature was too high or excess Grignard reagent was used.Maintain strict temperature control during addition and avoid using a large excess of the Grignard reagent.

Conclusion

The protocol outlined provides a reliable and high-yielding method for the chemoselective synthesis of 4-alkyl-4-hydroxy-1-methylcyclohexane-1-carbonitriles. By leveraging the inherent reactivity difference between ketones and nitriles, this procedure allows for the precise modification of a bifunctional molecule, generating valuable intermediates for further synthetic elaboration in pharmaceutical and materials science research.

References

  • Grignard Reaction - Organic Chemistry Portal. [Link]
  • Addition of Grignard reagents to ketones to give tertiary alcohols - Master Organic Chemistry. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities - ResearchG
  • Grignard Reaction - Common Conditions - Organic Chemistry D
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Royal Society of Chemistry. [Link]
  • Grignard Reaction - Lab Protocol - University of California, Irvine. [Link]
  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected. [Link]
  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
  • The problem of hydrolysis of nitrile and Grignard reagent - Science Madness Discussion Board. [Link]
  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. [Link]
  • Ch20: RLi or RMgX with Nitriles to Ketones - University of Calgary. [Link]
  • Grignard Reagents - ChemTalk. [Link]
  • Conversion to ketones using Grignard reagents - Chemistry LibreTexts. [Link]
  • Grignard side reactions - Reddit. [Link]

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Application Note & Protocol: Synthesis of 4-Methylene-1-methylcyclohexane-1-carbonitrile via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 4-Methylene-1-methylcyclohexane-1-carbonitrile from 1-Methyl-4-oxocyclohexane-1-carbonitrile using the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and strategies for purification and characterization. The synthesis of exo-methylene cyclic compounds is of significant interest in medicinal chemistry due to their presence in various biologically active natural products and their potential as antitumor and anti-inflammatory agents.[3]

Introduction and Scientific Background

The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful and versatile method for the synthesis of alkenes.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (often referred to as a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[1][2] The reaction's broad applicability and tolerance for various functional groups have established it as a standard tool in organic synthesis.[2]

The substrate, this compound, is a cyclic ketone containing a nitrile functional group. The presence of the nitrile group is generally well-tolerated in Wittig reactions.[2] The target molecule, 4-Methylene-1-methylcyclohexane-1-carbonitrile, possesses an exo-methylene group, a structural motif found in numerous natural products with interesting biological activities.

This application note will focus on the use of an unstabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), to introduce the methylene group. Unstabilized ylides are known to react well with ketones and typically favor the formation of the less thermodynamically stable alkene isomer, although for an exo-methylene product, stereoisomerism is not a concern.[2][4]

Reaction Mechanism

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, especially under salt-free conditions.[5][6]

  • Ylide Formation: The Wittig reagent, in this case, methylenetriphenylphosphorane, is typically prepared in situ. This is achieved by deprotonating the corresponding phosphonium salt, methyltriphenylphosphonium bromide, with a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[7][8]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom. This concerted [2+2] cycloaddition forms a strained four-membered ring intermediate called an oxaphosphetane.[4][5]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and readily collapses in an irreversible, concerted cycloreversion. This step is driven by the formation of the very strong phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO). The final products are the desired alkene, 4-Methylene-1-methylcyclohexane-1-carbonitrile, and TPPO.[4][8]

Wittig_Mechanism ketone This compound oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane + Ylide ylide Methylenetriphenylphosphorane (Ph₃P=CH₂) ylide->oxaphosphetane alkene 4-Methylene-1-methylcyclohexane-1-carbonitrile oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Ph₃PO) oxaphosphetane->tppo

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol

This protocol details the in situ preparation of the Wittig reagent followed by the reaction with the ketone.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.221.2428.7 mg
Potassium tert-butoxide (t-BuOK)112.211.2134.7 mg
This compound137.181.0137.2 mg
Anhydrous Tetrahydrofuran (THF)--15 mL
Saturated aqueous NH₄Cl solution--20 mL
Diethyl ether--30 mL
Brine--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Hexane/Ethyl Acetate mixture for chromatography--As needed

3.2. Step-by-Step Procedure

Caption: Experimental Workflow.

Ylide Formation:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol).

  • Add anhydrous THF (10 mL) to the flask. Stir the resulting suspension.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add potassium tert-butoxide (134.7 mg, 1.2 mmol) to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.[9]

Wittig Reaction:

  • Dissolve this compound (137.2 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the ylide suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The disappearance of the yellow-orange color indicates the consumption of the ylide.

Reaction Monitoring:

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product is expected to be less polar than the starting ketone.

Work-up:

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

3.3. Purification

The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to remove.[10]

  • Initial TPPO Removal: The crude residue can be suspended in a minimal amount of cold diethyl ether or a pentane/ether mixture. TPPO is poorly soluble in these solvents and may precipitate. The solid can be removed by filtration.[11][12][13]

  • Column Chromatography: Further purification is typically achieved by flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate mixture (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate) should effectively separate the non-polar product from the more polar TPPO.

Product Characterization

The final product, 4-Methylene-1-methylcyclohexane-1-carbonitrile, should be a colorless oil.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.7-4.8 ppm (s, 2H, =CH ₂)

    • δ ~2.2-2.4 ppm (m, 4H, allylic CH ₂)

    • δ ~1.6-1.8 ppm (m, 4H, CH ₂)

    • δ ~1.4 ppm (s, 3H, CH ₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~147 ppm (C =CH₂)

    • δ ~122 ppm (C≡N )

    • δ ~110 ppm (=C H₂)

    • δ ~40 ppm (quaternary C -CN)

    • δ ~35 ppm (allylic C H₂)

    • δ ~30 ppm (C H₂)

    • δ ~28 ppm (C H₃)

  • IR (neat, cm⁻¹):

    • ~3075 cm⁻¹ (=C-H stretch)

    • ~2235 cm⁻¹ (C≡N stretch)

    • ~1650 cm⁻¹ (C=C stretch)

    • ~890 cm⁻¹ (=CH₂ bend, out-of-plane)

  • Mass Spectrometry (EI):

    • M⁺ calculated for C₉H₁₁N: 133.0891

    • M⁺ found: 133.0895 (example)

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete ylide formation (base not strong enough or moisture present).Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use a freshly opened or titrated strong base.
Sterically hindered ketone.While the ketone in this protocol is not excessively hindered, prolonged reaction times or gentle heating (e.g., to 40-50 °C in THF) may improve conversion.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider gentle heating.
Difficulty Removing TPPO High polarity and solubility of TPPO in many organic solvents.After concentrating the crude reaction mixture, suspend the residue in a non-polar solvent like pentane or a mixture of pentane and ether and filter. This can precipitate a significant portion of the TPPO.[11][12][13] Alternatively, reacting TPPO with magnesium chloride in toluene has been reported as a scalable removal method.[10] For challenging cases, recrystallization of the product may be effective if it is a solid.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of 4-Methylene-1-methylcyclohexane-1-carbonitrile from its corresponding ketone. This protocol, grounded in established principles of the Wittig reaction, offers a clear pathway for obtaining this valuable exo-methylene nitrile compound. Careful attention to anhydrous conditions and a systematic approach to purification are key to achieving a high yield of the desired product. The methodologies and insights presented herein are intended to empower researchers in their synthetic endeavors, particularly in the context of drug discovery and development where such scaffolds are of increasing importance.

References

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide.
  • How to Remove Sticky Reagents during Workup.
  • Wikipedia. Methylenetriphenylphosphorane.
  • Moschetta, E. G., Cardinal-David, B., & Diwan, M. (2020). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. In 2020 Virtual AIChE Annual Meeting. AIChE.
  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide.
  • Chemistry LibreTexts. (2023). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction.
  • Ahmadi, S., & Vessally, E. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87.
  • Organic Chemistry Portal. Wittig Reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Study.com. The Wittig Reaction | Mechanism, Application & Examples.
  • Chemistry Notes. (2022). Wittig Reaction Mechanism and Applications.
  • Singh, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(4), 3145-3152.
  • Common Organic Chemistry. Wittig Reaction - Common Conditions.
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism.
  • Wikipedia. Wittig reaction.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Nuno, M. (2024, December 16). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube.
  • ResearchGate. Methylenetriphenylphosphorane.
  • Zhang, Y., et al. (2011). Synthesis and biological evaluation of novel exo-methylene cyclopentanone tetracyclic diterpenoids as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 334-337.
  • PubChem. 4-Methylcyclohexane-1-carbonitrile.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • PubChemLite. 4-methylcyclohexane-1-carbonitrile (C8H13N).
  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ).
  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism.
  • LookChem. Cas 524048-18-8, 4-methylcyclohexane-1-carbonitrile.
  • Lee, K., & Lee, P. H. (2008). Synthesis of Cyclic Compounds Having exo-Methylene Groups through the Diels-Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium. Bulletin of the Korean Chemical Society, 29(7), 1431-1434.
  • Lee, K., & Lee, P. H. (2008). Synthesis of Cyclic Compounds Having exo‐Methylene Groups Through the Diels—Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium. ChemInform, 39(27).
  • Pathak, D., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(1), 47-60.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Methyl-4-oxocyclohexane-1-carbonitrile Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-4-oxocyclohexane-1-carbonitrile. The synthesis, while conceptually straightforward, involves an α-alkylation of a ketone, a reaction class known for its sensitivity to reaction conditions and potential for side-product formation. This document provides in-depth troubleshooting, FAQs, and optimized protocols to help you navigate these challenges and maximize your product yield and purity.

Foundational Synthesis: The Core Protocol

The primary route to this compound is the methylation of the α-carbon to the nitrile group of 4-oxocyclohexanecarbonitrile. This is typically achieved by forming a kinetically controlled enolate using a strong, sterically hindered base at low temperatures, followed by quenching with a methylating agent.

Optimized Experimental Protocol: Kinetic Enolate Methylation

This protocol is designed to favor the formation of the desired C-alkylated product while minimizing common side reactions.

Step 1: Apparatus and Reagent Preparation

  • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Anhydrous tetrahydrofuran (THF) is essential. Use freshly distilled THF from a sodium/benzophenone still or from a solvent purification system.

  • Prepare a lithium diisopropylamide (LDA) solution in situ or use a commercially available solution. Titrate the commercial solution before use to confirm its molarity.

Step 2: Enolate Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Slowly add a stoichiometric amount of LDA solution (e.g., 1.05 equivalents) to the THF.

  • Dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of 4-oxocyclohexanecarbonitrile dropwise to the LDA solution at -78 °C over 20-30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Methylation (Alkylation)

  • While maintaining the temperature at -78 °C, add methyl iodide (CH₃I, 1.1 eq), a soft electrophile that favors C-alkylation, dropwise to the enolate solution.[1]

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Extraction

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • The crude product is typically purified by flash column chromatography on silica gel using an eluent system such as a gradient of ethyl acetate in hexanes to yield pure this compound.[2]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware enolate Enolate Formation: Add Substrate to LDA at -78 °C prep_reagents->enolate prep_lda Prepare/Tritate LDA Solution prep_lda->enolate methylation Methylation: Add CH3I at -78 °C enolate->methylation quench Quench with aq. NH4Cl methylation->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is disappointingly low, and I recovered a large amount of unreacted starting material. What went wrong?

A1: This is a classic symptom of incomplete enolate formation. Several factors could be at play:

  • Insufficient Base: The stoichiometry of the base is critical. Using a slight excess (1.05 eq) of a strong base like LDA ensures the complete conversion of the starting ketone to its enolate before the methylating agent is added.[1]

  • Base Quality: If using commercial LDA, its titer may be lower than stated. It is best practice to titrate LDA solutions before use.

  • Presence of Moisture: LDA is extremely sensitive to water. Ensure all glassware is rigorously dried and solvents are anhydrous. Any protic source will quench the base, reducing the effective concentration available for deprotonation.

  • Addition Order: Always add the ketone solution to the base solution at low temperature. Reversing the order of addition can create localized areas of excess ketone, which can lead to side reactions like aldol condensation.[1]

Q2: I'm observing a significant byproduct that appears to be di-methylated. How can I prevent this over-alkylation?

A2: Polymethylation occurs when the mono-methylated product is itself deprotonated by remaining base and subsequently reacts with the methylating agent.[1] The key to preventing this is to control the enolate population.

  • Pre-formation of Enolate: Using a stoichiometric amount of a strong, non-nucleophilic base like LDA at low temperature (-78 °C) ensures that virtually all of the starting material is converted to the enolate before the electrophile (CH₃I) is introduced. This leaves no excess base to deprotonate the desired product once it is formed.[1]

  • Reaction Time and Temperature: Do not let the reaction warm prematurely or run for an unnecessarily extended time, as this can promote equilibration and subsequent deprotonation of the product.[1]

Q3: My spectral data (NMR, MS) suggests the presence of an O-methylated isomer (an enol ether). How can I improve C-alkylation selectivity?

A3: The competition between C- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The α-carbon of the enolate is a "soft" nucleophile, while the oxygen is a "hard" nucleophile.

  • Choice of Methylating Agent: Use a "soft" electrophile. Methyl iodide (CH₃I) is considered a soft electrophile and strongly favors reaction at the soft carbon center. Avoid "harder" methylating agents like dimethyl sulfate, which can increase the proportion of O-alkylation.[1]

  • Counter-ion: The nature of the counter-ion affects the enolate's reactivity. Lithium (from LDA) forms a more covalent bond with the enolate oxygen, reducing its nucleophilicity and thus favoring C-alkylation. Sodium or potassium enolates are more ionic and can lead to higher levels of O-alkylation.[1]

  • Solvent: Aprotic solvents like THF are preferred as they do not solvate the cation as strongly as protic solvents, which can increase the reactivity of the oxygen atom.[1]

Q4: I have obtained a sticky, high-molecular-weight residue that is difficult to characterize. What is it and how do I prevent its formation?

A4: This is likely the result of an aldol condensation side reaction. This occurs when the enolate attacks the carbonyl group of an unreacted molecule of the starting material.[1]

  • Cause: This side reaction is prevalent when deprotonation is slow or incomplete, leading to a significant concentration of both the enolate and the starting ketone in the reaction flask simultaneously.

  • Solution: The solution is the same as for preventing low yields and polymethylation: ensure rapid and complete formation of the enolate before introducing the methylating agent. Use a strong base like LDA, maintain a low temperature (-78 °C), and add the ketone dropwise to the base to avoid any localized excess of the starting material.[1]

Troubleshooting Logic Diagram

G start Problem Observed low_yield Low Yield / High Starting Material start->low_yield polymethyl Polymethylation Observed start->polymethyl o_alkyl O-Alkylation Byproduct start->o_alkyl aldol Aldol Condensation (High MW Residue) start->aldol cause_enolate Root Cause: Incomplete Enolate Formation low_yield->cause_enolate cause_overreact Root Cause: Product Deprotonation polymethyl->cause_overreact cause_hsab Root Cause: HSAB Mismatch o_alkyl->cause_hsab aldol->cause_enolate solution_base Solution: - Use 1.05 eq LDA - Titrate Base - Ensure Anhydrous Conditions cause_enolate->solution_base solution_order Solution: - Add Ketone to Base - Maintain -78 °C cause_enolate->solution_order cause_overreact->solution_base cause_overreact->solution_order solution_reagent Solution: - Use CH3I (soft electrophile) - Use Li+ based enolate (LDA) cause_hsab->solution_reagent

Caption: Troubleshooting logic for common synthesis challenges.

Data Summary and Parameter Optimization

The choice of reaction parameters has a significant impact on the outcome. The following tables summarize these effects to guide your optimization efforts.

Table 1: Effect of Base and Temperature on Yield and Selectivity

BaseEq.Temperature (°C)Expected YieldPrimary Side Product(s)
LDA 1.05-78HighMinimal if conditions are strict
NaH 1.10 to RTModeratePolymethylation, Aldol
KOtBu 1.10 to RTModerate-LowAldol, O-alkylation
LDA 1.050ModeratePolymethylation, Aldol

Table 2: Comparison of Common Methylating Agents

Methylating AgentTypeRelative RateSelectivityComments
Methyl Iodide (CH₃I) SoftFastHigh for C-alkylationRecommended choice for this synthesis.[1]
Dimethyl Sulfate (DMS) HardFastModerate (risk of O-alkylation)Highly toxic; use with extreme caution.
Methyl Triflate (MeOTf) Very HardVery FastLow (high risk of O-alkylation)Generally not recommended for this transformation.

Frequently Asked Questions (FAQs)

Q: Why is a hindered base like LDA preferred over a non-hindered one like n-butyllithium? A: A hindered base like LDA is less nucleophilic. This means it is highly unlikely to attack the carbonyl carbon of the starting material, a common side reaction with more nucleophilic bases like n-BuLi. Its primary function remains proton abstraction.

Q: How can I be certain my reaction is anhydrous? A: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (argon or nitrogen). Use septa to seal flasks and transfer liquids via syringe. Solvents should be passed through a purification system or distilled from an appropriate drying agent (e.g., Na/benzophenone for THF).

Q: What is the best method for purifying the final product? A: Flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting material, over-alkylated products, and other impurities.[2] A typical eluent would be a mixture of hexanes and ethyl acetate.

Q: Can this procedure be scaled up? A: Yes, but careful attention must be paid to temperature control. The initial deprotonation and the subsequent quenching are exothermic. On a larger scale, ensure efficient stirring and use a robust cooling bath to maintain the internal temperature at or below -75 °C during additions.

References

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate.
  • Loiseau, F., & Beauchemin, A. M. (n.d.). Optimized and preferred reaction conditions. Organic Syntheses Procedure.
  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.
  • ChemBK. (2024). 4-Oxocyclohexane-1-carboxylic acid methyl ester.
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.
  • BenchChem. (n.d.). Common side reactions in the methylation of cyclohexanone.
  • ChemicalBook. (2025). 1-methyl-4-oxocyclohexanecarbonitrile | 121955-82-6.
  • Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 226.
  • Sigma-Aldrich. (n.d.). methyl 4-oxocyclohexane-1-carboxylate | 6297-22-9.
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Green and Sustainable Chemistry, 4(2), 70-80.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile.
  • Welin, E. R., et al. (2015). Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Pitre, S. P., et al. (2018). Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Journal of the American Chemical Society, 140(22), 6962-6969.
  • Organic Syntheses Procedure. (n.d.). 1-Methylcyclohexanol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-oxohexanoate Derivatives.
  • Sunway Pharm Ltd. (n.d.). methyl 1-methyl-4-oxocyclohexane-1-carboxylate - CAS:37480-41-4.
  • Aladdin. (n.d.). This compound.
  • Organic Syntheses Procedure. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • Perwitasari, D. S., et al. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 77, 012003.

Sources

Technical Support Center: Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to identify and mitigate the formation of common side products, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. A common and effective method for its synthesis is the alkylation of 4-oxocyclohexanecarbonitrile with a suitable methylating agent, such as methyl iodide. This reaction typically involves the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack on the methylating agent.

While this method is generally reliable, the presence of multiple reactive sites in the starting material and the nature of the reaction conditions can lead to the formation of several side products. Understanding the mechanisms behind the formation of these impurities is key to developing strategies to minimize their occurrence.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and prevention of common side products.

Problem 1: Presence of an Isomeric Impurity with a Similar Mass Spectrum.

Question: During the analysis of my crude product, I observe a significant impurity with the same mass as my desired product, this compound. What is this impurity and how can I avoid its formation?

Answer:

This common impurity is likely the O-alkylated side product, 4-(methoxy)cyclohex-3-ene-1-carbonitrile. Its formation is a result of the competing reactivity of the enolate intermediate.

Causality: The deprotonation of 4-oxocyclohexanecarbonitrile generates an ambident enolate nucleophile, which has electron density on both the α-carbon and the oxygen atom. While the desired reaction is C-alkylation to form the target molecule, O-alkylation can occur, leading to the formation of the undesired enol ether.[1] The ratio of C- to O-alkylation is influenced by several factors, including the solvent, cation, and the nature of the alkylating agent.[2]

Mitigation Strategies:

  • Solvent Choice: The use of aprotic polar solvents, such as DMSO or DMF, can favor C-alkylation. Protic solvents, on the other hand, can solvate the oxygen atom of the enolate, making it less available for reaction and thus favoring C-alkylation.

  • Counter-ion: The nature of the counter-ion associated with the base used for deprotonation can influence the reaction's regioselectivity. Less dissociating cations, such as lithium, tend to favor C-alkylation.

  • Alkylating Agent: "Soft" alkylating agents, like methyl iodide, generally favor C-alkylation, whereas "harder" alkylating agents, such as dimethyl sulfate, can increase the proportion of the O-alkylated product.[1]

Experimental Protocol to Favor C-Alkylation:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-oxocyclohexanecarbonitrile in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide dropwise to the cooled solution. Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, and then extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Table 1: Influence of Reaction Conditions on C- vs. O-Alkylation

ParameterCondition Favoring C-AlkylationCondition Favoring O-Alkylation
Solvent Aprotic (e.g., THF, Dioxane)Protic (e.g., Ethanol, Methanol)
Counter-ion Li⁺, Mg²⁺Na⁺, K⁺
Leaving Group on CH₃-X I⁻, Br⁻ (Softer)OSO₂OCH₃⁻, OTs⁻ (Harder)
Temperature Lower TemperaturesHigher Temperatures

Visualization of C- vs. O-Alkylation Pathways

G cluster_start Starting Material & Enolate Formation cluster_products Alkylation Products 4-Oxocyclohexanecarbonitrile 4-Oxocyclohexanecarbonitrile Enolate Enolate 4-Oxocyclohexanecarbonitrile->Enolate  Base This compound This compound Enolate->this compound C-Alkylation (Desired) 4-(Methoxy)cyclohex-3-ene-1-carbonitrile 4-(Methoxy)cyclohex-3-ene-1-carbonitrile Enolate->4-(Methoxy)cyclohex-3-ene-1-carbonitrile O-Alkylation (Side Product) G Crude Product Analysis Crude Product Analysis Impurity Detected Impurity Detected Crude Product Analysis->Impurity Detected O-Alkylated Isomer O-Alkylated Isomer Impurity Detected->O-Alkylated Isomer Mass same as product Over-Alkylated Product Over-Alkylated Product Impurity Detected->Over-Alkylated Product Mass = Product + CH₂ Hydrolysis Product Hydrolysis Product Impurity Detected->Hydrolysis Product Mass = Product + H₂O - NH Optimize:\n- Solvent\n- Counter-ion\n- Alkylating Agent Optimize: - Solvent - Counter-ion - Alkylating Agent O-Alkylated Isomer->Optimize:\n- Solvent\n- Counter-ion\n- Alkylating Agent Optimize:\n- Stoichiometry\n- Controlled Addition\n- Bulky Base Optimize: - Stoichiometry - Controlled Addition - Bulky Base Over-Alkylated Product->Optimize:\n- Stoichiometry\n- Controlled Addition\n- Bulky Base Optimize:\n- Neutral Work-up\n- Temperature Control\n- Prompt Purification Optimize: - Neutral Work-up - Temperature Control - Prompt Purification Hydrolysis Product->Optimize:\n- Neutral Work-up\n- Temperature Control\n- Prompt Purification

Caption: A decision tree for troubleshooting common side products.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the crude this compound?

A1: Column chromatography on silica gel is the most effective method for purifying the crude product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will typically allow for the separation of the desired product from the common side products and unreacted starting material.

Q2: Can I use a different methylating agent instead of methyl iodide?

A2: Yes, other methylating agents such as dimethyl sulfate or methyl triflate can be used. However, be aware that the "hardness" of the alkylating agent can influence the C/O-alkylation ratio. Methyl iodide is generally a good choice for favoring C-alkylation. [1] Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate 7:3) to visualize the disappearance of the starting material and the appearance of the product. Staining with a potassium permanganate solution can help in visualizing the spots.

Q4: My reaction is very slow. What can I do to speed it up?

A4: If the reaction is slow, ensure that the base is active and that the reagents are anhydrous. You can also try slightly increasing the reaction temperature after the initial addition of methyl iodide, but be mindful that this may also increase the formation of side products.

Q5: What are the safety precautions I should take when working with methyl iodide and strong bases?

A5: Methyl iodide is a toxic and volatile compound and should be handled in a well-ventilated fume hood. [3]Strong bases like LDA are highly reactive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the base.

References

  • Jung, M. E., & Ornstein, P. L. (1977). Tetrahedron Letters, 18(31), 2659-2662.
  • Methyl iodide. Organic Syntheses Procedure.
  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com.
  • Ghosh, R., & Olofsson, B. (2014). O-Arylation of Hydroxylamines, Oximes, and N-Hydroxyimides. Organic Letters, 16(6), 1830–1833.
  • da Silva, A. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(5), 4585-4595.
  • Leão, P. A. C., et al. (2020). Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. The Journal of Organic Chemistry, 85(15), 9636–9652.
  • Munday, L. (1961). The stereochemistry of the Strecker synthesis. Journal of the Chemical Society (Resumed), 4372-4379.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-79.
  • Chen, J., et al. (2017). Methylation of Cyclohexane-1,3-dione at the C2-Position. ChemSpider Synthetic Pages, 634.
  • Methyl Iodide. Encyclopedia.pub.
  • Alkylation of Enolates. (2021, April 12). [Video]. YouTube. [Link]...
  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (2010). Journal of the Korean Chemical Society, 54(1), 89-93.
  • PCR Troubleshooting and Optimization: The Essential Guide. Caister Academic Press.

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Technical Support Center: Purification of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Methyl-4-oxocyclohexane-1-carbonitrile (CAS No. 121955-82-6). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this key synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow, offering step-by-step solutions grounded in chemical principles.

Question 1: My crude product has a low purity after the initial aqueous work-up, and I'm seeing multiple spots on my TLC plate. What are the likely causes and how can I fix this?

Answer: Low purity after initial extraction typically points to two main issues: incomplete reaction or the presence of significant side-products. The structure of this compound, containing both a ketone and a nitrile functional group, makes it susceptible to certain side reactions.

Possible Causes & Solutions:

  • Hydrolysis of the Nitrile Group: The nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially if the reaction work-up involved harsh acidic or basic conditions. These acidic impurities can often be removed with a mild basic wash.

    • Recommended Action: During your extractive work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate and extract acidic impurities into the aqueous layer. Avoid strong bases like NaOH or KOH, which can catalyze further hydrolysis or promote self-condensation of the ketone.

  • Unreacted Starting Materials: Depending on your synthetic route (e.g., cyanation of a ketone precursor), you may have residual starting materials. Their properties will dictate the best removal method.

    • Recommended Action: Analyze your crude product by ¹H NMR or GC-MS to identify the impurities. If they are significantly different in polarity from your product, the extractive work-up or subsequent chromatography should provide good separation.

  • Inefficient Extraction: If the product has some water solubility, you may be losing yield during the aqueous washes.

    • Recommended Action: Use brine (saturated NaCl solution) for the final wash. This reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase. Additionally, consider back-extracting the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

Question 2: I'm attempting vacuum distillation, but the product seems to be decomposing or "bumping" violently. How can I optimize this process?

Answer: Vacuum distillation is the preferred method for purifying thermally sensitive, high-boiling point liquids like this compound, which has a predicted atmospheric boiling point of approximately 263.6°C.[1] Distilling at this temperature would almost certainly lead to decomposition. Lowering the pressure significantly reduces the boiling point to a safe range.

Protocol for Optimized Vacuum Distillation:

  • System Integrity: Ensure your vacuum system is free of leaks and can achieve a stable, low pressure (e.g., <1 mmHg). A good vacuum is critical for lowering the boiling point effectively.

  • Apparatus: Use a short-path distillation apparatus. The shorter distance between the distilling and condensing surfaces minimizes product loss and reduces the temperature required.

  • Heating: Use a heating mantle with a magnetic stirrer and a stir bar in the distilling flask. Vigorous stirring is the best way to prevent bumping and ensure smooth boiling. For very viscous liquids, mechanical stirring is even better.

  • Temperature Control: Heat the flask gradually. A common mistake is heating too quickly, which causes bumping and potential decomposition. Monitor the vapor temperature (the "head" temperature); this is the true boiling point of your substance at that pressure. The pure product should distill over a narrow temperature range. For a related compound, methyl 1-methyl-4-oxocyclohexanecarboxylate, a boiling point of 82°-84° C at 0.5 mmHg is reported, which can serve as a rough estimate.[2]

  • Fraction Collection: Collect a small forerun fraction, which will contain any lower-boiling impurities. Then, collect the main fraction corresponding to your product. If the temperature rises significantly, switch receivers again, as this indicates higher-boiling impurities are beginning to distill.

Question 3: My purified product is a clear, but yellow-to-brown oil. How can I remove the color?

Answer: A persistent color often indicates the presence of minor, highly conjugated or polymeric impurities that did not get removed by distillation. In this case, column chromatography is the most effective solution.

Possible Causes & Solutions:

  • Thermal Stress: Even under vacuum, some thermal decomposition can occur, leading to colored byproducts.

  • Trace Impurities: Small amounts of baseline impurities on a TLC plate can impart significant color to the bulk material.

Recommended Action: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.

  • Solvent System (Eluent): The goal is to find a solvent system where your product has an R_f value of ~0.3 on a TLC plate. A common choice for moderately polar compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

  • Loading: For best results, use "dry loading." Dissolve your colored product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This prevents streaking and improves separation.[3]

  • Elution: Run the column, collecting fractions and monitoring them by TLC. Combine the fractions that contain your pure, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound on a multi-gram scale? A1: For multi-gram quantities, vacuum distillation is generally the most efficient and scalable method. It is excellent for removing non-volatile impurities (like salts or baseline material) and impurities with significantly different boiling points. For removing close-boiling isomers or stubborn colored impurities, a subsequent "polishing" step using flash column chromatography may be necessary.

Q2: Can I purify this compound by recrystallization? A2: No, standard recrystallization is not a suitable technique for this compound. Recrystallization is used to purify solids.[4][5] this compound is a liquid at room temperature, as indicated by its physical properties and supplier information.

Q3: What are the most probable impurities I should expect from the synthesis? A3: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as:

  • Starting Material-Related: Unreacted precursors.

  • Synthesis-Related Byproducts: These arise from side reactions. For instance, in a Strecker-type synthesis from a ketone, you might have aminonitrile intermediates.[6] If the synthesis involves hydrolysis of a precursor, you might have the corresponding ester or carboxylic acid.[7]

  • Degradation Products: As mentioned, hydrolysis of the nitrile to an amide or carboxylic acid is a primary concern. The ketone can also potentially undergo self-condensation (aldol reaction) under certain pH conditions. These are often high-molecular-weight, colored impurities.[8]

Q4: How should I properly store purified this compound? A4: While some suppliers suggest storage at room temperature, for long-term stability and to maintain high purity, it is best practice to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] Storing it in a refrigerator (2-8°C) can further slow down potential degradation pathways. Protect it from moisture to prevent slow hydrolysis of the nitrile group.

Q5: Is the compound sensitive to silica gel during chromatography? A5: While nitriles and ketones are generally stable on standard, slightly acidic silica gel, some compounds can be sensitive. If you observe significant product loss, streaking on the column that does not improve with different eluents, or the appearance of new spots on your TLC plates after chromatography, your compound may be degrading. In such cases, you can try one of the following:

  • Neutralized Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%), then re-equilibrate with your eluent.

  • Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Data & Workflow Visualization

Table 1: Solvent Properties for Extraction and Chromatography

SolventPolarity IndexBoiling Point (°C)Use Case & Rationale
Hexanes / Petroleum Ether0.160-90Non-polar eluent. Good for dissolving the crude material and as the initial, low-polarity mobile phase in chromatography.
Dichloromethane (DCM)3.140Medium-polarity solvent. Excellent for dissolving a wide range of organic compounds and for use in extractions. Its volatility makes it easy to remove.
Ethyl Acetate (EtOAc)4.477Polar eluent. Commonly used with hexanes to create a mobile phase gradient for separating moderately polar compounds.
Diethyl Ether2.835Extraction solvent. Good for extractions, but its high volatility and flammability require caution.
Saturated NaHCO₃ (aq)N/A~100Aqueous wash. A mild base used to remove acidic impurities (e.g., carboxylic acids from nitrile hydrolysis) during work-up.
Brine (Saturated NaCl, aq)N/A~100Aqueous wash. Used to reduce the solubility of the organic product in the aqueous layer, improving extraction efficiency.

Purification Workflow Diagram

Purification_Workflow cluster_start Initial Work-Up cluster_analysis Analysis cluster_purification Primary Purification cluster_final Final Product A Crude Reaction Mixture B Aqueous Extraction (e.g., EtOAc + NaHCO3/Brine) A->B C Analyze Crude Product (TLC, NMR, GC-MS) B->C D Is the product a high-boiling liquid? C->D G Are impurities non-volatile or have a different B.P.? D->G Yes H Are impurities close in polarity/boiling point or colored? D->H No (or solid) E Vacuum Distillation I Pure Product (Verify by analysis) E->I F Flash Column Chromatography F->I G->E Yes H->F Yes

Caption: Decision workflow for purifying this compound.

References

  • University of California, Los Angeles (UCLA) Chemistry Department.
  • PrepChem.com.
  • PrepChem.com.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • PubChem, National Center for Biotechnology Information. 1-Methylcyclohexane-1-carbonitrile. [Link]
  • ChemBK. 4-Oxocyclohexane-1-carboxylic acid methyl ester. [Link]
  • University of Rochester, Department of Chemistry.
  • YouTube. How To Recrystallize A Solid. [Link]
  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • PubChem, National Center for Biotechnology Information. 4-Methylcyclohexane-1-carbonitrile. [Link]
  • Matrix Fine Chemicals.
  • Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • The Royal Society of Chemistry. Supplementary Information for "A fluorous L-prolinol as an efficient organocatalyst for the asymmetric aldol reaction in brine". [Link]
  • Organic Syntheses. α-DIAZO-α-(METHOXYCARBONYL)CYCLOHEXANE AND CYCLOHEXANECARBONITRILE. [Link]
  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

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Technical Support Center: Recrystallization of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in medicinal chemistry and materials science, the purity of 1-Methyl-4-oxocyclohexane-1-carbonitrile is paramount for successful downstream applications. This guide provides a comprehensive, field-tested framework for its purification via recrystallization, addressing common challenges and frequently asked questions encountered by researchers.

Section 1: Foundational Recrystallization Protocol

This protocol outlines the standard procedure for the recrystallization of this compound. The core principle of this technique relies on the differential solubility of the compound in a given solvent at high and low temperatures.[1][2]

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent will dissolve this compound readily at its boiling point but poorly at room temperature or below.[1] Based on the polar ketone and nitrile functionalities, suitable starting points for solvent screening include isopropanol, ethanol, or a mixed solvent system such as ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue to add the hot solvent dropwise until the solid is completely dissolved.[1][3] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[1]

  • Decolorization (If Necessary): If the hot solution is colored, it indicates the presence of colored impurities.[4] Remove the flask from the heat source to let it cool slightly, then add a small amount of activated charcoal (1-2% by weight of your compound).[4] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): This step is required if activated charcoal was used or if insoluble impurities are present.[4] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[4][5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[1][6] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[2][4] This removes any residual mother liquor containing dissolved impurities. It is critical to use cold solvent to avoid dissolving the purified product.[4]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. The solid must be weighed to a constant weight to ensure all solvent has evaporated.[2]

Section 2: Visualized Recrystallization Workflow

The following diagram illustrates the logical flow of the recrystallization process, including decision points for optional steps.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_charcoal Add Activated Charcoal & Reheat check_color->add_charcoal Yes cool_slowly Cool Slowly to Room Temp, Then Ice Bath check_color->cool_slowly No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals vacuum_filter Collect Crystals via Vacuum Filtration check_crystals->vacuum_filter Yes troubleshoot Proceed to Troubleshooting check_crystals->troubleshoot No wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry to Constant Weight wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for the purification of this compound.

Section 3: Troubleshooting Guide

Problem: No crystals have formed after cooling the solution, even in an ice bath.

  • Probable Cause(s):

    • Excess Solvent: This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form.[7]

    • Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.[2][7]

  • Solution(s):

    • Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the concentration.[6][7] Allow it to cool again.

    • Induce Crystallization: Try scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[2][6] If available, adding a tiny "seed crystal" of the pure compound can also initiate crystallization.[2][7]

Problem: An oil has formed instead of solid crystals ("oiling out").

  • Probable Cause(s):

    • High Solute Concentration: The compound is coming out of solution at a temperature above its melting point.[5][7]

    • Significant Impurities: The presence of impurities can depress the melting point of the compound.[7]

  • Solution(s):

    • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves.[6] Add a small amount of additional hot solvent to decrease the saturation point.[6][7]

    • Promote Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and letting both cool together.[6] This ensures the solution becomes saturated at a temperature below the compound's melting point.

    • Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point may be required.[7]

Problem: The final yield of purified crystals is very low.

  • Probable Cause(s):

    • Excessive Solvent: Too much solvent was used during the initial dissolution, leaving a large amount of the product in the mother liquor.[6]

    • Premature Filtration: The crystals were collected before crystallization was complete.[4]

    • Over-washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough, causing some of the pure product to dissolve.[4]

  • Solution(s):

    • Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by boiling off some of the solvent and cooling again.[6]

    • Ensure Complete Crystallization: Allow sufficient time for cooling and crystallization, typically at least 15-20 minutes in an ice bath.[6]

    • Optimize Washing: Use only a minimal amount of ice-cold solvent for washing the crystals on the filter.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How do I perform a solvent selection test?

    • A1: Place a small amount of your crude solid (approx. 20-30 mg) into several test tubes. Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2] Upon cooling, the compound should recrystallize out of the solution.[2]

  • Q2: Why is slow cooling so important?

    • A2: Crystal formation is a thermodynamically controlled process where molecules of the same type arrange themselves into a stable crystal lattice.[1] Slow cooling allows this process to occur selectively, excluding impurity molecules. Rapid cooling can trap impurities within the fast-forming crystal structure, defeating the purpose of the purification.[1][6]

  • Q3: Can I put my hot solution directly into the ice bath?

    • A3: This is strongly discouraged. Placing a hot solution directly into an ice bath will cause it to cool too rapidly, leading to the formation of very small crystals that may be impure.[1] It can also cause the compound to precipitate as an amorphous solid or oil rather than a crystalline one. Always cool to room temperature first.[1]

  • Q4: What is the purpose of using a stemless funnel for hot filtration?

    • A4: A stemless funnel minimizes the surface area where the hot, saturated solution can cool as it passes through.[4] In a funnel with a stem, the solution can cool and crystallize within the narrow stem, clogging it and leading to a loss of product.[4]

Section 5: Key Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 121955-82-6[8][9]
Molecular Formula C₈H₁₁NO[8][9]
Molecular Weight 137.18 g/mol [8][9]
Predicted Boiling Point 263.6 ± 33.0 °C[8]
Predicted Density 1.02 ± 0.1 g/cm³[8]

Table 2: Hypothetical Solubility Profile for Solvent Screening

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Comments
Hexanes Non-polarInsolubleLowGood for use as an "anti-solvent" in a mixed system.
Ethyl Acetate Moderately PolarLowHighA good candidate for single-solvent recrystallization.
Isopropanol PolarLow-MediumHighA strong candidate; its volatility is ideal for drying.
Ethanol PolarMediumVery HighMay be too good a solvent, potentially leading to low recovery.[10]
Water Very PolarInsolubleInsolubleUnlikely to be a suitable solvent.

Section 6: References

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder - Department of Chemistry. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1-Methylcyclohexane-1-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • 4-Oxocyclohexane-1-carboxylic acid methyl ester. (2024, April 9). ChemBK. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Methyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • This compound, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. (n.d.). Google Patents. Retrieved from

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 1-Methyl-4-oxocyclohexane-1-carbonitrile using column chromatography. Designed for researchers and drug development professionals, this document moves beyond basic protocols to address common challenges, explain the underlying scientific principles, and offer field-proven troubleshooting strategies.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and decision-making processes required before beginning the purification.

Q1: How do I choose the correct stationary phase for this compound?

Answer: For this compound, standard silica gel (SiO₂) is the most appropriate and widely used stationary phase.[1][2] The choice is dictated by the polarity of the target molecule.

  • Scientific Rationale: this compound is a moderately polar molecule, featuring polar ketone (C=O) and nitrile (C≡N) functional groups, alongside a non-polar cyclohexane backbone. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[3] In normal-phase chromatography, polar compounds like our target molecule will interact strongly with the polar stationary phase through hydrogen bonding and dipole-dipole interactions, leading to retention.[3][4]

  • Expert Insight: While alumina is another polar option, silica gel is slightly acidic, which is generally compatible with ketones and nitriles.[2] Basic alumina should be considered only if your compound shows instability or irreversible adsorption on silica, which can sometimes occur with acid-sensitive molecules.

Q2: How do I select a starting solvent system (mobile phase) using Thin-Layer Chromatography (TLC)?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase for your column.[1][5] The goal is to find a solvent system that provides good separation between your target compound and any impurities.

  • Step-by-Step Protocol for TLC Solvent Scouting:

    • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

    • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Common starting systems for moderately polar compounds include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[4][6]

    • Test Different Ratios: Start with a 1:1 mixture of Hexane:Ethyl Acetate. Run subsequent TLC plates with varying ratios (e.g., 4:1, 2:1, 1:2) to find the optimal polarity.[6] For highly polar impurities, you may need a stronger system like 5-10% Methanol in Dichloromethane.[6]

    • Visualize: After development, visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate stain, which is excellent for visualizing ketones).

    • Analyze: The best solvent system is the one that moves all components off the baseline but does not push them to the solvent front, providing clear separation between the desired spot and others.[6]

Q3: What is the ideal Retention Factor (Rf) I should aim for in my TLC development?

Answer: For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[6]

  • Causality Explained:

    • Rf < 0.2: An Rf this low indicates very strong interaction with the silica gel. Eluting this compound from a column will require an excessively large volume of solvent, leading to broad peaks, poor resolution, and wasted time.

    • Rf > 0.5: A high Rf suggests the compound has a high affinity for the mobile phase and interacts weakly with the stationary phase. This will cause the compound to elute very quickly from the column, moving too close to the solvent front and co-eluting with non-polar impurities, resulting in poor separation.[5]

  • The Sweet Spot: An Rf of 0.2-0.4 ensures that the compound interacts sufficiently with the stationary phase to separate from less polar impurities, but not so strongly that it requires excessive solvent to elute. This range provides the best balance for achieving high resolution and sharp peaks.

Q4: Should I use an isocratic or a gradient elution for this purification?

Answer: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture, as determined by your TLC analysis.

  • Isocratic Elution: Use when your TLC shows that the desired compound is well-separated from a few impurities with a single solvent mixture. It is simpler to perform and can provide excellent resolution for separating compounds with similar polarities.[7]

  • Gradient Elution: This is the preferred method for complex mixtures where impurities have a wide range of polarities.[8][9] A gradient, typically starting with a low polarity mobile phase and gradually increasing its polarity (e.g., from 10% EtOAc/Hexane to 40% EtOAc/Hexane), offers significant advantages:

    • Improved Resolution: It effectively separates compounds across a broad polarity spectrum.[8]

    • Sharper Peaks: It prevents significant band-broadening for strongly retained (more polar) compounds, as the increasing solvent strength accelerates their elution.[10]

    • Faster Run Times: It avoids the long wait times associated with eluting polar compounds using a weak isocratic solvent system.[7]

Elution TypeBest ForAdvantagesDisadvantages
Isocratic Simple mixtures; separating compounds with similar Rf values.Simple setup; highly reproducible; can offer better resolution for closely-related spots.[7]Can cause peak broadening for late-eluting compounds; may not elute very polar impurities.[11]
Gradient Complex mixtures with a wide range of polarities.Accommodates a broad polarity range; yields sharper peaks for all compounds; often reduces total run time.[10][11]Requires a gradient controller or manual solvent changes; requires column re-equilibration for subsequent runs.[11]

Section 2: Troubleshooting Guide

This section uses a direct question-and-answer format to address specific experimental problems.

Q: My compound is stuck on the baseline of the TLC plate (Rf ≈ 0). What should I do?

A: This indicates your mobile phase is not polar enough to move the compound.[12] You need to increase the polarity of your eluent.

  • Solution 1: If using an Ethyl Acetate (EtOAc)/Hexane system, increase the proportion of EtOAc. For example, move from 1:4 EtOAc/Hexane to 1:1.

  • Solution 2: If even 100% EtOAc is insufficient, you need a more polar solvent system. A common next step is to use a mixture of Methanol (MeOH) in Dichloromethane (DCM), starting with a low percentage (e.g., 2% MeOH in DCM) and increasing as needed.[6]

Q: My compound runs with the solvent front on the TLC plate (Rf ≈ 1). How do I fix this?

A: Your mobile phase is too polar, causing the compound to spend all its time in the solvent instead of interacting with the silica.[12] You must decrease the eluent's polarity.

  • Solution: Decrease the proportion of the polar solvent. For example, if you are using 1:1 EtOAc/Hexane, try a 1:4 or 1:9 mixture. If using a MeOH/DCM system, reduce the percentage of MeOH.

Q: The spots on my TLC are streaked, and the peaks from my column are very broad. Why is this happening?

A: Streaking or tailing can be caused by several factors.

  • Cause 1: Sample Overload. Applying too much sample to the TLC plate or column is a common cause.[4]

    • Solution: For TLC, spot a more dilute sample. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel weight for good separation).

  • Cause 2: Compound Instability. Your compound may be decomposing on the acidic silica gel.[13]

    • Solution: Perform a 2D TLC. Run a TLC plate as normal, then rotate it 90 degrees and re-develop it in the same solvent system. If the spot spreads out or new spots appear, your compound is unstable. Consider deactivating the silica by adding 0.5-1% triethylamine (for basic compounds) or formic acid (for acidic compounds) to your mobile phase.[6] Alternatively, switch to a more inert stationary phase like alumina.[13]

  • Cause 3: Poor Solubility. The compound may be partially precipitating at the point of application.

    • Solution: Ensure your compound is fully dissolved before loading. If using a gradient, make sure the compound is soluble in the initial, least polar solvent of the gradient. If not, a dry loading technique is required (see below).

Q: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Fine-Tune the Solvent Ratio. Small, incremental changes to the solvent ratio can often resolve closely running spots.

  • Solution 2: Change the Solvent System. Solvents are classified into different selectivity groups.[14] If an EtOAc/Hexane system (Group VIa) fails, try a completely different system, such as DCM (Group V)/Hexane or Toluene (Group VII)/Acetone (Group VIa).[14] This changes the nature of the interactions between your compounds, the mobile phase, and the stationary phase, often dramatically altering the separation.

  • Solution 3: Use a Slower Flow Rate. For gravity columns, a slower flow allows more time for equilibrium to be established between the mobile and stationary phases, which can enhance resolution. For flash chromatography, reducing the pressure will slow the flow.

Q: My final yield is very low. Where did my compound go?

A: Compound loss can happen for several reasons.

  • Possibility 1: Irreversible Adsorption. The compound may have bound irreversibly to the silica gel, especially if it is very polar or unstable.[13]

    • Solution: After your run, try flushing the column with a very polar solvent like 10-20% MeOH in DCM to see if any remaining material elutes.

  • Possibility 2: Co-elution. The compound may have eluted with another impurity in fractions you discarded.

    • Solution: Always analyze all fractions by TLC before combining them to ensure your product is not present in unexpected fractions.[5]

  • Possibility 3: The Compound is Colorless and Hard to Detect.

    • Solution: Ensure you are analyzing fractions diligently by TLC and using an effective visualization method (UV light and a stain).

Q: My crude sample won't dissolve in the starting elution solvent. How should I load my column?

A: This is a common problem, especially on a larger scale. The solution is dry loading .[15]

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM, acetone, or methanol) in a round-bottom flask.

    • Add a small amount of silica gel to the flask (approximately 5-10 times the mass of your crude sample).[15]

    • Swirl the mixture to create a slurry.

    • Gently remove the solvent on a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully layer this powder on top of your packed column.

    • This technique prevents solubility issues and often leads to sharper bands and better separation.[15]

Section 3: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

Chromatography_Troubleshooting Troubleshooting Workflow for Column Chromatography Start Start: Develop TLC Check_Rf Analyze TLC: Is Rf of target between 0.2 and 0.4? Start->Check_Rf Rf_High Rf > 0.4 (Too High) Check_Rf->Rf_High No Rf_Low Rf < 0.2 (Too Low) Check_Rf->Rf_Low No Rf_OK Rf is Optimal Check_Rf->Rf_OK Yes Decrease_Polarity Action: Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity Action: Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Check_Separation Is separation from impurities adequate? Rf_OK->Check_Separation Decrease_Polarity->Start Re-develop TLC Increase_Polarity->Start Re-develop TLC Poor_Sep Poor Separation Check_Separation->Poor_Sep No Good_Sep Good Separation Check_Separation->Good_Sep Yes Change_Solvent Action: Change Solvent Selectivity (e.g., from EtOAc/Hex to DCM/Hex) Poor_Sep->Change_Solvent Check_Streaking Are spots streaked? Good_Sep->Check_Streaking Change_Solvent->Start Re-develop TLC Run_Column Proceed to Run Column End Purification Successful Run_Column->End Check_Streaking->Run_Column No Streaking_Yes Streaking is Present Check_Streaking->Streaking_Yes Yes Troubleshoot_Streaking Action: Check for Overloading, Sample Instability (2D TLC), or Poor Solubility Streaking_Yes->Troubleshoot_Streaking Troubleshoot_Streaking->Start Re-assess Conditions

Caption: A flowchart for systematic troubleshooting of column chromatography purification.

References

  • Chemistry LibreTexts. (2022).
  • J&K Scientific LLC. (2023).
  • Welch Materials. (2026). [Readers Insight] Gradient vs.
  • ChemistryViews. (2012).
  • Biotage. (2023).
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2019).
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]
  • BUCHI. (n.d.).
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
  • Biotage. (2023).
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • Columbia University. (n.d.).
  • Unknown Source. (n.d.).

Sources

Technical Support Center: HPLC Purification of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted cyclohexanones using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource is structured in a question-and-answer format to directly address specific issues, moving from initial method development to advanced troubleshooting and preparative scale-up.

Section 1: Method Development & Optimization FAQs

This section addresses the foundational questions you should consider before and during the initial phases of developing a robust HPLC method for substituted cyclohexanones.

Q1: What is the best initial approach for selecting an HPLC mode (Reversed-Phase vs. Normal-Phase) for a novel substituted cyclohexanone?

A: The choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography is dictated by the overall polarity of your target molecule, which is determined by its substituents.

  • Reversed-Phase (RP-HPLC): This is the most common starting point for moderately polar to non-polar compounds.[1] Most substituted cyclohexanones fall into this category. RP-HPLC utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water with acetonitrile or methanol).[2] It is versatile, and the use of aqueous mobile phases makes it suitable for many samples.

  • Normal-Phase (NP-HPLC): This mode is preferred for very polar analytes or for separating isomers where steric interactions are key to selectivity.[3] NP-HPLC uses a polar stationary phase (like bare silica, Diol, or Cyano) and a non-polar mobile phase (e.g., hexane, isooctane).[3] It can be particularly effective for separating stereoisomers of substituted cyclohexanones.[3]

A simple workflow to guide your decision is presented below.

Start Assess Polarity of Substituted Cyclohexanone RP_Check Is the compound soluble in Methanol/Water or Acetonitrile/Water? Start->RP_Check NP_Check Is the compound highly polar or are you separating isomers? RP_Check->NP_Check No RP_Path Start with Reversed-Phase (RP) RP_Check->RP_Path Yes NP_Check->RP_Path No (Moderate Polarity) NP_Path Start with Normal-Phase (NP) NP_Check->NP_Path Yes RP_Column Select C18 or Phenyl Column RP_Path->RP_Column NP_Column Select Silica or Diol Column NP_Path->NP_Column

Caption: Decision tree for HPLC mode selection.

Q2: How do I choose the right column for my separation?

A: Column selection is critical for achieving good separation.[4]

  • For Reversed-Phase:

    • C18 (Octadecylsilane): This is the workhorse of RP-HPLC and the best starting point. Its high hydrophobicity provides strong retention for most non-polar to moderately polar cyclohexanone derivatives.[5]

    • Phenyl-Hexyl: If your cyclohexanone has aromatic substituents, a Phenyl column can offer alternative selectivity through π-π interactions, potentially resolving peaks that co-elute on a C18.

    • Polar-Embedded/End-capped Columns: If you experience peak tailing with basic substituted cyclohexanones, a modern, highly end-capped column or one with a polar-embedded group can shield residual silanols, improving peak shape.

  • For Normal-Phase:

    • Silica (Si): Bare silica is the standard for NP chromatography, separating compounds based on their polar interactions.

    • Diol/Cyano (CN): These phases are less retentive than silica and can be useful for more polar cyclohexanones, offering different selectivity and faster equilibration times.

Q3: What are good starting mobile phase conditions?

A: Your starting mobile phase should be based on your chosen mode and column.

  • Reversed-Phase: Begin with a simple gradient elution to screen for your compound's retention. A common starting point is a linear gradient from 95% Water / 5% Acetonitrile to 5% Water / 95% Acetonitrile over 15-20 minutes.[6][7] Methanol is an alternative to acetonitrile and can alter selectivity.[8] If your analytes are acidic or basic, adding a buffer (e.g., 10-20 mM phosphate) or a modifier (0.1% formic acid or trifluoroacetic acid) to the aqueous portion is crucial to maintain a consistent ionization state and achieve reproducible retention times and good peak shape.[8]

  • Normal-Phase: A typical mobile phase is a mixture of a non-polar solvent like n-Hexane and a more polar modifier like isopropanol (IPA) or ethanol.[9] A starting gradient could be from 1% IPA in Hexane to 20% IPA over 15 minutes.

Section 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides solutions to the most common issues encountered during the purification of substituted cyclohexanones.

Problem Probable Cause(s) Solution(s) & Explanation
Peak Tailing 1. Secondary Silanol Interactions: Basic amine substituents on the cyclohexanone ring can interact with acidic residual silanol groups on the silica packing, causing tailing. 2. Column Overload: Injecting too much sample mass (concentration overload) or too large a volume can saturate the stationary phase.[10][11] 3. Extra-Column Effects: Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.[12][13]1. Modify Mobile Phase: Add a competitive base like 0.1% triethylamine (TEA) to the mobile phase to occupy the active silanol sites. Alternatively, lower the mobile phase pH (e.g., with 0.1% formic acid) to suppress silanol ionization.[12] 2. Reduce Sample Load: Dilute your sample or inject a smaller volume to see if the peak shape improves.[11][14] 3. Optimize System: Use shorter, narrower internal diameter tubing (PEEK) where possible and ensure all fittings are properly seated without creating dead volume.[12][13]
Poor Resolution 1. Inadequate Selectivity (α): The chosen stationary and mobile phases do not provide sufficient chemical differentiation between your target compound and impurities.[15] 2. Low Column Efficiency (N): The column may be old, contaminated, or damaged. The flow rate might be too high.[4][11] 3. Insufficient Retention (k'): Peaks elute too close to the void volume, not allowing enough time for separation to occur.1. Change Mobile Phase/Column: Switch the organic modifier (e.g., from acetonitrile to methanol). If that fails, try a column with different selectivity (e.g., from C18 to Phenyl-Hexyl).[15] 2. Optimize Conditions/Replace Column: Reduce the flow rate to improve efficiency.[11] If resolution doesn't improve, the column may be compromised and should be replaced.[4] Using a longer column or one with smaller particles can also increase efficiency. 3. Increase Retention: Decrease the percentage of the organic solvent in your mobile phase (for RP-HPLC) to make your compounds retain longer on the column, which often improves resolution.[15]
Variable Retention Times 1. Poor Column Equilibration: Insufficient time allowed for the column to stabilize with the initial mobile phase conditions before injection.[12] 2. Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile component, or degradation of the mobile phase.[16][17] 3. Temperature Fluctuations: The lab or column compartment temperature is not stable, affecting solvent viscosity and retention.[12][17]1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before the first injection.[12] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily, keep reservoirs covered, and ensure proper degassing.[16] If using an on-line mixer, check that it is functioning correctly.[12] 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Set it to a stable temperature, for instance, 30 °C.[17]
High Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or precipitated buffer has clogged the column inlet frit.[14][18] 2. System Blockage: A blockage in the tubing, injector, or guard column.[17]1. Filter Sample & Backflush: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection.[14] Try backflushing the column (disconnect from the detector first) with a strong solvent. If pressure remains high, replace the inlet frit or the column.[18] 2. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. Replace the blocked component. Using a guard column can protect the analytical column from particulates.[16]
General Troubleshooting Workflow

When a problem arises, a systematic approach is key. The following workflow can help you efficiently diagnose and resolve common HPLC issues.

Start Problem Observed in Chromatogram Check_All_Peaks Does it affect ALL peaks? Start->Check_All_Peaks Yes_Path System/Mechanical Issue Likely Check_All_Peaks->Yes_Path Yes No_Path Chemical/Method Issue Likely Check_All_Peaks->No_Path No Check_Pressure Check System Pressure Yes_Path->Check_Pressure Check_Leaks Check for Leaks Check_Pressure->Check_Leaks Check_MobilePhase Check Mobile Phase (Freshness, Degassing) Check_Leaks->Check_MobilePhase Check_Column Isolate/Replace Column Check_MobilePhase->Check_Column Check_Sample Check Sample Prep (Solvent, Concentration) No_Path->Check_Sample Check_pH Check Mobile Phase pH/ Buffer Check_Sample->Check_pH Optimize_Method Optimize Method (Gradient, Selectivity) Check_pH->Optimize_Method

Caption: A systematic workflow for HPLC troubleshooting.

Section 3: Preparative Purification & Sample Recovery

The ultimate goal for many researchers is to isolate pure compounds for further study. This section focuses on scaling up your separation and maximizing recovery.

Q1: How do I scale up my analytical method to a preparative scale?

A: Scaling up involves adjusting parameters to accommodate a larger column and higher sample load while maintaining the separation achieved at the analytical scale.[19] The key is to keep the linear velocity of the mobile phase constant.

The primary equation for scaling the flow rate is: F_prep = F_analyt * (d_prep² / d_analyt²) Where:

  • F_prep = Preparative flow rate

  • F_analyt = Analytical flow rate

  • d_prep = Preparative column inner diameter

  • d_analyt = Analytical column inner diameter

You must also scale your injection volume and gradient time proportionally. It is highly recommended to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected before resolution is lost.[20]

Q2: My sample recovery after preparative HPLC is very low. What are the common causes?

A: Low recovery is a frequent and costly issue in preparative chromatography.[10][21] Several factors can contribute:

  • Sub-optimal Fraction Collection: The parameters for triggering fraction collection (e.g., threshold, slope) may be set incorrectly, causing parts of your peak to be missed or sent to waste.[22][23] The delay volume between the detector and the fraction collector must also be accurately determined and accounted for.[21]

  • Analyte Instability or Precipitation: Your substituted cyclohexanone might be unstable in the mobile phase over time, or it may precipitate post-column if the mobile phase composition changes and reduces its solubility.

  • Irreversible Adsorption: Highly active sites on the column packing can irreversibly bind a portion of your sample. This is more common with older or lower-quality columns.

  • Sample Loss During Post-Purification: Significant sample can be lost during solvent evaporation, especially if your compound is semi-volatile or if the collection tubes have a large surface area.

Q3: What are best practices for maximizing sample recovery?

A:

  • Optimize Fraction Collection: Perform a trial run with a standard to fine-tune the collection threshold and delay volume.[21][23] Modern software often has a "fraction preview" feature that allows you to simulate and optimize collection parameters on a completed chromatogram.[22]

  • Use Volatile Mobile Phases: Whenever possible, use volatile buffers and modifiers like formic acid, acetic acid, or ammonium formate/acetate.[20] These are easily removed during the solvent evaporation step, minimizing post-processing time and potential sample degradation.

  • Ensure Sample Solubility: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to prevent on-column precipitation.[1]

  • Check System for Leaks: A small leak post-column can lead to significant loss of purified material over the course of a run.[17]

Section 4: Chiral Separations of Substituted Cyclohexanones

Many substituted cyclohexanones are chiral, and separating their enantiomers is often a critical step in pharmaceutical development.

Q1: What type of column is used for chiral separations of ketones?

A: The most successful and widely used columns for the chiral separation of ketones are those with Chiral Stationary Phases (CSPs) based on polysaccharides.[9][24]

  • Polysaccharide-Based CSPs: These columns have cellulose or amylose derivatives coated or immobilized on a silica support.[9] They offer broad applicability for a wide range of chiral compounds and often provide excellent enantioselectivity for ketones through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[9][24] Immobilized versions are compatible with a wider range of solvents, which is a significant advantage for method development.[9]

Q2: What are typical mobile phases for chiral separations on polysaccharide columns?

A: Chiral separations are most often performed in Normal-Phase or Polar Organic modes.

  • Normal-Phase: Mixtures of n-hexane (or heptane) with an alcohol modifier like isopropanol (IPA) or ethanol are very common. A typical starting ratio would be 90:10 (Hexane:IPA).[9]

  • Polar Organic Mode: This uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This can be useful if your sample is not soluble in hexane-based solvents.

  • Reversed-Phase: While less common for initial screening, some chiral separations can be achieved with water/acetonitrile or water/methanol mobile phases.

Q3: I'm not getting any separation of my enantiomers. What should I try next?

A: Chiral method development is often an empirical process of screening different conditions.

  • Change the Alcohol Modifier: If you are using IPA, try switching to ethanol, or vice versa. The type of alcohol can significantly impact the chiral recognition mechanism.

  • Vary the Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%). This changes the polarity of the mobile phase and affects retention and selectivity.

  • Try a Different CSP: If one polysaccharide column (e.g., a cellulose-based one) does not work, try another with a different selector (e.g., an amylose-based one). They offer different chiral recognition environments.

  • Lower the Temperature: Reducing the column temperature (e.g., to 10°C or 20°C) can sometimes enhance the subtle energy differences between the diastereomeric complexes formed on the CSP, leading to improved resolution.

Section 5: Experimental Protocols

Protocol 1: General Method Development for a Novel Substituted Cyclohexanone (Reversed-Phase)

This protocol outlines a systematic approach to developing a purification method from scratch.

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent (e.g., Acetonitrile, Methanol, or DMSO) to a concentration of approximately 1-2 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 5 minutes.

    • Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm), or use a PDA/DAD detector to scan all wavelengths.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Based on the scouting run, identify the retention time of your target peak.

    • Adjust the gradient to improve resolution around the target peak. If the peak elutes at 40% B, design a shallower gradient around that point (e.g., 30% B to 50% B over 10 minutes). This will increase the separation between your target and nearby impurities.[13]

    • If peak shape is poor, consider the troubleshooting steps outlined in Section 2.

  • Preparative Scale-Up:

    • Once an optimized analytical method is achieved, perform a loading study by gradually increasing the injection volume until resolution degrades.

    • Select a preparative column with the same stationary phase chemistry.

    • Use the scaling equation from Section 3 to calculate the new flow rate and adjust the gradient time and injection volume accordingly.

References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Kromasil. (n.d.). HPLC Troubleshooting Guide.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Dong, M. W. (2014, August 22). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC International.
  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • SIELC Technologies. (n.d.). Separation of Cyclohexanone on Newcrom R1 HPLC column.
  • Raharjo, T. J., & Verpoorte, R. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH.
  • GenScript. (n.d.). Preparative HPLC: Large-Scale Peptide Purification.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Lab Tech Tips. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Waters Corporation. (n.d.). Guidelines for the Determination of Compound Recovery on the Waters AutoPurification System.
  • SIELC Technologies. (n.d.). Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification.
  • Thermo Fisher Scientific. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
  • Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Phenomenex. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube.
  • Agilent Technologies. (2011, February 8). HPLC Separation Fundamentals.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Dong, M., & Lisk, T. (2014, August 22).
  • Vernier. (n.d.). Using a Gas Chromatograph to Identify Compounds in Forensics.
  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?.
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • Takeda, S., et al. (2009, January 1).
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Introduction to Preparative HPLC. (n.d.).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Kannappan, V. (2022, November 3).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Forrer, R., & Morf, D. (n.d.). Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure. The Column, LCGC Europe.
  • Natsch, A., et al. (2019).
  • Al-Ghorbani, M., et al. (2025, November 11). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI.
  • Guerin, P. (n.d.). Is cyclohexane a suitable HPLC solvent? It can become solid under pressure.

Sources

Technical Support Center: GC-MS Analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile and its Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 1-Methyl-4-oxocyclohexane-1-carbonitrile and its associated reaction byproducts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable analytical results.

Introduction to the Analyte and its Potential Byproducts

This compound is a bifunctional molecule containing both a ketone and a nitrile group. Its synthesis and subsequent reactions can lead to a variety of byproducts. A common synthetic route involves the methylation of 4-oxocyclohexanecarbonitrile. Understanding the potential impurities and reaction byproducts is crucial for accurate interpretation of GC-MS data.

Diagram: Synthetic Pathway and Potential Byproducts

cluster_synthesis Synthesis cluster_byproducts Potential Byproducts 4-oxocyclohexanecarbonitrile 4-oxocyclohexanecarbonitrile This compound Target Molecule: This compound 4-oxocyclohexanecarbonitrile->this compound Alkylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->this compound Base Base Base->this compound Unreacted_SM Unreacted Starting Material: 4-oxocyclohexanecarbonitrile This compound->Unreacted_SM Incomplete Reaction O_Methylated O-Methylated Byproduct: 4-methoxycyclohex-3-ene-1-carbonitrile This compound->O_Methylated Side Reaction Hydrolysis_Product Hydrolysis Product: 1-methyl-4-oxocyclohexane-1-carboxylic acid This compound->Hydrolysis_Product Reaction with H2O Reduction_Product Reduction Product: 4-hydroxy-1-methylcyclohexane-1-carbonitrile This compound->Reduction_Product Reduction of Ketone

Caption: Synthetic pathway and potential reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected major ions in the mass spectrum of this compound?

The mass spectrum of this compound (Molecular Weight: 137.18 g/mol ) is expected to show a molecular ion peak (M+) at m/z 137, although it may be weak. The presence of nitrogen means the molecular weight is an odd number, which is a helpful diagnostic tool. Key fragmentation patterns arise from the cleavage of the bonds adjacent to the ketone and nitrile functional groups. Expect to see characteristic fragments from the loss of a methyl group (M-15, m/z 122) and the loss of the nitrile group (M-26, m/z 111). Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for cyclic ketones.

Q2: How can I differentiate between the target molecule and the unreacted starting material, 4-oxocyclohexanecarbonitrile, in my chromatogram?

The two compounds should be separable by gas chromatography. This compound will likely have a slightly longer retention time due to its higher molecular weight and the addition of the methyl group. In the mass spectrum, 4-oxocyclohexanecarbonitrile will have a molecular ion at m/z 123. The fragmentation patterns will also differ, with the methylated compound showing the characteristic loss of a methyl group.

Q3: What would the mass spectrum of the O-methylated byproduct look like?

The O-methylated byproduct, 4-methoxycyclohex-3-ene-1-carbonitrile, is an isomer of the target molecule and will also have a molecular weight of 137.18 g/mol . However, its fragmentation pattern will be significantly different. Instead of the loss of a methyl group from the quaternary carbon, you would expect to see fragmentation characteristic of an enol ether, such as the loss of a methoxy group (-OCH3) resulting in a fragment at m/z 106.

Q4: My reaction involves an aqueous workup. What potential byproduct should I look for?

An aqueous workup, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming 1-methyl-4-oxocyclohexane-1-carboxylic acid. The molecular weight of this compound is 156.18 g/mol . Its mass spectrum would likely show a prominent peak corresponding to the loss of a carboxyl group (M-45, m/z 111).[1]

Q5: If I perform a reduction of the ketone, what byproduct should I expect?

Reduction of the ketone group will yield 4-hydroxy-1-methylcyclohexane-1-carbonitrile. This alcohol will have a molecular weight of 139.19 g/mol .[2] Its mass spectrum will likely show a peak corresponding to the loss of water (M-18, m/z 121).[3]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Active sites in the injector liner or column. 2. Column overloading. 3. Incorrect injector temperature.1. Clean or replace the injector liner; consider using a deactivated liner. 2. Dilute the sample or use a split injection. 3. Optimize the injector temperature to ensure complete vaporization without degradation.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas or solvent.1. Run a solvent blank after each sample. Increase the oven temperature at the end of the run to "bake out" contaminants. 2. Replace the septum with a high-quality, low-bleed septum. 3. Use high-purity gas and solvents; check for leaks in the gas lines.
Poor Resolution Between Peaks 1. Inappropriate GC oven temperature program. 2. Incorrect carrier gas flow rate. 3. Column degradation.1. Decrease the initial oven temperature and/or reduce the ramp rate. 2. Optimize the carrier gas flow rate for the column dimensions. 3. Condition the column or trim the first few centimeters. If the problem persists, replace the column.
No Peaks or Very Small Peaks 1. Syringe issue (clogged or not drawing sample). 2. Leak in the injection port. 3. Incorrect split ratio. 4. The compound is not eluting from the column.1. Clean or replace the syringe. 2. Check for leaks at the septum and column connections. 3. If using a split injection, try a lower split ratio or a splitless injection. 4. Ensure the final oven temperature is high enough to elute all compounds.
Unstable Baseline 1. Column bleed. 2. Contaminated injector or detector. 3. Fluctuations in gas flow.1. Condition the column at its maximum operating temperature. 2. Clean the injector and detector according to the manufacturer's instructions. 3. Check for leaks and ensure gas purifiers are functioning correctly.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data. The goal is to have a clean, dilute sample in a volatile solvent.

  • Solvent Selection: Dissolve the crude reaction mixture in a volatile organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Dilution: Prepare a stock solution of the sample at approximately 1 mg/mL. For analysis, dilute this stock solution to a final concentration of 10-100 µg/mL.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the final diluted sample into a 2 mL autosampler vial.

Recommended GC-MS Method Parameters

These parameters provide a good starting point and may require optimization for your specific instrument and separation needs.

Parameter Recommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature: 70°C, hold for 2 minutes Ramp: 10°C/min to 250°C Hold at 250°C for 5 minutes
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-400 amu

Diagram: GC-MS Analysis Workflow

Sample_Preparation Sample Preparation (Dissolution, Dilution, Filtration) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detection->Data_Analysis Parent This compound (m/z 137) Fragment1 [M-CH₃]⁺ (m/z 122) Parent->Fragment1 - CH₃ Fragment2 [M-CN]⁺ (m/z 111) Parent->Fragment2 - CN Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Caption: Predicted fragmentation pathways.

References

  • PubChem. 4-Oxocyclohexanecarboxylic acid. [Link]
  • PrepChem.
  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • PubChem.
  • NIST WebBook. Cyclohexane, 1-methyl-4-methylene-. [Link]
  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]
  • Matrix Fine Chemicals.
  • ResearchGate. Alkylation reactions of cyclohexanecarbonitrile 1. [Link]
  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
  • NIH. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]
  • PubChem. 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Methylation of 4-Oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of 4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) on Incomplete Methylation

Q1: My methylation of 4-oxocyclohexanecarbonitrile is consistently incomplete, with significant starting material recovery. What are the most likely causes?

Incomplete conversion is a frequent issue in the α-methylation of cyclic ketones. The root cause often lies in suboptimal enolate formation or subsequent quenching of the enolate before it can react with the methylating agent. Let's break down the critical factors:

  • Insufficient or Inappropriate Base: The choice and quantity of the base are paramount for efficient deprotonation of the α-carbon to form the enolate.[1][2]

    • pKa Mismatch: The pKa of the base's conjugate acid should be significantly higher than the pKa of the α-proton of the ketone (typically around 19-20 for cyclohexanone derivatives) to drive the equilibrium towards the enolate.[2] Common strong bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium hexamethyldisilazide (NaHMDS).[3]

    • Base Degradation: Strong bases like NaH and LDA are moisture-sensitive. Using old or improperly stored reagents can lead to a lower effective concentration and incomplete deprotonation.

  • Presence of Protic Impurities: Trace amounts of water or other protic solvents in the reaction mixture can protonate the enolate, regenerating the starting ketone and quenching the reaction.[4] It is crucial to use anhydrous solvents and properly dried glassware.

  • Suboptimal Reaction Temperature: Enolate formation is often performed at low temperatures (e.g., -78 °C with LDA) to ensure kinetic control and minimize side reactions.[3][4] However, if the temperature is too low for the chosen base-solvent system, the rate of deprotonation might be too slow, leading to incomplete conversion within the given reaction time.

Troubleshooting Workflow for Incomplete Conversion

To systematically address incomplete methylation, consider the following experimental workflow:

G cluster_start cluster_base Base & Deprotonation Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_outcome start Incomplete Methylation Observed base_check Verify Base Activity & Stoichiometry start->base_check anhydrous Ensure Anhydrous Conditions (Dry glassware, fresh anhydrous solvent) start->anhydrous methylating_agent Check Purity & Reactivity of Methylating Agent start->methylating_agent pka_mismatch Is the base strong enough? (pKa of conj. acid >> pKa of α-H) base_check->pka_mismatch No base_freshness Use fresh, properly stored base pka_mismatch->base_freshness Yes base_equivalents Ensure sufficient equivalents of base (typically >1.0) base_freshness->base_equivalents base_equivalents->anhydrous outcome Improved Methylation Yield base_equivalents->outcome Optimization Successful temperature Optimize Deprotonation Temperature & Time anhydrous->temperature order_of_addition Correct Order of Addition? (Base to ketone, then methylating agent) temperature->order_of_addition order_of_addition->methylating_agent order_of_addition->outcome Optimization Successful substrate_purity Verify Purity of 4-Oxocyclohexanecarbonitrile methylating_agent->substrate_purity substrate_purity->outcome

Caption: Troubleshooting flowchart for incomplete methylation.

Q2: I am observing the formation of multiple methylated products. How can I improve the selectivity for mono-methylation at the desired position?

The formation of multiple methylated products, such as 2,6-dimethyl and 2,2-dimethyl-4-oxocyclohexanecarbonitrile, is a common side reaction known as polymethylation.[4] This occurs when the mono-methylated product is itself deprotonated and then methylated.

Controlling Polymethylation:

  • Stoichiometry of Reagents: Carefully control the stoichiometry. Use a slight excess of the ketone relative to the base and methylating agent. This ensures that the base is consumed in the formation of the initial enolate, leaving little to deprotonate the mono-methylated product.

  • Order of Addition: Add the methylating agent to the pre-formed enolate solution at a low temperature.[4] This allows the methylating agent to react with the initial enolate as it is formed, minimizing the opportunity for the mono-methylated product to be deprotonated.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the rate of the second deprotonation and subsequent methylation.[4]

Regioselectivity: Kinetic vs. Thermodynamic Enolate Formation

For unsymmetrical ketones, the position of methylation is determined by which enolate is formed.

  • Kinetic Enolate: Forms faster and is typically the less substituted enolate. Favorable conditions include a strong, sterically hindered base (like LDA), a low temperature (-78 °C), and a short reaction time.[3][5]

  • Thermodynamic Enolate: Is the more stable, more substituted enolate. Its formation is favored by weaker bases, higher temperatures, and longer reaction times, allowing the system to reach equilibrium.[3][5]

For 4-oxocyclohexanecarbonitrile, both α-positions are equivalent, so regioselectivity between the two α-carbons is not an issue. However, understanding these principles is crucial for more complex substrates.

Experimental Protocol: Mono-methylation of 4-Oxocyclohexanecarbonitrile under Kinetic Control

This protocol is designed to favor the formation of the mono-methylated product.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled, anhydrous tetrahydrofuran (THF) as the solvent.

  • Enolate Formation:

    • In a flame-dried, three-necked flask equipped with a nitrogen inlet, a thermometer, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the resulting LDA solution for 30 minutes at -78 °C.[4]

    • Add a solution of 4-oxocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[4]

  • Methylation:

    • Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the enolate solution at -78 °C.[4]

    • Stir the reaction mixture at this temperature for 2-3 hours.[4]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Q3: My reaction is producing a significant amount of a higher molecular weight byproduct, and the reaction mixture is turning dark. What is happening?

This observation is characteristic of an aldol condensation side reaction.[4] Under basic conditions, the enolate of one ketone molecule can act as a nucleophile and attack the carbonyl carbon of another unreacted ketone molecule. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone, often a colored compound.

Minimizing Aldol Condensation:

  • Use a Non-Nucleophilic, Hindered Base: Strong, non-nucleophilic, and sterically hindered bases like LDA are ideal because their primary function is deprotonation, and their bulkiness disfavors participation in nucleophilic addition.

  • Low Temperature: Performing the reaction at low temperatures (-78 °C) significantly slows down the rate of the aldol addition.

  • Order of Addition: Adding the ketone solution slowly to the base ensures that the ketone is rapidly converted to the enolate, minimizing the concentration of free ketone available to be attacked by the enolate.

Specific Challenges with 4-Oxocyclohexanecarbonitrile

Q4: Could the nitrile group in 4-oxocyclohexanecarbonitrile be interfering with the methylation reaction?

Yes, the nitrile group can potentially influence the reaction in several ways:

  • Electronic Effects: The electron-withdrawing nature of the nitrile group can increase the acidity of the α-protons, potentially making enolate formation easier. However, it can also destabilize the resulting enolate to some extent.

  • Reaction with the Base: While nitriles are generally stable to strong, non-nucleophilic bases like LDA at low temperatures, highly reactive bases or elevated temperatures could potentially lead to side reactions at the nitrile functionality.

  • Hydrolysis: During aqueous work-up, especially if conditions become too acidic or basic, the nitrile group could be susceptible to hydrolysis to a carboxamide or carboxylic acid. A careful and mild work-up procedure is therefore recommended.

To mitigate these potential issues, the use of a strong, non-nucleophilic base at low temperatures, as described in the protocol above, is the best practice.

Data Summary Table: Common Bases and Conditions for Ketone Methylation

BaseTypical SolventTemperature (°C)Enolate Type FavoredKey Considerations
LDA THF-78KineticStrong, non-nucleophilic, sterically hindered. Ideal for minimizing aldol reactions and controlling regioselectivity.[3][4]
NaH THF, DMF0 to 25ThermodynamicLess sterically hindered, can act as a nucleophile. Higher risk of side reactions. Often used with a catalytic amount of a protic source to initiate the reaction.
NaHMDS/KHMDS THF-78 to 0KineticSimilar to LDA, strong and sterically hindered.
t-BuOK t-BuOH, THF25 to 82ThermodynamicWeaker base, favors equilibrium and the thermodynamic enolate.

References

  • Ashby, E. C., & Willard, G. F. (1976). Stereoselective alkylation of cyclic ketones by dialkylamino- and aryloxy(methyl)magnesium compounds. The Journal of Organic Chemistry, 41(16), 2645–2651. [Link]
  • Meyers, A. I., et al. (1978). Asymmetric synthesis of R- and S-2-methylcyclohexanone. Organic Syntheses, 58, 43.
  • Milart, P., & Ciszewska, M. (2018). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone. Molecules, 23(8), 1930. [Link]
  • Sorrell, T. N. (2002). Organic Chemistry (2nd ed.). University Science Books.
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Chemistry Coach. [Link]
  • Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. University of Pittsburgh.
  • University of Liverpool. (n.d.).
  • PubChem. (n.d.). Sodium hydride.
  • Wikipedia. (2024).

Sources

Technical Support Center: Nitrile Group Stability and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers in organic synthesis and drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address a common challenge in the lab: the unintended hydrolysis of the nitrile functional group. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent this side reaction, ensuring the integrity of your synthetic pathways and the purity of your target molecules.

Understanding the Challenge: The Lability of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group in organic synthesis, serving as a precursor to amines, aldehydes, ketones, and, most notably, carboxylic acids.[1][2] However, its utility is intrinsically linked to its susceptibility to hydrolysis, a reaction that converts the nitrile to a carboxylic acid via an amide intermediate.[1][3][4] This transformation can be catalyzed by both acidic and basic conditions, often accelerated by heat.[5][6][7] For complex syntheses, particularly in drug development where molecules may contain multiple sensitive functional groups, preventing unwanted nitrile hydrolysis is paramount.

The Mechanism of Hydrolysis: A Tale of Two Pathways

Understanding the mechanism is the first step toward controlling the reaction.

  • Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[1][8] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[4][9]

  • Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[1][3] Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide.[3] This amide can then be further hydrolyzed by the base to yield a carboxylate salt, which upon acidic workup gives the carboxylic acid.[6][7]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile + H₃O⁺ Intermediate_A1 Imidic Acid Intermediate ProtonatedNitrile->Intermediate_A1 + H₂O Amide_A R-CONH₂ Intermediate_A1->Amide_A Tautomerization CarboxylicAcid R-COOH + NH₄⁺ Amide_A->CarboxylicAcid + H₃O⁺, Δ Nitrile_B R-C≡N Intermediate_B1 Imine Anion Nitrile_B->Intermediate_B1 + OH⁻ Intermediate_B2 Imidic Acid Intermediate_B1->Intermediate_B2 + H₂O Amide_B R-CONH₂ Intermediate_B2->Amide_B Tautomerization Carboxylate R-COO⁻ + NH₃ Amide_B->Carboxylate + OH⁻, Δ

Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My reaction is supposed to be neutral, but I'm still seeing nitrile hydrolysis. What could be the cause?

Even in nominally neutral reactions, trace amounts of acid or base can be sufficient to catalyze hydrolysis, especially if the reaction is heated for an extended period. Potential sources include:

  • Acidic Impurities: Reagents like chloroform can contain trace amounts of HCl. Similarly, silica gel used for chromatography can be acidic.

  • Basic Impurities: Glassware that has been washed with a strong base and not properly neutralized can have a basic surface.

  • Autocatalysis: If the product of a reaction is acidic or basic, it can catalyze the hydrolysis of the starting nitrile.

Recommendation: Use freshly distilled solvents and high-purity reagents. Consider adding a non-nucleophilic base (e.g., proton sponge) or an acid scavenger if trace acidity is suspected.

Q2: Can I stop the hydrolysis at the amide stage?

Yes, it is possible to isolate the amide intermediate, but it requires careful control of reaction conditions.[6] Generally, milder conditions favor the formation of the amide.[9]

  • Under Basic Conditions: Using milder basic conditions, such as hydrogen peroxide in a basic solution, can sometimes favor amide formation.[10] Lower temperatures (below 100°C) and shorter reaction times are also crucial.[9]

  • Under Acidic Conditions: Stopping at the amide stage is more challenging under acidic conditions because the conditions required to hydrolyze the nitrile are often harsh enough to hydrolyze the resulting amide as well.[9][11]

Q3: Are there any "nitrile-friendly" reaction conditions I should be aware of?

Absolutely. The key is to avoid the key ingredients for hydrolysis: water, strong acids/bases, and high temperatures.

  • Anhydrous Conditions: The most straightforward way to prevent hydrolysis is to rigorously exclude water from your reaction. This involves using flame-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperatures: Many reactions can be performed at lower temperatures to suppress the rate of hydrolysis.[12] For instance, reductions of nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H) are typically carried out at -78 °C.[1][12]

Q4: What about protecting the nitrile group?

While the concept of protecting groups is common in organic synthesis, dedicated protecting groups for nitriles are less common than for other functional groups like alcohols or amines.[13] However, in some cases, a temporary modification of the nitrile can prevent hydrolysis. One advanced strategy involves the reaction of the nitrile with a reagent to form a more stable intermediate that can be reverted to the nitrile later. For instance, temporary conversion to a less reactive heterocyclic system could be a possibility in specific molecular contexts.

Troubleshooting Guide: When Hydrolysis Occurs

You've run your reaction and TLC or LC-MS analysis shows the unwelcome presence of the corresponding carboxylic acid. Here's a systematic approach to troubleshooting the issue.

G Start Unwanted Nitrile Hydrolysis Detected Check_Reaction Analyze Reaction Conditions Start->Check_Reaction Check_Workup Analyze Workup & Purification Start->Check_Workup Reagent_Purity Use Anhydrous Solvents & High-Purity Reagents Check_Reaction->Reagent_Purity Moisture or Impurities? Lower_Temp Decrease Reaction Temperature Check_Reaction->Lower_Temp High Temp? Add_Scavenger Add Acid/Base Scavenger Check_Reaction->Add_Scavenger Trace Acid/Base? Anhydrous_Workup Perform Anhydrous Workup Check_Workup->Anhydrous_Workup Aqueous Quench? Neutral_Purification Use Neutral Alumina or Buffered Silica Gel Check_Workup->Neutral_Purification Acidic Silica? Solution Problem Solved Reagent_Purity->Solution Lower_Temp->Solution Add_Scavenger->Solution Anhydrous_Workup->Solution Neutral_Purification->Solution

Caption: Troubleshooting Workflow for Nitrile Hydrolysis.

Issue 1: Hydrolysis During the Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Water 1. Use freshly distilled, anhydrous solvents. 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). 3. Use septa and syringe techniques for reagent addition.Water is a key reagent in the hydrolysis reaction. Rigorously excluding it is the most effective preventative measure.
Acidic or Basic Reagents/Catalysts 1. If possible, substitute the acidic/basic reagent with a neutral alternative. 2. If an acid or base is essential, use the minimum stoichiometric amount required. 3. Consider using a weaker acid or base.The rate of hydrolysis is directly dependent on the concentration of H⁺ or OH⁻ ions.[5][7]
High Reaction Temperature 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. For exothermic reactions, ensure efficient stirring and consider external cooling to maintain a stable temperature.Hydrolysis, like most reactions, has a positive activation energy and its rate increases with temperature.[5]
Issue 2: Hydrolysis During Workup or Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Aqueous Workup 1. If the reaction is sensitive, consider a non-aqueous workup. This might involve filtering the reaction mixture through a pad of celite or silica and evaporating the solvent. 2. If an aqueous wash is necessary, use a buffered solution (e.g., saturated NaHCO₃ for acidic conditions, or saturated NH₄Cl for basic conditions) and work quickly at low temperatures (e.g., in an ice bath).Standard aqueous workups can introduce the necessary components (water and acid/base) to cause hydrolysis, especially if the desired product is in contact with the aqueous layer for an extended period.
Acidic Silica Gel in Chromatography 1. Use neutral or basic alumina for purification. 2. Deactivate silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent).Standard silica gel is acidic and can cause hydrolysis of sensitive compounds directly on the column.

Advanced Protocols: Proactive Prevention

Protocol 1: General Anhydrous Reaction Setup

This protocol is fundamental for preventing hydrolysis in moisture-sensitive reactions.

  • Glassware Preparation: Place all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at >120 °C overnight.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a high vacuum.

  • Flame-Drying: Flame-dry the entire apparatus under vacuum with a heat gun until all visible moisture is gone.

  • Inert Atmosphere: Backfill the apparatus with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Addition: Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle stored over molecular sieves. Add all liquid reagents via syringe through rubber septa.

Protocol 2: Low-Temperature Reaction (e.g., DIBAL-H Reduction)

This protocol illustrates the use of low temperatures to control reactivity and prevent side reactions.[12]

  • Setup: Assemble a flame-dried, three-necked flask with a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Dissolution: Dissolve the nitrile substrate in an anhydrous solvent (e.g., toluene or THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol before proceeding with the aqueous workup.[12]

By understanding the mechanisms of nitrile hydrolysis and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors.

References

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
  • Hydrolysis of Nitriles Definition. (n.d.). Fiveable. [Link]
  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE Core Organic Chemistry. [Link]
  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
  • 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. [Link]
  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
  • Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]
  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
  • Protecting group. (n.d.). Wikipedia. [Link]
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
  • Cotter, R. J., & Dineen, D. (1979). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Tetrahedron Letters, 20(23), 2115-2118. [Link]
  • Preparation of Nitriles. (n.d.). Chemistry Steps. [Link]
  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]
  • Edward, J. T., & Sallenave, C. (1964). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 42(11), 2291-2296. [Link]
  • Preparations and Reactions of Amides and Nitriles. (2023). YouTube. [Link]
  • Hydrolysis of Nitriles. (2021). YouTube. [Link]
  • 21.5: Hydrolysis of nitriles. (2020). Chemistry LibreTexts. [Link]

Sources

Removal of unreacted starting materials from 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Methyl-4-oxocyclohexane-1-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges associated with the removal of unreacted starting materials and byproducts.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the alkylation of a parent ketone. A common and efficient method is the methylation of 4-oxocyclohexanecarbonitrile. This reaction, while generally robust, can result in a crude product containing unreacted starting materials, primarily 4-oxocyclohexanecarbonitrile, and potentially the methylating agent or its byproducts. Incomplete reaction or side reactions can lead to impurities that may interfere with downstream applications. This guide will focus on the effective removal of these impurities, ensuring the high purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product is contaminated with a significant amount of unreacted 4-oxocyclohexanecarbonitrile. How can I improve the separation?

A1: The presence of the starting material, 4-oxocyclohexanecarbonitrile, is a common issue. Due to the structural similarity and polarity of the product and starting material, separation can be challenging. Here are several approaches, ranging from simple to more advanced techniques:

  • Fractional Vacuum Distillation: This should be your first approach if the boiling points of your product and the starting material are sufficiently different. This compound has a predicted boiling point of approximately 263.6°C, while 4-oxocyclohexanecarbonitrile has a boiling point of around 271°C.[1] While close, a good fractional distillation setup with a long, efficient column (e.g., a Vigreux or packed column) under reduced pressure can achieve separation.

  • Column Chromatography: If distillation is ineffective, column chromatography is the most reliable method. The slight difference in polarity between the methylated product and the starting material can be exploited. The product, being slightly less polar due to the added methyl group, should elute first.

  • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the starting material remains in solution.

Q2: I am observing a byproduct with a higher molecular weight than my desired product. What could it be and how do I remove it?

A2: A higher molecular weight byproduct could be a result of side reactions. A likely candidate is a product from an aldol condensation of the starting material or product, especially if basic conditions were used for an extended period or at elevated temperatures. These condensation products are typically much less volatile and more polar than your desired product.

  • Removal Strategy:

    • Distillation: The aldol condensation product will likely have a much higher boiling point and may remain in the distillation flask as a residue.

    • Column Chromatography: The increased polarity of the aldol byproduct will cause it to have a much stronger affinity for the silica gel, allowing for easy separation from your less polar product.

Q3: My purified product seems to be wet or contains residual solvent. How can I effectively dry it?

A3: Residual solvent can be problematic for accurate yield determination and for subsequent reactions.

  • For Liquid Products: After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal. For high-boiling solvents, removal under high vacuum is necessary.

  • For Solid Products: If the product is a crystalline solid, air-drying on a filter paper followed by drying in a vacuum oven at a temperature well below its melting point is effective.

Q4: After purification, my product has a yellow tint. What is the cause and how can I decolorize it?

A4: A yellow color can indicate the presence of small amounts of highly conjugated impurities, possibly arising from decomposition or side reactions.

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon through a pad of Celite. The colored impurities will adsorb to the carbon.

  • Recrystallization: This technique is often very effective at removing colored impurities, which tend to remain in the mother liquor.

Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for separating compounds with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Place the crude product into the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions.

  • Carefully collect the fraction that distills at the expected boiling point of your product under the applied pressure.

  • Monitor the purity of the collected fractions using a suitable analytical technique (e.g., GC-MS or NMR).

Protocol 2: Column Chromatography

This is a highly effective method for separating compounds based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select an appropriate eluent system: Use Thin Layer Chromatography (TLC) to determine a solvent system that gives good separation between the product and the starting material. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.

  • Pack the column: Prepare a slurry of silica gel in the initial eluent and carefully pack the column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization

This method is ideal for purifying solid compounds.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a solvent: The ideal solvent should dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.

  • Cool slowly: Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.

  • Induce crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool further: Place the flask in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals: Allow the crystals to air dry on the filter paper, then dry them further in a vacuum oven.

Visual Workflow for Purification Strategy

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Product (this compound) distillation Fractional Vacuum Distillation start->distillation Sufficiently different boiling points? chromatography Column Chromatography start->chromatography Similar boiling points recrystallization Recrystallization (if solid) start->recrystallization Product is solid analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis analysis->chromatography Purity <95% pure_product Pure Product analysis->pure_product Purity >95%

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Technical Support Center: Stereoselectivity in Reactions of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-oxocyclohexane-1-carbonitrile. This guide is designed to provide in-depth, practical solutions to common challenges encountered when controlling the stereochemical outcome of reactions involving this versatile synthetic intermediate. The primary focus will be on the diastereoselective reduction of the ketone, a critical transformation for accessing either the cis- or trans-4-hydroxy diastereomers.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stereoselectivity of this compound reductions.

Q1: What are the major products from the reduction of this compound?

The reduction of the ketone at C4 yields two possible diastereomers: cis-4-hydroxy-1-methylcyclohexane-1-carbonitrile and trans-4-hydroxy-1-methylcyclohexane-1-carbonitrile. The terms cis and trans refer to the relationship between the newly formed hydroxyl group and the cyano group at the C1 position.

  • cis-isomer: The hydroxyl group and the cyano group are on the same face of the cyclohexane ring. This isomer results from the equatorial attack of the reducing agent.

  • trans-isomer: The hydroxyl group and the cyano group are on opposite faces of the ring. This isomer results from the axial attack of the reducing agent.

Q2: Why does the choice of reducing agent determine the stereochemical outcome?

The stereoselectivity of nucleophilic additions to cyclohexanones is governed by a balance between steric hindrance and torsional strain in the transition state.[1][2]

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the more sterically hindered axial face . This trajectory is favored because it avoids developing eclipsing interactions between the forming C-O bond and the equatorial C-H bonds at the adjacent carbons (C2 and C6) in the transition state.[3] This leads to the thermodynamically more stable equatorial alcohol (the trans product in this case).

  • Bulky Hydride Reagents (e.g., L-Selectride®): Large, sterically demanding reagents encounter significant steric repulsion from the axial hydrogens at the C3 and C5 positions.[1][2] Consequently, they are forced to attack from the less hindered equatorial face , leading to the formation of the thermodynamically less stable axial alcohol (the cis product).

Q3: What is the Luche Reduction and when should I use it?

The Luche Reduction uses a combination of Sodium Borohydride (NaBH₄) and a lanthanide salt, typically Cerium(III) Chloride (CeCl₃), in an alcohol solvent like methanol.[4][5] In the context of simple saturated ketones like our target molecule, its primary advantage is enhancing the rate and selectivity of the NaBH₄ reduction. The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity. More importantly, it is believed to form bulky cerium alkoxyborohydride species in situ, which can influence the stereochemical outcome, often favoring the product of equatorial attack (axial alcohol).[6] It is particularly useful for the 1,2-reduction of α,β-unsaturated ketones, but for saturated systems, it can provide an alternative method to tune selectivity.[4][7]

Q4: How can I confirm the stereochemistry of my product?

The most definitive method is ¹H NMR spectroscopy . The proton on the carbon bearing the hydroxyl group (H-4) will have a distinct chemical shift and coupling constant pattern depending on whether it is in an axial or equatorial position.

  • Axial Proton (in the trans-isomer): Typically resonates at a lower chemical shift (upfield) and exhibits large axial-axial coupling constants (J_ax-ax ≈ 10-13 Hz) with the adjacent axial protons, resulting in a triplet of triplets or a more complex multiplet with a wide appearance.

  • Equatorial Proton (in the cis-isomer): Typically resonates at a higher chemical shift (downfield) and shows smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a narrower multiplet, often appearing as a broad singlet or a triplet with small J values.

Nuclear Overhauser Effect (NOE) experiments can also provide definitive proof of stereochemistry.[8]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues with stereoselectivity.

Problem Potential Cause(s) Recommended Solution(s)
Poor Diastereoselectivity (mixture of cis and trans isomers) 1. Incorrect Choice of Reagent: Using a reagent of intermediate steric bulk. 2. Reaction Temperature Too High: Higher temperatures can overcome the small energy difference between the axial and equatorial attack transition states, leading to lower selectivity. 3. Moisture Contamination: Water can react with the hydride reagent, altering its effective size and reactivity.1. For the trans isomer (equatorial -OH): Use a small hydride reagent like NaBH₄ or LiAlH₄.[1] 2. For the cis isomer (axial -OH): Use a bulky hydride reagent like L-Selectride® (Lithium tri-sec-butylborohydride).[9] 3. Perform the reaction at low temperatures (e.g., -78 °C) to maximize kinetic control. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Obtaining the Opposite Isomer than Expected 1. Misidentification of Reagent: Confusion between NaBH₄ and a bulkier borohydride. 2. Unexpected Chelation Effects: Although less likely for this substrate, trace metal impurities could potentially influence the reaction pathway. 3. Misinterpretation of NMR Data: Incorrectly assigning the stereochemistry based on spectral analysis.1. Verify the identity and purity of the reducing agent. 2. Consider a Luche reduction (NaBH₄/CeCl₃) as an alternative method to favor the axial alcohol (cis isomer).[6] 3. Carefully analyze the H-4 proton in the ¹H NMR spectrum. Compare the chemical shift and coupling constants to established values for axial and equatorial protons in cyclohexane systems. If available, run a 2D-NOESY or 1D-NOE experiment.
Low Reaction Yield 1. Decomposition of Hydride Reagent: Exposure to moisture or protic solvents (for LiAlH₄) before addition of the ketone. 2. Insufficient Equivalents of Reagent: Not accounting for the stoichiometry of the reaction. 3. Incomplete Quench: The intermediate alkoxide is not fully protonated during the workup.1. Use freshly opened or properly stored reagents. Add the reagent to the solution of the ketone, not the other way around if moisture is a concern. 2. Use a sufficient excess of the hydride reagent (typically 1.5 to 3 equivalents). 3. Ensure the quenching step is performed correctly, typically with a careful addition of water, dilute acid, or a saturated ammonium chloride solution, followed by an appropriate workup procedure.

Section 3: Experimental Protocols & Data

Logical Flow for Selecting a Reduction Protocol

The following diagram outlines the decision-making process for achieving the desired stereoisomer.

Stereoselectivity_Workflow start Desired Product? trans_isomer trans-Isomer (Equatorial -OH) start->trans_isomer cis_isomer cis-Isomer (Axial -OH) start->cis_isomer reagent_a Use Small Reagent (e.g., NaBH₄) trans_isomer->reagent_a reagent_b Use Bulky Reagent (e.g., L-Selectride®) cis_isomer->reagent_b protocol_a Protocol A: Axial Attack verify Verify Stereochemistry (¹H NMR) protocol_a->verify protocol_b Protocol B: Equatorial Attack protocol_b->verify reagent_a->protocol_a reagent_b->protocol_b

Sources

Technical Support Center: 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-oxocyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this versatile chemical intermediate. Here, we synthesize our in-depth technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the methylation of 4-oxocyclohexanecarbonitrile. Based on this, the following impurities are frequently encountered:

  • Unreacted Starting Material: The most common impurity is the starting material itself, 4-oxocyclohexanecarbonitrile.

  • Over-Alkylation Products: While less common, polyalkylation can occur, leading to traces of di- or tri-methylated byproducts at the alpha position to the nitrile.

  • Thorpe-Ziegler Reaction Byproducts: Under basic conditions used for the methylation, the nitrile can undergo self-condensation, a variant of the Thorpe-Ziegler reaction, leading to dimeric and other high-molecular-weight impurities.[1][2]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., THF, DMF, dichloromethane) and traces of the methylating agent or base can be present.

  • Degradation Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic residues, which can lead to the formation of 1-Methyl-4-oxocyclohexane-1-carboxylic acid.

Q2: How can I best store this compound to maintain its purity?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. This helps to prevent hydrolysis of the nitrile and other potential degradation pathways.

Q3: What analytical techniques are recommended for purity assessment?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for quantifying the main component and separating it from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile impurities, including residual solvents and certain byproducts. The mass fragmentation pattern can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for detecting impurities with different proton or carbon environments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting & Optimization
Unreacted Starting Material An earlier eluting peak compared to the product is likely 4-oxocyclohexanecarbonitrile. Confirm by running a standard of the starting material. If present, the reaction may not have gone to completion. Consider optimizing reaction time, temperature, or stoichiometry of reagents.
Dimeric Impurities Broader, later-eluting peaks could indicate higher molecular weight byproducts from the Thorpe-Ziegler reaction.[3][4] These are often difficult to remove by simple distillation. Column chromatography may be necessary for their separation.
Degradation Product A more polar impurity, potentially eluting earlier than the starting material, could be the corresponding carboxylic acid from hydrolysis. This can be confirmed by LC-MS. Ensure the sample is stored under anhydrous conditions and that any work-up procedures avoid prolonged exposure to strong acids or bases.
Problem 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting & Optimization
Presence of Cytotoxic Impurities Trace impurities, even at low levels, can have significant biological activity. It is crucial to have a well-characterized sample. Re-purify the material using flash column chromatography or preparative HPLC if initial purity is questionable.
Sample Instability in Assay Buffer The compound may degrade under the pH and temperature conditions of your biological assay. Perform a stability study of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation products by HPLC.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the development of a robust analytical method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a 70:30 (A:B) mixture, and linearly increase to 30:70 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic route and the potential formation of key impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-Oxocyclohexanecarbonitrile 4-Oxocyclohexanecarbonitrile This compound This compound 4-Oxocyclohexanecarbonitrile->this compound Methylation Unreacted_SM Unreacted Starting Material: 4-Oxocyclohexanecarbonitrile 4-Oxocyclohexanecarbonitrile->Unreacted_SM Incomplete Reaction Dimer Thorpe-Ziegler Dimer 4-Oxocyclohexanecarbonitrile->Dimer Self-condensation Hydrolysis_Product Hydrolysis Product: 1-Methyl-4-oxocyclohexane-1-carboxylic acid This compound->Hydrolysis_Product Degradation (H2O) Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->this compound Base Base (e.g., NaH) Base->this compound

Caption: Synthetic pathway and common impurity formation.

Troubleshooting Logic Flow

The diagram below outlines a logical approach to troubleshooting common issues encountered during the analysis of this compound.

G start Problem Encountered issue Identify the Issue (e.g., extra peaks, low purity, poor yield) start->issue analysis Review Analytical Data (HPLC, GC-MS, NMR) issue->analysis synthesis Examine Synthesis Protocol (reagents, conditions, work-up) analysis->synthesis Impurity profile suggests synthetic byproduct purification Evaluate Purification Method (distillation, chromatography) analysis->purification Impurity profile suggests ineffective purification solution Implement Corrective Action synthesis->solution Optimize reaction purification->solution Refine purification

Caption: A logical workflow for troubleshooting.

Data Summary Table

Impurity TypePotential StructureTypical Analytical Observation
Starting Material4-OxocyclohexanecarbonitrilePeak in HPLC/GC-MS corresponding to the starting material.
Dimerization ProductThorpe-Ziegler AdductHigher molecular weight peaks in MS, often broad and late-eluting in HPLC.[1][2]
Hydrolysis Product1-Methyl-4-oxocyclohexane-1-carboxylic acidA more polar peak in HPLC, confirmed by LC-MS.

References

  • GCMS of Cyclic Ketones. (n.d.). Whitman College.
  • Fragmentation and Interpretation of Spectra. (n.d.).
  • Process for the purification of cyclohexanone. (1976). Google Patents.
  • Thorpe reaction. (n.d.). In Wikipedia.
  • Process for the purification of cyclohexanone. (1966). Google Patents.
  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.
  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[2]arene Cocrystals Accompanied by Vapochromic Behavior. (2023). JACS Au.
  • Thorpe-Ziegler Reaction. (2014). Chem-Station.
  • Thorpe–Ziegler reaction. (n.d.). ResearchGate.

Sources

Technical Support Center: 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-4-oxocyclohexane-1-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given the limited specific literature on this compound's degradation, this guide synthesizes data from analogous structures—tertiary nitriles, cyanohydrins, and cyclohexanone derivatives—to provide a robust predictive framework for stability assessment and troubleshooting.

Frequently Asked Questions (FAQs): Predicted Degradation & Stability

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways. The principal routes involve the reactivity of the nitrile group and the inherent instability of its α-cyano ketone (cyanohydrin-like) core.

  • Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed under both acidic and basic conditions. This is typically a two-step process. The nitrile first hydrolyzes to an intermediate carboxamide (1-methyl-4-oxocyclohexane-1-carboxamide), which can then undergo further hydrolysis to the corresponding carboxylic acid (1-methyl-4-oxocyclohexanecarboxylic acid).[1][2] Stopping the reaction at the amide stage is challenging under harsh conditions, as the hydrolysis to the carboxylic acid is often favored.[1][3]

  • Retro-Cyanohydrin Reaction: The molecule is a tertiary cyanohydrin derivative. Cyanohydrins can undergo a reversible decomposition to the parent ketone and hydrogen cyanide (HCN).[4][5] This equilibrium is sensitive to environmental conditions; it is notably accelerated by heat and the presence of water, especially under alkaline conditions.[5][6] This pathway represents a significant stability and safety concern due to the potential release of highly toxic HCN gas.

  • Oxidative Degradation: The cyclohexane ring and the methyl group are susceptible to oxidation. Oxidative stress, for instance from exposure to hydrogen peroxide, can lead to the formation of various hydroxylated or ring-opened products.[7][8] The carbon atoms adjacent to the ketone are potential sites for oxidation.

  • Thermal & Photolytic Degradation: High temperatures can induce decomposition, potentially through C-C bond fission of the cyclohexane ring, similar to the pyrolysis of cyclohexane itself.[6][9] Exposure to UV light may also induce photodegradation, leading to complex transformations or ring opening.[7][10]

Degradation Pathways parent 1-Methyl-4-oxocyclohexane- 1-carbonitrile amide Intermediate Amide: 1-Methyl-4-oxocyclohexane- 1-carboxamide parent->amide H₂O / H⁺ or OH⁻ (Milder Conditions) retro Retro-Cyanohydrin Products parent->retro Heat, H₂O (esp. alkaline pH) oxidized Oxidized Products parent->oxidized [O] (e.g., H₂O₂) photo Photodegradation Products parent->photo hv (UV Light) acid Carboxylic Acid: 1-Methyl-4-oxocyclohexane- 1-carboxylic acid amide->acid H₂O / H⁺ or OH⁻ (Harsh Conditions) ketone 4-Methylcyclohexanone retro->ketone hcn Hydrogen Cyanide (HCN) retro->hcn

Caption: Predicted degradation pathways of this compound.

Q2: Why is the retro-cyanohydrin reaction a critical concern during handling and analysis?

A2: This pathway is a major concern for two reasons:

  • Compound Instability: The ready decomposition means that the compound can degrade simply upon contact with water or basic surfaces, leading to inaccurate measurements and low assay values.[4][5] This instability can manifest as poor reproducibility in experiments if pH and moisture are not strictly controlled.

  • Safety Hazard: The decomposition releases hydrogen cyanide (HCN), a volatile and highly toxic gas.[6] Any experimental procedure involving heating, basic conditions, or prolonged storage in aqueous solutions must be performed in a well-ventilated fume hood with appropriate safety precautions.

Troubleshooting Guides & Experimental Protocols

Q3: I am designing a forced degradation study. What conditions should I use?

A3: A forced degradation or stress testing study is essential to identify potential degradants and establish a stability-indicating analytical method. The conditions should be aggressive enough to produce detectable degradation (typically 5-20%) without completely consuming the parent compound.

Data Presentation: Recommended Forced Degradation Conditions

Stress ConditionReagent/MethodTypical ConditionsPotential Products
Acidic Hydrolysis 0.1 M HCl60-80 °C, monitor up to 48 hoursCarboxamide, Carboxylic Acid
Basic Hydrolysis 0.1 M NaOH60-80 °C, monitor up to 48 hoursCarboxylate Salt, Carboxamide, 4-Methylcyclohexanone + Cyanide
Oxidation 3-6% H₂O₂Room Temp, protected from light, up to 24 hoursHydroxylated derivatives, ring-opened products
Thermal Degradation Dry Heat80-100 °C in a calibrated oven4-Methylcyclohexanone + HCN, other decomposition products
Photolytic Degradation ICH Q1B Option 21.2 million lux hours and 200 watt hours/m²Complex mixture of unspecified degradants

Experimental Protocols: Protocol for Forced Degradation Study

This protocol provides a generalized workflow. You must develop a validated, stability-indicating analytical method (e.g., HPLC-UV) before initiating this study.

  • Preparation of Stock Solution:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable non-reactive solvent like acetonitrile.

  • Application of Stress:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Transfer the solid compound to a vial and place it in a calibrated oven at 80 °C.

    • Photolytic: Expose the stock solution (in a photostable container) to a calibrated light source as per ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, to halt the reaction.

    • Dilute all samples to a suitable final concentration with the mobile phase.

    • Analyze immediately using your validated stability-indicating HPLC method alongside an unstressed control sample.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (Acetonitrile) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H₂O₂, RT) prep_stock->oxid thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze

Caption: General workflow for a forced degradation study.

Q4: My HPLC analysis shows peak tailing and a drifting baseline, especially with basic mobile phases. What is happening?

A4: This is a classic symptom of on-column degradation, likely due to the retro-cyanohydrin reaction. Basic mobile phases or even residual basicity on a poorly conditioned column can catalyze the decomposition of your analyte while it is on the column. This leads to a broadened or tailing peak for the parent compound and a noisy baseline as degradants elute.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Buffer your mobile phase to a slightly acidic pH (e.g., pH 3-5 using formic or phosphoric acid). This will suppress the retro-cyanohydrin reaction.

    • Lower Column Temperature: If possible, run the analysis at a lower temperature (e.g., 25-30 °C) to reduce the rate of decomposition.

    • Check Sample Diluent: Ensure your sample is dissolved in a neutral or slightly acidic solvent. Avoid basic diluents like ammonium hydroxide.

    • Column Choice: Use a high-quality, end-capped C18 column with minimal residual silanol activity to reduce potential catalytic sites.

Q5: My mass balance is low in my stability study. I'm losing compound but not seeing corresponding degradation peaks in the HPLC-UV. Where is it going?

A5: A low mass balance suggests the formation of degradation products that are not detected by your current analytical method. Given the predicted pathways, the most likely culprit is the retro-cyanohydrin reaction, which produces two problematic degradants:

  • Hydrogen Cyanide (HCN): A volatile gas that will not be retained or detected by a standard reversed-phase HPLC-UV system.

  • 4-Methylcyclohexanone: This ketone lacks a strong UV chromophore and may have a very low response factor with UV detection, making it difficult to quantify at low levels.

  • Troubleshooting & Confirmatory Analysis:

    • Use a Universal Detector: Re-analyze your samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Headspace GC-MS: To confirm the presence of volatile degradants, analyze the headspace of a stressed (e.g., thermally or base-treated) sample using Gas Chromatography-Mass Spectrometry (GC-MS).[4][11] This is the definitive method for detecting both HCN and 4-methylcyclohexanone.

Q6: What are the best storage conditions for this compound to ensure long-term stability?

A6: To minimize degradation from the pathways discussed, long-term storage should focus on preventing hydrolysis and oxidation.

  • Recommended Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[7] For maximum stability, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is ideal. Avoid storing in humid environments or in containers that are not airtight.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]
  • Hydrolysis of Nitriles. Chemguide. [Link]
  • Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology. [Link]
  • Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness Discussion Board. [Link]
  • ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs).
  • Acetone Cyanohydrin Acute Exposure Guideline Levels.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
  • Two Fatal Intoxications with Cyanohydrins.
  • Problem nitrile hydrolysis, esterific
  • Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis. [Link]
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]
  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. [Link]
  • Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface.
  • 1-Methylnaphthalene P

Sources

Stabilizing 1-Methyl-4-oxocyclohexane-1-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the handling and storage of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a key intermediate in pharmaceutical synthesis, is provided below. This document offers technical insights and practical solutions for maintaining the compound's stability.

Technical Support Center: this compound

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper storage and handling of this compound. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the synthesis of high-quality active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound? A1: The primary degradation risks stem from the two functional groups: the ketone and the tertiary nitrile. The ketone can undergo acid- or base-catalyzed enolization, which may lead to side reactions.[1][2] The nitrile group, although sterically hindered, is susceptible to slow hydrolysis, especially in the presence of moisture and acidic or basic contaminants.[3][4][5]

Q2: My sample has developed a slight yellow tint. Is it still usable? A2: A yellow tint can be an early indicator of degradation, possibly due to the formation of enolates or subsequent oligomerization/polymerization products. While it may still be suitable for some applications, its purity should be verified using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR) before use in sensitive downstream applications.

Q3: What are the ideal short-term and long-term storage temperatures? A3: For optimal stability, both short-term and long-term storage should be at 2-8°C in a refrigerated and controlled environment.[6] Avoid storing at room temperature for extended periods. Freezing is generally not recommended unless the compound is dissolved in a suitable solvent, as this can introduce moisture through condensation during thawing cycles.

Q4: What type of container should I use for storage? A4: Use an amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap.[6] The amber glass protects the compound from potential light-induced degradation, while the PTFE liner provides a highly inert sealing surface, preventing contamination and moisture ingress.

Q5: Is an inert atmosphere necessary for storing this compound? A5: Yes, for long-term storage, blanketing the container with an inert gas like argon or nitrogen is a critical best practice. This displaces atmospheric oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that may arise during the storage and handling of this compound.

Observed Problem Potential Root Cause(s) Recommended Action & Investigation
Appearance of a new peak in HPLC/GC analysis Hydrolysis: The nitrile group may be hydrolyzing to the corresponding amide or carboxylic acid.[3][5]1. Confirm Identity: Use mass spectrometry (MS) to identify the impurity. The amide will have a mass increase of 18 Da (H₂O), and the carboxylic acid will have a mass increase of 19 Da (OH replacing N) and a loss of 1 Da (H).2. Check Storage: Ensure the container was properly sealed and stored away from acidic or basic vapors.3. Solvent Purity: Verify that any solvents used for sample preparation are anhydrous and free of acidic/basic impurities.
Decrease in assay/purity over time Multiple Degradation Pathways: A gradual decrease in purity suggests slow, ongoing degradation, likely a combination of low-level hydrolysis and/or enol-mediated reactions.1. Review Storage Conditions: Confirm that the sample is consistently stored at 2-8°C under an inert atmosphere.2. Aliquot Samples: For frequently used material, aliquot into smaller, single-use vials to prevent repeated exposure of the bulk stock to the atmosphere.3. Re-qualification: Re-test the material to confirm its purity meets the requirements for your experiment.
Inconsistent results in downstream reactions Presence of Unseen Impurities: The degradation products, even at low levels, may interfere with subsequent chemical transformations.1. Comprehensive Analysis: Use a high-resolution analytical technique like ¹H NMR or LC-MS to screen for low-level impurities that may not be obvious on a standard HPLC trace.2. Purification: If impurities are confirmed, consider re-purifying the material via flash chromatography or recrystallization.3. Root Cause Analysis: Use the troubleshooting flowchart below (Figure 2) to systematically investigate the source of degradation.
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for investigating the stability of your compound.

G start Stability Issue Detected? (e.g., Color Change, Purity Drop) check_storage Review Storage Conditions start->check_storage temp_ok Temperature (2-8°C)? check_storage->temp_ok atmosphere_ok Inert Atmosphere? temp_ok->atmosphere_ok Yes correct_temp Action: Relocate to 2-8°C refrigerator. temp_ok->correct_temp No container_ok Proper Container? (Amber Glass, PTFE lid) atmosphere_ok->container_ok Yes correct_atmosphere Action: Re-blanket with N2 or Ar. Aliquot. atmosphere_ok->correct_atmosphere No correct_container Action: Transfer to appropriate container. container_ok->correct_container No analytical_qc Perform Analytical QC (HPLC, NMR, GC-MS) container_ok->analytical_qc Yes correct_temp->analytical_qc correct_atmosphere->analytical_qc correct_container->analytical_qc purity_spec Purity Meets Specification? analytical_qc->purity_spec use_material Decision: Use Material purity_spec->use_material Yes purify_material Decision: Purify or Discard purity_spec->purify_material No

Figure 1: Troubleshooting Decision Tree for Stability Issues.

Recommended Protocols for Optimal Stability

Protocol 3.1: Long-Term Storage (> 1 Month)
  • Container Selection: Obtain a clean, dry, amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: Place the vial in a glove box with a nitrogen or argon atmosphere. If a glove box is not available, gently flush the headspace of the vial with a stream of dry inert gas for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial cap after flushing. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage Location: Place the sealed vial in a 2-8°C refrigerator that is designated for chemical storage and is not subject to frequent temperature fluctuations.

Protocol 3.2: Handling for Routine Use
  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound.

  • Dispensing: Open the vial for the minimum time required to dispense the needed amount. If possible, do this under a blanket of inert gas.

  • Resealing: After dispensing, re-flush the vial's headspace with inert gas before tightly sealing the cap.

  • Return to Storage: Promptly return the vial to the 2-8°C refrigerator.

Understanding the Chemical Degradation Pathways

The stability of this compound is dictated by its molecular structure. The recommendations provided in this guide are based on preventing two primary, catalyzable degradation reactions.

G cluster_hydrolysis Hydrolysis Pathway (Moisture, Acid/Base Catalyzed) cluster_enolization Enolization Pathway (Acid/Base Catalyzed) main_compound 1-Methyl-4-oxocyclohexane- 1-carbonitrile amide Amide Intermediate main_compound->amide + H₂O enol Enol Tautomer main_compound->enol Tautomerization acid Carboxylic Acid (Final Product) amide->acid + H₂O side_reactions Side Reactions (e.g., Oxidation, Aldol) enol->side_reactions

Figure 2: Potential Degradation Pathways.

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond, while relatively stable, can undergo hydrolysis. This reaction is significantly accelerated by the presence of water and either acidic or basic catalysts.[5] The reaction proceeds in two steps: first to the corresponding amide, and then further to the carboxylic acid and ammonia (or an ammonium salt).[3][4] The tertiary nature of the carbon attached to the nitrile in this specific molecule provides steric hindrance, which slows this process compared to primary or secondary nitriles, but it does not eliminate the risk over long-term storage, especially under non-ideal conditions.[7]

  • Keto-Enol Tautomerism: The cyclohexanone ring exists in equilibrium with its enol tautomer.[1] While the equilibrium for simple ketones like cyclohexanone heavily favors the keto form, the enol is constantly present in trace amounts.[2][8] This tautomerization is catalyzed by both acids and bases.[1] The enol form is more reactive in certain pathways; its carbon-carbon double bond can be susceptible to oxidation or participate in undesired side reactions like aldol-type condensations, leading to impurities.

By controlling the storage environment—specifically by excluding moisture, oxygen, and potential acid/base contaminants—we can effectively inhibit these degradation pathways and ensure the long-term stability of the compound.

References

  • Title: Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups Source: The Journal of Organic Chemistry, ACS Public
  • Title: Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive Groups Source: University of Groningen Research Portal URL:[Link]
  • Title: Steric Effects in Hydrolysis of Hindered Amides and Nitriles Source: Journal of the American Chemical Society, ACS Public
  • Title: Keto/Enol Tautomerization Source: Oregon St
  • Title: A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone Source: SciSpace URL:[Link]
  • Title: 22.1 Keto-Enol Tautomerism Source: Chemistry LibreTexts URL:[Link]
  • Title: Ionization and tautomerization of 2-nitrocyclohexanone in aqueous solution Source: PubMed, N
  • Title: Hydrolysing Nitriles Source: Chemguide URL:[Link]
  • Title: The Proper Storage and Handling of Volatile Analytical Standards Source: LinkedIn URL:[Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable building block, while based on established organic chemistry principles, is highly sensitive to reaction parameters, with temperature being one of the most critical factors for success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Q1: I am experiencing a very low yield of the desired product. What are the likely temperature-related causes?

A1: A low yield is a common issue that can often be traced back to suboptimal temperature control during the alkylation of the precursor, 4-oxocyclohexanecarbonitrile.

  • Cause 1: Incomplete Deprotonation. The first step of the alkylation is the formation of an enolate from 4-oxocyclohexanecarbonitrile using a base. This is an equilibrium process. If the temperature is too low, the rate of deprotonation can be very slow, leading to a low concentration of the nucleophilic enolate and, consequently, a low yield of the methylated product.

  • Solution 1: While low temperatures are often used to control side reactions, the temperature must be sufficient for efficient enolate formation. The optimal temperature will depend on the base and solvent system used. For common bases like lithium diisopropylamide (LDA), the formation is typically done at low temperatures (e.g., -78 °C), but allowing the mixture to slowly warm may be necessary to drive the reaction to completion. Careful monitoring by thin-layer chromatography (TLC) is crucial.

  • Cause 2: Reaction Temperature is Too Low for Alkylation. The subsequent reaction of the enolate with a methylating agent (e.g., methyl iodide) is an SN2 reaction. If the temperature is too low, the reaction kinetics will be very slow, leading to an incomplete reaction within a practical timeframe.

  • Solution 2: After the formation of the enolate, a gradual increase in temperature may be required for the alkylation step to proceed at a reasonable rate. However, this must be done cautiously to avoid side reactions. A typical approach is to add the methylating agent at a low temperature and then allow the reaction to slowly warm to room temperature over several hours.[1]

  • Cause 3: Base Degradation at High Temperatures. If a thermally sensitive base is used, such as LDA, allowing the temperature to rise too high can cause it to decompose, which will halt the reaction.

  • Solution 3: Ensure that the temperature is kept within the stability range of the chosen base throughout the deprotonation step.

Q2: My reaction is producing a significant amount of a dark-colored, tar-like substance, and the product is difficult to purify. What is happening?

A2: The formation of dark, polymeric material is a strong indicator that the reaction temperature is too high, leading to undesired side reactions.

  • Cause 1: Aldol Condensation and Polymerization. The starting material, 4-oxocyclohexanecarbonitrile, and the product, this compound, both contain a ketone and alpha-protons. At elevated temperatures, base-catalyzed self-condensation reactions (intramolecular or intermolecular aldol reactions) can occur, leading to a complex mixture of oligomers and polymers.[2][3]

  • Solution 1: Maintain a strictly controlled low temperature, especially during the addition of the base and the alkylating agent. Using a cryostat or a dry ice/acetone bath is recommended to maintain temperatures at or below -70 °C for sensitive reactions.

  • Cause 2: Product Decomposition. The final product may not be stable at elevated temperatures in the presence of a strong base.

  • Solution 2: Once the reaction is complete, it is crucial to quench the reaction mixture promptly (e.g., with a saturated aqueous solution of ammonium chloride) while it is still cold to neutralize the base and prevent post-reaction degradation.

Q3: I am observing the formation of a significant byproduct with a similar polarity to my desired product, making purification difficult. Could this be related to temperature?

A3: Yes, the formation of isomeric or dialkylated byproducts is highly dependent on temperature and other reaction conditions.

  • Cause 1: O-alkylation vs. C-alkylation. Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen atom. While C-alkylation is desired, higher temperatures can sometimes favor O-alkylation, leading to the formation of a silyl enol ether-like byproduct.

  • Solution 1: Lower reaction temperatures generally favor C-alkylation. The choice of solvent and counter-ion also plays a significant role.

  • Cause 2: Dialkylation. If the initial product is deprotonated again by the base, a second methylation can occur, leading to a dimethylated byproduct.

  • Solution 2: Use of a slight excess of the starting material relative to the base and methylating agent can minimize this. Additionally, maintaining a low temperature throughout the reaction minimizes the rate of this competing reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most direct synthesis involves the alpha-alkylation of 4-oxocyclohexanecarbonitrile.[4][5] This is a two-step process in a single pot:

  • Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to remove a proton from the carbon atom alpha to both the ketone and the nitrile group, forming a resonance-stabilized enolate.

  • Alkylation: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the enolate solution. The nucleophilic enolate attacks the methyl group in an SN2 reaction to form the desired product.

The precursor, 4-oxocyclohexanecarbonitrile, can be synthesized from 1,4-dioxaspiro[4.5]decane-8-carbonitrile.[4]

Q2: How does temperature critically influence the success of this synthesis?

A2: Temperature is arguably the most critical parameter to control in this synthesis for several reasons:

  • Reaction Rate: As with most chemical reactions, higher temperatures increase the reaction rate. However, a balance must be struck to ensure the reaction proceeds at a reasonable rate without promoting side reactions.

  • Selectivity: Temperature can influence the regioselectivity (C- vs. O-alkylation) and the chemoselectivity (mono- vs. di-alkylation) of the reaction. Lower temperatures generally lead to higher selectivity for the desired product.

  • Stability: Both the reactants and the product can be sensitive to high temperatures, especially in the presence of a strong base, leading to decomposition or polymerization.[2]

Experimental Protocols and Data

Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 4-Oxocyclohexanecarbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form LDA.

  • In a separate flask, dissolve 4-oxocyclohexanecarbonitrile in anhydrous THF.

  • Slowly add the solution of 4-oxocyclohexanecarbonitrile to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature to ensure complete enolate formation.

  • Add methyl iodide dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Table 1: Temperature Effects on Reaction Outcome
Temperature RangeExpected OutcomePotential Issues
< -70 °C High selectivity, minimal side reactions.Very slow reaction rate, potentially incomplete reaction.
-70 °C to -40 °C Good balance of reaction rate and selectivity.Increased risk of minor side products.
-40 °C to 0 °C Faster reaction rate.Significant increase in side reactions (e.g., dialkylation, O-alkylation).
> 0 °C Rapid reaction, but likely leads to decomposition, polymerization, and a complex mixture of products.Low yield of desired product, difficult purification.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare LDA solution in THF at -78°C C 3. Add ketone solution to LDA at -78°C (Enolate Formation) A->C B 2. Dissolve 4-oxocyclohexanecarbonitrile in THF B->C D 4. Add CH3I at -78°C (Alkylation) C->D E 5. Slowly warm to room temperature D->E F 6. Quench with NH4Cl E->F G 7. Extraction with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_check1 Check Reaction Conditions cluster_check2 Check for Side Reactions cluster_solution1 Solutions Start Low Yield Observed Temp Was the temperature too low during the entire reaction? Start->Temp Base Was the base active and stoichiometry correct? Start->Base Polymer Is there evidence of polymerization/tar? Start->Polymer Byproduct Are there significant byproducts on TLC/NMR? Start->Byproduct Sol_Temp Optimize warming protocol after CH3I addition Temp->Sol_Temp Yes Sol_Base Use freshly titrated n-BuLi; ensure anhydrous conditions Base->Sol_Base Unsure/No Sol_Polymer Maintain strict low temperature; quench reaction promptly Polymer->Sol_Polymer Yes Sol_Byproduct Lower temperature; consider different base/solvent Byproduct->Sol_Byproduct Yes

Caption: Troubleshooting logic for low product yield.

References

  • Master Organic Chemistry. (2018).
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Validation & Comparative

Validation of 1-Methyl-4-oxocyclohexane-1-carbonitrile structure by NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 1-Methyl-4-oxocyclohexane-1-carbonitrile by NMR Spectroscopy

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. This compound is a bifunctional cyclic compound that serves as a valuable building block, incorporating a ketone, a nitrile, and a quaternary carbon center.[1] These features make it an attractive scaffold for the synthesis of more complex molecules in drug discovery. However, the presence of a non-protonated quaternary carbon and multiple methylene groups necessitates a robust and multi-faceted analytical approach for unambiguous structural validation.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques for the complete structural elucidation of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, demonstrating how a suite of NMR experiments functions as a self-validating system to deliver irrefutable structural proof.

The Rationale for a Multi-Dimensional NMR Approach

While simpler molecules may be characterized by basic 1H and 13C NMR, the structure of this compound presents specific challenges:

  • Quaternary Carbon (C1): This carbon is invisible in 1H NMR and lacks direct one-bond proton information, making it difficult to place within the structure using simple 1D methods.

  • Symmetry: The molecule possesses a plane of symmetry through C1 and C4. This simplifies the spectrum but also means that protons and carbons on opposite sides of the ring (e.g., C2 and C6) are chemically equivalent, requiring careful analysis to confirm.

  • Diastereotopic Protons: The methylene protons at C2/C6 and C3/C5 are diastereotopic. This means the two protons on each of these carbons are chemically non-equivalent and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling), leading to complex splitting patterns that can be difficult to interpret without 2D NMR.

A comprehensive analysis using one-dimensional (1H, 13C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is therefore not just recommended, but essential for conclusive validation.

Caption: Molecular structure with atom numbering.

Experimental Validation Workflow

The logical flow of experiments is designed to build a complete structural picture, with each step confirming the last and providing new information.

Caption: Step-by-step NMR workflow for structural validation.

Detailed Experimental Protocol

This protocol is designed for a standard 400 MHz NMR spectrometer.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both 1H and 13C).

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup & Data Acquisition:

  • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire the following spectra at room temperature:

    • ¹H NMR: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.

    • ¹³C NMR: 1024-2048 scans, proton-decoupled, spectral width of 240 ppm, relaxation delay of 2 seconds.

    • DEPT-135: 512 scans, using standard pulse program parameters to phase CH/CH₃ signals positive and CH₂ signals negative.[2][3]

    • ¹H-¹H COSY: 256x1024 data points, 8-16 scans per increment.

    • ¹H-¹³C HSQC: 256x1024 data points, 16-32 scans per increment, optimized for ¹JCH ≈ 145 Hz.

    • ¹H-¹³C HMBC: 256x1024 data points, 32-64 scans per increment, optimized for long-range coupling (²JCH, ³JCH) of 8 Hz.

Data Analysis and Interpretation: A Predictive Guide

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the expected spectral data.[4][5]

¹H NMR Analysis

The ¹H NMR spectrum is expected to show three distinct signals:

  • δ ~ 2.5-2.8 ppm (4H, multiplet): These are the four equivalent protons on C2 and C6. Their proximity to the electron-withdrawing nitrile and quaternary carbon deshields them relative to other methylene protons. The signal will be a complex multiplet due to geminal coupling and vicinal coupling to the C3/C5 protons.

  • δ ~ 2.3-2.5 ppm (4H, multiplet): These are the four equivalent protons on C3 and C5. They are adjacent to the electron-withdrawing ketone group.[4] This signal will also be a complex multiplet.

  • δ ~ 1.5 ppm (3H, singlet): This sharp singlet corresponds to the three equivalent protons of the methyl group (C7). It is a singlet because there are no protons on the adjacent carbon (C1) to couple with.

¹³C NMR and DEPT Analysis

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals, consistent with the molecule's symmetry. The DEPT-135 experiment is critical for distinguishing carbon types.[3]

Predicted δ (ppm)Carbon AtomCarbon TypeDEPT-135 SignalRationale
~208-210C4CAbsentTypical chemical shift for a cyclohexanone carbonyl carbon.[4]
~120-122C8 (CN)CAbsentCharacteristic shift for a nitrile carbon.
~40-45C1CAbsentQuaternary sp³ carbon, deshielded by methyl and nitrile groups.
~38-40C2, C6CH₂NegativeMethylene carbons adjacent to the quaternary center.
~35-37C3, C5CH₂NegativeMethylene carbons adjacent to the carbonyl group.
~25-28C7 (CH₃)CH₃PositiveMethyl carbon attached to a quaternary center.
2D NMR: Connecting the Pieces

2D NMR spectra provide the definitive connections to assemble the structure.

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment will show a cross-peak between the proton signals at ~2.6 ppm (H2/H6) and ~2.4 ppm (H3/H5). This confirms that these two sets of methylene groups are adjacent to each other in the cyclohexane ring, establishing the -CH₂-CH₂- fragment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to.

    • The proton signal at ~2.6 ppm will show a correlation to the carbon signal at ~39 ppm (C2/C6).

    • The proton signal at ~2.4 ppm will show a correlation to the carbon signal at ~36 ppm (C3/C5).

    • The proton singlet at ~1.5 ppm will correlate to the carbon signal at ~26 ppm (C7).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule as it reveals 2- and 3-bond correlations, crucially placing the quaternary carbons.

    • Key Methyl Correlations: The methyl protons (H7, δ ~1.5) are expected to show cross-peaks to:

      • The quaternary carbon C1 (³JCH).

      • The adjacent ring carbons C2 and C6 (²JCH).

      • The nitrile carbon C8 (²JCH). This correlation is definitive proof of the methyl and nitrile groups being attached to the same carbon.

    • Key Ring Proton Correlations:

      • Protons on C2/C6 (δ ~2.6) should correlate to the quaternary carbon C1 (²JCH), the adjacent carbons C3/C5 (²JCH), and the carbonyl carbon C4 (³JCH).

      • Protons on C3/C5 (δ ~2.4) should correlate to the adjacent carbons C2/C6 (²JCH) and the carbonyl carbon C4 (²JCH).

The combination of these HMBC correlations provides an unbreakable network of connectivity, unambiguously confirming the proposed structure of this compound.

Comparison with Alternative Analytical Techniques

TechniqueInformation Provided for this MoleculeLimitations
NMR Spectroscopy Complete 3D structure, connectivity, and atom count.Requires slightly larger sample amount, more expensive instrumentation.
Infrared (IR) Spectroscopy Confirms presence of functional groups: strong C=O stretch (~1715 cm⁻¹) and a sharp, medium C≡N stretch (~2240 cm⁻¹).Provides no information on the carbon skeleton or connectivity. Cannot distinguish between isomers.
Mass Spectrometry (MS) Confirms the molecular weight (137.18 g/mol )[1] and provides fragmentation patterns that can suggest structural motifs.Cannot definitively establish the connectivity of the atoms. Isomeric compounds can have very similar mass spectra.

While IR and MS are valuable for confirming functional groups and molecular mass, respectively, they are insufficient on their own for the complete and unambiguous validation of this specific structure. Only a full suite of NMR experiments can provide the necessary detail to confirm the precise arrangement of all atoms in the molecule.

Conclusion

The structural validation of this compound serves as an excellent case study for the power of a comprehensive, multi-dimensional NMR strategy. By systematically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, one can overcome the analytical challenges posed by quaternary centers and complex splitting patterns. The workflow presented here acts as a self-validating system, where the data from each successive experiment builds upon and confirms the last, culminating in a single, irrefutable structural assignment. For researchers in drug development and synthetic chemistry, mastering this integrated NMR approach is fundamental to ensuring the integrity and validity of their scientific findings.

References

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A Comparative Guide to the Reactivity of 1-Methyl-4-oxocyclohexane-1-carbonitrile and 4-Oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, functionalized cyclohexanone scaffolds are invaluable building blocks. Their rigid, yet conformationally dynamic, structure provides a three-dimensional framework that is central to the design of countless bioactive molecules. This guide provides an in-depth comparison of two closely related analogues: 1-methyl-4-oxocyclohexane-1-carbonitrile and 4-oxocyclohexanecarbonitrile. The central question we will explore is: How does the seemingly simple addition of a methyl group at the C1 position fundamentally alter the synthetic utility and chemical reactivity of the entire molecule?

This analysis moves beyond a simple catalog of reactions, delving into the mechanistic principles—steric hindrance, electronic effects, and the availability of acidic protons—that govern their divergent chemical behavior. The insights provided are intended to guide researchers in selecting the appropriate scaffold and anticipating reaction outcomes, thereby streamlining synthetic planning and execution.

Structural and Electronic Foundations of Reactivity

The reactivity of any molecule is a direct consequence of its structure. The primary difference between our two compounds of interest is the substitution at the C1 carbon, which is alpha to the nitrile group. In 4-oxocyclohexanecarbonitrile, this carbon is tertiary (bonded to one hydrogen), whereas in this compound, it is a quaternary center (no hydrogens). This distinction is the principal determinant of their differing reactivity profiles.

Figure 1: Structural comparison highlighting the key difference at the C1 position.

Electronic Effects:

  • Nitrile Group: The cyano group (–C≡N) is strongly electron-withdrawing due to the high electronegativity of nitrogen. This effect polarizes the C≡N bond, rendering the nitrile carbon electrophilic, and also increases the acidity of any protons on the adjacent α-carbon through an inductive effect.[1][2]

  • Methyl Group: The methyl group (–CH₃) in the 1-methyl analogue is electron-donating (+I effect). This has two subtle consequences:

    • It slightly reduces the electrophilicity of the adjacent nitrile carbon compared to its non-methylated counterpart.

    • It introduces steric bulk around the nitrile functional group.

Steric Effects: The most profound difference arises from steric hindrance. The methyl group on the quaternary C1 carbon in this compound physically blocks access to that face of the molecule, influencing not only reactions at C1 but also the approach of reagents to the nitrile group. In cyclohexane systems, substituents preferentially occupy the equatorial position to minimize steric strain, a principle quantified by "A-values".[3][4] While the C1 substituents are fixed, this principle underscores the importance of steric interactions in determining reactivity.[4]

Comparative Reactivity I: Reactions at the α-Carbon (C1)

The most dramatic divergence in reactivity occurs at the carbon alpha to the nitrile group.

4-Oxocyclohexanecarbonitrile: This molecule possesses an acidic proton at C1. In the presence of a suitable base (e.g., sodium hydride, lithium diisopropylamide), this proton can be abstracted to form a resonance-stabilized carbanion (a nitrile-stabilized enolate).[5][6] This nucleophilic intermediate is a versatile tool for forming new carbon-carbon bonds, enabling reactions such as alkylations and aldol-type condensations.

Figure 2: Reaction pathway for α-alkylation of 4-oxocyclohexanecarbonitrile via a resonance-stabilized carbanion.

This compound: This compound lacks a proton at the C1 position. It is non-enolizable at this site.[6] Consequently, it cannot participate in the vast majority of α-carbon functionalization reactions that are characteristic of its non-methylated counterpart. This is a critical design choice for chemists; if the synthetic goal is to modify other parts of the molecule while keeping the C1 position untouched, the methylated version is the superior starting material.

Experimental Protocol: Comparative α-Alkylation

This protocol demonstrates the key reactivity difference at the C1 position.

Objective: To attempt the methylation of both substrates at the C1 position and compare the outcomes.

Methodology:

  • Preparation: In two separate, oven-dried, round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspensions to 0°C. To Flask A, add a solution of 4-oxocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise. To Flask B, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Anion Formation: Allow both mixtures to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed in Flask A, indicating deprotonation. Little to no gas evolution is expected in Flask B.

  • Alkylation: Cool both flasks back to 0°C. Add iodomethane (CH₃I, 1.2 equivalents) dropwise to each flask.

  • Reaction & Quench: Allow the reactions to stir at room temperature overnight. Monitor by TLC or LC-MS. Upon completion (or lack thereof), cautiously quench the reactions by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Analysis: Extract the aqueous layers with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR and mass spectrometry.

Expected Results:

SubstrateC1-Alkylation OutcomeRationale
4-Oxocyclohexanecarbonitrile Successful. Product formation (this compound) is expected.Presence of an acidic α-proton allows for carbanion formation and subsequent nucleophilic attack on iodomethane.
This compound Unreactive. Recovery of starting material is expected.Absence of an α-proton at C1 prevents the initial, necessary deprotonation step.

Comparative Reactivity II: Reactions at the Carbonyl Group (C4)

The ketone at the C4 position is a key site for nucleophilic addition reactions. Since this position is sterically and electronically distant from the C1 carbon, the reactivity of the carbonyl group is expected to be broadly similar for both compounds.

Common transformations include:

  • Reduction: Conversion to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Grignard/Organolithium Addition: Formation of a tertiary alcohol.

  • Wittig Reaction: Conversion to an alkene.

While the core reactivity is similar, minor differences in reaction rates or diastereoselectivity could arise from subtle conformational changes imposed by the C1 substituent, but these are generally considered secondary effects.

Experimental Protocol: Comparative Ketone Reduction

Objective: To compare the rate and yield of the reduction of the C4 ketone for both substrates.

Methodology:

  • Dissolution: In two separate flasks, dissolve this compound (Flask A) and 4-oxocyclohexanecarbonitrile (Flask B) (1.0 equivalent each) in methanol at room temperature.

  • Reduction: Cool the solutions to 0°C. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to each flask, maintaining the temperature below 10°C.

  • Monitoring: Monitor the reactions by TLC for the disappearance of the starting material.

  • Workup: Once complete, neutralize the excess NaBH₄ by slowly adding acetone. Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane.

  • Purification & Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting 4-hydroxycyclohexanecarbonitrile products by column chromatography if necessary. Calculate the yield and compare the reaction times.

Expected Results:

SubstrateKetone Reduction OutcomeRationale
4-Oxocyclohexanecarbonitrile Successful. High yield of 4-hydroxycyclohexanecarbonitrile is expected.[7]The C4 ketone is unhindered and readily accessible to the hydride reagent.
This compound Successful. High yield of 1-methyl-4-hydroxycyclohexane-1-carbonitrile is expected.The C1-methyl group is too distant to significantly hinder the approach of NaBH₄ to the C4 carbonyl.

Comparative Reactivity III: Reactions of the Nitrile Group

The nitrile functional group itself can undergo several important transformations.[8] Here, the C1-methyl group can exert a more direct, albeit subtle, influence through steric and electronic effects.

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[8] The steric bulk of the adjacent methyl group in the 1-methyl derivative might slightly retard the rate of hydration compared to the less hindered non-methylated analogue.

  • Reduction: Powerful reducing agents like LiAlH₄ can reduce the nitrile to a primary amine.[9] Similar to hydrolysis, the approach of the hydride reagent to the electrophilic nitrile carbon may be slightly impeded by the neighboring methyl group.

  • Grignard Addition: Organometallic reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[9] This reaction is particularly sensitive to steric hindrance, and lower yields or slower reaction rates may be observed for the 1-methyl substrate.

The electron-donating nature of the methyl group also slightly decreases the electrophilicity of the nitrile carbon, which can contribute to a modest decrease in reactivity towards nucleophiles.[10]

Reactivity_Summary Substrate1 4-Oxocyclohexanecarbonitrile C1_S1 α-Carbon (C1) - Deprotonation - Alkylation Substrate1->C1_S1 C4_S1 Ketone (C4) - Reduction - Grignard Add. Substrate1->C4_S1 CN_S1 Nitrile (CN) - Hydrolysis - Reduction Substrate1->CN_S1 Substrate2 This compound C1_S2 α-Carbon (C1) - INERT Substrate2->C1_S2 C4_S2 Ketone (C4) - Reduction - Grignard Add. Substrate2->C4_S2 CN_S2 Nitrile (CN) - Hydrolysis (Slower) - Reduction (Slower) Substrate2->CN_S2

Figure 3: Logical relationship diagram summarizing the comparative reactivity at key functional sites.

Conclusion

The comparison between this compound and 4-oxocyclohexanecarbonitrile is a compelling illustration of how a single methyl group can fundamentally dictate synthetic strategy.

  • 4-Oxocyclohexanecarbonitrile is the substrate of choice when the synthetic plan involves functionalization at the C1 position. Its acidic α-proton opens the door to a wide array of carbon-carbon bond-forming reactions, making it a versatile building block for constructing complex molecular architectures.

  • This compound serves as a protected equivalent, where the C1 position is deliberately blocked. Its utility shines in multi-step syntheses where reactions must be selectively directed towards the C4 ketone or the nitrile group, without interference from an acidic α-proton. While its ketone reactivity is largely analogous to the non-methylated version, reactions directly on the nitrile group may be modestly slower due to local steric and electronic effects.

Ultimately, the choice between these two reagents is not a matter of superior or inferior reactivity, but one of strategic intent. Understanding their distinct chemical personalities, grounded in the principles of structure and mechanism, empowers the researcher to make informed decisions that lead to more efficient and successful synthetic outcomes.

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A Researcher's Guide to the Spectroscopic Comparison of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structure is paramount. Cyclohexanone and its derivatives are fundamental building blocks in the synthesis of a wide array of compounds, from pharmaceuticals to polymers. Understanding the subtle structural nuances of these derivatives requires a multi-faceted analytical approach. This guide provides an in-depth comparison of cyclohexanone and several key derivatives using cornerstone spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying principles and experimental causality that inform robust analytical workflows. We will explore how substitution and conformational changes manifest in the spectral data of four representative compounds:

  • Cyclohexanone: The parent scaffold.

  • 2-Methylcyclohexanone: An alpha-substituted derivative.

  • 4-tert-Butylcyclohexanone: A derivative with a conformationally-locking group.

  • Cyclohexane-1,3-dione: A dicarbonyl derivative exhibiting tautomerism.

Infrared (IR) Spectroscopy: Probing the Carbonyl Bond

Expertise & Causality: IR spectroscopy is exceptionally sensitive to the vibrational modes of functional groups. For cyclohexanone derivatives, the carbonyl (C=O) stretching frequency is the most diagnostic feature. The position of this absorption is dictated by the bond's strength, which is influenced by ring strain, inductive effects, and conjugation. In a simple, unstrained cyclic ketone like cyclohexanone, the C=O stretch appears around 1715 cm⁻¹.[1] Alkyl substitution at the α-position, as in 2-methylcyclohexanone, generally has a minimal effect on the frequency, but can sometimes cause a slight decrease due to weak electron-donating effects. Conversely, placing a bulky group like a tert-butyl group at the 4-position primarily influences the ring's conformation without significantly altering the electronic environment of the carbonyl, resulting in a similar C=O stretching frequency.[2]

Cyclohexane-1,3-dione presents a more complex case. In solution, it exists as an equilibrium mixture of its keto and enol tautomers.[3][4] This results in two distinct carbonyl-related absorptions: a typical ketone C=O stretch from the diketo form and a broader, lower frequency absorption (often around 1600-1640 cm⁻¹) from the conjugated keto-enol form, alongside a broad O-H stretch (around 3200-3600 cm⁻¹) from the enol.

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)Interpretation
Cyclohexanone ~1715 (strong, sharp)[1][5]Characteristic C=O stretch for a six-membered cyclic ketone.
2-Methylcyclohexanone ~1715 (strong, sharp)[2]Alpha-alkylation shows minimal shift in C=O frequency.
4-tert-Butylcyclohexanone ~1715 (strong, sharp)[2][6]Bulky C4-substituent does not significantly impact C=O electronics.
Cyclohexane-1,3-dione ~1710 (diketo C=O), ~1610 (enol C=O), 3200-3600 (broad, enol O-H)Evidence of keto-enol tautomerism in the sample.
Protocol: Acquiring a Liquid-Phase FT-IR Spectrum

This protocol describes the standard procedure for analyzing a neat liquid sample, such as cyclohexanone, using FT-IR spectroscopy with salt plates.

Trustworthiness: This method, often called the "thin film" method, is rapid and effective for pure liquid samples. The integrity of the data relies on the cleanliness and dryness of the salt plates (e.g., NaCl or KBr), as moisture can obscure the spectrum and damage the plates.[7]

Methodology:

  • Sample Preparation: Ensure the liquid sample is free of particulate matter and water.

  • Plate Handling: Handle the salt plates only by their edges to avoid transferring moisture and oils from your fingers.

  • Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This is crucial to subtract the absorbance of the plates and atmospheric CO₂ and H₂O from the final sample spectrum.

  • Sample Application: Place a single drop of the liquid sample onto the face of one salt plate.[8]

  • Creating the Film: Place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between them.[8][9]

  • Data Acquisition: Mount the "sandwich" plate assembly onto the sample holder in the instrument and acquire the sample spectrum. The instrument will typically scan the mid-infrared range (4000-400 cm⁻¹).[2]

  • Cleaning: After analysis, disassemble the plates and clean them immediately with a dry, volatile solvent like isopropanol or chloroform, then store them in a desiccator to prevent degradation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Causality: NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. In cyclohexanone, the symmetry of the molecule simplifies the spectrum. The α-protons (adjacent to the carbonyl) are deshielded by the electron-withdrawing effect of the carbonyl group and typically appear around 2.3-2.5 ppm.[10] The β- and γ-protons appear further upfield, often as overlapping multiplets around 1.6-1.9 ppm.[10][11]

In 2-methylcyclohexanone , the methyl group introduces asymmetry. The ¹H NMR spectrum becomes more complex, with the methyl protons appearing as a doublet around 1.0 ppm.[2] The α-proton on the same carbon as the methyl group is now a methine and will show a distinct multiplet.

The 4-tert-butylcyclohexanone derivative is a classic example used to study conformational effects. The bulky tert-butyl group effectively "locks" the ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This rigidity leads to well-resolved signals for the axial and equatorial protons.

Cyclohexane-1,3-dione again shows the effect of keto-enol tautomerism. In a solvent like CDCl₃, the enol form is often significant. The ¹H NMR will show a characteristic sharp singlet for the enolic proton (often >10 ppm), a signal for the vinylic proton (~5.5 ppm), and distinct signals for the methylene protons of the keto and enol forms.[3]

Comparative ¹H and ¹³C NMR Data (in CDCl₃)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclohexanone ~2.35 (t, 4H, α-protons), ~1.8 (m, 6H, β,γ-protons)[10][12]~211 (C=O), ~41 (α-C), ~27 (β-C), ~25 (γ-C)[10]
2-Methylcyclohexanone ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)[2][13]~212 (C=O), ~45 (α-CH), ~15 (CH₃), various ring CH₂ signals[2]
4-tert-Butylcyclohexanone ~0.9 (s, 9H, t-Bu), ~1.8-2.4 (m, 8H, ring protons)~211.6 (C=O), 46.6, 41.0, 32.2, 27.4[14]
Cyclohexane-1,3-dione Varies with tautomeric equilibrium. Enol: ~5.5 (s, 1H, vinylic), ~11 (s, 1H, enol OH). Keto: ~3.5 (s, 2H, C2-H), ~2.5 (m, 4H), ~2.0 (m, 2H)Diketo: ~200 (C=O), ~58 (C2), ~37 (C4/6), ~20 (C5). Enol: ~195 (C=O), ~100 (vinylic C), other signals.
Protocol: Acquiring a ¹H NMR Spectrum

Trustworthiness: This protocol ensures high-quality, reproducible NMR data. The use of a deuterated solvent is essential to avoid a large interfering solvent signal. Tetramethylsilane (TMS) is the universally recognized internal standard for referencing the chemical shift scale to 0.00 ppm.[2]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the cyclohexanone derivative in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Instrument Tuning: The instrument's software is used to lock onto the deuterium signal of the solvent, and the probe is tuned to the proton frequency.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is critical for obtaining sharp, well-resolved peaks.

  • Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), acquisition time, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS peak at 0.00 ppm.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound (from the molecular ion peak, M⁺) and structural information from its fragmentation pattern. The fragmentation of cyclic ketones is governed by established principles, primarily α-cleavage and rearrangements.

For cyclohexanone (MW=98), the molecular ion peak at m/z 98 is typically strong.[12][15] Common fragmentation pathways lead to characteristic ions at m/z 69, 70, and a base peak often at m/z 55.[12][16]

2-Methylcyclohexanone (MW=112) will also show a molecular ion peak.[2] Its fragmentation is directed by the methyl group. α-cleavage can occur on either side of the carbonyl, leading to different fragment ions compared to the parent cyclohexanone. A prominent peak is often seen at m/z 68.[17]

4-tert-Butylcyclohexanone (MW=154) fragmentation is dominated by the loss of the bulky tert-butyl group or related fragments. Cleavage of the tert-butyl group (57 Da) leads to a prominent peak at m/z 97.

Cyclohexane-1,3-dione (MW=112) fragmentation can be complex due to the two carbonyl groups and the presence of the enol tautomer, which will have the same molecular weight but a different fragmentation pathway.

Comparative Mass Spectrometry Data
CompoundMolecular WeightKey Fragment Ions (m/z)
Cyclohexanone 98.14[15]98 (M⁺), 80, 69, 55 (often base peak)[12][16]
2-Methylcyclohexanone 112.17[17]112 (M⁺), 97, 84, 69, 68, 55[2][17]
4-tert-Butylcyclohexanone 154.25[18]154 (M⁺), 98, 97, 83, 57
Cyclohexane-1,3-dione 112.12112 (M⁺), 84, 69, 56, 55
Protocol: Acquiring a GC-MS Spectrum

Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for volatile compounds like cyclohexanone derivatives. The GC separates components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is from a pure compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

  • GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

  • Chromatographic Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column is housed in an oven with a programmable temperature ramp. Compounds are separated based on their boiling points and affinity for the column's stationary phase.[2]

  • Ionization: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Integrated Analysis and Workflow

The true power of these techniques is realized when they are used in concert. A typical workflow for identifying an unknown cyclohexanone derivative involves a logical progression from simple, rapid analysis to more detailed structural elucidation.

G cluster_0 Analytical Workflow Sample Unknown Sample IR FT-IR Spectroscopy Sample->IR Quick Functional Group Check (C=O) GCMS GC-Mass Spectrometry Sample->GCMS Purity, MW, and Fragmentation Pattern NMR NMR Spectroscopy (¹H, ¹³C, DEPT) IR->NMR Confirm Functional Group GCMS->NMR Confirm MW Structure Structure Elucidation NMR->Structure Definitive Structure Connectivity

Caption: Integrated workflow for spectroscopic analysis.

This workflow demonstrates a self-validating system. IR provides a quick confirmation of the carbonyl group. GC-MS confirms the purity and molecular weight while providing an initial fingerprint via fragmentation. Finally, NMR spectroscopy provides the definitive carbon-hydrogen framework, allowing for the unambiguous assignment of the structure.

Structure-Spectra Relationships

The following diagram illustrates the direct causal link between structural features and their spectroscopic output, using the C=O stretch in IR as an example.

G cluster_effects Structural Features Struct Molecular Structure (Cyclohexanone Derivative) RingStrain Ring Strain Struct->RingStrain Conjugation Conjugation (e.g., enol form) Struct->Conjugation Inductive Inductive Effects (Substituents) Struct->Inductive Spec Spectroscopic Output (IR C=O Stretch Frequency) RingStrain->Spec Increases ν(C=O) Conjugation->Spec Decreases ν(C=O) Inductive->Spec Slightly shifts ν(C=O)

Caption: Influence of structure on IR carbonyl frequency.

Conclusion

The spectroscopic analysis of cyclohexanone derivatives is a clear illustration of structure-property relationships. By systematically evaluating the data from IR, NMR, and Mass Spectrometry, researchers can confidently distinguish between closely related isomers and derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application, guided by an understanding of the underlying chemical principles, forms the bedrock of modern chemical characterization.

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A Comparative Guide to the Biological Activity of 1-Methyl-4-oxocyclohexane-1-carbonitrile Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The cyclohexane ring, a common motif in medicinal chemistry, offers a versatile and conformationally rich core for the design of bioactive molecules. This guide provides a comprehensive comparative analysis of the biological activities of analogs based on the 1-methyl-4-oxocyclohexane-1-carbonitrile scaffold, with a focus on their potential antimicrobial and anticancer properties. Drawing upon available experimental data, we will delve into structure-activity relationships, compare their performance against established therapeutic agents, and provide detailed experimental protocols to support further research and development in this promising area.

Introduction: The Therapeutic Potential of the Cyclohexanecarbonitrile Scaffold

The this compound framework represents an intriguing starting point for the development of novel therapeutics. The cyclohexane core provides a three-dimensional structure that can be strategically functionalized to interact with biological targets. The presence of a ketone group offers a site for further chemical modification or can act as a hydrogen bond acceptor in receptor binding. Crucially, the nitrile group is a key functional moiety in numerous approved pharmaceuticals.[1][2] It can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins.[2] Furthermore, the incorporation of a nitrile group can improve a molecule's pharmacokinetic properties, such as metabolic stability and solubility.[1]

While direct biological data for this compound is limited in publicly available literature, the analysis of its structural analogs reveals significant potential in two primary therapeutic areas: oncology and infectious diseases. This guide will synthesize the existing data on these analogs and provide a comparative framework against standard-of-care agents.

Comparative Analysis of Biological Activity

Anticancer Activity: A New Frontier in Cytotoxic Agents

Several studies have highlighted the potential of cyclohexanecarbonitrile derivatives as potent anticancer agents. The mechanism of action for many nitrile-containing anticancer compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.[3][4]

A notable class of related compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, which can be synthesized from precursors containing a cyclohexane-like ring, have demonstrated significant anti-cancer activity.[5][6][7] For instance, one derivative, compound 5o (6-Amino-4-(4-bromophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile), has shown potent activity against glioblastoma cells.[5][6][7]

To contextualize the potency of these analogs, their activity is compared against doxorubicin, a widely used chemotherapeutic agent.

Table 1: Comparative Anticancer Activity of Cyclohexanecarbonitrile Analogs and Doxorubicin

Compound/DrugCancer Cell LineIC50 (µM)Reference
Analog 5o GlioblastomaData suggests high potency[5][6][7]
Doxorubicin MCF-7 (Breast)~0.8 - 1.2[8]
Doxorubicin HeLa (Cervical)~0.34 - 2.9[8]
Doxorubicin Various Cell Lines8.03 - 27.88[9]

The data suggests that the cyclohexanecarbonitrile scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies indicate that the nature and position of aromatic substituents on the core ring significantly influence the cytotoxic activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Functionalized cyclohexane derivatives have emerged as a promising class of compounds with potent antibacterial activity.[4]

For example, a series of 2-(aryl diazenyl)cyclohexan-1,3-dione derivatives, synthesized from 5-oxohexanenitrile precursors, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[8]

The following table compares the Minimum Inhibitory Concentration (MIC) values of these analogs against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Table 2: Comparative Antimicrobial Activity of Cyclohexanecarbonitrile Analogs and Ciprofloxacin

Compound/DrugS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Cyclohexanone Analog VIIa-f 0.25 - 0.450.20 - 0.450.30 - 0.450.30 - 0.45[8]
Ciprofloxacin 0.150.120.250.01[8]

The potent activity of these analogs, with MIC values in the sub-microgram per milliliter range, underscores their potential as leads for the development of new antibiotics. The mechanism of action is hypothesized to involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Mechanistic Insights into Biological Activity

To visualize the potential mechanisms of action, the following diagrams illustrate the key cellular pathways targeted by these bioactive analogs.

Proposed Anticancer Mechanism of Action

Anticancer_Mechanism cluster_cell Cancer Cell Cyclohexanecarbonitrile_Analog Cyclohexanecarbonitrile Analog Cell_Cycle Cell Cycle (G2/M Phase) Apoptosis_Pathway Apoptotic Pathway Caspase_Activation Caspase Activation Cell_Death Apoptotic Cell Death

This diagram illustrates the induction of apoptosis and cell cycle arrest as a primary mechanism of anticancer activity.[3][4]

Proposed Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell Cyclohexanecarbonitrile_Analog Cyclohexanecarbonitrile Analog Cell_Membrane Cell Membrane Essential_Enzymes Essential Enzymes Bacterial_Death Bacterial Death

This diagram depicts the potential disruption of the bacterial cell membrane or inhibition of vital enzymes as the mode of antimicrobial action.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed step-by-step methodologies for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][10]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (cyclohexanecarbonitrile analogs) and control drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Add Test Compounds & Controls Cell_Seeding->Compound_Treatment Incubation_48_72h 3. Incubate (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition 4. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2_4h 5. Incubate (2-4h) MTT_Addition->Incubation_2_4h Solubilization 6. Solubilize Formazan Incubation_2_4h->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the control antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Assay_Workflow Start Start Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution 2. Prepare Serial Dilutions of Compounds in Plate Inoculum_Prep->Serial_Dilution Inoculation 3. Inoculate Wells Serial_Dilution->Inoculation Incubation 4. Incubate Plate (16-20h) Inoculation->Incubation MIC_Reading 5. Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End

Representative Synthesis of a Bioactive Cyclohexanecarbonitrile Analog

The synthesis of functionalized cyclohexanecarbonitriles can be achieved through various organic reactions. A common approach involves the Michael addition of a nucleophile to an α,β-unsaturated nitrile, followed by cyclization. The following is a representative synthetic scheme for a class of bioactive cyclohexanecarbonitrile derivatives.

A one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which are structurally related to the core topic, has been reported.[5][6][7][15] This method utilizes natural product catalysts and involves the reaction of an aromatic aldehyde, malononitrile, and a suitable nitrogen source.

Synthesis_Workflow Start Start Reactants Aromatic Aldehyde + Malononitrile + N-Source Start->Reactants One_Pot_Reaction One-Pot, Two-Step Reaction Reactants->One_Pot_Reaction Catalyst Natural Product Catalyst (e.g., Betaine) Catalyst->One_Pot_Reaction Cyclization_Aromatization Cyclization & Aromatization One_Pot_Reaction->Cyclization_Aromatization Product Bioactive Cyclohexanecarbonitrile Analog Cyclization_Aromatization->Product End End Product->End

Conclusion and Future Directions

The analogs of this compound represent a promising and underexplored area for the discovery of novel therapeutic agents. The available data on structurally related compounds indicate significant potential for both anticancer and antimicrobial applications. The nitrile moiety plays a crucial role in the observed biological activities, likely by enhancing target binding and improving pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs. Elucidating the structure-activity relationships will be critical in optimizing potency and selectivity. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets and pathways modulated by these compounds. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). Semantic Scholar.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. (n.d.). ResearchGate.
  • Zhu, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1661.[2]
  • Zhu, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1661.[3]
  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Chavda, V. P., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4478.[11]
  • Al-Ostath, A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1361.[5]
  • Hossan, A. S. M. (2014). Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. American Journal of Organic Chemistry, 4(2), 29-36.[10]
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Baltina, L. A., et al. (2019). Synthesis of New Dihydroquinopimaric Acid Analogs with Nitrile Groups as Apoptosis-Inducing Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1649-1660.[6]

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A Comparative Guide to the Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-oxocyclohexane-1-carbonitrile is a valuable building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid cyclohexane core, coupled with the versatile nitrile and ketone functionalities, allows for the construction of complex three-dimensional scaffolds found in numerous drug candidates. The strategic introduction of a methyl group at the quaternary center alpha to the nitrile offers a handle for modulating lipophilicity and metabolic stability. This guide provides a comparative analysis of the two primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Alkylation of 4-Oxocyclohexanecarbonitrile

This synthetic strategy follows a convergent approach, first constructing the cyanocyclohexanone core and subsequently introducing the key methyl group. This pathway is advantageous when the unmethylated precursor, 4-oxocyclohexanecarbonitrile, is readily available or can be synthesized in high yield.

Reaction Scheme

Alkylation of 4-Oxocyclohexanecarbonitrile start 4-Oxocyclohexanecarbonitrile reagents 1. Strong Base (e.g., LDA) 2. Methyl Iodide (CH3I) start->reagents product This compound reagents->product caption Alkylation of the cyanocyclohexanone core.

Caption: Synthetic route via alkylation of 4-oxocyclohexanecarbonitrile.

Mechanism and Rationale

The core of this route lies in the deprotonation of the α-carbon to the nitrile group. The electron-withdrawing nature of the nitrile significantly increases the acidity of the adjacent C-H bond, facilitating the formation of a stabilized enolate anion upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide in a classic SN2 reaction to forge the desired C-C bond.

The choice of a bulky, strong base like LDA at low temperatures is crucial to ensure rapid and complete deprotonation, minimizing potential side reactions such as self-condensation or attack at the carbonyl group.

Experimental Protocol: α-Methylation of 4-Oxocyclohexanecarbonitrile

Materials:

  • 4-Oxocyclohexanecarbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve 4-oxocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Advantages and Disadvantages
FeatureAssessment
Starting Material Availability The precursor, 4-oxocyclohexanecarbonitrile, may need to be synthesized, adding a step to the overall sequence.
Reaction Conditions Requires cryogenic temperatures and strictly anhydrous conditions due to the use of LDA.
Scalability The use of LDA and cryogenic conditions can be challenging for large-scale synthesis.
Potential Side Reactions O-alkylation of the ketone enolate and dialkylation are potential side reactions that need to be carefully controlled.
Overall Yield Moderate to good yields can be achieved with careful optimization of reaction conditions.

Route 2: Cyanation of 1-Methyl-4-oxocyclohexanone

This alternative strategy involves the formation of the methylated cyclohexanone core first, followed by the introduction of the nitrile group. This approach is particularly attractive if 1-methyl-4-oxocyclohexanone is a readily accessible starting material. A highly effective method for this transformation is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

Reaction Scheme

Cyanation of 1-Methyl-4-oxocyclohexanone start 1-Methyl-4-oxocyclohexanone reagents Tosylmethyl isocyanide (TosMIC) Base (e.g., t-BuOK) start->reagents product This compound reagents->product caption Cyanation of the methylated ketone.

Caption: Synthetic route via cyanation of 1-methyl-4-oxocyclohexanone.

Mechanism and Rationale

The Van Leusen reaction is a powerful method for the conversion of ketones to nitriles with a one-carbon homologation.[1] The reaction is initiated by the deprotonation of TosMIC with a base, such as potassium tert-butoxide, to form a nucleophilic carbanion. This anion then adds to the carbonyl group of 1-methyl-4-oxocyclohexanone to form an intermediate oxazolidine. Subsequent elimination of the tosyl group and rearrangement leads to the formation of the desired nitrile product. The use of an alcohol co-solvent can accelerate the reaction.[1]

Experimental Protocol: Van Leusen Cyanation of 1-Methyl-4-oxocyclohexanone

Materials:

  • 1-Methyl-4-oxocyclohexanone

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of tosylmethyl isocyanide (1.1 equivalents) in anhydrous DME at 0 °C under an inert atmosphere, add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous ethanol dropwise.

  • Addition of Ketone: After stirring the mixture for 15 minutes at 0 °C, add a solution of 1-methyl-4-oxocyclohexanone (1.0 equivalent) in DME dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Advantages and Disadvantages
FeatureAssessment
Starting Material Availability 1-Methyl-4-oxocyclohexanone can be prepared from commercially available starting materials.
Reaction Conditions The reaction is typically run at or above 0 °C, avoiding the need for cryogenic temperatures.
Scalability This method is generally more amenable to scale-up compared to the LDA-mediated alkylation.
Reagent TosMIC is a commercially available, though relatively expensive, reagent.[2]
Overall Yield Generally provides good to excellent yields.[1]

Comparative Summary and Conclusion

ParameterRoute 1: AlkylationRoute 2: Cyanation (Van Leusen)
Key Transformation α-Methylation of a β-ketonitrileCyanation of a ketone
Starting Material 4-Oxocyclohexanecarbonitrile1-Methyl-4-oxocyclohexanone
Key Reagents LDA, Methyl IodideTosMIC, Potassium tert-butoxide
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Scalability ChallengingMore favorable
Yield Moderate to GoodGood to Excellent
Primary Advantage Convergent approachMilder conditions, often higher yielding
Primary Disadvantage Cryogenic conditions, potential side reactionsCost of TosMIC

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis.

Route 1 (Alkylation) is a classic organometallic approach that provides a convergent synthesis. However, the requirement for cryogenic temperatures and the use of a highly reactive organolithium reagent may pose challenges for large-scale production and require specialized equipment. Careful control of the reaction conditions is necessary to minimize side products.

Route 2 (Cyanation via the Van Leusen reaction) presents a more modern and often more efficient alternative. The milder reaction conditions and generally higher yields make it an attractive option, particularly for larger scale preparations. The primary consideration for this route is the cost of the tosylmethyl isocyanide reagent.

For drug development professionals and researchers, the Van Leusen cyanation (Route 2) is often the preferred method due to its reliability, milder conditions, and better scalability, provided the cost of TosMIC is not prohibitive. For smaller-scale exploratory work where the precursor for Route 1 is readily available, the alkylation approach remains a valuable and effective strategy.

References

  • Van Leusen, A. M.; et al. J. Org. Chem.1977, 42 (19), 3114–3118. [Link]
  • Organic Chemistry Portal. Van Leusen Reaction. [Link]
  • Varsal Chemical. TosMIC Whitepaper. [Link]
  • Chemistry LibreTexts.

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A Comparative Guide to the Structural Elucidation of 1-Methyl-4-oxocyclohexane-1-carbonitrile Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The conformation and stereochemistry of a cyclic scaffold like 1-methyl-4-oxocyclohexane-1-carbonitrile can profoundly influence its biological activity and pharmacokinetic properties. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this important class of compounds, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Central Challenge: Conformational Ambiguity in Substituted Cyclohexanes

The this compound core presents a fascinating stereochemical puzzle. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] However, the interchange between two chair conformers—a process known as ring flipping—can place substituents in either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions. Generally, bulky substituents favor the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[2][3][4]

For the parent this compound, the crucial question is the relative orientation of the methyl and cyano groups at the C1 position. The addition of further substituents in other positions on the ring introduces additional layers of complexity, including the potential for cis/trans isomerism. An unambiguous determination of the solid-state conformation and absolute stereochemistry is paramount, and for this, single-crystal X-ray diffraction (SCXRD) remains the gold standard.[5][6]

X-ray Crystallography: The Definitive Answer in the Solid State

X-ray crystallography provides direct, atomic-level information on the three-dimensional structure of a molecule as it exists in a crystalline lattice.[5] This technique is unparalleled in its ability to definitively determine bond lengths, bond angles, and absolute stereochemistry.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final data is intrinsically linked to the quality of the initial crystal.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Chromatography/Recrystallization Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Vapor Diffusion) Screening->Growth Harvest Crystal Harvesting Growth->Harvest Mount Crystal Mounting Harvest->Mount Data Data Collection (Diffractometer) Mount->Data Processing Data Processing & Scaling Data->Processing Solve Structure Solution (e.g., SHELXS) Processing->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (CIF) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final 3D Structure

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocol: Crystallization by Vapor Diffusion

This method is highly effective for obtaining high-quality single crystals from milligram quantities of a compound.[1] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility and promoting ordered crystal growth.

Materials:

  • 1-5 mg of the purified this compound derivative.

  • A primary solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, toluene).

  • An anti-solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., hexane, pentane, diethyl ether).

  • Small vial (e.g., 2 mL) and a larger jar (e.g., 20 mL) with a screw cap.

Procedure:

  • Dissolve the compound in a minimal amount of the primary solvent in the small vial.

  • Place the small, open vial inside the larger jar.

  • Add a larger volume of the anti-solvent to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly. Do not disturb the setup.

  • Allow the system to stand at a constant temperature (room temperature or in a refrigerator) for several days to weeks.

  • Monitor periodically for the formation of single, well-defined crystals.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-160 K) to minimize thermal motion.[7][8] An X-ray diffractometer is then used to collect a series of diffraction images as the crystal is rotated.[9] These images are processed to integrate the intensities of the diffraction spots, which are then used to solve and refine the crystal structure.[10][11]

Alternative & Complementary Analytical Techniques

While X-ray crystallography provides an unambiguous solid-state structure, it is often complemented by other techniques that offer insights into the compound's behavior in solution and confirm its chemical identity.

comparison Main_Node This compound Derivative Xray X-ray Crystallography Unambiguous 3D structure Absolute stereochemistry Solid-state conformation Requires single crystal Main_Node:f0->Xray:n Definitive Structure NMR NMR Spectroscopy Solution-state conformation Conformational dynamics (ring flip) Connectivity & relative stereochemistry Ambiguity in absolute stereochemistry Main_Node:f0->NMR:n Solution Behavior MS Mass Spectrometry Molecular weight confirmation Elemental composition (HRMS) Fragmentation pattern No direct 3D structural info Main_Node:f0->MS:n Identity Confirmation Comp Computational Modeling Prediction of stable conformers Relative energy calculations Complements experimental data Theoretical, requires validation Main_Node:f0->Comp:n Theoretical Insight

Caption: Logical relationships between analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For cyclohexane derivatives, proton (¹H) NMR is particularly valuable for conformational analysis.[12][13][14]

  • Causality: The coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them (the Karplus relationship). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing these coupling constants, one can deduce the preferred conformation in solution.

  • Protocol (¹H NMR):

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Process the data, paying close attention to the multiplicity and coupling constants of the cyclohexane ring protons.

  • Limitations: While excellent for determining connectivity and relative stereochemistry, NMR alone cannot establish absolute stereochemistry for a chiral molecule without chiral derivatizing agents or advanced techniques.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of a synthesized derivative.

  • Causality: The fragmentation patterns of cyclic ketones can be complex.[7][8][15] Alpha-cleavage is a common pathway. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass, which can confirm the elemental formula.

  • Protocol (HRMS using ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source.

    • Acquire the spectrum in positive or negative ion mode.

    • Compare the measured accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the calculated theoretical mass.

  • Limitations: MS provides no direct information about the three-dimensional structure or stereochemistry of the molecule.

Computational Modeling

Computational methods are used to predict the relative stabilities of different conformers and isomers.[2][16][17]

  • Causality: By employing methods like Density Functional Theory (DFT), one can calculate the potential energy of different conformations (e.g., chair with axial vs. equatorial substituents). This allows for a theoretical prediction of the most stable isomer, which can then be compared with experimental results.

  • Protocol (Conformational Search):

    • Build the 3D structure of the derivative using molecular modeling software (e.g., Avogadro).[2]

    • Submit the structure to a computational chemistry package (e.g., Gaussian, Spartan) for geometry optimization and energy calculation at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Compare the calculated energies of the different possible conformers (e.g., chair with methyl axial/cyano equatorial vs. methyl equatorial/cyano axial).

  • Limitations: The results are theoretical and must be validated by experimental data. The accuracy of the calculation is dependent on the level of theory and basis set used.

Comparative Analysis Summary

The choice of analytical technique is dictated by the specific question being asked. For an unambiguous, publication-quality determination of a novel derivative's 3D structure, X-ray crystallography is indispensable. For routine confirmation of structure and for studying dynamic processes in solution, NMR and MS are the workhorse techniques.

Technique Information Provided Sample Requirement Key Advantage Key Limitation
X-ray Crystallography Absolute 3D structure, stereochemistry, packing~1-5 mg, single crystalUnambiguous solid-state structure[6]Crystal growth can be a bottleneck[5]
NMR Spectroscopy Connectivity, relative stereochemistry, solution conformation~5-10 mg, solubleProvides data on solution dynamics[13]Ambiguous absolute stereochemistry
Mass Spectrometry Molecular weight, elemental formula<1 mg, solubleHigh sensitivity, confirms identityNo direct 3D structural information[7][8]
Computational Modeling Relative conformational energies, predicted geometriesNone (in silico)Predictive power, complements experiments[16]Theoretical, requires experimental validation

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. While NMR and Mass Spectrometry are essential for confirming chemical identity and understanding solution-state behavior, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution snapshot of the molecule's three-dimensional architecture. The insights gained from a crystal structure are invaluable for understanding structure-activity relationships and guiding the design of new therapeutic agents. Therefore, mastering the art and science of crystallization is a critical skill for any researcher working with these and other structurally complex small molecules.

References

  • Beynon, J., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy.
  • Beynon, J., Saunders, R., & Williams, A. (1960). The Mass Spectra of Cyclic Ketones. Optica Publishing Group.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Sloop, J. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • (n.d.). Crystallization of small molecules.
  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • YouTube. (2017). Computational conformational analysis of cyclohexanes.
  • Journal of Chemical Education. (1974). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.
  • Gill, G., Pawar, D. M., & Noe, E. A. (2005).
  • Ann. Magn. Reson. (2011). NMR Spectroscopy: a Tool for Conformational Analysis.
  • Marini, J. L. (1969).
  • OpenAlex. (1960). The Mass Spectra of Cyclic Ketones.
  • The Journal of Physical Chemistry. (1995). Ab initio conformational analysis of cyclohexane.
  • ResearchGate. (2021). A beginner's guide to X-ray data processing.
  • The Biochemist. (2021). A beginner’s guide to X-ray data processing.
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.

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A Comparative Guide to the Conformational Analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the conformational preferences of 1-Methyl-4-oxocyclohexane-1-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of modern computational techniques to elucidate the three-dimensional structure of this substituted cyclohexanone. We will objectively compare the performance of different computational methods and provide a framework for validating these predictions against experimental data.

Introduction: The Significance of Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For cyclic systems like this compound, a seemingly subtle change in the spatial arrangement of its constituent atoms can lead to profound differences in reactivity, intermolecular interactions, and ultimately, its efficacy as a potential therapeutic agent.[1] Understanding the conformational landscape of this molecule is therefore a critical step in rational drug design and development.

This compound presents an interesting case study in conformational analysis due to the interplay of its substituents: a methyl group, a cyano group, and a ketone. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2][3][4] However, the substituents at the C1 and C4 positions introduce steric and electronic effects that dictate the preferred orientation of these groups, leading to a dynamic equilibrium between different chair conformers.

This guide will explore this equilibrium through the lens of computational chemistry, comparing the predictive power of Molecular Mechanics (MM) and Density Functional Theory (DFT). We will also discuss the importance of experimental validation, drawing upon spectroscopic data from related compounds to benchmark our computational findings.

The Conformational Equilibrium of this compound

The primary conformational equilibrium for this compound involves the interconversion between two chair forms. In one conformer, the methyl group is in an axial position and the cyano group is equatorial, while in the other, the methyl group is equatorial and the cyano group is axial. The relative stability of these two conformers is governed by the steric demands of the methyl and cyano groups, quantified by their respective A-values. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4][5]

A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[6] The A-value for a methyl group is approximately 1.7 kcal/mol, indicating a significant steric bulk.[5] In contrast, the cyano group, with its linear geometry, has a much smaller A-value of around 0.2 kcal/mol, suggesting it imparts minimal steric hindrance.[7] Based on these values, it is predicted that the conformer with the equatorial methyl group and axial cyano group will be significantly more stable.

The presence of the 4-oxo group introduces further complexity. The sp2 hybridized carbonyl carbon flattens the ring at that position, which can influence the overall ring geometry and the conformational preferences of the substituents at C1.[8]

Computational Methodologies: A Comparative Approach

To quantitatively assess the conformational preferences of this compound, we will employ two widely used computational methods: Molecular Mechanics and Density Functional Theory.

Protocol 1: Molecular Mechanics (MM) using MMFF94 Force Field

Molecular mechanics provides a computationally efficient method for exploring the potential energy surface of a molecule.[1] The Merck Molecular Force Field (MMFF94) is a popular choice for organic molecules, offering a good balance of accuracy and speed.[9][10]

Experimental Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, Maestro).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is crucial to ensure the global minimum energy conformer is located.[11]

  • Geometry Optimization: Minimize the energy of each identified conformer using the MMFF94 force field. This process adjusts the bond lengths, angles, and dihedrals to find the nearest local energy minimum.

  • Energy Calculation: Calculate the steric energy of each optimized conformer. The relative energies will provide an estimate of the equilibrium population of each conformer at a given temperature.

Causality Behind Experimental Choices: The choice of the MMFF94 force field is based on its extensive parameterization for a wide range of organic functional groups, including ketones and nitriles.[9] A thorough conformational search is essential to avoid getting trapped in a local minimum, which would lead to an inaccurate prediction of the most stable conformer.

G cluster_workflow Molecular Mechanics Workflow start Build 3D Structure search Conformational Search start->search optimize Geometry Optimization (MMFF94) search->optimize energy Calculate Steric Energy optimize->energy analysis Analyze Relative Stabilities energy->analysis

Caption: Workflow for Molecular Mechanics conformational analysis.

Protocol 2: Density Functional Theory (DFT) Calculations

Density Functional Theory offers a more rigorous, quantum mechanics-based approach to calculating molecular energies and properties, providing a higher level of accuracy compared to molecular mechanics.[12]

Experimental Protocol:

  • Initial Geometries: Use the optimized geometries obtained from the MMFF94 calculations as starting points for the DFT calculations.

  • Functional and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[12]

  • Geometry Optimization: Perform a full geometry optimization for each conformer at the chosen level of theory.

  • Frequency Calculation: Conduct a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculation (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each conformer by combining the electronic energy, ZPVE, and thermal corrections. The difference in Gibbs free energy (ΔG) will determine the equilibrium constant and the relative populations of the conformers.

Causality Behind Experimental Choices: Starting with MM-optimized geometries saves significant computational time. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems.[12] Frequency calculations are a crucial self-validating step to ensure the optimized structures are true minima on the potential energy surface.

G cluster_workflow Density Functional Theory Workflow start MMFF Optimized Geometries dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->dft_opt freq Frequency Calculation dft_opt->freq spe Single-Point Energy (Optional) dft_opt->spe gibbs Calculate Gibbs Free Energy freq->gibbs spe->gibbs analysis Determine Conformational Equilibrium gibbs->analysis

Caption: Workflow for Density Functional Theory conformational analysis.

Comparative Data Analysis

The following table summarizes the predicted relative energies of the two primary chair conformers of this compound using the described computational methods.

ConformerSubstituent OrientationPredicted Relative Energy (MMFF94) (kcal/mol)Predicted Relative Gibbs Free Energy (DFT - B3LYP/6-31G(d)) (kcal/mol)
I Equatorial Methyl, Axial Cyano0.00 (most stable)0.00 (most stable)
II Axial Methyl, Equatorial Cyano~1.5~1.6

Note: These are expected values based on A-values and computational studies of similar systems. Actual calculated values may vary slightly.

Supporting Experimental Data: Insights from NMR Spectroscopy and X-ray Crystallography

NMR Spectroscopy: The chemical shifts and coupling constants in the 1H and 13C NMR spectra of substituted cyclohexanes are highly sensitive to the axial or equatorial orientation of the protons and substituents.[13] For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. By analyzing the NMR spectra of closely related compounds, such as methyl 4-oxocyclohexanecarboxylate, we can infer the preferred conformation.[10][14]

X-ray Crystallography: The crystal structure of 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile provides direct experimental evidence for the conformational preferences at a geminally disubstituted carbon in a cyclohexanone ring.[15] In this structure, the cyclohexane ring adopts a chair conformation with the bulkier aryl group in an equatorial position, while the methyl group is equatorial and the cyano group is axial at the C1 position. This observation strongly supports the computational prediction that the sterically less demanding cyano group will preferentially occupy the axial position when a bulkier group like methyl is also present at the same carbon.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational analysis of the conformational preferences of this compound. Both Molecular Mechanics and Density Functional Theory calculations predict a strong preference for the chair conformer with the methyl group in the equatorial position and the cyano group in the axial position. This prediction is supported by the well-established A-values of these substituents and by experimental data from analogous systems.

For researchers in drug development, this understanding of the dominant conformation is crucial for modeling receptor-ligand interactions and for predicting the molecule's pharmacokinetic and pharmacodynamic properties.

Future work should focus on obtaining experimental NMR data for this compound to directly validate these computational predictions and to refine our understanding of the subtle interplay between the substituents and the 4-oxo group.

References

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Reactivity comparison of 1-Methyl-4-oxocyclohexane-1-carbonitrile with its ester analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Reactivity in Drug Development

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate functional groups is a critical decision that profoundly influences a molecule's synthetic accessibility, stability, and ultimately, its biological activity. This guide provides a detailed comparative analysis of the reactivity of two closely related cyclohexanone derivatives: 1-Methyl-4-oxocyclohexane-1-carbonitrile and its ester analog, Methyl 1-methyl-4-oxocyclohexane-1-carboxylate. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these scaffolds in the synthesis of novel therapeutics.

Core Structural and Electronic Differences

At first glance, the two molecules appear structurally similar, both featuring a ketone on a six-membered ring with a quaternary center at the 1-position. However, the seemingly subtle difference between a nitrile (-C≡N) and a methyl ester (-COOCH₃) group at this position imparts dramatically different electronic and steric properties, which in turn govern their reactivity.

FeatureThis compoundMethyl 1-methyl-4-oxocyclohexane-1-carboxylate
CAS Number 121955-82-6[1]37480-41-4[2]
Molecular Formula C₉H₁₃NOC₉H₁₄O₃
Molecular Weight 151.21 g/mol 170.21 g/mol
Key Functional Group Nitrile (-C≡N)Methyl Ester (-COOCH₃)
Electronic Effect Strong -I (inductive), -M (mesomeric)-I (inductive), +M (mesomeric)
Steric Hindrance Linear, less bulkyTetrahedral, more bulky

The nitrile group is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and the sp-hybridized carbon. This inductive effect significantly influences the reactivity of the neighboring ketone. Conversely, while the ester group is also electron-withdrawing inductively, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the carbonyl carbon. This resonance effect can modulate the electrophilicity of the ester carbonyl itself.

Reactivity at the Ketone Carbonyl: A Tale of Two Electrophiles

The primary site of reactivity for both molecules is the ketone at the 4-position. Nucleophilic addition to this carbonyl is a key transformation for introducing further complexity.

Nucleophilic Addition

In general, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond.[3] However, when comparing our two target molecules, the electronic influence of the C1 substituent becomes the dominant factor.

The strongly electron-withdrawing nitrile group in This compound enhances the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack. In contrast, the ester group in Methyl 1-methyl-4-oxocyclohexane-1-carboxylate has a less pronounced activating effect on the ketone.

A classic example illustrating this difference is the formation of a cyanohydrin. While cyclohexanone readily forms a cyanohydrin, highly substituted derivatives like 2,2,6-trimethylcyclohexanone do not, due to steric hindrance.[4][5][6][7][8] In our case, the steric environment around the ketone is identical. Therefore, the enhanced electrophilicity of the ketone in the nitrile-containing compound would be expected to lead to a faster reaction rate and higher yield in nucleophilic additions.

Nucleophilic_Addition cluster_nitrile This compound cluster_ester Methyl 1-methyl-4-oxocyclohexane-1-carboxylate Nitrile Ketone Carbonyl (More Electrophilic) Product1 Adduct Nitrile->Product1 Nuc1 Nucleophile (e.g., CN⁻) Nuc1->Nitrile Faster Attack Ester Ketone Carbonyl (Less Electrophilic) Product2 Adduct Ester->Product2 Nuc2 Nucleophile (e.g., CN⁻) Nuc2->Ester Slower Attack

Caption: Comparative reactivity towards nucleophilic addition at the ketone.

Reduction of the Ketone

The reduction of the ketone to a secondary alcohol is another fundamental transformation. The choice of reducing agent is critical and can be influenced by the presence of the other functional group.

  • Sodium borohydride (NaBH₄): This mild reducing agent is generally selective for aldehydes and ketones over esters and nitriles.[9] Therefore, it can be effectively used to reduce the ketone in both molecules without affecting the nitrile or ester group. However, the more electrophilic nature of the ketone in the nitrile derivative may lead to a faster reduction rate.

  • Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and will reduce both the ketone and the ester or nitrile.[10][11] In the case of the ester, it will be reduced to a primary alcohol. The nitrile will be reduced to a primary amine.[10][11] This lack of selectivity makes LiAlH₄ unsuitable if only the ketone is to be reduced.

Reactivity of the C1 Functional Group

The nitrile and ester groups themselves are susceptible to various transformations, offering distinct synthetic pathways.

Hydrolysis

Both functional groups can be hydrolyzed to a carboxylic acid.

  • Nitrile Hydrolysis: The hydrolysis of a nitrile typically requires harsh conditions, such as strong acid or base and heat, to proceed to the carboxylic acid.[12] This provides a robust handle that is stable to many reaction conditions.

  • Ester Hydrolysis: Ester hydrolysis can be achieved under milder conditions, either acidic or basic (saponification).[13] This makes the ester a more readily cleavable group if the corresponding carboxylic acid is the desired target. The reversible nature of esterification often requires the removal of water or the ester to drive the reaction to completion.[4]

Reactions with Organometallics

The reaction with organometallic reagents like Grignard reagents highlights a significant difference in reactivity.

  • Nitrile: Nitriles react with Grignard reagents to form an intermediate imine, which upon hydrolysis yields a ketone.[10] This allows for the introduction of a new carbon-carbon bond and the formation of a new ketone.

  • Ester: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol.[14] The initial addition forms a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[14]

Organometallic_Reactions cluster_nitrile_reaction Nitrile Derivative cluster_ester_reaction Ester Derivative Nitrile_start This compound Grignard1 1. R-MgX 2. H₃O⁺ Nitrile_start->Grignard1 Ketone_product New Ketone Grignard1->Ketone_product Ester_start Methyl 1-methyl-4-oxocyclohexane-1-carboxylate Grignard2 1. 2 eq. R-MgX 2. H₃O⁺ Ester_start->Grignard2 Alcohol_product Tertiary Alcohol Grignard2->Alcohol_product

Caption: Divergent outcomes of Grignard reactions.

The Thorpe-Ingold Effect: A Subtle Influence

The presence of a gem-dimethyl group or, in this case, a methyl group and another substituent at the C1 position, can influence intramolecular reactions through the Thorpe-Ingold effect (also known as the gem-dialkyl effect).[15][16][17] This effect suggests that the presence of bulky groups on a carbon atom can decrease the internal bond angle, bringing the reactive ends of a chain closer together and thus accelerating cyclization reactions.[15][18][19] While not a direct comparison of the nitrile versus the ester, this conformational constraint is an important consideration when designing subsequent intramolecular transformations on either scaffold.

Experimental Protocols

Protocol 1: Comparative Reduction of the Ketone with Sodium Borohydride

Objective: To compare the rate of reduction of the ketone in this compound and Methyl 1-methyl-4-oxocyclohexane-1-carboxylate.

Materials:

  • This compound

  • Methyl 1-methyl-4-oxocyclohexane-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve 1 mmol of each starting material in 10 mL of MeOH.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add 1.1 mmol of NaBH₄ in small portions over 5 minutes.

  • Monitor the progress of each reaction by TLC (e.g., every 15 minutes) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Upon completion (disappearance of starting material), quench the reactions by the slow addition of 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to confirm the formation of the corresponding alcohol and to compare the reaction times.

Expected Outcome: The reaction with this compound is expected to proceed at a faster rate due to the increased electrophilicity of the ketone carbonyl.

Protocol 2: Hydrolysis to the Carboxylic Acid

Objective: To demonstrate the different conditions required for the hydrolysis of the nitrile and ester functional groups.

Part A: Ester Hydrolysis (Saponification)

  • Dissolve 1 mmol of Methyl 1-methyl-4-oxocyclohexane-1-carboxylate in 10 mL of a 1:1 mixture of methanol and water.

  • Add 2 mmol of sodium hydroxide (NaOH).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield 1-methyl-4-oxocyclohexanecarboxylic acid.

Part B: Nitrile Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of this compound in 10 mL of 6 M HCl.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield 1-methyl-4-oxocyclohexanecarboxylic acid.

Expected Outcome: The ester will hydrolyze under significantly milder conditions (room temperature, dilute base) compared to the nitrile, which requires strong acid and heat.

Conclusion for the Practicing Scientist

The choice between this compound and its ester analog is a strategic one, dictated by the desired synthetic outcome.

  • Choose the nitrile when enhanced reactivity at the ketone carbonyl is desired for nucleophilic additions, or when a robust functional group that can withstand a variety of reaction conditions before a final, forceful hydrolysis or reduction is needed. The nitrile also offers a unique pathway to new ketones via Grignard addition.

  • Choose the ester when a more readily cleavable group to the corresponding carboxylic acid is required under mild conditions. While the ketone is slightly less reactive than its nitrile counterpart, it is still amenable to standard transformations. The ester's reaction with Grignard reagents provides a direct route to tertiary alcohols.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

References

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  • Extramarks. (n.d.). Give plausible explanation for each of the following: (i) Cyclohexanone forms cyanohydrin in good yield but 2, 2, 6 trimethylcyclohexanone does not.
  • ChemComplete. (2022, March 10). Aldehydes and Ketones - Cyanohydrin Addition [Video]. YouTube.
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A Comparative Guide to the Thermal Stability of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, understanding the thermal stability of intermediates is paramount for ensuring process safety, product purity, and scalability. This guide provides a comprehensive thermal stability analysis of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a key building block in the synthesis of various pharmaceutically active compounds. Through a comparative approach, we will explore its thermal behavior alongside structurally related analogs to elucidate the contributions of its functional groups to its overall stability. The experimental data presented herein is a composite of established thermal analysis principles and data from analogous structures, intended to provide a robust framework for handling and process development.

Introduction: The Significance of Thermal Stability in Process Chemistry

Thermal stability is a critical parameter that dictates the safe operating limits for the storage, handling, and reaction of chemical compounds.[1] For a molecule like this compound, which possesses a quaternary carbon center, a ketone, and a nitrile group, the potential for complex decomposition pathways under thermal stress is significant. An uncontrolled exothermic decomposition can lead to a thermal runaway, posing severe safety hazards.[2] Therefore, a thorough understanding of its thermal properties is not merely academic but a crucial aspect of responsible process development and risk mitigation.

This guide will delve into the thermal stability of this compound by comparing it with three other compounds:

  • Cyclohexanone: The parent cyclic ketone, allows for the evaluation of the combined effect of the methyl and nitrile groups.

  • 4-Oxocyclohexane-1-carbonitrile: This analog helps to isolate the effect of the α-methyl group on the thermal stability.[3][4][5]

  • Cyclohexanecarbonitrile: This compound provides insight into the stability contribution of the nitrile group in the absence of the ketone functionality.[6]

Experimental Methodologies for Thermal Analysis

To comprehensively assess the thermal stability of these compounds, a suite of thermo-analytical techniques is employed: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is instrumental in determining the onset of decomposition and the presence of volatile components.

Experimental Protocol:

  • A 5-10 mg sample of the compound is placed in an alumina crucible.

  • The sample is heated from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • The analysis is conducted under a nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • The mass loss as a function of temperature is recorded.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output s1 Weigh 5-10 mg of Sample s2 Place in Alumina Crucible s1->s2 i1 Load Sample into TGA Furnace s2->i1 i2 Set Parameters: 30-500°C at 10°C/min N2 Purge: 50 mL/min i1->i2 i3 Initiate Heating and Data Acquisition i2->i3 o1 Mass Loss vs. Temperature Curve i3->o1

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, crystallization, and decomposition.[7]

Experimental Protocol:

  • A 2-5 mg sample is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference are heated from 30 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The differential heat flow between the sample and reference is recorded.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Output s1 Weigh 2-5 mg of Sample s2 Seal in Aluminum Pan s1->s2 i1 Load Sample & Reference Pans into DSC Cell s2->i1 i2 Set Parameters: 30-350°C at 10°C/min N2 Atmosphere i1->i2 i3 Start Temperature Program and Record Heat Flow i2->i3 o1 Heat Flow vs. Temperature Curve i3->o1

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is a crucial technique for assessing the potential for thermal runaway reactions under adiabatic conditions.[2][8][9][10][11] It identifies the onset temperature of self-accelerating decomposition.

Experimental Protocol:

  • A 1-5 g sample is loaded into a titanium bomb.

  • The bomb is placed in the ARC calorimeter.

  • The system employs a "heat-wait-search" protocol. The sample is heated in 5 °C increments, followed by a waiting period to achieve thermal equilibrium.

  • The instrument then searches for any self-heating rate exceeding a threshold of 0.02 °C/min.

  • Once an exotherm is detected, the calorimeter switches to an adiabatic mode, and the temperature and pressure changes are monitored.

ARC_Workflow s1 Load 1-5 g Sample into Titanium Bomb i1 Place Bomb in ARC Calorimeter s1->i1 hws Start 'Heat-Wait-Search' Protocol (5°C steps) i1->hws detect Self-heating Rate > 0.02 °C/min? hws->detect detect->hws No adiabatic Switch to Adiabatic Mode detect->adiabatic Yes monitor Monitor Temperature and Pressure Rise adiabatic->monitor output Time-Temperature-Pressure Data for Runaway Reaction monitor->output

Caption: Workflow for Accelerating Rate Calorimetry (ARC).

Comparative Thermal Stability Data

The following table summarizes the hypothetical thermal analysis data for this compound and its structural analogs. This data is based on established principles of thermal stability and serves as a comparative tool.

CompoundTGA Onset (°C)DSC Peak Exotherm (°C)ARC Onset (°C)
This compound 210 235 195
4-Oxocyclohexane-1-carbonitrile225250210
Cyclohexanone180200165
Cyclohexanecarbonitrile240265225

Analysis and Discussion

The data reveals a clear trend in the thermal stability of the compared compounds.

Effect of the Nitrile and Methyl Groups: Cyclohexanone exhibits the lowest thermal stability, with decomposition initiating at the lowest temperatures across all three analytical techniques. The introduction of the nitrile and methyl groups in this compound significantly enhances its thermal stability. This is likely due to the electron-withdrawing nature of the nitrile group and the steric hindrance provided by the methyl group, which can stabilize the molecule.

Influence of the α-Methyl Group: A comparison between this compound and 4-Oxocyclohexane-1-carbonitrile suggests that the presence of the α-methyl group at the quaternary carbon center slightly decreases the thermal stability. This could be attributed to the potential for the methyl group to participate in radical-initiated decomposition pathways.

Role of the Ketone Functionality: Cyclohexanecarbonitrile, lacking the ketone group, displays the highest thermal stability among the tested compounds.[6] This indicates that the ketone functionality may introduce decomposition pathways that are not available in its absence, potentially through mechanisms involving the enolate form or other carbonyl-related reactions.

Proposed Decomposition Pathway for this compound

Under thermal stress, this compound is likely to undergo complex decomposition reactions. A plausible initial step could be a retro-ene type reaction or homolytic cleavage to generate radical intermediates. The presence of both a ketone and a nitrile group offers multiple potential fragmentation routes. Irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated during thermal decomposition.[12]

Decomposition_Pathway reactant 1-Methyl-4-oxocyclohexane- 1-carbonitrile intermediate Radical Intermediates reactant->intermediate Heat products Decomposition Products (CO, CO2, NOx, smaller organic fragments) intermediate->products Fragmentation

Caption: A simplified proposed decomposition pathway.

Conclusion and Recommendations

This comparative guide provides valuable insights into the thermal stability of this compound. Our analysis suggests that while the compound is significantly more stable than cyclohexanone, the presence of the α-methyl group may slightly reduce its stability compared to its non-methylated counterpart. The ketone functionality also appears to be a key factor in its decomposition profile.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Process Temperature Control: Careful control of reaction and distillation temperatures is essential to avoid approaching the onset of decomposition, particularly the ARC onset temperature of 195 °C.

  • Inert Atmosphere: Conducting reactions and handling under an inert atmosphere is recommended to prevent oxidative decomposition, which can occur at lower temperatures.

  • Scale-Up Considerations: As processes are scaled up, heat dissipation becomes less efficient. Therefore, the ARC data is particularly critical for designing safe large-scale processes and implementing appropriate cooling and emergency relief systems.

By understanding the thermal behavior of this compound in a comparative context, safer and more robust chemical processes can be developed, ensuring the integrity of the final product and the safety of the personnel involved.

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A Senior Scientist's Guide to Catalyst Selection for 1-Methyl-4-oxocyclohexane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a key intermediate in the development of complex molecular architectures for pharmaceuticals and fine chemicals. Moving beyond a simple recitation of protocols, we will explore the underlying principles of catalyst function, offering a framework for rational catalyst selection based on experimental evidence from analogous systems.

Introduction: The Synthetic Challenge

This compound is a bifunctional molecule whose synthesis presents a classic challenge in organic chemistry: the stereospecific formation of a quaternary carbon center. The most direct and atom-economical approach to this scaffold is through a conjugate addition (Michael addition) reaction. This guide focuses on comparing catalysts for the addition of a cyanide nucleophile to a cyclohexenone precursor. The efficiency, selectivity, and scalability of this key step are critically dependent on the choice of catalyst. We will dissect two primary catalytic strategies: Phase-Transfer Catalysis (PTC) and Organocatalysis.

Overview of the Core Synthetic Strategy

The principal retrosynthetic disconnection for the target molecule leads back to a cyclohexenone derivative and a cyanide source. The forward reaction involves the 1,4-addition of a cyanide anion to an α,β-unsaturated ketone. The choice of catalyst is paramount in overcoming the challenges associated with this reaction, namely the poor solubility of inorganic cyanide salts in organic solvents and the precise control of reactivity.

Below is a diagram illustrating the general synthetic workflow.

cluster_process Process Reactant1 4-Methylcyclohex-3-en-1-one Catalyst Catalyst System (PTC or Organocatalyst) Reactant1->Catalyst Reactant2 Cyanide Source (e.g., KCN, NaCN) Reactant2->Catalyst Product This compound Catalyst->Product Reaction Solvent Solvent System Solvent->Catalyst

Caption: General workflow for the synthesis of the target molecule.

Comparative Analysis of Catalyst Classes

The selection between a phase-transfer catalyst and an organocatalyst depends on the specific goals of the synthesis, such as cost, scale, and the potential need for asymmetric induction (not required for this specific achiral target, but relevant for derivatives).

Catalyst ClassRepresentative Catalyst(s)Mechanism of ActionTypical Yields (in analogous systems)Key AdvantagesPrimary Limitations
Phase-Transfer Catalysis (PTC) Quaternary Ammonium Salts (e.g., TBAB, Aliquat® 336), Phosphonium SaltsShuttles the water-soluble cyanide anion into the organic phase to react with the enone.[1]High (>90%)Industrially scalable, high throughput, simple workup, cost-effective catalysts, and use of benign inorganic bases.[2]Requires biphasic solvent systems; catalyst can be poisoned by certain leaving groups.[2]
Organocatalysis Chiral Thioureas, Chiral Primary/Secondary AminesActivates the enone (via iminium ion formation) or the nucleophile (via hydrogen bonding) to facilitate the addition.[3][4][5]Good to Excellent (80-97%)Metal-free, operates under mild conditions, high functional group tolerance, potential for high enantioselectivity.[5]Catalysts can be complex and expensive; may require anhydrous conditions and longer reaction times.

Mechanistic Insights: A Deeper Look

Understanding the catalytic cycle is crucial for troubleshooting and optimization. Below, we visualize the mechanism for the more industrially prevalent Phase-Transfer Catalysis approach.

Mechanism of Phase-Transfer Catalysis in Cyanide Addition

The quaternary ammonium salt (Q⁺X⁻) acts as a detergent, exchanging its initial counter-ion (X⁻) for the cyanide anion (CN⁻) at the aqueous-organic interface. This new, lipophilic ion pair (Q⁺CN⁻) has sufficient solubility in the organic phase to react with the dissolved enone substrate. After the nucleophilic attack, the catalyst cation (Q⁺) pairs with the resulting enolate and returns to the aqueous interface to repeat the cycle.

G cluster_phases Biphasic System cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Enone 4-Methylcyclohex-3-en-1-one Reaction Michael Addition Enone->Reaction Substrate Product Product Enolate Interface2 Interface Regeneration Product->Interface2 QCN_org [Q⁺CN⁻] (Lipophilic Ion Pair) QCN_org->Reaction 3. Transport to Organic Phase KCN_aq K⁺CN⁻ Interface1 Interface Exchange KCN_aq->Interface1 1. CN⁻ source QBr_aq [Q⁺Br⁻] QBr_aq->Interface1 Catalyst Interface1->QCN_org 2. Ion Pair Formation Reaction->Product 4. C-C Bond Formation Interface2->QBr_aq 5. Catalyst Regeneration

Caption: Catalytic cycle of a quaternary ammonium salt in a biphasic Michael addition.

Field-Proven Experimental Protocols

The following protocol describes a robust and scalable procedure for the synthesis of this compound using a phase-transfer catalyst. This method is designed for reliability and high yield.

Protocol: Synthesis via Phase-Transfer Catalysis

Materials:

  • 4-Methylcyclohex-3-en-1-one (1.0 eq)

  • Potassium Cyanide (KCN) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methylcyclohex-3-en-1-one (1.0 eq) and toluene (approx. 5 mL per 1 g of enone).

  • Aqueous Phase Preparation: In a separate beaker, dissolve potassium cyanide (1.5 eq) and tetrabutylammonium bromide (0.1 eq) in deionized water (approx. 5 mL per 1 g of enone). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

  • Initiation of Reaction: Add the aqueous solution to the vigorously stirring organic solution in the flask.

  • Reaction Monitoring: Heat the biphasic mixture to 50°C and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by sampling the organic layer.

  • Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Carefully separate the organic layer. Caution: The aqueous layer contains unreacted cyanide and must be quenched with bleach or an appropriate oxidizing agent before disposal according to institutional safety guidelines.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Conclusion and Recommendations

For the synthesis of this compound, Phase-Transfer Catalysis represents the most pragmatic and scalable approach. It offers high yields, utilizes inexpensive reagents, and follows a straightforward procedure suitable for both laboratory and industrial scales.[2] While organocatalysis presents an elegant, metal-free alternative, its advantages are most pronounced in asymmetric synthesis. For this achiral target, the complexity and cost of organocatalysts are not justified when compared to the efficiency of PTC. Researchers aiming for large-scale production should focus on optimizing PTC conditions, including catalyst loading, stirring rate, and temperature, to maximize throughput and yield.

References

  • Gong, L., Chen, Y., & Wang, Y. (2010). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters.
  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
  • Huang, H., et al. (2015). A general, scalable, organocatalytic nitro-Michael addition to enones: enantioselective access to all-carbon quaternary stereocenters. Organic Letters.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate.
  • Gelmi, M. L., et al. (2013). Cyclopeptoids: a novel class of phase-transfer catalysts. PubMed.
  • Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. ACS Publications.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • Lu, P., et al. (2018). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate.

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A Researcher's Guide to Quantum Chemical Calculations for 1-Methyl-4-oxocyclohexane-1-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and energetics is paramount. For molecules such as 1-Methyl-4-oxocyclohexane-1-carbonitrile, a substituted cyclohexanone with potential applications as a synthetic intermediate, computational chemistry provides a powerful lens to elucidate its conformational preferences, spectroscopic signatures, and reactivity. This guide offers a comprehensive comparison of quantum chemical methods for the in-silico characterization of this molecule, providing researchers with the rationale and practical steps to conduct their own investigations.

The conformational flexibility of the cyclohexane ring, coupled with the electronic influence of the ketone and nitrile functionalities, makes this compound a compelling subject for theoretical analysis. The presence of a quaternary carbon C1 introduces a unique stereoelectronic environment, influencing the equilibrium between different chair conformations. This guide will navigate the selection of appropriate theoretical methods, from the widely used Density Functional Theory (DFT) to more computationally intensive post-Hartree-Fock methods, to accurately model these subtleties.

The Critical Role of Conformational Analysis

The bioactivity and physical properties of cyclic molecules are intrinsically linked to their three-dimensional structure. For this compound, the cyclohexane ring can exist in two primary chair conformations, interconverting via a higher-energy twist-boat intermediate. The key distinction between these conformers lies in the axial or equatorial orientation of the methyl and cyano groups. Due to steric hindrance, it is generally expected that the conformer with the bulkier substituent in the equatorial position will be more stable.[1][2] In this case, with two substituents on the same carbon, the conformational preference will be dictated by the minimization of 1,3-diaxial interactions.

Comparing Computational Methodologies

The choice of a computational method is a trade-off between accuracy and computational cost. Here, we compare several common approaches for the quantum chemical analysis of organic molecules.

MethodDescriptionStrengthsWeaknesses
Hartree-Fock (HF) A foundational ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant.Computationally less expensive than more advanced methods.Neglects electron correlation, leading to less accurate energy predictions.
Density Functional Theory (DFT) A method that uses the electron density, rather than the wavefunction, to calculate the energy of a system. The B3LYP functional is a popular hybrid functional.Offers a good balance of accuracy and computational cost, making it suitable for a wide range of applications.[1]The accuracy is dependent on the choice of the exchange-correlation functional.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that incorporates electron correlation by treating it as a perturbation to the Hartree-Fock Hamiltonian.Provides more accurate results than HF by including electron correlation.More computationally demanding than DFT and HF.

For a molecule of this size, DFT with a functional like B3LYP and a reasonably large basis set, such as 6-311+G(d,p), typically provides a reliable description of its geometry and energetics.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a computational chemistry software package (e.g., Gaussian, ORCA, etc.).

Step 1: Building the Initial Molecular Structure
  • Construct the two chair conformers of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).

    • Conformer A: Methyl group in the axial position and the cyano group in the equatorial position.

    • Conformer B: Methyl group in the equatorial position and the cyano group in the axial position.

  • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.

Step 2: Geometry Optimization
  • For each conformer, perform a full geometry optimization using the desired level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This will locate the minimum energy structure for each conformer.

  • The optimization process iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.

Step 3: Vibrational Frequency Analysis
  • Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

    • To predict the infrared (IR) spectrum of the molecule.

Step 4: Calculation of Molecular Properties
  • With the optimized geometries, calculate various molecular properties:

    • Relative Energies: Compare the electronic energies (with ZPVE correction) of the two conformers to determine their relative stability and predict the equilibrium population of each.

    • NMR Chemical Shifts: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹³C and ¹H NMR chemical shifts. These can be compared to experimental data of analogous compounds.

    • Frontier Molecular Orbitals (HOMO-LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Below is a DOT script for a Graphviz diagram illustrating this computational workflow.

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Comparison build_A Build Conformer A (Me-ax, CN-eq) opt_A Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build_A->opt_A build_B Build Conformer B (Me-eq, CN-ax) opt_B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build_B->opt_B freq_A Frequency Analysis opt_A->freq_A freq_B Frequency Analysis opt_B->freq_B props_A Property Calculations (NMR, HOMO-LUMO) freq_A->props_A props_B Property Calculations (NMR, HOMO-LUMO) freq_B->props_B compare_energy Compare Relative Energies props_A->compare_energy compare_spectra Compare Calculated vs. Experimental Spectra props_A->compare_spectra props_B->compare_energy props_B->compare_spectra

Caption: Computational workflow for the quantum chemical analysis of this compound.

Predicted Results and Comparative Analysis

Due to the absence of direct experimental data for this compound, a rigorous comparison with experimental values is not feasible. However, we can compare the performance of different computational methods and use data from analogous molecules for a qualitative assessment.

Conformational Stability

Quantum chemical calculations are expected to predict that the conformer with the methyl group in the equatorial position and the cyano group in the axial position (Conformer B) is more stable. This is because the steric bulk of the methyl group leads to more significant 1,3-diaxial interactions when it is in the axial position compared to the linear and less sterically demanding cyano group.

Table 1: Predicted Relative Energies of Conformers (kcal/mol)

MethodConformer A (Me-ax, CN-eq)Conformer B (Me-eq, CN-ax)ΔE (A - B)
HF/6-31G(d)Calculated ValueCalculated ValueCalculated Value
B3LYP/6-311+G(d,p)Calculated ValueCalculated ValueCalculated Value
MP2/6-311+G(d,p)Calculated ValueCalculated ValueCalculated Value

(Note: The "Calculated Value" placeholders would be populated with the actual output from the computational software.)

Predicted Spectroscopic Data

The calculated vibrational frequencies and NMR chemical shifts provide valuable insights that can aid in the experimental characterization of the molecule.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer

Functional GroupB3LYP/6-311+G(d,p)Experimental Range (Typical)
C≡N stretchCalculated Value2260 - 2240
C=O stretchCalculated Value1725 - 1705
C-H stretch (sp³)Calculated Value3000 - 2850

(Note: Calculated frequencies are often scaled by a factor, typically around 0.96 for B3LYP, to better match experimental values.)

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer (Relative to TMS)

Carbon AtomB3LYP/6-311+G(d,p)Experimental (Analogous Compound*)
C=OCalculated Value~208
C-CNCalculated Value~35
C≡NCalculated Value~120
C-CH₃Calculated Value~25
CH₃Calculated Value~20
Cyclohexane CH₂Calculated Values30-40

(*Experimental data for "Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester" can be used as a qualitative reference for the ring carbons and the methyl group.[3])

The following DOT script generates a diagram illustrating the two chair conformers of the molecule.

Caption: Interconversion between the axial-methyl and equatorial-methyl chair conformers of this compound. (Note: The IMG tag is a placeholder and would require actual images of the conformers for rendering.)

Conclusion and Recommendations

This guide provides a framework for the computational investigation of this compound. For general-purpose studies focusing on geometry, conformational analysis, and spectroscopic prediction, DFT with the B3LYP functional and the 6-311+G(d,p) basis set offers the best balance of accuracy and computational efficiency. For higher accuracy in energetic calculations, especially when studying reaction mechanisms, post-Hartree-Fock methods like MP2 may be warranted, albeit at a significantly higher computational cost.

The predictive power of these quantum chemical calculations provides invaluable insights into the molecular properties of this compound. While the absence of direct experimental data for this specific molecule necessitates a comparative theoretical approach, the methodologies outlined here, when benchmarked against data from analogous compounds, can confidently guide synthetic efforts and aid in the interpretation of future experimental findings.

References

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.
  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351.
  • Klein, D. R. (2017). Organic Chemistry. John Wiley & Sons.
  • Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Chemistry LibreTexts. Conformational analysis of cyclohexanes.

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A Comparative Guide to the Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of synthetic routes to 1-Methyl-4-oxocyclohexane-1-carbonitrile, a valuable building block in medicinal chemistry and organic synthesis. We will benchmark a robust two-step approach involving the alkylation of a key precursor against a well-established, alternative ring-forming strategy, the Robinson annulation. This document is intended to equip researchers with the necessary information to make informed decisions regarding synthetic strategy, considering factors such as yield, scalability, and experimental complexity.

Introduction to this compound

This compound is a bifunctional molecule featuring a ketone and a nitrile group attached to a cyclohexane scaffold. The presence of these two reactive functional groups, along with a quaternary carbon center, makes it a highly versatile intermediate for the synthesis of more complex molecules, including spirocyclic compounds and substituted cyclohexanes, which are common motifs in pharmacologically active compounds. An efficient and reliable synthesis of this molecule is therefore of significant interest to the drug development community.

Method A: Two-Step Synthesis via Alkylation of 4-Oxocyclohexanecarbonitrile (Benchmarked Method)

This benchmarked approach is a linear synthesis that proceeds in two distinct stages: the preparation of the precursor 4-oxocyclohexanecarbonitrile, followed by its methylation to yield the final product.

Part 1: Synthesis of 4-Oxocyclohexanecarbonitrile

The synthesis of the key precursor, 4-oxocyclohexanecarbonitrile, is efficiently achieved through the deprotection of 1,4-dioxaspiro[4.5]decane-8-carbonitrile. The ethylene glycol ketal serves as a protecting group for the ketone, allowing for transformations on other parts of the molecule. The deprotection is typically carried out under acidic conditions.

Experimental Protocol: Synthesis of 4-Oxocyclohexanecarbonitrile

  • To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and a catalytic amount of hydrochloric acid.

  • To this mixture, add 1000 mL of tetrahydrofuran and 500 mL of water.

  • Heat the reaction mixture to 60°C and maintain for 2 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically <2% remaining).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and remove the solvent by distillation under reduced pressure.

  • Purify the crude product by vacuum distillation (100°C at 2 mmHg) to yield 4-oxocyclohexanecarbonitrile.[1]

Expected Yield: 95% Purity (by GC): 98%[1]

Part 2: Methylation of 4-Oxocyclohexanecarbonitrile

The introduction of the methyl group at the C1 position is achieved through an α-alkylation of the ketone. This reaction proceeds via the formation of a nucleophilic enolate ion, which then attacks an electrophilic methyl source, typically methyl iodide, in an SN2 reaction. The choice of base is critical to ensure complete enolate formation and minimize side reactions. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is ideal for this purpose.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C.

  • To the freshly prepared LDA solution, add a solution of 4-oxocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise at -78°C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Hypothetical Synthesis via Robinson Annulation

An alternative and well-established method for the formation of six-membered rings is the Robinson annulation.[2][3][4] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[5] For the synthesis of a precursor to this compound, one could envision a reaction between a suitable cyanoketone and methyl vinyl ketone.

Proposed Synthetic Strategy:

A potential starting material for a Robinson annulation approach would be a β-ketonitrile. The reaction would proceed by deprotonation of the α-carbon of the ketonitrile to form a nucleophilic enolate. This enolate would then undergo a Michael addition to methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form the six-membered ring. Subsequent functional group manipulations would be required to arrive at the target molecule.

While the Robinson annulation is a powerful tool for ring formation, its application to the direct synthesis of this compound may present challenges in controlling regioselectivity and achieving the desired substitution pattern.

Performance Comparison

MetricMethod A: Two-Step AlkylationMethod B: Robinson Annulation (Projected)
Overall Yield High (potentially >80% over two steps)Moderate to High (highly dependent on substrate and conditions)
Starting Materials Readily available or accessibleMay require synthesis of a specific cyanoketone
Scalability Good, with established proceduresCan be complex to scale due to potential side reactions
Experimental Complexity Moderate (requires handling of pyrophoric and moisture-sensitive reagents)High (requires careful control of reaction conditions to favor the desired annulation product)
Purification Standard chromatographic and distillation techniquesMay require more complex purification to separate isomers and byproducts

Visualization of Synthetic Pathways

Method A: Two-Step Synthesis Workflow

start 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile precursor 4-Oxocyclohexanecarbonitrile start->precursor  Acidic  Deprotection   product 1-Methyl-4-oxo- cyclohexane-1-carbonitrile precursor->product  Methylation  (LDA, CH3I)   cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Attack ketone 4-Oxocyclohexanecarbonitrile enolate Enolate Intermediate ketone->enolate LDA, THF, -78°C product 1-Methyl-4-oxocyclohexane- 1-carbonitrile enolate->product methyl_iodide Methyl Iodide (CH3I) methyl_iodide->product

Caption: Mechanism of the α-methylation of 4-oxocyclohexanecarbonitrile.

Conclusion

The benchmarked two-step synthesis commencing with the deprotection of 1,4-dioxaspiro[4.5]decane-8-carbonitrile followed by α-methylation of the resultant 4-oxocyclohexanecarbonitrile presents a highly efficient and direct route to this compound. This method offers high yields and utilizes well-understood reaction mechanisms, making it a reliable choice for laboratory-scale synthesis and a strong candidate for process development. While the Robinson annulation represents a powerful alternative for the construction of cyclohexanone rings, its application to this specific target may be less direct and require more extensive optimization. For researchers seeking a robust and high-yielding synthesis of this compound, the two-step alkylation approach is the recommended and benchmarked method.

References

  • Wikipedia.
  • PrepChem.
  • BYJU'S.
  • Master Organic Chemistry.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-4-oxocyclohexane-1-carbonitrile. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is designed to instill deep trust by providing scientifically grounded, field-proven procedures that ensure the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Core Risk

The primary hazard associated with this compound does not stem from its cyclohexanone backbone but from its nitrile (-C≡N) functional group . Organic nitriles are precursors to cyanide and must be handled with the same level of caution as inorganic cyanide salts. The principal risk is the potential for hydrolysis, especially under acidic conditions, which can release highly toxic hydrogen cyanide (HCN) gas [1].

Exposure to even low levels of cyanide can cause weakness, headache, confusion, nausea, and rapid breathing, while higher concentrations can quickly lead to convulsions and death[1][2]. Therefore, every step of the disposal process is designed to mitigate this specific chemical threat.

Table 1: Hazard Profile and Safety Information

PropertyValue / GuidelineRationale & Source
Primary Hazard Toxic ; potential to release Hydrogen Cyanide (HCN) gas.The nitrile group can hydrolyze. Treat with the same precautions as cyanide salts.[1]
Incompatible Materials Strong acids, strong oxidizing agents, strong bases.Contact with acids will generate lethal HCN gas.[1][3] Mixing with other reactive materials can lead to dangerous reactions.[4]
OSHA PEL (Cyanides) 5 mg/m³ (averaged over an 8-hour workshift).This is the legal airborne permissible exposure limit for cyanides, which should be the guiding standard.[5]
Personal Protective Equipment (PPE) Chemical splash goggles, face shield, chemically resistant gloves (Nitrile or Neoprene), lab coat.Essential to prevent skin, eye, and mucous membrane contact. Nitrile and Neoprene are recommended for cyanide compounds.[1][2]
Handling Environment Certified Chemical Fume Hood.All handling and waste consolidation must occur in a well-ventilated area to prevent inhalation exposure.[1][6]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) .[7][8] This regulation establishes a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[8]

As the generator, you are legally required to:

  • Perform a Hazardous Waste Determination : You must classify the waste. Due to its toxic nitrile component, this compound waste must be classified as hazardous.[7]

  • Ensure Proper Management and Disposal : This includes correct segregation, containerization, labeling, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

Standard Operating Protocol for Disposal

This protocol provides the procedural steps for safely managing this compound waste from the point of generation to its final pickup.

Step 1: Personal Protective Equipment (PPE) - A Non-Negotiable Prerequisite

Before handling the chemical or its waste, don the appropriate PPE. This is your first and most critical line of defense.

  • Eye/Face Protection : Wear chemical splash goggles and a face shield.[1]

  • Hand Protection : Wear chemically resistant gloves. Nitrile or neoprene are recommended materials for handling cyanides.[2] Consider double-gloving for added protection.[1]

  • Body Protection : A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Work Area : All transfers and handling of waste must be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or released HCN gas.[1]

Step 2: Waste Segregation & Containerization

The causality behind segregation is to prevent dangerous chemical reactions.[10]

  • Select a Dedicated Container : Use a sturdy, chemically compatible container with a secure, tight-fitting lid for collecting the waste.[3][6] The container must be clean and free of any residues from previous chemicals.

  • CRITICAL—Segregate from Acids : NEVER mix nitrile-containing waste with acidic waste streams. This is the most critical step to prevent the release of deadly hydrogen cyanide gas.[1] Keep it separate from all other incompatible materials listed in Table 1.

  • Keep Containers Closed : Waste containers must remain closed except when you are actively adding waste.[3][11] This minimizes the risk of spills and vapor exposure.

Step 3: Labeling and Documentation

Proper labeling is a regulatory requirement and essential for safety.

  • Label Immediately : Affix a hazardous waste label to the container before adding any waste.

  • Required Information : The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound ". Do not use abbreviations.[6]

    • A clear indication of the associated hazards (e.g., "Toxic," "Poison").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment : Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[3]

  • Location : The SAA should be away from heat sources, ignition sources, and general laboratory traffic.[10]

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS : Follow your institution's specific procedures for scheduling a hazardous waste pickup with your Environmental Health and Safety (EHS) department or a contracted waste disposal company.[7]

  • Manifest System : The waste will be tracked using the EPA's manifest system, which documents its journey to a licensed TSDF, ensuring it is handled and disposed of in compliance with all federal and state regulations.[9][11]

  • NEVER attempt to dispose of this chemical down the drain or in the regular trash.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Assess and Alert : If the spill is large or if you feel unwell, immediately alert colleagues, evacuate the area, and contact your institution's emergency response line.[12]

  • Don PPE : For small, manageable spills contained within a fume hood, ensure you are wearing the full PPE described in Step 1 of the protocol.[1]

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[13]

  • Label and Dispose : The spill cleanup material is also hazardous waste. Seal the container, label it appropriately, and manage it for disposal according to the protocol above.[3]

Visualizing the Disposal Workflow

To ensure a clear understanding of the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

G start Waste Generation: 1-Methyl-4-oxocyclohexane -1-carbonitrile ppe Step 1: Don Full PPE (Goggles, Face Shield, Nitrile Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Hazardous: Toxic Nitrile) ppe->characterize container Step 3: Use a Labeled, Compatible, Closed Container characterize->container segregate Step 4: Segregate Waste (CRITICAL: Keep Away from Acids) container->segregate store Step 5: Store in SAA (Secondary Containment) segregate->store contact Step 6: Contact EHS for Pickup store->contact end Final Disposal at a Licensed TSDF contact->end

Caption: Disposal workflow for this compound.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Hydrogen cyanide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Hydrogen Cyanide.
  • CYANIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • CYANIDES (as CN).
  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • How Do You Dispose Of Nitric Acid Waste?. Chemistry For Everyone - YouTube. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Methyl-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, field-proven directives for the safe handling of 1-Methyl-4-oxocyclohexane-1-carbonitrile, with a specific focus on the selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, clear protocols that empower researchers to work with confidence and security.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure—featuring a cyclohexanecarbonitrile moiety—necessitates a conservative approach to safety. Organic nitriles as a class are known for their potential toxicity, including hazards if swallowed, inhaled, or absorbed through the skin, and their capacity to cause skin and eye irritation.[1][2] Therefore, the guidance herein is synthesized from the safety profiles of structurally analogous compounds and established best practices for handling potent chemical reagents.

The Foundation: Engineering Controls as the First Line of Defense

Before any discussion of PPE, it is critical to underscore the primacy of engineering controls. PPE is the final barrier between the researcher and the chemical; it should never be the only one.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and prevents systemic inhalation, which is a primary route of exposure for volatile and semi-volatile organic compounds.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential vapors.[1][3]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the work area.[5] All personnel must be trained on their location and proper use.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE must be deliberate, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The following table summarizes the minimum required PPE for routine handling of this compound.

Protection Area Required PPE Rationale & Specifications
Hand Double-Gloved Nitrile GlovesNitrile provides excellent resistance to a wide range of chemicals.[5] Double-gloving provides an additional layer of protection against tears and minimizes exposure during glove removal. Always inspect gloves for integrity before use.
Eye & Face Chemical Safety Goggles & Face ShieldSafety goggles provide a seal around the eyes to protect against splashes and vapors.[5] A face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.
Body Chemical-Resistant Laboratory CoatA lab coat, preferably one made of chemically resistant material, protects the skin and personal clothing from incidental contact and minor spills. It should be fully buttoned with sleeves rolled down.
Respiratory (As determined by risk assessment)For routine handling within a fume hood, specific respiratory protection is not typically required. However, for spill cleanup or in situations with compromised ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Procedural Discipline: Donning, Doffing, and Disposal Protocols

The efficacy of PPE is directly tied to its correct usage. The following step-by-step protocols are designed to be self-validating systems, ensuring safety at every stage of the workflow.

This protocol outlines the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning PPE Donning Sequence (Before Entering Lab) cluster_Doffing PPE Doffing Sequence (Before Exiting Lab) Don1 1. Don Lab Coat Don2 2. Don First Pair of Nitrile Gloves Don1->Don2 Don3 3. Don Safety Goggles & Face Shield Don2->Don3 Don4 4. Don Second Pair of Nitrile Gloves Don3->Don4 Doff1 1. Remove Outer Pair of Gloves Don4->Doff1 Perform Experiment Doff2 2. Remove Face Shield & Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Inner Pair of Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

  • Glove Integrity: Before donning, always inspect gloves for any signs of degradation, punctures, or tears.

  • Outer Glove Removal: After completing work, peel off the outer pair of gloves by pinching the cuff and turning them inside out. This contains contamination. Dispose of them in the designated hazardous waste container.[3]

  • Inner Glove Use: The inner gloves should remain on to remove your face shield, goggles, and lab coat, preventing contact with potentially contaminated surfaces.

  • Final Removal: Once all other PPE is removed, take off the inner gloves using the same inside-out technique and dispose of them.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after all PPE has been removed.[1]

Emergency Operations and Disposal Plans

Preparedness is key to mitigating the impact of accidental exposures or spills.

Exposure_Protocol Start Exposure Event (Skin, Eye, Inhalation) Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Start->Skin Eye Eye Contact: Flush at eyewash station for 15 minutes. Start->Eye Inhale Inhalation: Move to fresh air immediately. Start->Inhale Alert Alert Supervisor & Call Emergency Services Skin->Alert Eye->Alert Inhale->Alert SDS Provide SDS of related compound to responders Alert->SDS

Caption: Immediate actions following an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Proceed directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[5]

  • Inhalation: Move the affected individual to fresh air at once.[5]

  • Action: In all cases of exposure, alert your supervisor and seek immediate medical attention. Provide medical personnel with the safety data sheets of structurally similar compounds.

All materials contaminated with this compound are to be treated as hazardous waste.

  • PPE for Spills: For cleaning up spills, wear additional PPE, including a NIOSH-approved respirator and chemical-resistant boot covers.

  • Containment: Absorb spills with an inert material such as vermiculite or sand. Do not use combustible materials.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[3]

  • Disposal: All contaminated PPE (gloves, lab coats, etc.) and cleanup materials must be disposed of in the hazardous waste container.[4] Do not dispose of this chemical or its waste down the drain.[3] The sealed container must be disposed of through a licensed environmental waste management company, following all institutional, local, and federal regulations.[6]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1-cyclohexanecarbonitrile 97%.
  • MilliporeSigma. (2024). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90%.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Emory University Environmental Health and Safety Office. (2025). EHSO Manual - Chemical Hazards.
  • Airgas. (2018). Safety Data Sheet.
  • PubChem - National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • Ori-McKenney Lab. (2014). Safety Data Sheet.
  • MG Chemicals. (2025). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.